molecular formula C13H11NO3 B045102 gamma-Fagarine CAS No. 524-15-2

gamma-Fagarine

Katalognummer: B045102
CAS-Nummer: 524-15-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: KFBCTNNQFGONHB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

gamma-Fagarine is a biologically active quinoline alkaloid isolated from various plant species in the Rutaceae family, such as Zanthoxylum genus. This compound is of significant interest in pharmacological and phytochemical research due to its documented mechanism of action as an acetylcholinesterase (AChE) inhibitor. By modulating cholinergic neurotransmission, this compound serves as a valuable research tool for investigating neurodegenerative conditions and cognitive function. Further studies highlight its potential antiplasmodial, anti-inflammatory, and cytotoxic properties, making it a compelling candidate for exploring novel therapeutic pathways in parasitology, immunology, and oncology. Researchers utilize this compound to study natural product biosynthesis, structure-activity relationships (SAR) of alkaloids, and its interactions with various biological targets. Our product is supplied as a high-purity compound to ensure consistency and reliability in your experimental assays, including in vitro and cell-based studies.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,8-dimethoxyfuro[2,3-b]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-15-10-5-3-4-8-11(10)14-13-9(6-7-17-13)12(8)16-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBCTNNQFGONHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1N=C3C(=C2OC)C=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20200409
Record name Fagarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

524-15-2
Record name γ-Fagarine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=524-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Gamma-fagarine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fagarine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20200409
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FAGARINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GKS8Q870TY
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

142 °C
Record name gamma-Fagarine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030195
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to γ-Fagarine: Natural Sources and Biosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Promising Furoquinoline Alkaloid

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a prominent member of the furoquinoline class of alkaloids, a group of natural products characterized by a furan ring fused to a quinoline scaffold. This organic heterotricyclic compound, with the chemical formula C₁₃H₁₁NO₃, is distinguished by its methoxy groups at the C4 and C8 positions.[1] γ-Fagarine and its congeners are predominantly biosynthesized by plants in the Rutaceae family and have garnered significant scientific interest.[2][3] This interest stems from a wide spectrum of reported biological activities, including antiviral (notably against Hepatitis C virus and HIV), anticancer, anti-inflammatory, and antimalarial properties, positioning γ-fagarine as a valuable lead compound in drug discovery and development.[4][5][6][7]

This guide provides a detailed exploration of the natural distribution of γ-fagarine across the plant kingdom and elucidates the intricate biosynthetic pathway responsible for its formation. Furthermore, it outlines key experimental methodologies for its extraction, isolation, and characterization, offering a comprehensive resource for professionals in the field.

Part 1: Natural Occurrence and Distribution

The distribution of γ-fagarine is almost exclusively confined to the Rutaceae family, a vast botanical family comprising herbs, shrubs, and trees.[2][8] Within this family, the alkaloid has been isolated from numerous genera, reflecting a conserved biosynthetic capacity. These compounds are often sequestered in various plant tissues, including the root, stem bark, leaves, and fruit.[6][9]

The primary genera known to produce γ-fagarine include Zanthoxylum (and its historical synonym Fagara), Ruta, Haplophyllum, Dictamnus, and Esenbeckia.[2][6][10] Many of these plants have a long history of use in traditional medicine. For instance, species of Zanthoxylum are fundamental components of traditional Chinese, African, and American pharmacopeias for treating a variety of ailments, from infections and inflammation to sickle cell anemia.[6][9][11]

Table 1: Selected Natural Sources of γ-Fagarine
Plant SpeciesFamilyPlant Part(s)Noteworthy Context / Reference(s)
Zanthoxylum bungeanumRutaceaeRootUsed in traditional Chinese medicine; investigated for antiviral properties against HMPV.
Zanthoxylum zanthoxyloidesRutaceaeRoot, Root Bark, Stem BarkPossesses anti-plasmodial activity against P. falciparum.[6][11]
Zanthoxylum simulansRutaceaeNot specifiedIdentified as a natural source.[1]
Zanthoxylum ailanthoidesRutaceaeRoot BarkInvestigated for anti-HIV principles.[4][12]
Zanthoxylum americanumRutaceaeNot specifiedListed as a source plant.
Ruta graveolens (Common Rue)RutaceaeHerb (Rutae Herba)A commercial tincture showed mutagenic properties attributed to its furoquinoline content.[5][13]
Ruta angustifoliaRutaceaeLeavesSource for isolation of compounds with anti-HCV activity.[2]
Ruta macrophyllaRutaceaeNot specifiedReported as a natural source.[1]
Ruta montana & R. chalepensisRutaceaeIn vitro culturesBiotechnological production has yielded high contents (up to 305.4 mg/100g DM).[7]
Dictamnus dasycarpusRutaceaeRoot Bark (Dictamni radicis cortex)Traditional Chinese medicine; showed moderate antibacterial activity.[1][7]
Haplophyllum myrtifoliumRutaceaeNot specifiedExtracts demonstrated activity against Leishmania tropica.[4]
Esenbeckia febrifugaRutaceaeNot specifiedTraditionally used to treat malaria in the Brazilian Amazon.[13]
Clausena emarginataRutaceaeNot specifiedShowed hepatoprotective effects.[7]
Helietta apiculataRutaceaeBarkDemonstrated inhibitory activity against Candida krusei.[7]

Part 2: The Biosynthetic Pathway of γ-Fagarine

The biosynthesis of γ-fagarine is a multi-step process that exemplifies the pathway for most furoquinoline alkaloids. It begins with simple precursors from primary metabolism and proceeds through a series of condensations, cyclizations, and enzymatic modifications. The core structure is derived from anthranilic acid, which forms the benzene ring and adjacent nitrogen-containing portion of the quinoline system.[2]

Pillar 1: Causality in Experimental Elucidation

Tracer feeding experiments have been fundamental in deciphering this pathway. By feeding plants or cell cultures with isotopically labeled precursors (e.g., ¹⁴C-labeled compounds) and analyzing the resulting alkaloids, researchers have been able to map the sequence of intermediates.[14][15] For example, the successful incorporation of labeled dictamnine into γ-fagarine and skimmianine in Ruta graveolens cell cultures proved that dictamnine is a late-stage intermediate and that oxygenation of the benzene ring occurs after the furan ring is formed.[15][16]

Step-by-Step Biosynthesis
  • Formation of the Quinolone Core: The pathway is initiated by the condensation of anthranilic acid with malonyl-CoA (derived from acetic acid). This reaction leads to the formation of 2,4-dihydroxyquinoline , the foundational scaffold of the quinoline ring system.[2]

  • C-Prenylation: The 2,4-dihydroxyquinoline intermediate is then alkylated with dimethylallyl pyrophosphate (DMAPP) , a five-carbon unit from the isoprenoid pathway. A prenyltransferase enzyme catalyzes the attachment of the dimethylallyl group to the C-3 position. Evidence suggests this may occur via an initial O-prenylation at C-4 followed by a Claisen-like rearrangement to the more stable C-prenylated product, 4-hydroxy-3-(3-methyl-2-butenyl)-2-quinolone .[2]

  • Furan Ring Assembly: This is a critical stage involving oxidative cyclization of the prenyl side chain. This process, often mediated by cytochrome P450 monooxygenases, forms a transient diol which then cyclizes to a hydroxyisopropyldihydrofuran intermediate known as platydesmine .[14][17]

  • Formation of the Parent Furoquinoline (Dictamnine): The platydesmine intermediate undergoes a subsequent reaction where the hydroxyisopropyl group is eliminated (formally as acetone), resulting in the formation of the aromatic furan ring. This yields dictamnine , the simplest furoquinoline alkaloid.[16]

  • Tailoring Reactions to Yield γ-Fagarine: Dictamnine serves as the direct precursor for more complex, oxygenated furoquinolines.[15] The biosynthesis of γ-fagarine requires two final modifications:

    • Hydroxylation: A specific cytochrome P450 enzyme introduces a hydroxyl group at the C-8 position of the dictamnine ring.[18]

    • O-Methylation: An S-adenosyl methionine (SAM)-dependent methyltransferase enzyme methylates the newly installed hydroxyl group at C-8, as well as the existing hydroxyl group at C-4 (from the initial quinolone tautomer), to produce the final product, γ-fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) .

Visualizing the Biosynthetic Pathway

G Anthranilic_Acid Anthranilic Acid Dihydroxyquinoline 2,4-Dihydroxyquinoline Anthranilic_Acid->Dihydroxyquinoline Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->Dihydroxyquinoline Condensation DMAPP DMAPP Prenylquinolone 4-Hydroxy-3-prenyl-2-quinolone DMAPP->Prenylquinolone Prenylation (Prenyltransferase) Dihydroxyquinoline->Prenylquinolone Platydesmine Platydesmine Prenylquinolone->Platydesmine Oxidative Cyclization (Cytochrome P450) Dictamnine Dictamnine Platydesmine->Dictamnine Elimination of isopropyl group Hydroxy_Dictamnine 8-Hydroxydictamnine Dictamnine->Hydroxy_Dictamnine Hydroxylation (Cytochrome P450) gamma_Fagarine γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) Hydroxy_Dictamnine->gamma_Fagarine O-Methylation (Methyltransferase)

Caption: Biosynthetic pathway of γ-Fagarine from primary metabolites.

Part 3: Key Experimental Methodologies

The isolation and characterization of γ-fagarine from plant matrices require a systematic workflow that leverages the compound's physicochemical properties, particularly the basicity conferred by the quinoline nitrogen.

Protocol 1: General Extraction and Isolation of γ-Fagarine

This protocol describes a self-validating system for the enrichment and purification of furoquinoline alkaloids from plant material, such as the root bark of Zanthoxylum species.

Step 1: Material Preparation and Extraction

  • Rationale: To maximize surface area for solvent penetration and efficiently extract secondary metabolites.

  • Method:

    • Air-dry the plant material (e.g., root bark) at room temperature or in a low-temperature oven (40-50°C) to prevent degradation of thermolabile compounds.

    • Grind the dried material into a fine powder using a mechanical mill.

    • Perform exhaustive extraction of the powder using methanol or ethanol in a Soxhlet apparatus or by maceration with agitation for 48-72 hours.

    • Concentrate the resulting crude extract under reduced pressure using a rotary evaporator to yield a thick, viscous residue.

Step 2: Acid-Base Partitioning for Alkaloid Enrichment

  • Rationale: This classic technique separates basic alkaloids from neutral and acidic compounds based on their differential solubility in acidic and basic aqueous solutions versus organic solvents.

  • Method:

    • Dissolve the crude extract in a 5% hydrochloric acid (HCl) solution.

    • Filter the acidic solution to remove insoluble non-alkaloidal material (e.g., fats, waxes).

    • Wash the acidic aqueous phase with an immiscible organic solvent like dichloromethane (DCM) or ethyl acetate to remove neutral and weakly acidic compounds. Discard the organic phase.

    • Basify the aqueous phase by adding a concentrated base (e.g., ammonium hydroxide) dropwise until the pH is approximately 9-10. This deprotonates the alkaloid salts, rendering them soluble in organic solvents.

    • Perform a liquid-liquid extraction of the basified aqueous phase with DCM. Collect the organic layers, which now contain the total alkaloid fraction.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Step 3: Chromatographic Purification

  • Rationale: To separate individual alkaloids from the complex mixture based on their polarity.

  • Method:

    • Column Chromatography (CC): Subject the crude alkaloid extract to CC on a silica gel column. Elute with a gradient of solvents, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and/or methanol.

    • Fraction Monitoring: Monitor the eluted fractions using Thin Layer Chromatography (TLC) and a UV lamp (furoquinolines often fluoresce). Combine fractions with similar TLC profiles.

    • High-Performance Liquid Chromatography (HPLC): For final purification, subject the γ-fagarine-rich fractions to preparative or semi-preparative HPLC, typically using a C18 column with a mobile phase such as a methanol/water or acetonitrile/water gradient.

Step 4: Structural Characterization

  • Rationale: To definitively confirm the identity and purity of the isolated compound.

  • Method:

    • Mass Spectrometry (MS): Determine the molecular weight (MW = 229.23 g/mol ) and molecular formula.

    • NMR Spectroscopy: Use ¹H-NMR and ¹³C-NMR to elucidate the complete chemical structure, including the position of substituents.

    • Comparison: Compare the obtained spectral data with published literature values for γ-fagarine to confirm its identity.[1]

Visualizing the Isolation Workflow

G Start Dried, Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol) Start->Extraction Acidification Acid-Base Partitioning: Dissolve in 5% HCl Extraction->Acidification Partition1 Wash with DCM (Removes Neutrals) Acidification->Partition1 Basification Basify to pH 9-10 (e.g., NH4OH) Partition1->Basification Partition2 Extract with DCM (Collects Alkaloids) Basification->Partition2 Crude_Alkaloids Crude Alkaloid Fraction Partition2->Crude_Alkaloids Column_Chrom Silica Gel Column Chromatography Crude_Alkaloids->Column_Chrom HPLC Preparative HPLC Column_Chrom->HPLC Pure_Compound Pure γ-Fagarine HPLC->Pure_Compound Characterization Structural Characterization (MS, NMR) Pure_Compound->Characterization

Caption: General workflow for the isolation and purification of γ-Fagarine.

References

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Vertex AI Search.
  • Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring.
  • Gamma-Fagarine | C13H11NO3 | CID 107936. (n.d.). PubChem, NIH.
  • CAS 524-15-2: γ-Fagarine. (n.d.). CymitQuimica.
  • Biosynthesis of the Furoquinoline Alkaloids, Skimmianine, Evoxine, and of Aromatic Hydroxylation and of Methyl
  • γ-Fagarine. (n.d.). Wikipedia.
  • γ-Fagarine | HCV Inhibitor. (n.d.). MedChemExpress.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023).
  • Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens. (1973). CoLab.
  • Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. (2021). Frontiers.
  • Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. (2021). PubMed Central.
  • cis-Dihydrodiol, Arene Oxide and Phenol Metabolites of Dictamnine: Key Intermediates in the Biodegradation and Biosynthesis of Furoquinoline Alkaloids. (2005). PubMed.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI.
  • Activity of the genus Zanthoxylum against diseases caused by protozoa: A system
  • Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. (n.d.). Semantic Scholar.
  • Showing metabocard for this compound (HMDB0030195). (2012).
  • The Phytochemical this compound from the Root of Zanthoxylum Bungeanum is an Effective Antiviral Against HMPV. (n.d.). Thailand Medical News.
  • This compound, 524-15-2. (n.d.). The Good Scents Company.
  • γ-fagarine. (n.d.).
  • Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applic
  • List of plants having phytochemicals: this compound. (n.d.). csir-neist.
  • Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversific
  • This compound | CAS:524-15-2 | Manufacturer ChemFaces. (n.d.). ChemFaces.

Sources

discovery and history of gamma-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Chemistry, and Biological Profile of γ-Fagarine

Prepared by: Gemini, Senior Application Scientist

Abstract

γ-Fagarine (gamma-Fagarine) is a furoquinoline alkaloid naturally occurring in a variety of plant species, predominantly within the Rutaceae family. Characterized by its rigid, planar heterocyclic structure, γ-Fagarine has attracted significant scientific interest due to its diverse and potent biological activities. These activities range from promising antiviral and cytotoxic effects to notable mutagenicity and genotoxicity. This guide provides a comprehensive technical overview of γ-Fagarine, designed for researchers, scientists, and professionals in drug development. We will delve into the historical context of its discovery, elucidate its biosynthetic and chemical synthetic pathways, provide a detailed analysis of its spectroscopic signature, and explore the mechanisms underpinning its multifaceted biological effects. This document is structured to provide not just a repository of data, but a logical narrative that explains the causality behind experimental findings and methodologies.

Chemical and Physical Profile

γ-Fagarine, systematically named 4,8-dimethoxyfuro[2,3-b]quinoline, is a representative member of the linear furoquinoline alkaloids. Its chemical identity is well-established and summarized below.

PropertyValueReference(s)
IUPAC Name 4,8-dimethoxyfuro[2,3-b]quinoline[1]
CAS Number 524-15-2[1]
Molecular Formula C₁₃H₁₁NO₃[1]
Molar Mass 229.23 g/mol [1]
Appearance Solid, Powder[1]
Melting Point 142 °C[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[2]

The Historical Trajectory: Discovery and Structural Elucidation

The history of γ-Fagarine is intertwined with the broader exploration of alkaloids from the Rutaceae family, a rich source of structurally diverse natural products. While a singular "discovery" paper is not readily identifiable in modern databases, the elucidation of its structure is a result of cumulative efforts in natural product chemistry throughout the mid-20th century.

Alkaloids from Fagara (now largely reclassified under Zanthoxylum) and Ruta species were the subject of intense investigation. Early researchers relied on classical methods of isolation involving acid-base extraction followed by crystallization. The structural confirmation of furoquinoline alkaloids like dictamnine, a close structural analog, laid the groundwork for identifying γ-Fagarine.[3] The definitive structure was established through a combination of:

  • UV Spectroscopy: To identify the chromophore characteristic of the furoquinoline system.

  • Chemical Degradation: Oxidative degradation with potassium permanganate was a common method to break down the molecule into simpler, identifiable fragments (like quinoline carboxylic acids), allowing chemists to piece together the core scaffold.[3]

  • Synthesis: The ultimate proof of structure came from total synthesis, which confirmed the connectivity and placement of the methoxy groups. An early synthesis of dihydro-γ-fagarine was reported by Narasimhan and Alurkar in 1968, contributing to the definitive structural assignment of the natural product itself.

Natural Occurrence and Biosynthesis

γ-Fagarine is a characteristic secondary metabolite of the Rutaceae plant family.[3] It has been isolated from numerous species, including those from the genera Ruta (e.g., Ruta graveolens, Ruta angustifolia), Zanthoxylum (syn. Fagara), and Dictamnus.[2][3]

The biosynthesis of the furoquinoline core originates from the shikimate pathway, with anthranilic acid serving as the primary precursor. The pathway is a compelling example of metabolic engineering in nature, involving quinoline ring formation, prenylation, and subsequent heterocyclic ring closure.

The Biosynthetic Pathway proceeds through the following key steps:

  • Quinoline Formation: Anthranilic acid condenses with a malonyl-CoA or acetate-derived unit to form the foundational 2,4-dihydroxyquinoline scaffold.[3]

  • Prenylation: A dimethylallyl pyrophosphate (DMAPP) unit, derived from the mevalonate pathway, is attached to the C-3 position of the quinoline ring. This is a crucial step catalyzed by a prenyltransferase enzyme.[3]

  • Furan Ring Formation: The 3-prenyl-substituted quinoline undergoes an oxidative cyclization. This process involves the formation of a dihydroxyisopropyldihydrofuran intermediate, followed by the cleavage and loss of an acetone molecule to yield the aromatic furan ring, resulting in the parent furoquinoline alkaloid, dictamnine.

  • Tailoring Reactions: Dictamnine serves as a scaffold that is further modified by tailoring enzymes, such as hydroxylases and methyltransferases, to produce the diverse array of furoquinoline alkaloids observed in nature. For γ-Fagarine, this involves methoxylation at the C-4 and C-8 positions.

Furoquinoline Biosynthesis Anthranilic_Acid Anthranilic Acid Dihydroxyquinoline 2,4-Dihydroxyquinoline Anthranilic_Acid->Dihydroxyquinoline + Malonyl-CoA Prenyl_Quinolone 3-Dimethylallyl-2,4-dihydroxyquinoline Dihydroxyquinoline->Prenyl_Quinolone + DMAPP (Prenyltransferase) Platydesmine Platydesmine (Dihydrofuroquinoline intermediate) Prenyl_Quinolone->Platydesmine Oxidative Cyclization Dictamnine Dictamnine Platydesmine->Dictamnine - Acetone gamma_Fagarine γ-Fagarine Dictamnine->gamma_Fagarine Hydroxylation & Methylation (C4, C8)

Caption: Generalized biosynthetic pathway of γ-Fagarine.

Chemical Synthesis

The synthesis of γ-Fagarine provides definitive proof of its structure and allows access to the molecule for pharmacological studies without reliance on natural extraction. The synthesis of its dihydro derivative by Narasimhan and Alurkar in 1968 was a key early contribution. A general strategy for linear furoquinolines often involves constructing the quinoline core first, followed by the annulation of the furan ring.

A representative synthetic approach can be outlined as follows:

  • Starting Material: The synthesis can commence from a suitably substituted aniline, for instance, 2,4-dimethoxyaniline.

  • Quinoline Ring Formation: The aniline is reacted with diethyl malonate or a similar reagent through a Gould-Jacobs or Conrad-Limpach reaction to construct the 4-hydroxy-2-quinolone core.

  • Chlorination: The 4-hydroxy group is converted to a chloro group using a reagent like phosphorus oxychloride (POCl₃).

  • Furan Ring Annulation: A common method involves the reaction of the 4-chloroquinoline with a reagent that can provide the two carbons needed for the furan ring, followed by cyclization. An alternative is the Claisen rearrangement of an O-allylated precursor followed by oxidative cyclization.

  • Aromatization: The final step is the aromatization of the dihydrofuran ring to the furan ring, if necessary, to yield γ-Fagarine.

Chemical Synthesis Workflow Aniline 2,4-Dimethoxyaniline Quinolone 4-Hydroxy-8-methoxy-2-quinolone Aniline->Quinolone Gould-Jacobs Reaction Chloroquinoline 4-Chloro-8-methoxy-2-quinolone Quinolone->Chloroquinoline POCl₃ Intermediate 3-Substituted Quinoline Chloroquinoline->Intermediate Introduction of Furan Precursor gamma_Fagarine γ-Fagarine Intermediate->gamma_Fagarine Cyclization & Aromatization

Caption: A generalized workflow for the chemical synthesis of γ-Fagarine.

Spectroscopic Characterization and Structural Analysis

The unambiguous identification of γ-Fagarine relies on a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The planar, aromatic nature of the molecule gives rise to a distinct and interpretable spectroscopic signature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H and 13C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

1H NMR (CDCl₃)δ (ppm)MultiplicityAssignment
H-2~7.5dFuran ring proton
H-3~7.0dFuran ring proton
H-5~7.9ddAromatic proton
H-6~7.3tAromatic proton
H-7~7.6ddAromatic proton
4-OCH₃~4.4sMethoxy group
8-OCH₃~4.1sMethoxy group
13C NMR (CDCl₃)δ (ppm)Assignment
C-2~143Furan ring
C-3~105Furan ring
C-4~160Quinoline ring
C-4a~103Quinoline ring
C-5~128Quinoline ring
C-6~122Quinoline ring
C-7~118Quinoline ring
C-8~150Quinoline ring
C-8a~145Quinoline ring
C-9a~155Quinoline ring
4-OCH₃~62Methoxy carbon
8-OCH₃~56Methoxy carbon

Note: Approximate chemical shifts are provided based on typical values for furoquinoline alkaloids. Actual values may vary slightly based on solvent and instrument.

Interpretation:

  • The two doublets in the furan region (~7.0-7.5 ppm) with a small coupling constant are characteristic of the adjacent protons on the furan ring.

  • The downfield signals in the aromatic region confirm the substituted benzene ring portion of the quinoline system.

  • The two sharp singlets around 4.1-4.4 ppm integrate to three protons each, confirming the presence of two distinct methoxy groups.

  • The 13C NMR spectrum shows the expected number of signals for the 13 carbons, with the downfield signals corresponding to the oxygen- and nitrogen-substituted aromatic carbons.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) of γ-Fagarine typically shows a prominent molecular ion peak (M⁺) at m/z 229, consistent with its molecular formula C₁₃H₁₁NO₃.[2] Key fragmentation patterns include the loss of a methyl radical (-CH₃) to give a fragment at m/z 214, and the subsequent loss of carbon monoxide (-CO), which are characteristic of methoxy-substituted aromatic systems.

Biological Activities and Mechanisms of Action

γ-Fagarine exhibits a broad spectrum of biological activities, making it a molecule of significant interest in pharmacology and toxicology.

ActivityTarget/AssayResult (IC₅₀ / Effect)Reference(s)
Antiviral Hepatitis C Virus (HCV)IC₅₀: 20.4 ± 0.4 µg/mL[2]
Antiviral Human Metapneumovirus (hMPV)Inhibits viral binding and replication[3]
Mutagenicity S. typhimurium TA98, TA100Mutagenic with S9 activation[2]
Genotoxicity Human LymphocytesInduces Sister Chromatid Exchanges (SCEs)[2]
Antiviral Activity

γ-Fagarine has demonstrated notable antiviral properties against several viruses.

  • Anti-Hepatitis C Virus (HCV): It shows moderate inhibitory activity against HCV replication in cell culture, with an IC₅₀ value of 20.4 µg/mL.[2] While the precise mechanism against HCV is not fully elucidated, it is believed to interfere with viral protein synthesis or RNA replication post-entry.[2]

  • Anti-Human Metapneumovirus (hMPV): A more detailed mechanism has been described for its activity against hMPV. γ-Fagarine employs a dual strategy to inhibit viral infection:

    • Inhibition of Viral Attachment: It directly restrains the virus from binding to Heparan Sulfate Proteoglycans (HSPGs) on the host cell surface. HSPGs act as initial docking sites for the virus, making this inhibition a critical first-line defense.

    • Disruption of Viral Replication: It influences the pH of lysosomes. Many viruses, including hMPV, rely on the acidic environment of the endo-lysosomal pathway to uncoat and release their genetic material into the cytoplasm. By neutralizing this acidic environment, γ-Fagarine effectively traps the virus and halts its replication cycle.[3]

Antiviral Mechanism hMPV cluster_0 Host Cell HSPG HSPG Receptor Lysosome Lysosome (Acidic pH) HSPG->Lysosome Endocytosis Replication Viral Replication Lysosome->Replication Uncoating & Release hMPV hMPV Virion hMPV->HSPG Binds gamma_Fagarine γ-Fagarine block1 gamma_Fagarine->block1 block2 gamma_Fagarine->block2 block1->HSPG Blocks Binding block2->Lysosome Increases pH

Caption: Dual antiviral mechanism of γ-Fagarine against hMPV.

Mutagenic and Genotoxic Effects

A critical aspect of γ-Fagarine's biological profile is its genotoxicity. This property necessitates careful consideration in any therapeutic development.

  • Mutagenicity: In the Ames test, γ-Fagarine is mutagenic towards Salmonella typhimurium strains TA98 and TA100, particularly in the presence of a metabolic activation system (S9 mix).[2] This indicates that its metabolites are likely the ultimate mutagenic species. Furoquinoline alkaloids can be activated by cytochrome P450 enzymes into reactive intermediates.[3]

  • Mechanism of Mutagenicity: The planar structure of furoquinoline alkaloids is a key determinant of their genotoxicity. They are known to act as DNA intercalating agents .[3] The flat, aromatic ring system can insert itself between the base pairs of the DNA double helix. This intercalation distorts the helical structure, which can lead to errors during DNA replication and repair, such as frameshift mutations. This physical disruption of DNA is a plausible mechanism for the mutagenicity observed in the Ames test and the induction of sister chromatid exchanges in human lymphocytes.[2]

Experimental Protocols

The following protocols are representative methodologies for the isolation and synthesis of γ-Fagarine, designed to be self-validating for research purposes.

Protocol: Isolation from Ruta graveolens

This protocol outlines a standard acid-base extraction and chromatographic purification method.

  • Preparation of Plant Material:

    • Collect aerial parts of Ruta graveolens. Air-dry in the shade for 10-14 days until brittle.

    • Grind the dried material into a moderately coarse powder (e.g., 20-40 mesh).

  • Extraction:

    • Macerate 500 g of the powdered plant material in 2.5 L of methanol at room temperature for 72 hours with occasional agitation.

    • Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to yield a crude methanolic extract.

  • Acid-Base Partitioning:

    • Resuspend the crude extract in 500 mL of 5% hydrochloric acid (HCl).

    • Filter the acidic solution to remove non-alkaloidal precipitates.

    • Wash the aqueous solution three times with 250 mL portions of diethyl ether to remove neutral and acidic compounds. Discard the ether layers.

    • Render the aqueous layer alkaline (pH 9-10) by the slow addition of concentrated ammonium hydroxide (NH₄OH) while cooling in an ice bath.

    • Extract the alkaline solution four times with 250 mL portions of dichloromethane (CH₂Cl₂).

    • Combine the CH₂Cl₂ extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate to dryness to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Prepare a silica gel 60 (70-230 mesh) column packed in a non-polar solvent (e.g., hexane).

    • Dissolve the crude alkaloid fraction in a minimal amount of CH₂Cl₂ and adsorb it onto a small amount of silica gel.

    • Apply the sample to the top of the column.

    • Elute the column with a gradient of increasing polarity, starting with hexane-ethyl acetate (e.g., 9:1) and gradually increasing the proportion of ethyl acetate, followed by ethyl acetate-methanol if necessary.

    • Collect fractions and monitor by thin-layer chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate:hexane 1:1) and visualizing under UV light (254 nm and 365 nm).

    • Combine fractions containing the spot corresponding to a pure γ-Fagarine standard.

    • Evaporate the solvent and recrystallize the residue from a suitable solvent (e.g., methanol or acetone) to obtain pure γ-Fagarine.

Protocol: Chemical Synthesis of Dihydro-γ-Fagarine

This protocol is adapted from the principles outlined by Narasimhan and Alurkar for the synthesis of the dihydro- derivative, a key precursor.

  • Synthesis of 4-hydroxy-8-methoxy-2-quinolone:

    • React 2,4-dimethoxyaniline with diethyl malonate in the presence of a base (e.g., sodium ethoxide) and heat to induce condensation and cyclization via the Gould-Jacobs reaction.

    • Acidify the reaction mixture to precipitate the 4-hydroxy-8-methoxy-2-quinolone. Filter, wash, and dry the product.

  • Synthesis of 3-(3-methyl-2-butenyl)-4-hydroxy-8-methoxy-2-quinolone:

    • Alkylate the product from step 1 with prenyl bromide in the presence of a base (e.g., potassium carbonate) in a suitable solvent like acetone under reflux. This will attach the prenyl group at the C-3 position.

  • Cyclization to Dihydro-γ-fagarine:

    • Treat the prenylated quinolone from step 2 with an acid catalyst, such as polyphosphoric acid (PPA) or formic acid, and heat. This will induce an intramolecular cyclization of the prenyl side chain onto the adjacent oxygen, forming the dihydrofuran ring.

    • Purify the resulting dihydro-γ-fagarine by column chromatography.

  • Dehydrogenation to γ-Fagarine (if required):

    • The dihydro-γ-fagarine can be dehydrogenated to γ-Fagarine using a suitable oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or palladium on carbon (Pd/C) at elevated temperatures.

Conclusion

γ-Fagarine stands as a classic example of a natural product with significant, yet dichotomous, biological activities. Its well-defined furoquinoline structure is responsible for both its potential as an antiviral lead compound and its inherent genotoxicity. The antiviral mechanisms, particularly the dual-action inhibition of hMPV, highlight sophisticated modes of action that could inspire the development of novel therapeutics. Conversely, its mutagenic properties, rooted in DNA intercalation, serve as a critical reminder of the toxicological challenges that must be addressed in natural product drug discovery. This guide has provided a technical foundation covering the discovery, synthesis, characterization, and biological evaluation of γ-Fagarine, offering a comprehensive resource for researchers dedicated to exploring the complex and fascinating world of alkaloids.

References

  • Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. Chemistry and Industry, (16), 515.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). Molecules, 28(16), 6079. [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 107936, this compound. [Link]

  • BioCrick. (n.d.). This compound | CAS:524-15-2. [Link]

Sources

Introduction to γ-Fagarine: A Furoquinoline Alkaloid of Note

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to γ-Fagarine: Structure, Properties, and Biological Activities

This guide provides a comprehensive technical overview of γ-fagarine (gamma-fagarine), a furoquinoline alkaloid of significant interest to researchers in natural product chemistry, pharmacology, and drug development. We will delve into its chemical identity, physicochemical properties, spectroscopic signature, and known biological activities, grounding the discussion in established scientific literature.

γ-Fagarine is a naturally occurring alkaloid predominantly found in plants of the Rutaceae family, such as those from the genera Zanthoxylum, Ruta, and Dictamnus. As a member of the furoquinoline class, its chemical architecture is characterized by a furan ring fused to a quinoline core. This structural motif is shared by other notable alkaloids like dictamnine and skimmianine and is foundational to the diverse biological activities observed for this class of compounds. γ-Fagarine has been investigated for a range of pharmacological effects, including antiviral, mutagenic, and cytotoxic properties, making it a compelling subject for further research.

Chemical Identity and Structure

The unambiguous identification of a compound is paramount in scientific research. γ-Fagarine is defined by a precise arrangement of atoms, which is captured by various chemical identifiers.

The core structure is a tricyclic system where a furan ring is fused at the 'b' face of a quinoline heterocycle. The IUPAC name, 4,8-dimethoxyfuro[2,3-b]quinoline, precisely describes the locations of the two methoxy (-OCH₃) groups that distinguish it from other furoquinoline alkaloids.

Caption: Core chemical features of γ-Fagarine.

Physicochemical and Spectroscopic Properties

Understanding the physical and chemical properties of γ-Fagarine is essential for its handling, formulation, and analysis. The compound is typically a solid powder at room temperature.

Physicochemical Data

The following table summarizes the key physicochemical properties of γ-Fagarine, compiled from authoritative chemical databases.

PropertyValueSource(s)
IUPAC Name 4,8-dimethoxyfuro[2,3-b]quinoline
CAS Number 524-15-2
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Appearance Solid powder
Melting Point 141-142 °C
Solubility Soluble in Chloroform, Dichloromethane, DMSO, Acetone. Poorly soluble in water.
InChIKey KFBCTNNQFGONHB-UHFFFAOYSA-N
Canonical SMILES

Spectroscopic Blueprint of γ-Fagarine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Gamma-fagarine (γ-fagarine), with the systematic IUPAC name 4,8-dimethoxyfuro[2,3-b]quinoline, is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family such as Phellodendron chinense and plants of the genus Ruta.[1][] This natural product has garnered significant interest within the scientific community due to its diverse biological activities. As with any compound poised for further investigation in drug discovery and development, a comprehensive understanding of its structural and physicochemical properties is paramount. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), provide the foundational data for the unequivocal identification and structural elucidation of such molecules.

This technical guide offers a detailed exploration of the spectroscopic data of γ-fagarine. It is designed to serve as a vital resource for researchers, scientists, and drug development professionals, providing not just the raw data but also an interpretation grounded in established spectroscopic principles. The methodologies and interpretations presented herein are synthesized from publicly available data and are intended to facilitate the accurate identification and further study of this important alkaloid.

Molecular Structure and Isotopic Composition

The molecular formula of γ-fagarine is C₁₃H₁₁NO₃, which corresponds to a monoisotopic mass of 229.0739 Da.[3] The structure consists of a fused furoquinoline heterocyclic system with two methoxy substituents, which are key features that give rise to its characteristic spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. For γ-fagarine, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments allows for the complete assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Experimental Protocol: NMR Data Acquisition

While specific instrumental parameters may vary, a general protocol for acquiring high-quality NMR data for a sample of γ-fagarine is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of purified γ-fagarine in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Typical parameters might include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Obtain a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (COSY, HSQC, HMBC): Perform a suite of two-dimensional NMR experiments to establish correlations.

    • COSY (Correlation Spectroscopy): To identify proton-proton spin coupling networks.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

¹H and ¹³C NMR Spectral Data

The following table summarizes the assigned ¹H and ¹³C NMR chemical shifts for γ-fagarine, compiled from typical values for furoquinoline alkaloids.

Position¹³C Chemical Shift (ppm)¹H Chemical Shift (ppm)Multiplicity & Coupling Constant (J in Hz)
2143.57.55d, J = 2.4 Hz
3105.07.00d, J = 2.4 Hz
4163.0--
4a155.0--
5118.07.95d, J = 8.0 Hz
6122.07.30t, J = 8.0 Hz
7115.07.05d, J = 8.0 Hz
8150.0--
8a110.0--
4-OCH₃56.04.40s
8-OCH₃61.54.10s

Note: The chemical shift values are typical and may vary slightly depending on the solvent and experimental conditions.

Structural Elucidation through 2D NMR Correlations

The connectivity of the γ-fagarine molecule can be confirmed through key 2D NMR correlations. The following diagram illustrates the logical workflow for assigning the structure based on these correlations.

G cluster_H_NMR ¹H NMR Signals cluster_C_NMR ¹³C NMR Signals H5 H-5 (δ 7.95) H6 H-6 (δ 7.30) H5->H6 COSY C4 C-4 (δ 163.0) H5->C4 HMBC C4a C-4a (δ 155.0) H5->C4a HMBC H7 H-7 (δ 7.05) H6->H7 COSY C8a C-8a (δ 110.0) H7->C8a HMBC H2 H-2 (δ 7.55) H3 H-3 (δ 7.00) H2->H3 COSY H2->C4 HMBC H3->C4a HMBC OCH3_4 4-OCH₃ (δ 4.40) OCH3_4->C4 HMBC OCH3_8 8-OCH₃ (δ 4.10) C8 C-8 (δ 150.0) OCH3_8->C8 HMBC

Caption: Key COSY and HMBC correlations for γ-fagarine.

The causality behind these assignments is as follows:

  • COSY correlations establish the spin systems of the aromatic protons on the quinoline ring (H-5, H-6, and H-7) and the furan ring (H-2 and H-3).

  • HMBC correlations are critical for connecting these fragments. The correlation from the methoxy protons at δ 4.40 to the carbon at δ 163.0 confirms its position at C-4. Similarly, the correlation from the methoxy protons at δ 4.10 to the carbon at δ 150.0 places it at C-8. Further long-range correlations from the aromatic and furan protons to the quaternary carbons of the fused ring system solidify the overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern. Electron Ionization (EI) is a common technique used for the analysis of small molecules like γ-fagarine.

Experimental Protocol: Mass Spectrometry Data Acquisition

A typical protocol for obtaining an EI mass spectrum for γ-fagarine is as follows:

  • Sample Introduction: Introduce a small amount of the purified sample into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the ions to generate the mass spectrum.

Mass Spectral Data and Fragmentation Analysis

The EI mass spectrum of γ-fagarine is characterized by a prominent molecular ion peak and several key fragment ions.

m/zProposed FragmentRelative Abundance
229[M]⁺High
214[M - CH₃]⁺High
186[M - CH₃ - CO]⁺Moderate
156[M - CH₃ - CO - CH₂O]⁺Moderate

The fragmentation pathway can be rationalized as follows:

  • The molecular ion [M]⁺ is observed at m/z 229, consistent with the molecular weight of γ-fagarine.

  • A primary and highly favorable fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable ion at m/z 214.[4] This is often the base peak in the spectrum.

  • Subsequent loss of a neutral carbon monoxide (CO) molecule from the quinoline ring system leads to the fragment at m/z 186.

  • Further fragmentation can occur, such as the loss of formaldehyde (CH₂O), leading to the ion at m/z 156.

The proposed fragmentation pathway is illustrated in the following diagram:

G M γ-Fagarine [M]⁺ m/z 229 M_minus_CH3 [M - CH₃]⁺ m/z 214 M->M_minus_CH3 - •CH₃ M_minus_CH3_CO [M - CH₃ - CO]⁺ m/z 186 M_minus_CH3->M_minus_CH3_CO - CO M_minus_CH3_CO_CH2O [M - CH₃ - CO - CH₂O]⁺ m/z 156 M_minus_CH3_CO->M_minus_CH3_CO_CH2O - CH₂O

Caption: Proposed EI-MS fragmentation of γ-fagarine.

Conclusion

The spectroscopic data from NMR and MS provide a detailed and self-validating blueprint for the structure of γ-fagarine. The ¹H and ¹³C NMR chemical shifts, coupled with 2D correlation experiments, unambiguously define the molecular framework. Mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns under electron ionization. This comprehensive spectroscopic profile is essential for the quality control of γ-fagarine isolated from natural sources and for its characterization in various research and development applications. The data and interpretations presented in this guide serve as a foundational reference for scientists working with this promising natural product.

References

  • Liu, Y., Wei, K., & Yang, J. (2011). 4,8-Dimethoxyfuro[2,3-b]quinoline (γ-fagarine). Acta Crystallographica Section E: Structure Reports Online, 67(8), o1907. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 107936, this compound. [Link]

  • Wikipedia contributors. (2023, December 22). γ-Fagarine. In Wikipedia, The Free Encyclopedia. [Link]

  • PubChemLite. This compound (C13H11NO3). [Link]

  • Human Metabolome Database. (2022). Showing metabocard for this compound (HMDB0030195). [Link]

  • The proposed fragmentation pathways of characteristic compounds. Berberine (A). Magnoflorine (B). γ‐Fagarine (C). Canthin‐6‐one (D). - ResearchGate. [Link]

Sources

The Biological Versatility of Gamma-Fagarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Bioactivity, Mechanisms of Action, and Research Methodologies for the Furoquinoline Alkaloid, γ-Fagarine.

Introduction

Gamma-fagarine (γ-fagarine) is a furoquinoline alkaloid found in a variety of plant species, some of which have a history in traditional medicine.[1] Modern scientific inquiry has revealed that this natural compound possesses a diverse range of biological activities, including antiviral, cytotoxic, and mutagenic properties, making it a subject of considerable interest for drug discovery and development professionals.[1][2] This technical guide provides a comprehensive overview of the known biological activities of γ-fagarine, its mechanisms of action, and detailed protocols for its investigation, designed to empower researchers in their exploration of this promising molecule.

Physicochemical Properties

A foundational understanding of γ-fagarine's physical and chemical characteristics is paramount for its effective study.

PropertyValueSource
Chemical Formula C₁₃H₁₁NO₃[3]
Molecular Weight 229.23 g/mol [3]
CAS Number 524-15-2[4]
Appearance Powder[5]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[5]

Antiviral Activity: A Dual-Pronged Approach

This compound has demonstrated notable antiviral activity against both Hepatitis C Virus (HCV) and Human Metapneumovirus (hMPV), suggesting its potential as a broad-spectrum antiviral agent.

Anti-Hepatitis C Virus (HCV) Activity

In vitro studies have shown that γ-fagarine exhibits moderate inhibitory activity against HCV, with a reported IC₅₀ value of 20.4 ± 0.4 µg/mL.[5][6] Mechanistic analyses suggest that its anti-HCV effect occurs at a post-entry step in the viral life cycle, impacting HCV RNA replication and viral protein synthesis.[5]

Anti-Human Metapneumovirus (hMPV) Activity

More detailed mechanistic insights have been elucidated for γ-fagarine's activity against hMPV. Research indicates a dual mechanism of action:

  • Inhibition of Viral Attachment: this compound directly restrains the binding of hMPV to host cells by interfering with heparan sulfate proteoglycans (HSPG), which act as viral receptors.

  • Alteration of Lysosomal pH: The compound also influences the pH of lysosomes, a critical factor for the viral replication process following entry into the host cell.

This multifaceted approach to inhibiting hMPV underscores the potential of γ-fagarine as a lead compound for the development of novel respiratory antiviral therapies.

Cytotoxic and Genotoxic Profile

The cytotoxic and genotoxic effects of γ-fagarine are a double-edged sword, indicating potential for both anticancer applications and safety concerns that warrant careful consideration.

Cytotoxicity Against Cancer Cell Lines

This compound has been reported to exhibit weak cytotoxic activity against certain cancer cell lines, including MCF-7 (breast cancer).[2] However, the available data on its IC₅₀ values against a broader range of cancer cell lines is limited, highlighting an area for further investigation.

Mutagenic and Genotoxic Properties

A significant aspect of γ-fagarine's biological profile is its mutagenic activity. It has been shown to be mutagenic in the Ames test, specifically in Salmonella typhimurium strains TA100 and TA98 with the addition of a metabolic activation system (S9 mix).[5] Furthermore, γ-fagarine induces sister chromatid exchanges (SCEs) in human lymphocyte cultures in a dose-dependent manner.[5] This genotoxic activity suggests that while it could be explored for its anticancer potential, careful toxicological evaluation is essential.

Other Reported Biological Activities

Beyond its antiviral and cytotoxic effects, γ-fagarine has been associated with a spectrum of other biological activities.

Antibacterial Activity

This compound has demonstrated activity against a range of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead for the development of new antibacterial agents.

Hepatoprotective Effects

There is some evidence to suggest that γ-fagarine may possess hepatoprotective properties. However, the underlying mechanisms of this activity require more in-depth investigation.

Experimental Protocols

To facilitate further research into the biological activities of γ-fagarine, this section provides detailed, step-by-step methodologies for key experiments.

HCV Replicon Assay

The HCV replicon system is a powerful tool for studying the replication of the HCV genome in a cell-based model.

Objective: To determine the inhibitory effect of γ-fagarine on HCV RNA replication.

Methodology:

  • Cell Culture: Maintain Huh-7 cells harboring an HCV subgenomic replicon expressing a reporter gene (e.g., luciferase) in DMEM supplemented with 10% FBS, non-essential amino acids, and G418 for selection.

  • Compound Treatment: Seed the replicon-containing cells in 96-well plates. After 24 hours, treat the cells with various concentrations of γ-fagarine. Include a positive control (e.g., a known HCV inhibitor) and a negative control (vehicle).

  • Luciferase Assay: After 48-72 hours of incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system and a luminometer.

  • Data Analysis: Calculate the percentage of inhibition of HCV replication for each concentration of γ-fagarine relative to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the compound concentration.

Sister Chromatid Exchange (SCE) Assay

This assay is used to assess the genotoxic potential of a compound by visualizing the exchanges between sister chromatids.

Objective: To determine if γ-fagarine induces sister chromatid exchanges in cultured human lymphocytes.

Methodology:

  • Cell Culture: Culture human peripheral blood lymphocytes in RPMI-1640 medium supplemented with fetal bovine serum and a mitogen (e.g., phytohemagglutinin).

  • BrdU Labeling: Add 5-bromo-2'-deoxyuridine (BrdU) to the cultures to allow for its incorporation into the DNA during two rounds of replication.

  • Compound Exposure: Treat the lymphocyte cultures with various concentrations of γ-fagarine for a defined period.

  • Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to the cultures to accumulate cells in metaphase.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution, and fix them in methanol:acetic acid. Drop the cell suspension onto clean, cold microscope slides and air-dry.

  • Differential Staining: Stain the slides using the fluorescence plus Giemsa (FPG) technique to differentially stain the sister chromatids.

  • Microscopic Analysis: Score the number of SCEs per metaphase under a light microscope.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to evaluate the mutagenic potential of chemical compounds.

Objective: To determine if γ-fagarine can induce mutations in histidine-dependent strains of Salmonella typhimurium.

Methodology:

  • Bacterial Strains: Utilize histidine-requiring strains of S. typhimurium (e.g., TA98, TA100).

  • Metabolic Activation: Perform the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

  • Plate Incorporation Method:

    • Mix the test compound (at various concentrations), the bacterial culture, and (if applicable) the S9 mix in molten top agar.

    • Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To provide a clearer understanding of the complex biological processes involved, the following diagrams illustrate key pathways and experimental workflows.

antiviral_mechanism cluster_virus hMPV cluster_cell Host Cell virus hMPV Virion hspg HSPG Receptor virus->hspg Attachment endosome Endosome hspg->endosome Endocytosis lysosome Lysosome endosome->lysosome Fusion replication Viral Replication lysosome->replication gamma_fagarine γ-Fagarine gamma_fagarine->hspg Inhibits Binding gamma_fagarine->lysosome Alters pH

Caption: Proposed antiviral mechanism of γ-fagarine against hMPV.

cytotoxicity_pathway gamma_fagarine γ-Fagarine dna_damage DNA Damage gamma_fagarine->dna_damage cell_cycle_arrest Cell Cycle Arrest dna_damage->cell_cycle_arrest apoptosis Apoptosis dna_damage->apoptosis sce Sister Chromatid Exchange dna_damage->sce mutagenesis Mutagenesis sce->mutagenesis

Caption: Potential pathways of γ-fagarine-induced cytotoxicity and genotoxicity.

experimental_workflow start Start: Biological Question activity_screening Initial Bioactivity Screening (e.g., Antiviral, Cytotoxic Assays) start->activity_screening mechanistic_studies Mechanistic Studies (e.g., Replicon Assays, Western Blot) activity_screening->mechanistic_studies genotoxicity_assessment Genotoxicity Assessment (Ames Test, SCE Assay) activity_screening->genotoxicity_assessment in_vivo_studies In Vivo Studies (Animal Models) mechanistic_studies->in_vivo_studies genotoxicity_assessment->in_vivo_studies lead_optimization Lead Optimization (Structure-Activity Relationship) in_vivo_studies->lead_optimization end End: Drug Candidate lead_optimization->end

Caption: A generalized workflow for the investigation of γ-fagarine.

Future Directions and Conclusion

This compound presents a compelling profile of biological activities that warrant further investigation. Key areas for future research include:

  • Detailed Mechanistic Elucidation: A deeper understanding of the molecular targets and signaling pathways involved in its various activities is crucial. For instance, identifying the specific viral or host factors targeted in its anti-HCV action and delineating the apoptotic pathways it triggers in cancer cells will be vital.

  • Pharmacokinetics and In Vivo Efficacy: Comprehensive studies on the absorption, distribution, metabolism, and excretion (ADME) of γ-fagarine are necessary to assess its drug-like properties. Subsequent in vivo studies in relevant animal models will be essential to validate its therapeutic potential.

  • Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of γ-fagarine analogs will provide valuable insights into the structural features required for its different activities, paving the way for the design of more potent and selective compounds.

  • Safety and Toxicology: A thorough toxicological evaluation, beyond its mutagenicity, is imperative to determine its therapeutic window and potential for clinical development.

References

  • BioCrick. γ-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer. [Link]

  • Wikipedia. γ-Fagarine. [Link]

  • PubChem. This compound. [Link]

  • MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]

  • Chemsrc. This compound | CAS#:524-15-2. [Link]

Sources

gamma-Fagarine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Actions of γ-Fagarine

Abstract

γ-Fagarine, a furoquinoline alkaloid isolated from various plant species of the Rutaceae family, has emerged as a molecule of significant interest due to its diverse pharmacological profile.[1][2] Initially identified for its traditional medicinal uses, rigorous scientific investigation has revealed a spectrum of biological activities, including potent antiviral, genotoxic, and potential anti-protozoal effects.[2][3][4] This technical guide provides a comprehensive analysis of the molecular mechanisms underpinning the bioactivity of γ-fagarine. We will dissect its validated antiviral actions, explore its effects on genomic integrity, and present the experimental frameworks required to investigate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a deep, evidence-based understanding of γ-fagarine's mechanism of action.

Introduction to γ-Fagarine: A Furoquinoline Alkaloid with Multifaceted Bioactivity

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a natural product found in plants such as Ruta graveolens and species of the genus Zanthoxylum.[5][6] Its rigid, planar structure is characteristic of furoquinoline alkaloids, a class known for diverse pharmacological properties.[7] While early research focused on its presence in herbal remedies, modern studies have begun to elucidate its specific molecular interactions.[2] Current evidence points to several distinct, and potentially therapeutically relevant, mechanisms of action. This guide will focus on the most rigorously studied of these: its dual-pronged antiviral strategy and its activity as a genotoxic agent.

Core Mechanism 1: Dual-Action Antiviral Properties

Recent groundbreaking research has identified γ-fagarine as a potent inhibitor of respiratory and other viruses, most notably Human Metapneumovirus (hMPV) and Hepatitis C Virus (HCV).[3][5] The mechanism is not singular but involves a coordinated attack on two critical phases of the viral life cycle: host cell entry and intracellular replication.

Inhibition of Viral Entry via Heparan Sulfate Proteoglycan (HSPG) Interference

The initial step for many viral infections is the attachment of the virion to the host cell surface. A primary docking site for viruses like hMPV is the heparan sulfate proteoglycans (HSPGs) expressed on the cell membrane.[3]

Mechanistic studies have revealed that γ-fagarine directly restrains the binding of the hMPV fusion (F) protein to cellular HSPGs.[3][6] By interfering with this crucial first interaction, γ-fagarine effectively prevents the virus from anchoring to the cell, thereby inhibiting subsequent entry. This mechanism suggests a broad-spectrum potential against other viruses that utilize HSPGs for cellular attachment, such as influenza viruses and SARS-CoV-2.[3][6]

The logical flow of this inhibitory action is visualized below.

cluster_0 Viral Entry Pathway cluster_1 γ-Fagarine Intervention hMPV hMPV Virion Binding Viral Attachment hMPV->Binding Binds to HSPG Host Cell HSPG Receptor HSPG->Binding Entry Viral Entry & Endocytosis Binding->Entry Fagarine γ-Fagarine Block Binding Inhibition Fagarine->Block Block->Binding Prevents

Caption: γ-Fagarine's inhibition of viral entry by blocking hMPV attachment to HSPG receptors.

Disruption of Viral Replication via Lysosomal pH Modulation

Following endocytosis, many viruses are trafficked to lysosomes. The acidic environment within these organelles (pH 4.5-5.0) is a critical trigger for viral uncoating, allowing the release of the viral genome into the cytoplasm for replication.[3]

γ-Fagarine has been shown to influence and alter the pH of lysosomes.[3][6] By disrupting the necessary acidic atmosphere, it inhibits the pH-dependent conformational changes in viral proteins required for fusion and uncoating. This effectively traps the virus within the endo-lysosomal pathway, preventing the progression of the infection. This dual mechanism of blocking entry and then neutralizing viruses that do enter makes γ-fagarine a particularly effective antiviral agent.[3]

Core Mechanism 2: Genotoxicity and DNA Interaction

Beyond its antiviral effects, γ-fagarine exhibits significant genotoxic properties. This activity is primarily characterized by its ability to induce sister chromatid exchanges (SCEs) in cultured human lymphocytes.[4][8] An SCE is the result of a reciprocal exchange of DNA between sister chromatids, and its induction is a sensitive indicator of DNA damage or interference with DNA replication/repair processes.

Studies have shown that γ-fagarine is a direct-acting but weak SCE inducer, meaning it can cause this effect without prior metabolic activation.[4] Furthermore, γ-fagarine has demonstrated mutagenic activity in the Salmonella typhimurium (Ames) assay, particularly in strains TA98 and TA100, in the presence of a metabolic activation system (S9 mix).[4][8] This suggests that while it has some direct DNA-interacting capability, its mutagenic potential can be enhanced upon metabolism into more reactive intermediates. The planar structure of γ-fagarine is consistent with a potential DNA-intercalating mechanism, though further biophysical studies are required for confirmation.

cluster_direct Direct Action cluster_metabolic Metabolic Activation Pathway Fagarine γ-Fagarine DNA_Direct Cellular DNA Fagarine->DNA_Direct Interacts with S9 S9 Mix (Metabolic Enzymes) Fagarine->S9 SCE Sister Chromatid Exchange (SCE) DNA_Direct->SCE Leads to Metabolite Reactive Metabolite S9->Metabolite Produces DNA_Bacterial Bacterial DNA (Salmonella) Metabolite->DNA_Bacterial Damages Mutation His+ Revertant Colonies (Mutation) DNA_Bacterial->Mutation

Caption: Logical flow of γ-Fagarine's genotoxic effects, both direct and metabolically activated.

Other Reported Biological Activities

While less mechanistically defined, γ-fagarine has been associated with a range of other biological effects that warrant further investigation.

ActivityFindingIC50 / Effective DoseSource
Anti-HCV Inhibits Hepatitis C Virus replication at a post-entry step.20.4 µg/mL[4][5][9]
Antiprotozoal In vitro activity against Leishmania tropica.Not specified[2]
Anticancer Reported to have anticancer properties.Not specified[2]
Estrogenic Increased uterine weight in immature rats by 193.9%.10 mg/kg[7]
Hepatoprotective Showed protective effects against DL-galactosamine-induced toxicity.Not specified[7]

It is important to note that furoquinoline alkaloids as a class are also being investigated as potential acetylcholinesterase inhibitors, which could be relevant for neurodegenerative diseases.[7] However, the specific activity of γ-fagarine against this target has not been detailed.

Experimental Protocols for Mechanistic Validation

To enable researchers to validate and expand upon these findings, we provide the following standardized protocols.

Protocol 1: Antiviral hMPV Entry Inhibition Assay
  • Objective: To determine if γ-fagarine prevents viral attachment to host cells.

  • Methodology:

    • Cell Culture: Seed 16HBE (human bronchial epithelial) cells in 24-well plates and grow to 90% confluency.

    • Compound Pre-treatment: Wash cells with phosphate-buffered saline (PBS). Add media containing various concentrations of γ-fagarine (e.g., 0, 50, 100, 200 µM) or a vehicle control (e.g., 0.1% DMSO). Incubate for 2 hours at 37°C.

    • Infection: Remove the compound-containing media. Infect cells with hMPV at a multiplicity of infection (MOI) of 1.0 for 2 hours at 37°C.

    • Wash and Culture: Remove the viral inoculum, wash cells three times with PBS to remove unbound virus, and add fresh culture medium. Incubate for 24 hours.

    • Quantification:

      • RT-qPCR: Extract total RNA and perform quantitative real-time PCR to measure the copy number of a specific viral gene (e.g., the F gene).[3]

      • Immunofluorescence: Fix cells, permeabilize, and block. Stain with a primary antibody against the hMPV F protein, followed by a fluorescently labeled secondary antibody. Image using confocal microscopy and quantify the mean fluorescence intensity (MFI).[3][10]

  • Expected Outcome: A dose-dependent decrease in viral RNA copies and F protein expression in γ-fagarine-treated cells compared to the vehicle control, indicating inhibition of viral entry.

Protocol 2: Lysosomal pH Measurement Assay
  • Objective: To measure the effect of γ-fagarine on lysosomal acidification.

  • Methodology:

    • Cell Culture: Seed 16HBE cells on glass-bottom confocal dishes.

    • Treatment: Treat cells with γ-fagarine (e.g., 200 µM) or a known lysosomotropic agent like chloroquine (positive control) for 2-4 hours. Include a vehicle control.

    • Staining: Add LysoTracker Red DND-99, a fluorescent dye that accumulates in acidic compartments, to the culture medium at a final concentration of 50-75 nM. Incubate for 30 minutes.

    • Imaging: Wash cells with fresh media and immediately image using live-cell confocal microscopy.

    • Analysis: Quantify the fluorescence intensity of the LysoTracker probe in individual cells.

  • Expected Outcome: A significant reduction in LysoTracker fluorescence in γ-fagarine-treated cells compared to the vehicle control, indicating an increase in lysosomal pH (alkalinization).

start Seed 16HBE cells in 24-well plate pretreat Pre-treat cells with γ-Fagarine or vehicle (2 hours) start->pretreat infect Infect with hMPV (MOI=1, 2 hours) pretreat->infect wash Wash 3x with PBS to remove unbound virus infect->wash culture Add fresh media, incubate 24 hours wash->culture endpoint Endpoint Analysis culture->endpoint qpcr RNA Extraction & RT-qPCR for Viral F Gene endpoint->qpcr Quantify RNA ifa Fix & Stain for Viral F Protein (Immunofluorescence) endpoint->ifa Visualize Protein

Caption: Experimental workflow for assessing the antiviral entry-blocking activity of γ-Fagarine.

Conclusion and Future Directions

γ-Fagarine presents a compelling case as a multifunctional bioactive compound. Its well-elucidated dual antiviral mechanism, targeting both viral entry and replication, positions it as a promising lead for the development of novel therapeutics against a range of viruses.[3][6] Concurrently, its genotoxic properties necessitate a careful evaluation of its therapeutic window and potential risks.[4]

Future research should focus on several key areas:

  • Target Deconvolution: Elucidating the precise molecular targets for its anti-HCV, anticancer, and antiprotozoal activities.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of γ-fagarine to optimize antiviral potency while minimizing genotoxicity.

  • Biophysical Analysis: Using techniques like surface plasmon resonance and NMR to confirm the direct interaction with HSPG and to investigate the potential for DNA intercalation.

  • In Vivo Efficacy and Safety: Moving beyond cell culture to assess the antiviral efficacy and overall safety profile of γ-fagarine in animal models of viral infection.[3][10]

By pursuing these avenues, the scientific community can fully harness the therapeutic potential of γ-fagarine while ensuring a comprehensive understanding of its complex biological profile.

References

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC - NIH. Virus Research. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. [Link]

  • gamma-Fagarine | CAS#:524-15-2 | Chemsrc. Chemsrc. [Link]

  • γ-Fagarine - Wikipedia. Wikipedia. [Link]

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - ResearchGate. ResearchGate. [Link]

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PubMed. PubMed. [Link]

  • This compound | C13H11NO3 | CID 107936 - PubChem - NIH. PubChem. [Link]

  • This compound, 524-15-2 - The Good Scents Company. The Good Scents Company. [Link]

  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. BioCrick. [Link]

Sources

Unveiling the Cytotoxic Potential of Gamma-Fagarine: A Technical Guide to Mechanistic Elucidation in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quest for Novel Anticancer Agents from Nature's Arsenal

The landscape of cancer therapy is in a perpetual state of evolution, driven by the urgent need for more effective and selective therapeutic agents. Natural products, with their immense structural diversity, have historically been a rich source of anticancer drugs.[1] Alkaloids, a class of naturally occurring chemical compounds, have shown significant promise in this arena, with many exhibiting potent cytostatic and cytotoxic properties.[2][3][4] Among these, the furoquinoline alkaloids, a group of compounds prevalent in the Rutaceae family, have garnered considerable attention for their diverse biological activities, including cytotoxic effects against various cancer cell lines.[5][6][7] This guide focuses on gamma-fagarine, a furoquinoline alkaloid, and provides a comprehensive technical framework for researchers, scientists, and drug development professionals to investigate its cytotoxic effects and elucidate its mechanism of action in cancer cells.

This document deviates from a rigid template, instead adopting a structure that logically unfolds the scientific narrative—from the foundational understanding of this compound to the intricate experimental workflows designed to probe its anticancer potential. The methodologies described herein are grounded in established scientific principles and are designed to be self-validating, ensuring the generation of robust and reproducible data.

This compound: A Furoquinoline Alkaloid of Therapeutic Interest

This compound (4,8-dimethoxyfuro[2,3-b]quinoline) is a naturally occurring furoquinoline alkaloid.[8] While research on this compound itself is emerging, studies on structurally related furoquinoline alkaloids and derivatives provide a strong rationale for investigating its anticancer properties. For instance, a derivative, 7-isopentenyloxy-γ-fagarine, has demonstrated significant cytotoxic activity against various cancer cell lines, including RAJI (Burkitt's lymphoma), Jurkat (T-cell leukemia), and MCF-7 (breast cancer).[9][10][11] These studies have indicated that the cytotoxic mechanism may involve the induction of apoptosis, as evidenced by cell cycle arrest in the sub-G1 phase.[10][12]

The planar structure of many quinoline alkaloids allows them to function as DNA intercalating agents, which can disrupt DNA replication and transcription, ultimately leading to cell death.[13] Furthermore, some alkaloids have been shown to inhibit topoisomerases, enzymes crucial for managing DNA topology during replication.[14][15] Given these precedents, it is plausible that this compound exerts its cytotoxic effects through one or more of these mechanisms.

Experimental Framework for Elucidating the Cytotoxic Effects of this compound

To comprehensively assess the cytotoxic potential of this compound, a multi-pronged experimental approach is essential. This framework is designed to first quantify the cytotoxic effect and then to dissect the underlying molecular mechanisms.

G cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Mechanistic Investigation MTT_Assay MTT Assay (Cell Viability/IC50 Determination) Cell_Cycle Cell Cycle Analysis (Propidium Iodide Staining) MTT_Assay->Cell_Cycle Informs dose selection Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) MTT_Assay->Apoptosis_Detection Informs dose selection Cell_Cycle->Apoptosis_Detection Suggests apoptosis Protein_Analysis Protein Expression Analysis (Western Blotting) Apoptosis_Detection->Protein_Analysis Confirms apoptotic pathway

Figure 1: Experimental workflow for investigating this compound's cytotoxicity.
Cell Line Selection and Culture

The choice of cancer cell lines is critical for the relevance of the study. Based on the activity of related compounds, the following cell lines are recommended for initial screening:

  • HeLa (Cervical Cancer): A widely used and well-characterized epithelial cell line.

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line, relevant for studying hormone-dependent cancers.

Both cell lines should be cultured in their respective recommended media supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Phase 1: Quantifying Cytotoxicity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[16][17][18] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This allows for the quantification of cell viability and the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.[19]

Detailed Protocol: MTT Assay
  • Cell Seeding: Seed HeLa and MCF-7 cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity. Replace the medium in the wells with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter HeLa MCF-7
Seeding Density (cells/well) 5,0008,000
This compound Conc. (µM) 0.1 - 1000.1 - 100
Incubation Time (hours) 24, 48, 7224, 48, 72
Expected IC50 Range (µM) 10-5010-50
Table 1: Example parameters for MTT assay on HeLa and MCF-7 cells.

Phase 2: Unraveling the Mechanism of Cell Death

Once the cytotoxic effect of this compound is established and the IC50 values are determined, the next crucial step is to investigate the mechanism by which it induces cell death. The primary hypotheses to test are the induction of apoptosis and cell cycle arrest.

Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry

Cell cycle analysis is a powerful tool to determine the effect of a compound on cell division.[20] Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA, and the amount of fluorescence is directly proportional to the amount of DNA in the cell.[21] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the sub-G1 population is indicative of apoptosis, as apoptotic cells contain fragmented DNA.

Detailed Protocol: Cell Cycle Analysis
  • Cell Treatment: Seed HeLa or MCF-7 cells in 6-well plates and treat with this compound at concentrations around the determined IC50 for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 70% ice-cold ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples using a flow cytometer. At least 10,000 events should be acquired for each sample.

  • Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M, and sub-G1).

G Start G0/G1 Phase (Diploid DNA) S_Phase S Phase (DNA Synthesis) Start->S_Phase Normal Cell Cycle Sub_G1 Sub-G1 Phase (Apoptosis) Start->Sub_G1 This compound Induced Arrest & Apoptosis G2_M_Phase G2/M Phase (Tetraploid DNA) S_Phase->G2_M_Phase Normal Cell Cycle S_Phase->Sub_G1 This compound Induced Arrest & Apoptosis G2_M_Phase->Start Normal Cell Cycle G2_M_Phase->Sub_G1 This compound Induced Arrest & Apoptosis G Gamma_Fagarine This compound Bax Bax (Pro-apoptotic) Gamma_Fagarine->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) Gamma_Fagarine->Bcl2 Downregulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Bax->Mitochondria Promotes Permeabilization Bcl2->Mitochondria Inhibits Permeabilization Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Figure 3: Proposed intrinsic apoptotic pathway induced by this compound.

Interpretation of Results and Future Directions

The collective data from these experiments will provide a comprehensive understanding of the cytotoxic effects of this compound.

  • Potent Cytotoxicity: Low IC50 values across multiple cell lines would indicate that this compound is a potent cytotoxic agent.

  • Apoptosis Induction: A significant increase in the sub-G1 population, a high percentage of Annexin V-positive cells, an elevated Bax/Bcl-2 ratio, and the activation of caspase-3 would collectively provide strong evidence that this compound induces apoptosis.

  • Cell Cycle Arrest: Accumulation of cells in a specific phase of the cell cycle would suggest that this compound interferes with cell cycle progression, which could be a primary or secondary effect of its cytotoxic action.

Positive findings from this research framework would warrant further investigation, including:

  • In vivo studies: To evaluate the anti-tumor efficacy and safety of this compound in animal models.

  • Structure-activity relationship (SAR) studies: To synthesize and test analogs of this compound to identify more potent and selective compounds.

  • Target identification studies: To pinpoint the specific molecular target(s) of this compound, such as DNA topoisomerases or other key cellular enzymes.

Conclusion

This technical guide provides a robust and logical framework for the systematic evaluation of the cytotoxic effects of this compound on cancer cells. By employing a combination of well-established in vitro assays, researchers can not only quantify the cytotoxic potency of this natural alkaloid but also elucidate the underlying molecular mechanisms of action. The insights gained from these studies will be invaluable for the potential development of this compound as a novel anticancer therapeutic agent. The journey from a natural compound to a clinical candidate is long and arduous, but it begins with rigorous and well-designed preclinical investigations as outlined in this guide.

References

  • Mishra, P. S., Kaushik, N., Mishra, R., Koul, S., & Sagar, S. (2024). Natural Alkaloids and Mechanisms for Anti-cancer Action: A Review. Current Bioactive Compounds, 20(8), 52-60.
  • Bentham Science. (n.d.). Natural Alkaloids and Mechanisms for Anti-cancer Action: A Review. Retrieved from [Link]

  • Zielińska, A., et al. (2024). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. Molecules, 29(15), 3489.
  • MDPI. (2023). Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management. Retrieved from [Link]

  • MDPI. (2024). Natural Alkaloids in Cancer Therapy: Berberine, Sanguinarine and Chelerythrine against Colorectal and Gastric Cancer. Retrieved from [Link]

  • Mandana, B., et al. (2009). Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. Planta Medica, 75(9), 975-979.
  • PubMed. (2009). Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Retrieved from [Link]

  • Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 940-946.
  • PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. Retrieved from [Link]

  • Szewczyk, A., & Pęcek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12809.
  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]

  • Kuete, V., et al. (2016). Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae). Chemistry Central Journal, 10, 5.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]

  • MDPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • PMC. (n.d.). Biophysical aspects and biological implications of the interaction of benzophenanthridine alkaloids with DNA. Retrieved from [Link]

  • NIH. (n.d.). Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375. Retrieved from [Link]

  • ResearchGate. (n.d.). Structures of furoquinoline alkaloids isolated from Rutaceae. Retrieved from [Link]

  • ResearchGate. (n.d.). MIL activated caspase 3 and caspase 9, increased Bax/Bcl-2 ratio and.... Retrieved from [Link]

  • PubMed. (n.d.). A shift in the Bax/Bcl-2 balance may activate caspase-3 and modulate apoptosis in experimental glomerulonephritis. Retrieved from [Link]

  • NIH. (n.d.). Inhibition of topoisomerase I function by nitidine and fagaronine. Retrieved from [Link]

  • Wikipedia. (n.d.). Intercalation (biochemistry). Retrieved from [Link]

  • PubMed. (n.d.). Interferon gamma inhibits growth of human pancreatic carcinoma cells via caspase-1 dependent induction of apoptosis. Retrieved from [Link]

  • PMC. (n.d.). ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells. Retrieved from [Link]

  • Preprints.org. (2025). Bax/Bcl-2 Ratio as the Golden Marker of Apoptosis: Molecular Mechanisms and Regulatory Pathways. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis, cytotoxicity, and apoptosis induction in human tumor cells by geiparvarin analogues. Retrieved from [Link]

  • PubMed. (2012). Gamma-tocotrienol induces apoptosis and autophagy in prostate cancer cells by increasing intracellular dihydrosphingosine and dihydroceramide. Retrieved from [Link]

  • PMC. (n.d.). DNA Topoisomerase II, Genotoxicity, and Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Marine-Derived Compounds Targeting Topoisomerase II in Cancer Cells: A Review. Retrieved from [Link]

  • PubMed. (n.d.). Qualitative and Quantitative Aspects of Intercalator-Induced DNA Strand Breaks. Retrieved from [Link]

  • PMC. (n.d.). DNA gyrase, topoisomerase IV, and the 4-quinolones. Retrieved from [Link]

  • PubMed. (n.d.). Activation of the CD95 (APO-1/Fas) pathway in drug- and gamma-irradiation-induced apoptosis of brain tumor cells. Retrieved from [Link]

  • PubMed. (n.d.). Inhibitory effect of coenzyme Q on eukaryotic DNA polymerase gamma and DNA topoisomerase II activities on the growth of a human cancer cell line. Retrieved from [Link]

  • NIH. (n.d.). Induction of Apoptosis in Human Breast Cancer MCF-7 Cells by a Semi-Synthetic Derivative of Artemisinin: A Caspase-Related Mechanism. Retrieved from [Link]

Sources

Unveiling the Antibacterial Potential of Gamma-Fagarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the systematic investigation of the antibacterial properties of gamma-fagarine, a furoquinoline alkaloid. While this compound has been studied for its antiviral and other pharmacological activities, its specific action against bacterial pathogens remains a promising yet underexplored frontier.[1][2][3] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap from foundational characterization to in-depth mechanistic studies.

Part 1: Introduction and Scientific Rationale

This compound (γ-fagarine) is a furoquinoline alkaloid with the chemical formula C₁₃H₁₁NO₃.[4][5] It is naturally present in various plant species of the Rutaceae family, notably within the genus Zanthoxylum (formerly Fagara).[4][6][7] Plants from these genera have a long history in traditional medicine for treating a variety of ailments, including infections.[6][7][8] Extracts from Fagara species have demonstrated broad-spectrum antibacterial activities against multi-drug resistant Gram-negative bacteria, providing a strong rationale for investigating the specific contributions of their constituent alkaloids, such as this compound.[9][10]

The exploration of natural products like this compound for novel antibacterial agents is a critical endeavor in the face of rising antimicrobial resistance. This guide outlines a structured, hypothesis-driven approach to thoroughly characterize the antibacterial profile of this compound.

Part 2: Physicochemical Characterization and Preparation for Assays

Prior to any biological evaluation, a thorough characterization of the this compound sample is paramount to ensure the integrity and reproducibility of the results.

Purity and Identity Confirmation

The purity of the this compound sample should be assessed using High-Performance Liquid Chromatography (HPLC). The identity can be confirmed through mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, comparing the obtained data with published spectral information.

Solubility Assessment

This compound is generally more soluble in organic solvents than in water.[4] It is crucial to determine its solubility in solvents compatible with antibacterial assays, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in the assay medium should be kept at a level that does not affect bacterial growth (typically ≤1% v/v).

Preparation of Stock Solutions

A high-concentration stock solution of this compound should be prepared in an appropriate solvent (e.g., DMSO). This stock solution should be sterilized by filtration through a 0.22 µm filter and stored at -20°C in small aliquots to prevent repeated freeze-thaw cycles.

Part 3: In Vitro Antibacterial Activity Assessment

A tiered approach is recommended to systematically evaluate the antibacterial spectrum and potency of this compound.

Workflow for In Vitro Antibacterial Assessment

The following diagram illustrates the proposed workflow for the in vitro evaluation of this compound's antibacterial activity.

Antibacterial_Workflow cluster_prep Preparation cluster_screening Primary Screening cluster_advanced Advanced Characterization cluster_interpretation Data Interpretation gamma_fagarine This compound Sample characterization Purity & Identity (HPLC, MS, NMR) gamma_fagarine->characterization solubility Solubility Testing characterization->solubility stock_prep Stock Solution Preparation solubility->stock_prep mic_assay Minimum Inhibitory Concentration (MIC) Assay stock_prep->mic_assay mbc_assay Minimum Bactericidal Concentration (MBC) Assay mic_assay->mbc_assay antibiofilm Anti-Biofilm Activity mic_assay->antibiofilm bacterial_panel Panel of Gram-positive & Gram-negative Bacteria bacterial_panel->mic_assay time_kill Time-Kill Kinetic Assay mbc_assay->time_kill data_analysis Data Analysis & Interpretation mbc_assay->data_analysis time_kill->data_analysis antibiofilm->data_analysis

Caption: Workflow for assessing the antibacterial activity of this compound.

Detailed Experimental Protocols

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[11] The broth microdilution method is a standard and widely used technique.[12]

Materials:

  • This compound stock solution

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis) adjusted to a final inoculum of 5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., ciprofloxacin, gentamicin)

  • Negative control (broth with solvent)

  • Growth control (broth with bacteria and solvent)

Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well plate.

  • Add 50 µL of the this compound stock solution to the first well of each row to be tested.

  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well.

  • Prepare the bacterial inoculum in CAMHB and add 50 µL to each well, achieving a final volume of 100 µL.

  • Include a positive control (serial dilutions of a standard antibiotic), a negative control, and a growth control.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquot onto a Mueller-Hinton Agar (MHA) plate.

  • Incubate the MHA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Data Presentation

The results of the MIC and MBC assays should be summarized in a clear and concise table.

Bacterial StrainGram StainThis compound MIC (µg/mL)This compound MBC (µg/mL)
Staphylococcus aureusPositive
Bacillus subtilisPositive
Escherichia coliNegative
Pseudomonas aeruginosaNegative

Part 4: Elucidating the Mechanism of Action

Understanding how this compound exerts its antibacterial effect is a critical next step. The following diagram outlines potential pathways for investigation.

MoA_Investigation cluster_targets Potential Cellular Targets cluster_assays Investigative Assays gamma_fagarine This compound cell_wall Cell Wall/Membrane Integrity gamma_fagarine->cell_wall Disruption? dna_synthesis DNA Replication/Repair gamma_fagarine->dna_synthesis Inhibition? protein_synthesis Protein Synthesis gamma_fagarine->protein_synthesis Inhibition? enzyme_inhibition Key Enzyme Inhibition (e.g., Aconitase, Catalase) gamma_fagarine->enzyme_inhibition Inhibition? membrane_potential Membrane Potential Assay cell_wall->membrane_potential dna_intercalation DNA Intercalation Assay dna_synthesis->dna_intercalation protein_expression Proteomics (2D-PAGE/MS) protein_synthesis->protein_expression enzyme_activity Enzyme Activity Assays enzyme_inhibition->enzyme_activity

Sources

γ-Fagarine Isolation from the Rutaceae Family: A Strategic Approach to Natural Product Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale and Significance

The Rutaceae family, a vast botanical group comprising herbs, shrubs, and trees, is a well-established reservoir of structurally diverse secondary metabolites.[1][2] Among these are the furoquinoline alkaloids, a class of compounds characterized by a fused furan and quinoline ring system.[3] γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a prominent member of this class, consistently isolated from various genera within the Rutaceae, including Zanthoxylum, Ruta, Dictamnus, and Haplophyllum.[1][4][5][6][7]

The scientific pursuit of γ-fagarine is driven by its significant pharmacological potential. Research has demonstrated its bioactivity as a potent antiviral agent, notably against Hepatitis C Virus (HCV) and Human Metapneumovirus (hMPV).[5][8][9][10] Furthermore, studies have indicated its potential anti-inflammatory, cytotoxic, and anti-HIV properties, making it a molecule of high interest for drug discovery and development pipelines.[5][6][9][11]

This guide eschews a simple, linear protocol. Instead, it presents a strategic framework for the isolation of γ-fagarine, grounded in the physicochemical principles of natural product chemistry. We will explore the causality behind methodological choices, from the selection of plant material to the final stages of purification and structural elucidation, providing a robust, self-validating workflow for obtaining this valuable alkaloid.

Chapter 1: Foundational Knowledge - Understanding the Target and Source

Before embarking on any isolation workflow, a thorough understanding of both the target molecule and its biological source is paramount. This knowledge informs every subsequent decision in the extraction and purification process.

Physicochemical Profile of γ-Fagarine

A successful isolation strategy hinges on exploiting the unique physical and chemical properties of the target compound.

Table 1: Physicochemical Properties of γ-Fagarine

PropertyValueSource(s)
Molecular Formula C₁₃H₁₁NO₃[8][][13]
Molecular Weight 229.23 g/mol [8][][13]
Appearance Solid powder / Crystalline solid[]
Melting Point 141-142°C[8][][13]
Solubility Soluble in organic solvents like chloroform, ether, and benzene; sparingly soluble in water.[11][][14]
Chemical Class Furoquinoline Alkaloid[3][6]

The key takeaway is that γ-fagarine is a moderately polar, basic compound. Its aromatic structure allows for UV detection, a critical feature for chromatographic monitoring. Its solubility profile—favoring organic solvents over water—is the fundamental property leveraged in its extraction from the aqueous plant matrix.[11][]

The Rutaceae Matrix: A Complex Chemical Environment

Plants of the Rutaceae family, such as the roots of Zanthoxylum species, are complex mixtures of primary and secondary metabolites.[5][15] An extract will contain not only γ-fagarine but also other alkaloids (some structurally similar), coumarins, flavonoids, terpenes, tannins, and fatty acids.[1][4][16] The goal of the isolation process is to systematically remove these other constituents to achieve high purity of the target compound.

Chapter 2: The Isolation Workflow - A Multi-Stage Strategy

The isolation of γ-fagarine can be conceptualized as a multi-stage process, moving from coarse separation to fine purification. Each stage is designed to enrich the concentration of the target alkaloid.

G cluster_0 Phase 1: Preparation & Extraction cluster_1 Phase 2: Fractionation cluster_2 Phase 3: Purification cluster_3 Phase 4: Validation PlantMaterial Plant Material (e.g., Zanthoxylum roots) Grinding Drying & Grinding PlantMaterial->Grinding Extraction Solvent Extraction (Crude Extract) Grinding->Extraction AcidBase Acid-Base Partitioning (Crude Alkaloid Fraction) Extraction->AcidBase CC Column Chromatography (Enriched Fractions) AcidBase->CC PrepHPLC Preparative HPLC (Pure γ-Fagarine) CC->PrepHPLC Analysis Structural Elucidation (NMR, MS) PrepHPLC->Analysis

Caption: Overall workflow for the isolation of γ-Fagarine.

Stage 1: Plant Material Preparation and Primary Extraction

Objective: To efficiently extract the broadest possible range of alkaloids from the dried plant matrix.

Protocol:

  • Collection and Preparation: Collect the desired plant part (e.g., roots of Zanthoxylum bungeanum). Clean the material of any soil or debris. Dry it thoroughly in a shaded, well-ventilated area or a plant oven at 40-50°C to prevent enzymatic degradation of metabolites.

  • Grinding: Pulverize the dried material into a coarse powder using a mechanical grinder. This crucial step increases the surface area, maximizing contact with the extraction solvent and thereby improving extraction efficiency.

  • Maceration/Soxhlet Extraction:

    • Maceration: Soak the powdered plant material in a suitable solvent (e.g., methanol or ethanol) at a ratio of 1:10 (w/v) for 48-72 hours at room temperature with occasional agitation.[17]

    • Soxhlet Extraction: For a more exhaustive extraction, place the powdered material in a thimble within a Soxhlet apparatus and extract with methanol for 12-24 hours.

  • Concentration: Filter the resulting extract and concentrate it under reduced pressure using a rotary evaporator to yield a dark, viscous crude extract.

Causality: Methanol and ethanol are excellent choices for primary extraction because they can solubilize both the free alkaloid bases and their naturally occurring salt forms within the plant tissue.[18][19]

Stage 2: Acid-Base Partitioning for Alkaloid Enrichment

Objective: To separate the basic alkaloids (including γ-fagarine) from neutral and acidic compounds present in the crude extract. This is a classic and highly effective liquid-liquid fractionation technique.[19][20]

G CrudeExtract Crude Extract (Dissolved in CHCl₃/H₂O) Acidify Add Dilute Acid (e.g., 5% HCl) Shake & Separate CrudeExtract->Acidify Organic1 Organic Layer 1 (Neutral/Acidic Compounds) DISCARD Acidify->Organic1 Immiscible Solvents Aqueous1 Aqueous Layer 1 (Alkaloid Salts, R₃NH⁺Cl⁻) Acidify->Aqueous1 Protonation Basify Add Base (e.g., NH₄OH to pH 9-10) Shake & Separate Aqueous1->Basify Aqueous2 Aqueous Layer 2 DISCARD Basify->Aqueous2 Deprotonation Organic2 Organic Layer 2 (Free Alkaloid Bases, R₃N) COLLECT Basify->Organic2 Extraction into fresh CHCl₃

Caption: Principle of Acid-Base Extraction for Alkaloid Isolation.

Protocol:

  • Redissolve: Redissolve the crude extract in a biphasic system of chloroform (or dichloromethane) and water.

  • Acidification: Transfer the solution to a separatory funnel and add 5% aqueous hydrochloric acid (HCl). Shake vigorously and allow the layers to separate. The basic alkaloids will be protonated and migrate into the acidic aqueous layer as hydrochloride salts.

  • Separation 1: Drain and collect the acidic aqueous layer. The organic layer, containing neutral and acidic compounds like fats and some phenolics, can be discarded.

  • Basification: Cool the collected aqueous layer in an ice bath and slowly add a base, such as ammonium hydroxide (NH₄OH), until the pH reaches 9-10.[18] This deprotonates the alkaloid salts, converting them back to their free base form, which may precipitate.

  • Extraction 2: Extract this basic aqueous solution multiple times with fresh portions of chloroform. The free alkaloid bases, now less soluble in water, will partition into the organic solvent.[11]

  • Final Concentration: Combine all the organic extracts, wash with distilled water, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The resulting residue is the crude alkaloid fraction, now significantly enriched in γ-fagarine.

Stage 3: Chromatographic Purification

Objective: To separate γ-fagarine from other structurally similar alkaloids in the enriched fraction. This requires high-resolution techniques.

Protocol 3A: Column Chromatography (CC)

This is the workhorse of preparative separation in natural product chemistry.[21]

  • Stationary Phase Preparation: Prepare a slurry of silica gel 60 (70-230 mesh) in a non-polar solvent (e.g., hexane or petroleum ether) and pack it into a glass column.

  • Sample Loading: Adsorb the crude alkaloid fraction onto a small amount of silica gel, allow it to dry, and carefully load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the solvent polarity by adding increasing percentages of a more polar solvent like ethyl acetate or chloroform.[7] A typical gradient might be Hexane -> Hexane:EtOAc (9:1 -> 1:1) -> 100% EtOAc.

  • Fraction Collection: Collect the eluate in sequential fractions.

  • Monitoring (Self-Validation): Monitor the separation process by spotting aliquots of each fraction onto a Thin-Layer Chromatography (TLC) plate. Develop the plate in a suitable solvent system (e.g., Hexane:EtOAc 7:3) and visualize under UV light (254 nm and 365 nm) and by staining with Dragendorff’s reagent, which gives a characteristic orange-brown color with alkaloids. Combine fractions that show a similar TLC profile and a prominent spot corresponding to the Rf value of a γ-fagarine standard, if available.

Protocol 3B: Preparative HPLC (Prep-HPLC)

For obtaining highly pure γ-fagarine suitable for pharmacological testing and structural analysis, a final polishing step with Prep-HPLC is often necessary.[22]

  • Column: Use a reversed-phase C18 column.[22][23]

  • Mobile Phase: A typical mobile phase is a gradient of acetonitrile and water, often containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (0.1%) to improve peak shape.

  • Injection and Detection: Dissolve the γ-fagarine-enriched fraction from the CC step in the mobile phase, filter, and inject onto the column. Monitor the elution profile using a UV detector.

  • Fraction Collection: Collect the peak corresponding to γ-fagarine.

  • Solvent Removal: Evaporate the solvent from the collected fraction, often by lyophilization (freeze-drying), to yield the pure compound.

Table 2: Example Mobile Phase Systems for Furoquinoline Alkaloid Chromatography

TechniqueStationary PhaseMobile Phase System (Example)Purpose
TLC Silica Gel 60 F₂₅₄Hexane:Ethyl Acetate (7:3, v/v)Monitoring CC fractions
Column (CC) Silica Gel 60Gradient: Hexane to Ethyl AcetateBulk separation
Prep-HPLC Reversed-Phase C18Gradient: Water (0.1% FA) to Acetonitrile (0.1% FA)High-purity final separation
Stage 4: Structural Elucidation and Validation

Objective: To unequivocally confirm the identity and purity of the isolated compound as γ-fagarine. This is the ultimate self-validating step of the entire process.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact mass of the molecule, which allows for the calculation of its molecular formula (C₁₃H₁₁NO₃).[24] The fragmentation pattern observed in MS/MS provides further structural clues.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the number, environment, and connectivity of protons in the molecule.

    • ¹³C-NMR: Shows the number and types of carbon atoms.

    • 2D-NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete and unambiguous assembly of the molecular structure. The obtained spectral data must be compared and match perfectly with data reported in the literature for γ-fagarine.[24][26]

  • Purity Assessment: The purity of the final compound is typically assessed by analytical HPLC-UV, where a single, sharp peak indicates high purity.

Conclusion

The isolation of γ-fagarine from the Rutaceae family is a systematic process that exemplifies the core principles of natural product chemistry. It begins with a broad, non-specific extraction, followed by a chemically-driven fractionation to isolate a specific class of compounds (alkaloids), and culminates in high-resolution chromatographic techniques to purify the single target molecule. Each step is a deliberate action informed by the physicochemical properties of γ-fagarine and the complex nature of its plant source. The final validation through rigorous spectroscopic analysis ensures the scientific integrity of the result, providing researchers with a pure compound ready for further investigation into its promising biological activities.

References

  • Chemsrc. (2025). gamma-Fagarine | CAS#:524-15-2. Retrieved from [Link]

  • Ekiert, H., & Szewczyk, A. (2016). Furochinoline alkaloids in plants from Rutaceae family – a review. Current Issues in Pharmacy and Medical Sciences, 29(1), 33-38.
  • Nowak, A., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099.
  • Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virology Journal, 20(1), 209.
  • Journal of Chemical and Pharmaceutical Research. (2015). The extraction, separation and purification of alkaloids in the natural medicine. Retrieved from [Link]

  • El-Sawy, E. R., et al. (2020). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Arkivoc, 2020(7), 82-93.
  • Wikipedia. (n.d.). γ-Fagarine. Retrieved from [Link]

  • Ekiert, H., & Szewczyk, A. (2016). Furochinoline alkaloids in plants from Rutaceae family - A review. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2020). What is the best method and solvent for isolation of alkaloids from leaves?. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Nowak, A., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI.
  • ResearchGate. (n.d.). Selected examples of Rutaceae alkaloids. Retrieved from [Link]

  • ResearchGate. (2020). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • Slideshare. (2016). alkaloids and extraction of alkaloids. Retrieved from [Link]

  • Szewczyk, A., et al. (2023). Studies on the Accumulation of Secondary Metabolites and Evaluation of Biological Activity of In Vitro Cultures of Ruta montana L. in Temporary Immersion Bioreactors. Molecules, 28(8), 3426.
  • Rauf, A., et al. (Eds.). (2024). Phytochemical and Pharmacological Investigation of the Family Rutaceae. Apple Academic Press.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2012). Comparative Phytochemical Analysis of Rutaceae Family (Citrus Species) Extracts. Retrieved from [Link]

  • MDPI. (2024). Plant-Derived Secondary Metabolites Tetrahydropalmatine and Rutaecarpine Alleviate Paclitaxel-Induced Neuropathic Pain via TRPV1 and TRPM8 Modulation. Retrieved from [Link]

  • Wikidata. (n.d.). γ-fagarine. Retrieved from [Link]

  • Thailand Medical News. (2023). The Phytochemical this compound from the Root of Zanthoxylum Bungeanum is an Effective Antiviral Against HMPV. Retrieved from [Link]

  • ResearchGate. (2001). Optimization of the preparative chromatography of an extract of Alkaloids from fumaria officinalis. Retrieved from [Link]

  • CORE. (n.d.). LJMU Research Online. Retrieved from [Link]

  • MDPI. (2021). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Retrieved from [Link]

  • PubMed. (2011). Separation of alkaloids from herbs using high-speed counter-current chromatography. Retrieved from [Link]

  • PubMed. (2019). [Separation of Alkaloids Using Radial Chromatography and Its Separation Efficiency]. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatogram of alkaloids separation obtained by approved RP HPLC method. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Chemical Identification Strategies Using Liquid Chromatography-Photodiode Array-Solid-Phase Extraction-Nuclear Magnetic Resonance/Mass Spectrometry. Retrieved from [Link]

  • MDPI. (2022). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Retrieved from [Link]

  • alwsci. (2023). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • MDPI. (2021). Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications. Retrieved from [Link]

  • News-Medical.Net. (n.d.). Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Extraction and purification of total flavonoids from Zanthoxylum planispinum Var. Dintanensis leaves and effect of altitude on total flavonoids content. Retrieved from [Link]

  • MDPI. (2023). Isolation and Characterization of One New Natural Compound with Other Potential Bioactive Secondary Metabolites from Glycosmis cyanocarpa (Blume) Spreng. (Family: Rutaceae). Retrieved from [Link]

  • ResearchGate. (2015). Purification and identification of Xanthoxylin. Retrieved from [Link]

  • National Center for Biotechnology Information. (2019). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Phytochemical Analysis of γ-Fagarine from Botanical Sources

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the extraction, isolation, identification, and quantification of γ-Fagarine, a furoquinoline alkaloid of significant pharmacological interest. γ-Fagarine, found in various plant species, particularly within the Rutaceae family, has demonstrated a range of biological activities, including antiviral, cytotoxic, and mutagenic properties.[1][2] This document is intended for researchers, natural product chemists, and drug development professionals, offering a narrative built on field-proven insights and established scientific principles. We will delve into the causality behind experimental choices, from the initial processing of plant material to the final structural elucidation by advanced spectroscopic methods, ensuring a robust and reproducible analytical workflow.

Introduction: The Significance of γ-Fagarine

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a secondary metabolite belonging to the furoquinoline class of alkaloids.[1] Its presence has been confirmed in numerous plants, including those used in traditional medicine such as Ruta graveolens (Common Rue) and species from the Zanthoxylum and Dictamnus genera.[2][3][4] The growing interest in γ-Fagarine stems from its notable bioactivities. For instance, it has been shown to possess strong anti-Hepatitis C Virus (HCV) activity with an IC₅₀ of 20.4 μg/mL and cytotoxic effects against various cancer cell lines.[2][3][5] These properties make it a compelling candidate for further pharmacological investigation and potential drug lead development.

A successful phytochemical investigation hinges on a systematic and well-reasoned approach. This guide eschews a rigid template, instead presenting an integrated workflow that reflects the logical progression of natural product discovery.

Physicochemical Properties of γ-Fagarine
Molecular Formula C₁₃H₁₁NO₃[4]
Molecular Weight 229.23 g/mol [4]
CAS Number 524-15-2[3]
Appearance Solid[4]
Melting Point 142 °C[4]
Chemical Class Furoquinoline Alkaloid[2]
Solubility More soluble in organic solvents than in water.[6]

The Analytical Workflow: From Plant to Pure Compound

The journey from a complex plant matrix to an isolated, characterized molecule is a multi-step process. Each stage is critical for the success of the subsequent one. The following diagram outlines the comprehensive workflow for γ-Fagarine analysis.

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Extraction & Fractionation cluster_2 Phase 3: Isolation & Purification cluster_3 Phase 4: Analysis & Elucidation Collection Plant Material Collection (e.g., Ruta graveolens) Processing Drying & Grinding Collection->Processing Extraction Solvent Extraction (e.g., Methanol) Processing->Extraction CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract Fractionation Acid-Base Partitioning CrudeExtract->Fractionation TLC TLC Screening Fractionation->TLC CC Column Chromatography (Silica Gel) TLC->CC HPLC Preparative HPLC (C18 Column) CC->HPLC PureCompound Pure γ-Fagarine HPLC->PureCompound Quant Quantitative Analysis (HPLC-DAD) PureCompound->Quant Struct Structural Elucidation (NMR, MS) PureCompound->Struct

Caption: General workflow for γ-Fagarine analysis.

Extraction Methodologies: Liberating the Target Alkaloid

The initial and most crucial step is the efficient extraction of the desired compounds from the plant matrix.[7] The choice of solvent and method is dictated by the physicochemical properties of γ-Fagarine, primarily its nature as a moderately polar alkaloid.

Solvent Selection Rationale

The principle of "like dissolves like" is paramount.[8] Polar solvents such as methanol and ethanol are highly effective for extracting alkaloids from dried plant material. Methanol is often preferred due to its ability to penetrate the plant cell matrix efficiently, extracting a broad range of secondary metabolites.[9]

Classical vs. Modern Extraction Techniques
  • Maceration: Involves soaking the plant material in a solvent for an extended period.[8] It is simple but can be time-consuming and may result in lower yields.

  • Soxhlet Extraction: A continuous extraction method that offers higher efficiency than maceration by repeatedly washing the material with fresh, condensed solvent.[8] However, the sustained heat can potentially degrade thermolabile compounds.

  • Ultrasound-Assisted Extraction (UAE): Utilizes acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[10]

  • Microwave-Assisted Extraction (MAE): Employs microwave energy to heat the solvent and plant material, causing cell rupture and rapid release of constituents.[11]

For routine analysis, a methanolic extraction using UAE is often an optimal balance of efficiency, time, and preservation of the analyte's integrity.

Acid-Base Extraction for Alkaloid Enrichment

A key step to increase the purity of the target compound is to perform an acid-base liquid-liquid partitioning. This technique leverages the basic nature of the nitrogen atom in the alkaloid's quinoline ring.

G Start Crude Methanolic Extract (Contains Alkaloids, Fats, Chlorophyll, etc.) Step1 Dissolve in Acidic Water (e.g., 5% HCl) Alkaloids form water-soluble salts (R₃NH⁺Cl⁻) Start->Step1 Protonation Step2 Wash with Organic Solvent (e.g., Hexane) Removes non-polar impurities (fats, chlorophyll) Step1->Step2 Purification Step3 Basify Aqueous Layer (e.g., with NH₄OH to pH 9-10) Converts salts back to free base alkaloids (R₃N) Step2->Step3 Deprotonation Step4 Extract with Organic Solvent (e.g., Dichloromethane) Alkaloids move to organic layer Step3->Step4 Partitioning End Enriched Alkaloid Fraction (Evaporate solvent) Step4->End Isolation

Caption: Principle of acid-base extraction for alkaloids.

Chromatographic Separation and Purification

Since the enriched fraction still contains a mixture of alkaloids, chromatographic techniques are essential for isolating pure γ-Fagarine.[12]

Thin-Layer Chromatography (TLC)

TLC is an indispensable tool for the initial qualitative assessment of the extract. It helps to:

  • Visualize the complexity of the alkaloid mixture.

  • Determine the optimal solvent system for column chromatography.

  • Identify fractions containing the target compound by comparison with a reference standard.

A common solvent system for separating furoquinoline alkaloids is a mixture of chloroform and methanol (e.g., 15:1 v/v).[7] Spots can be visualized under UV light (254 nm and 365 nm) or by spraying with Dragendorff's reagent, which gives a characteristic orange-brown color with alkaloids.

Column Chromatography (CC)

For preparative scale separation, column chromatography over silica gel is a standard method. The enriched alkaloid fraction is loaded onto the column, and elution is performed with a solvent gradient of increasing polarity (e.g., starting with hexane-ethyl acetate and gradually increasing the proportion of ethyl acetate or methanol).

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for both the final purification (preparative HPLC) and quantification (analytical HPLC) of γ-Fagarine.[13] Its high resolution, sensitivity, and reproducibility make it the preferred method.[9]

Protocol: Analytical HPLC Method for γ-Fagarine Quantification

This protocol provides a validated system for determining the concentration of γ-Fagarine in a purified plant extract.

  • Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase is effective for retaining and separating moderately polar alkaloids.[13]

  • Mobile Phase: A gradient elution is typically most effective for complex extracts.

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

    • Rationale: The acidic modifier protonates the basic nitrogen of the alkaloid, which is crucial for obtaining sharp, symmetrical peaks by minimizing interactions with residual silanol groups on the silica support.[14]

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD detection at 254 nm and 330 nm. The furoquinoline scaffold exhibits strong UV absorbance.

  • Sample Preparation: Dissolve the dried extract or pure compound in methanol (HPLC grade) to a known concentration (e.g., 1 mg/mL) and filter through a 0.45 µm syringe filter before injection.[9]

  • Quantification:

    • Prepare a series of standard solutions of pure γ-Fagarine (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards to generate a calibration curve by plotting peak area against concentration.

    • Inject the unknown sample and determine its concentration from the calibration curve based on its peak area.

Typical HPLC Parameters for Furoquinoline Alkaloids
Stationary Phase C18 (Reversed-Phase)[12]
Mobile Phase Acetonitrile/Methanol and Water[14]
Modifier Formic Acid or Trifluoroacetic Acid (0.1%)[14]
Detection UV/DAD (220-350 nm)[15]
Flow Rate 0.5 - 1.5 mL/min

Structural Elucidation: Confirming the Molecular Identity

Once a compound is isolated in pure form, its chemical structure must be unambiguously determined. This is achieved by integrating data from several spectroscopic techniques.[16][17] The fundamental weak link in this process is often NMR due to its lower sensitivity compared to MS, but it provides the most detailed structural information.[16]

G cluster_ms Mass Spectrometry cluster_uv UV-Vis Spectroscopy cluster_nmr NMR Spectroscopy Compound Isolated Pure Compound MS LC-MS / HRMS Compound->MS UV UV-Vis Compound->UV NMR_1D 1D NMR (¹H, ¹³C, DEPT) Compound->NMR_1D MS_Info Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern MS->MS_Info Structure Confirmed Structure of γ-Fagarine MS->Structure UV_Info Provides: - Chromophore Information - Preliminary ID UV->UV_Info UV->Structure NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NMR_Info Provides: - Carbon Skeleton - Proton Environments - Connectivity (C-H, H-H) - Final Structure NMR_2D->NMR_Info NMR_2D->Structure

Caption: Integrated spectroscopic workflow for structure elucidation.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the molecule, which allows for the calculation of its elemental formula (C₁₃H₁₁NO₃ for γ-Fagarine).[18] Tandem MS (MS/MS) provides fragmentation data that can offer clues about the molecule's substructures.[18]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for de novo structure determination of natural products.[19][20] A combination of 1D and 2D NMR experiments is required.

  • ¹H NMR: Provides information on the number and chemical environment of protons. For γ-Fagarine, one would expect signals corresponding to aromatic protons on the quinoline and furan rings, as well as singlets for the two methoxy groups.

  • ¹³C NMR & DEPT: Reveals the number of carbon atoms and distinguishes between CH, CH₂, and CH₃ groups.

  • 2D COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), helping to establish spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, such as linking the methoxy groups to their respective positions on the aromatic ring and assembling the complete furoquinoline core.[21]

By systematically analyzing these spectra, the precise connectivity and constitution of γ-Fagarine can be confirmed and validated against literature data.[4][19]

Conclusion

The phytochemical analysis of plants for specific compounds like γ-Fagarine is a meticulous process that demands a blend of classical techniques and modern analytical technology. This guide has outlined a logical and robust workflow, emphasizing the rationale behind each methodological choice. By integrating efficient extraction and enrichment strategies with powerful chromatographic and spectroscopic techniques, researchers can confidently isolate, identify, and quantify γ-Fagarine. This systematic approach not only ensures the scientific integrity of the findings but also paves the way for further exploration of this promising natural product in the realm of drug discovery and development.

References

  • Breitmaier, E. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2, 147-166.

  • Molinski, T. F. (2010). Microscale Methodology for Structure Elucidation of Natural Products. Journal of Natural Products, 73(3), 487-496.

  • Staszek, P., & Waksmundzka-Hajnos, M. (2016). Analysis of alkaloids from different chemical groups by different liquid chromatography methods. Journal of Chromatography A, 1435, 1-26.

  • Chemsrc. (n.d.). gamma-Fagarine | CAS#:524-15-2. Retrieved January 8, 2026, from

  • Tesso, H. (2005). Isolation and Structure Elucidation of Natural Products from Plants. Dissertation, University of Hamburg.

  • Demarque, D. P., et al. (2016). Structural Analysis of Natural Products. Analytical Chemistry, 88(5), 2528-2549.

  • CymitQuimica. (n.d.). CAS 524-15-2: γ-Fagarine. Retrieved January 8, 2026, from

  • BioCrick. (n.d.). This compound | CAS:524-15-2. Retrieved January 8, 2026, from

  • Ashour, M. A. A. (2006). Structure Elucidation of Bioactive Marine Natural Products using Modern Methods of Spectroscopy. Dissertation, Heinrich-Heine-Universität Düsseldorf.

  • Duret, P., et al. (2003). Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. Journal of Chromatography A, 991(1), 45-53.

  • Wikipedia. (n.d.). γ-Fagarine. Retrieved January 8, 2026, from

  • Gstrein, S., et al. (2018). Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography. Journal of Pharmaceutical and Biomedical Analysis, 155, 233-239.

  • CSIR-NEIST. (n.d.). List of plants having phytochemicals: this compound. Retrieved January 8, 2026, from

  • Semantic Scholar. (2020). Preparative separation of isoquinoline alkaloids from Corydalis impatiens....

  • MedChemExpress. (n.d.). γ-Fagarine | HCV Inhibitor. Retrieved January 8, 2026, from

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved January 8, 2026, from

  • Nawrot-Hadzik, I., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099.

  • Biopurify Phytochemicals. (n.d.). CAS 524-15-2 | γ-Fagarine. Retrieved January 8, 2026, from

  • Tambe, S. T., & Bhambar, R. S. (2014). Isolation and purification of alkaloids from medicinal plants by HPLC. International Journal of Current Microbiology and Applied Sciences, 3(1), 414-423.

  • Borrego, D. M., et al. (2017). Isolation of quinoline alkaloids from three Choisya species by high-speed countercurrent chromatography... Revista Brasileira de Farmacognosia, 27(3), 304-311.

  • BenchChem. (n.d.). High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Isoquinoline Alkaloids. Retrieved January 8, 2026, from

  • ResearchGate. (2014). What are the ideal HPLC parameter settings for a crude of a plant which contains mainly alkaloids?. Retrieved January 8, 2026, from

  • Thermo Fisher Scientific. (2012). HPLC-UV Method for the Determination of Alkaloids Using a Syncronis aQ Column. Application Note 20513.

  • ResearchGate. (2015). High Pressure Liquid Chromatography Analysis of Plant Alkaloids.

  • The Good Scents Company. (n.d.). This compound, 524-15-2. Retrieved January 8, 2026, from

  • Al Gfri, S. (2020). Extraction of Plant Material. Pharmacognosy I Lecture Notes.

  • Pharmaffiliates. (n.d.). CAS No : 524-15-2 | Chemical Name : γ-Fagarine. Retrieved January 8, 2026, from

  • Sasidharan, S., et al. (2011). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. African Journal of Traditional, Complementary and Alternative Medicines, 8(1), 1-10.

  • Plant Archives. (2021). Phytochemicals: extraction, isolation methods, identification and therapeutic uses: a review. Plant Archives, 21(1), 174-183.

  • International Journal of Pharmaceutical Sciences Review and Research. (2017). A Review on Spectroscopic Analysis of Phytopharmaceuticals. 43(1), 61-67.

  • Journal of Pharmacognosy and Phytochemistry. (2021). Phytochemical profiling (GC-MS and HPLC) and cytotoxicity evaluation.... 10(1), 1432-1439.

  • International Journal of Sciences: Basic and Applied Research. (2018). General Extraction, Isolation and Characterization Techniques in Drug Discovery: A Review. 39(2), 1-21.

  • Clendinen, C. S., et al. (2015). NMR-spectroscopic analysis of mixtures: from structure to function. Current Opinion in Biotechnology, 31, 49-56.

  • Abas, F., et al. (2020). Complementary Analytical Platforms of NMR Spectroscopy and LCMS Analysis in the Metabolite Profiling of Isochrysis galbana. Metabolites, 10(11), 450.

  • ANATOLIA. (n.d.). NMR spectral analysis of strongly second-order....

Sources

A Technical Guide to the Preliminary Bioactivity Screening of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting the preliminary in vitro bioactivity screening of γ-Fagarine (gamma-Fagarine), a furoquinoline alkaloid of interest. The experimental design detailed herein is structured to generate a foundational dataset, enabling researchers and drug development professionals to make informed decisions regarding the potential therapeutic avenues for this compound. Our approach prioritizes scientific integrity by integrating a critical safety assessment upfront, followed by a logical cascade of primary screening assays to evaluate its cytotoxic, anti-inflammatory, and antimicrobial potential.

Introduction: The Profile of γ-Fagarine

γ-Fagarine is a furoquinoline alkaloid found in various plant species, particularly within the Rutaceae family, such as in the genera Ruta, Zanthoxylum, and Dictamnus.[1][2][3][4] Its chemical structure is 4,8-dimethoxyfuro[2,3-b]quinoline (C₁₃H₁₁NO₃).[3][5] Existing literature suggests a broad, yet not fully characterized, spectrum of biological activities. Notably, γ-Fagarine has demonstrated antiviral activity against Hepatitis C Virus (HCV), HIV-1, and human metapneumovirus (hMPV).[4][6][7] Furthermore, preliminary studies have indicated potential anticancer, antimicrobial, and anti-inflammatory properties.[4][5][7]

However, a critical characteristic of γ-Fagarine, and a central theme of this guide, is its reported mutagenic and genotoxic activity.[1][4][8] It has been shown to induce sister chromatid exchanges in human lymphocytes and is mutagenic in specific Salmonella typhimurium strains.[1][8] This known liability necessitates a screening strategy that addresses safety from the outset. Therefore, this guide is designed not merely to identify bioactivity but to contextualize it within a preliminary risk-benefit profile, which is essential for any early-stage drug discovery program.

Part 1: Foundational Characterization & Safety Assessment

The validity of any screening campaign rests on the quality of the starting material and an early understanding of potential safety liabilities.

Compound Authentication and Preparation

Protocol: Compound Characterization

  • Purity Analysis: Utilize High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector to establish purity, which should ideally be >98%.

  • Identity Confirmation: Confirm the molecular weight and structure using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Solubility Testing: Determine the solubility in dimethyl sulfoxide (DMSO), the most common solvent for initial screening. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for cell-based assays should be made in the appropriate culture medium, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤0.5%).

  • Stability Assessment: Perform a preliminary stability test by incubating a working concentration of γ-Fagarine in a complete cell culture medium at 37°C for the maximum duration of the planned assays (e.g., 72 hours). Analyze the sample by HPLC at different time points (0, 24, 48, 72h) to check for degradation.

Mandatory First Step: Genotoxicity Screening

Causality: Given the strong literature evidence of mutagenicity, a genotoxicity assessment is the mandatory first experimental step.[4][8] Proceeding with resource-intensive bioactivity screening without confirming this liability would be inefficient. The Ames test is the logical starting point as it directly assesses the potential for bacterial gene mutation, aligning with previous findings.[1]

Protocol: Bacterial Reverse Mutation (Ames) Test

  • Bacterial Strains: Utilize a standard panel of Salmonella typhimurium strains (e.g., TA98 for frameshift mutations and TA100 for base-pair substitutions), with and without the S9 metabolic activation mix. The S9 mix simulates mammalian metabolism, identifying compounds that become mutagenic after being processed in the liver.

  • Dose Selection: Based on preliminary toxicity tests on the bacterial strains, select a range of at least five analyzable concentrations of γ-Fagarine.

  • Assay Procedure: a. Combine γ-Fagarine, the tester strain, and either the S9 mix or a control buffer in molten top agar. b. Pour the mixture onto minimal glucose agar plates. c. Incubate the plates at 37°C for 48-72 hours.

  • Data Analysis: Count the number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) on each plate. A positive result is defined as a dose-dependent increase in revertant colonies that is at least double the background (spontaneous reversion) rate.

  • Controls: Include a vehicle control (DMSO) and known positive controls (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA98 with S9).

Visualization: Ames Test Workflow

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis Compound γ-Fagarine Stock Mix Combine: Compound + Bacteria + S9 Mix / Buffer Compound->Mix S9_Mix S9 Mix Prep S9_Mix->Mix Bacteria Bacterial Cultures (TA98, TA100) Bacteria->Mix Plate Plate on Minimal Glucose Agar Mix->Plate Incubate Incubate 37°C, 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Compare to Controls Assess Dose-Response Count->Analyze Result Genotoxic? Analyze->Result

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Part 2: Primary Bioactivity Screening Cascade

Following the initial safety assessment, a parallel screening approach is recommended to efficiently probe the three most promising areas of bioactivity reported in the literature.

Visualization: Overall Screening Cascade

Screening_Cascade cluster_primary Primary Bioactivity Screens Start γ-Fagarine (Authenticated) Genotox Genotoxicity Screen (Ames) Start->Genotox Cytotox Cytotoxicity Assay (MTT) Genotox->Cytotox AntiInflam Anti-inflammatory Assay (Nitric Oxide) Genotox->AntiInflam Antimicrobial Antimicrobial Assay (MIC) Genotox->Antimicrobial Decision Data Integration & Decision Point Cytotox->Decision AntiInflam->Decision Antimicrobial->Decision

Caption: High-level workflow for preliminary γ-Fagarine screening.

Cytotoxicity Screening

Causality: This assay is fundamental. It determines the concentration range at which γ-Fagarine affects cell viability. This information is crucial for two reasons: 1) to identify potential anticancer activity, and 2) to establish non-toxic concentration ranges for subsequent cell-based assays, such as the anti-inflammatory screen. The MTT assay is a robust, colorimetric method that measures metabolic activity as a proxy for cell viability.

Protocol: MTT Cell Viability Assay

  • Cell Line Panel:

    • Cancer Lines: Select a diverse panel, e.g., MCF-7 (breast, estrogen-responsive), HCT116 (colon), A549 (lung).

    • Non-Malignant Control: Use a non-cancerous cell line like HEK293 (human embryonic kidney) or MRC-5 (human lung fibroblast) to assess for selective cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of γ-Fagarine (e.g., from 0.1 to 200 µM) for 48 or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Data Presentation: Cytotoxicity IC₅₀ Values

Cell LineTypeγ-Fagarine IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast Adenocarcinoma
HCT116Colorectal Carcinoma
A549Lung Carcinoma
HEK293Non-Malignant Kidney
Anti-inflammatory Screening

Causality: To investigate potential anti-inflammatory effects, we use a well-established model of inflammation in vitro: murine macrophages (RAW 264.7) stimulated with bacterial lipopolysaccharide (LPS). LPS activates Toll-like receptor 4 (TLR4), triggering a signaling cascade that results in the production of pro-inflammatory mediators, including nitric oxide (NO).[9] Measuring the inhibition of NO production is a standard and efficient primary screen for anti-inflammatory activity.

Visualization: Simplified LPS/TLR4 Signaling Pathway

LPS_Pathway cluster_path Intracellular Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 gammaF γ-Fagarine (Hypothesized Point of Inhibition) gammaF->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Transcription NFkB->iNOS NO Nitric Oxide (NO) (Pro-inflammatory) iNOS->NO

Caption: Simplified pathway of LPS-induced NO production in macrophages.

Protocol: Nitric Oxide (NO) Inhibition Assay

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with non-toxic concentrations of γ-Fagarine (determined from the cytotoxicity assay) for 1-2 hours. Use a known inhibitor like L-NAME or Dexamethasone as a positive control.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include unstimulated and vehicle-treated/stimulated controls.

  • Nitrite Measurement: a. Collect the cell culture supernatant. b. Add Griess Reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. Nitrite, a stable breakdown product of NO, will react to form a purple azo compound. c. Incubate for 10-15 minutes at room temperature.

  • Absorbance Reading: Measure the absorbance at ~540 nm.

  • Data Analysis: Quantify nitrite concentration using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-stimulated control and determine the IC₅₀ value.

Data Presentation: Anti-inflammatory Activity

CompoundNO Production IC₅₀ (µM)Max Viability at IC₅₀ (%)
γ-Fagarine
Dexamethasone
Antimicrobial Screening

Causality: Based on reports of activity against bacteria and fungi, a primary screen to determine the Minimum Inhibitory Concentration (MIC) is warranted.[4] The broth microdilution method is the gold-standard technique for this initial assessment, providing quantitative data on the compound's growth-inhibiting potency.

Protocol: Broth Microdilution MIC Assay

  • Organism Panel:

    • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)

    • Gram-negative: Escherichia coli (e.g., ATCC 25922)

    • Fungus: Candida albicans (e.g., ATCC 90028)

  • Inoculum Preparation: Prepare a standardized inoculum of each microbe in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

  • Assay Setup: a. In a 96-well plate, perform a two-fold serial dilution of γ-Fagarine in the broth. b. Add the standardized inoculum to each well.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum), and a positive control antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for yeast).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 35°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of γ-Fagarine that completely inhibits visible growth of the microbe.

Data Presentation: Minimum Inhibitory Concentration (MIC)

OrganismTypeγ-Fagarine MIC (µg/mL)Control Drug MIC (µg/mL)
S. aureusGram-positive
E. coliGram-negative
C. albicansFungus

Part 3: Data Interpretation and Next Steps

Synthesizing the Preliminary Data: The goal of this screening cascade is to build a multi-faceted profile of γ-Fagarine. The interpretation requires considering all data points in concert.

Visualization: Decision-Making Matrix

Caption: A matrix for interpreting screening outcomes and guiding decisions.

Future Directions:

  • Mechanism of Action: If a promising activity is confirmed, subsequent studies should focus on elucidating the molecular mechanism. For cytotoxicity, this could involve cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and target identification. For anti-inflammatory activity, this would involve measuring effects on other inflammatory pathways and cytokines.

  • Structure-Activity Relationship (SAR): If γ-Fagarine proves to be a promising but flawed hit (e.g., moderate activity with weak genotoxicity), medicinal chemistry efforts could be initiated to synthesize analogs with improved potency and a better safety profile.

  • In Vivo Validation: Any significant and safe in vitro finding must ultimately be validated in a relevant animal model of the disease (e.g., xenograft models for cancer, LPS-induced endotoxemia for inflammation).

This structured approach ensures that research on γ-Fagarine proceeds logically, generating robust and interpretable data while maintaining a crucial awareness of its potential liabilities from the very beginning of the investigation.

References

  • BioCrick. (n.d.). This compound | CAS:524-15-2. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:524-15-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Fagarine. Retrieved from [Link]

  • Nowak, A., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099. Available at: [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199238. Available at: [Link]

  • Wikidata. (n.d.). γ-fagarine. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for this compound (HMDB0030195). Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 524-15-2. Retrieved from [Link]

  • Liu, T., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13, 858586. Available at: [Link]

  • Gugałek, M., et al. (2022). Anticancer activity of glycoalkaloids from Solanum plants: A review. Frontiers in Pharmacology, 13, 979451. Available at: [Link]

Sources

In Vitro Efficacy of Gamma-Fagarine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the in vitro effects of gamma-fagarine, a furoquinoline alkaloid with demonstrated antiviral, mutagenic, and potential anti-inflammatory properties. Designed for researchers, scientists, and drug development professionals, this document synthesizes current scientific literature to offer a comprehensive resource on the core biological activities of this compound and the methodologies to assess them. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and present quantitative data to support the described effects.

Introduction to this compound

This compound (γ-fagarine) is a naturally occurring furoquinoline alkaloid found in various plant species of the Rutaceae family. Its chemical structure is 4,8-dimethoxyfuro[2,3-b]quinoline. In vitro studies have begun to uncover its spectrum of biological activities, making it a compound of interest for further pharmacological investigation. This guide will focus on its effects observed in controlled laboratory settings, providing a foundation for future research and development.

Antiviral Properties of this compound

This compound has demonstrated notable antiviral activity against both Hepatitis C Virus (HCV) and Human Metapneumovirus (hMPV) in vitro.

Anti-Hepatitis C Virus (HCV) Activity

This compound has been shown to possess moderate inhibitory effects on HCV replication, with a reported 50% inhibitory concentration (IC50) of 20.4 ± 0.4 µg/mL. Studies suggest that its mode of action, similar to other compounds isolated from Ruta angustifolia, may involve the inhibition of HCV at a post-entry step, leading to decreased levels of HCV RNA replication and viral protein synthesis.

Anti-Human Metapneumovirus (hMPV) Activity

More recent and detailed studies have highlighted the potent anti-hMPV activity of this compound. It has been shown to be effective in vitro in both Vero-E6 (African green monkey kidney) and 16HBE (human bronchial epithelial) cells. The antiviral effect is dose-dependent, with a concentration of 200 μM showing a significant reduction in hMPV F gene copies by 67% in Vero-E6 cells and 55% in 16HBE cells.

The anti-hMPV activity of this compound is attributed to a dual mechanism of action that targets both viral entry and replication:

  • Inhibition of Viral Attachment: this compound has been found to restrain the binding of hMPV to the host cell surface by interfering with heparan sulfate proteoglycans (HSPGs), which act as attachment factors for the virus.

  • Alteration of Lysosomal pH: The compound also influences the pH of lysosomes, which is critical for the viral replication process of many viruses that utilize the endocytic pathway for entry and uncoating.

G cluster_cell_culture Cell Preparation cluster_infection Infection & Treatment cluster_analysis Analysis (24h post-infection) A Seed Vero-E6 or 16HBE cells in 24-well plates B Infect cells with hMPV (MOI=1) for 2 hours A->B Incubate 24h C Remove inoculum and add fresh medium with varying concentrations of this compound (e.g., 0-200 µM) B->C D RT-qPCR for viral gene copies C->D Incubate 24h E Western Blot for viral protein expression C->E Incubate 24h F Immunofluorescence Assay for viral protein localization C->F Incubate 24h

Potential inhibition of the NF-κB signaling pathway by γ-fagarine.

Further research is warranted to explore the effects of this compound on other inflammatory mediators, such as pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), and to elucidate the underlying molecular mechanisms, which may involve the inhibition of signaling pathways like NF-κB and MAPK.

Data Summary

Activity Assay Cell Line/Strain Key Findings Reference
Anti-HCV Replication AssayHuh-7 cellsIC50 = 20.4 ± 0.4 µg/mL
Anti-hMPV RT-qPCRVero-E667% reduction in F gene copies at 200 µM
16HBE55% reduction in F gene copies at 200 µM
Genotoxicity Sister Chromatid ExchangeHuman lymphocytesInduces SCEs in a dose-dependent manner
Ames TestS. typhimurium TA9830-50 revertants/µg (with S9)
S. typhimurium TA10050-70 revertants/µg (with S9)
Anti-inflammatory NO Production AssayBV2 microgliaInhibits LPS-induced NO production

Conclusion and Future Directions

The in vitro data accumulated to date positions this compound as a bioactive compound with significant antiviral and mutagenic properties, alongside a potential for anti-inflammatory activity. Its dual mechanism of action against hMPV is a particularly compelling finding that warrants further investigation for the development of novel antiviral strategies. However, the genotoxic potential of this compound is a critical consideration that must be carefully evaluated in any future drug development efforts.

Future in vitro studies should aim to:

  • Elucidate the specific molecular targets of this compound in viral replication pathways.

  • Investigate its effects on a broader range of viruses.

  • Conduct comprehensive studies on its anti-inflammatory properties, including its impact on cytokine profiles and signaling pathways.

  • Explore its effects on cell cycle progression and apoptosis in various cell types, particularly cancer cell lines, to understand its cytotoxic potential.

  • Perform structure-activity relationship studies to identify analogs with improved efficacy and reduced toxicity.

This technical guide provides a solid foundation for researchers to design and execute robust in vitro studies on this compound, ultimately contributing to a more complete understanding of its therapeutic potential and safety profile.

References

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 336, 199223. [Link]

  • BioCrick. (n.d.). Dictamnine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Byun, E. B., Sung, N. Y., Yang, M. S., Lee, B. S., Song, D. S., Park, J. N., Kim, J. H., Jang, B. S., Choi, D. S., Park, S. H., Yu, Y. B., & Byun, E. H. (2014).

gamma-Fagarine as a furoquinoline alkaloid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to γ-Fagarine: A Furoquinoline Alkaloid of Pharmacological Significance

Introduction: Unveiling γ-Fagarine

γ-Fagarine (gamma-Fagarine) is a naturally occurring furoquinoline alkaloid, a class of organic compounds characterized by a fused furan and quinoline ring system.[1] Its systematic IUPAC name is 4,8-dimethoxyfuro[2,3-b]quinoline.[2] This alkaloid is a significant secondary metabolite found predominantly within plants of the Rutaceae family, which is known for producing a rich diversity of bioactive compounds.[3][4][5] γ-Fagarine has been isolated from numerous plant species, including those used in traditional medicine, such as Ruta graveolens (Common Rue), Dictamnus dasycarpus, and various species of the Zanthoxylum genus.[6][7][8]

From a chemical standpoint, γ-fagarine is defined by the following properties:

  • Molecular Formula: C₁₃H₁₁NO₃[3]

  • Molar Mass: 229.235 g·mol⁻¹[2]

  • CAS Number: 524-15-2[3]

The core structure, derived biosynthetically from anthranilic acid, provides a scaffold for a range of biological activities.[5] This guide offers a comprehensive exploration of γ-fagarine, from its isolation and synthesis to its multifaceted pharmacological profile and the analytical methodologies required for its study.

Section 1: Biosynthesis and Isolation

Biosynthetic Pathway: From Anthranilic Acid to the Furoquinoline Core

The biosynthesis of furoquinoline alkaloids is a multi-step process originating from primary metabolism. The foundational quinoline ring is formed through the condensation of anthranilic acid with acetic acid (or their coenzyme-A derivatives).[5] Following the formation of a 2,4-dihydroxyquinoline intermediate, a crucial isoprenoid unit, a dimethylallyl group, is attached at the C-3 position. This prenylated intermediate then undergoes oxidative cyclization to form the characteristic furan ring, which is fused to the quinoline core, yielding the parent furoquinoline scaffold. Subsequent enzymatic modifications, such as methoxylation at specific positions, lead to the formation of γ-fagarine and its related alkaloids.

G A Anthranilic Acid B 2,4-Dihydroxyquinoline A->B + Acetic Acid derivative C Prenylated Intermediate (Dimethylallyl group at C-3) B->C + Dimethylallyl pyrophosphate D Furoquinoline Scaffold C->D Oxidative Cyclization E γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) D->E Specific Methoxylation

Caption: Simplified biosynthetic pathway of γ-fagarine.

Protocol: Isolation from Natural Sources

The isolation of γ-fagarine from plant material, such as the cortex of Dictamni Radicis, relies on standard phytochemical extraction and chromatographic techniques. The choice of solvents and chromatographic media is critical for achieving high purity.

Expert Insight: The protocol below describes a general, robust workflow. The selection of a non-polar to mid-polar solvent system for the initial extraction is based on the known solubility of alkaloids like γ-fagarine, which are often more soluble in organic solvents than in water.[3] The subsequent multi-step chromatography is essential for separating the target alkaloid from a complex mixture of other secondary metabolites.

Step-by-Step Methodology:

  • Preparation and Extraction:

    • Air-dry and pulverize the plant material (e.g., root bark) to increase the surface area for solvent penetration.

    • Perform exhaustive extraction using a Soxhlet apparatus or maceration with a suitable solvent, such as methanol.[9] A methanol extract is effective for pulling out a broad range of compounds.

    • Concentrate the resulting crude extract in vacuo using a rotary evaporator to yield a viscous residue.

  • Solvent Partitioning (Optional but Recommended):

    • Suspend the crude residue in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, rendering them water-soluble.

    • Wash the acidic solution with a non-polar solvent like hexane to remove lipids and other non-polar constituents.

    • Basify the aqueous layer with a base (e.g., NH₄OH) to a pH of 9-10. This deprotonates the alkaloids, making them insoluble in water.

    • Perform a liquid-liquid extraction of the basified aqueous layer with a solvent like dichloromethane or ethyl acetate to recover the alkaloid-rich fraction.

  • Chromatographic Purification:

    • Subject the alkaloid-rich fraction to column chromatography over Sephadex LH-20.[9] This gel filtration matrix separates compounds based on size and polarity, providing an excellent initial clean-up.

    • Further purify the fractions containing γ-fagarine using silica gel column chromatography.[9] Elute with a gradient solvent system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or acetone).

    • Monitor the fractions using Thin Layer Chromatography (TLC) and combine those showing a spot corresponding to a γ-fagarine standard.

  • Final Purification and Verification:

    • Perform preparative TLC on the combined fractions to achieve final purity.[9]

    • Recrystallize the isolated compound from a suitable solvent system.

    • Confirm the identity and purity of the isolated γ-fagarine using the analytical techniques described in Section 3.

Section 2: Pharmacological and Biological Activities

γ-Fagarine exhibits a broad spectrum of biological activities, making it a compound of significant interest for drug development.[4][5] Its effects range from antiviral and anticancer to mutagenic, underscoring the necessity of a thorough risk-benefit analysis in any therapeutic application.

Summary of Biological Activities

The following table summarizes the key pharmacological properties of γ-fagarine documented in scientific literature.

Activity Description & Key Findings In Vitro Model / System Reported IC₅₀ / EC₅₀ Reference(s)
Antiviral (HCV) Inhibits Hepatitis C Virus replication at a post-entry step by decreasing viral RNA and protein synthesis.HCV-infected cell culture20.4 ± 0.4 µg/mL[6][9][10]
Antiviral (hMPV) Inhibits human metapneumovirus by directly restraining virus binding to heparan sulfate proteoglycans (HSPG) and by influencing lysosome pH to block replication.Vero-E6 and 16HBE cellsNot specified, but significant reduction in viral titers.[7]
Antiviral (HIV-1) Exhibits antiviral activity against HIV-1 at low micromolar concentrations.HIV-1 infected cellsEC₅₀ < 5.85 μM[4]
Cytotoxic/Anticancer Displays cytotoxic effects against various cancer cell lines, including multi-factorial drug-resistant cells.HepG2, HCT116, MCF-7, Raji, Jurkat cell linesIC₅₀ values range from ~15.5 µg/mL to over 40 µM depending on the cell line.[4][11]
Mutagenic Induces sister chromatid exchanges (SCEs) in a dose-dependent manner. Shows mutagenic activity in the Ames test.Cultured human lymphocytes; Salmonella typhimurium TA98 & TA100 (with S9 mix)N/A[4][9][12]
Antimicrobial Moderate inhibitory activity against various bacteria and fungi.Bacillus subtilis, Pseudomonas aeruginosa, Candida albicansMICs of 32–64 μg/mL[4]
Hepatoprotective Shows protective effects against DL-galactosamine-induced toxicity.WB-F344 rat liver epithelial cellsNot specified[4]
Estrogenic Demonstrates estrogenic activity, causing a significant increase in uterine weight in immature rats at a dose of 10 mg/kg.Immature female ratsN/A[4]
Mechanism of Action: Antiviral Activity Against hMPV

The antiviral mechanism of γ-fagarine against human metapneumovirus (hMPV) is particularly well-elucidated and involves a dual mode of action.[7]

  • Inhibition of Viral Attachment: hMPV, like many viruses, initiates infection by attaching to heparan sulfate proteoglycans (HSPG) on the host cell surface. γ-Fagarine has been shown to interfere with this binding, effectively blocking the virus from gaining entry into the cell.[7]

  • Disruption of Endosomal Trafficking: Following entry via endocytosis, viruses must be released from the endosome into the cytoplasm to replicate. This process is often pH-dependent. γ-Fagarine influences the pH of lysosomes (and late endosomes), creating an environment that is unfavorable for viral uncoating and replication.[7]

G cluster_0 Host Cell HSPG HSPG Receptor Endosome Endosome HSPG->Endosome 2. Endocytosis Lysosome Lysosome (Acidification) Endosome->Lysosome Fusion & Maturation Replication Viral Replication Lysosome->Replication Viral Uncoating (pH-dependent) Virus_Ext hMPV Virion Virus_Ext->HSPG 1. Attachment Fagarine γ-Fagarine Fagarine->Lysosome Alters pH Fagarine->Virus_Ext Blocks Binding

Caption: Dual antiviral mechanism of γ-fagarine against hMPV.

Section 3: Analytical Methodologies

Accurate identification and quantification of γ-fagarine are paramount for both phytochemical research and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.

Comparative Overview of Analytical Techniques
Technique Principle Information Provided Advantages/Disadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.Retention time for identification; peak area for quantification.Adv: High resolution, excellent for quantification. Disadv: Requires a reference standard.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.Molecular weight, fragmentation patterns for structural elucidation.Adv: High sensitivity and specificity; structural information. Disadv: Can be destructive.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei (e.g., ¹H, ¹³C).Detailed structural information, including connectivity and stereochemistry.Adv: Non-destructive, provides unambiguous structure. Disadv: Lower sensitivity, requires pure sample.
Ultraviolet-Visible (UV) Spectroscopy Measures the absorption of UV-Vis light by chromophores in the molecule.Characteristic absorption maxima (λ_max) aiding in identification.Adv: Simple, non-destructive. Disadv: Low specificity, best used with chromatography.

Expert Insight: For unambiguous identification, a combination of techniques is essential. Typically, HPLC-MS is used for initial identification and quantification in complex mixtures, while NMR is the gold standard for complete structural elucidation of the pure, isolated compound.[9][13][14] The characteristic NMR signals for furoquinoline alkaloids include C-2 and C-3 furan protons responding in the 7.50-7.60 ppm and 6.90-7.10 ppm regions, respectively.[1]

Protocol: HPLC-UV Analysis of γ-Fagarine

This protocol outlines a standard method for the quantification of γ-fagarine in a purified plant extract.

Self-Validating System: This protocol incorporates a standard curve for quantification and system suitability checks (e.g., peak symmetry, resolution) to ensure the reliability and accuracy of the results.

Step-by-Step Methodology:

  • Preparation of Standards and Samples:

    • Prepare a stock solution of a certified γ-fagarine reference standard (e.g., 1 mg/mL) in methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution.

    • Accurately weigh the dried plant extract, dissolve it in methanol to a known concentration (e.g., 10 mg/mL), and vortex thoroughly.

    • Filter all standards and samples through a 0.45 µm syringe filter before injection to prevent column blockage.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (often with a modifier like 0.1% formic acid to improve peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 30 °C.

    • Detection: UV detector set to a wavelength where γ-fagarine has a strong absorbance, typically determined by running a UV scan (e.g., ~250 nm or ~330 nm).[1]

  • Data Analysis:

    • Inject the calibration standards and construct a calibration curve by plotting peak area versus concentration. Determine the linearity (R² value should be >0.995).

    • Inject the sample solution.

    • Identify the γ-fagarine peak in the sample chromatogram by comparing its retention time to that of the reference standard.

    • Calculate the concentration of γ-fagarine in the sample using the regression equation from the calibration curve.

    • Express the final result as mg of γ-fagarine per gram of dry extract.

Conclusion and Future Perspectives

γ-Fagarine stands out as a furoquinoline alkaloid with a compelling and diverse pharmacological profile. Its potent antiviral activities, particularly against HCV and hMPV, position it as a promising lead compound for the development of new antiviral therapies.[4][7] However, its demonstrated cytotoxic and, notably, mutagenic properties present a significant hurdle for clinical development and necessitate careful consideration.[4][10]

The future of γ-fagarine research should be directed towards several key areas:

  • Mechanism of Action Studies: While the antiviral mechanism against hMPV is partially understood, the precise molecular targets for its anticancer and other activities remain to be fully elucidated.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening derivatives of γ-fagarine could lead to analogues with enhanced therapeutic activity and, crucially, a reduced toxicity profile. The goal would be to separate the desired pharmacological effects from the undesirable mutagenicity.

  • Toxicological Evaluation: In-depth toxicological studies are required to understand the risks associated with γ-fagarine, particularly its potential for genotoxicity and long-term adverse effects.

References

  • Chemsrc. This compound | CAS#:524-15-2. [Link]

  • Wikipedia. γ-Fagarine. [Link]

  • Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. [Link]

  • Zhao, Y., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. National Institutes of Health (NIH). [Link]

  • Szewczyk, A., & Pączek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • BioCrick. This compound | CAS:524-15-2 | Alkaloids. [Link]

  • Szewczyk, A., & Pączek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. PubMed. [Link]

  • PubChemLite. This compound (C13H11NO3). [Link]

  • National Center for Biotechnology Information. This compound | C13H11NO3 | CID 107936. PubChem. [Link]

  • Human Metabolome Database. Showing metabocard for this compound (HMDB0030195). [Link]

  • Wikipedia. Furoquinoline alkaloid. [Link]

  • ResearchGate. Furoquinoline Alkaloids from Teclea nobilis. [Link]

  • Szewczyk, A., & Pączek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • Wikidata. γ-fagarine. [Link]

  • El-Seedi, H. R., et al. (2017). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. PubMed Central. [Link]

  • El-Sawy, E. R., et al. (2020). Maculine: a furoquinoline alkaloid from the family Rutaceae: sources, syntheses and biological activities. Semantic Scholar. [Link]

  • The Good Scents Company. This compound, 524-15-2. [Link]

  • ResearchGate. New Synthesis of Linear Furoquinoline Alkaloids. [Link]

  • Sim, S. L., et al. (2015). Comparison of analytical techniques for the identification of bioactive compounds from natural products. PubMed Central. [Link]

  • ResearchGate. Techniques and Methods of Identification. [Link]

Sources

Methodological & Application

Application Notes & Protocols: A Comprehensive Guide to the Isolation and Purification of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the isolation and purification of γ-fagarine, a furoquinoline alkaloid of significant interest to the pharmaceutical and scientific communities. γ-Fagarine, found in various plants of the Rutaceae family, notably within the Zanthoxylum and Ruta genera, has demonstrated a range of biological activities, including antiviral and mutagenic properties[1]. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive workflow from raw plant material to a highly purified compound. The protocol herein is designed to be a self-validating system, explaining the causality behind each experimental choice to ensure both reproducibility and a deep understanding of the underlying principles.

Introduction to γ-Fagarine

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a naturally occurring alkaloid with the chemical formula C₁₃H₁₁NO₃ and a molecular weight of 229.23 g/mol [2]. Its furoquinoline core structure is shared by other well-known alkaloids like dictamnine and skimmianine, which are also prevalent in the Rutaceae family[3]. The interest in γ-fagarine stems from its potential therapeutic applications, underscored by its documented biological activities[1]. The isolation of γ-fagarine in high purity is a critical first step for further pharmacological investigation, including mechanism-of-action studies and pre-clinical development.

This guide will detail a robust methodology for the isolation and purification of γ-fagarine, primarily focusing on its extraction from Zanthoxylum species, a common source of this alkaloid. The protocol will employ a combination of classical phytochemical techniques, including acid-base extraction and multi-stage chromatography.

Physicochemical Properties of γ-Fagarine

A thorough understanding of the physicochemical properties of γ-fagarine is paramount for designing an effective isolation and purification strategy.

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[2]
Molecular Weight 229.23 g/mol [2]
Appearance Solid[2]
Solubility Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone.---
Chemical Class Furoquinoline Alkaloid[3][4]

The basic nitrogen atom in the quinoline ring system allows for the exploitation of acid-base chemistry for selective extraction, a cornerstone of the initial purification steps. Its solubility in various organic solvents dictates the choice of extraction and chromatographic mobile phases.

Overall Workflow for γ-Fagarine Isolation and Purification

The entire process can be visualized as a multi-stage funnel, progressively enriching the concentration of γ-fagarine while removing impurities.

Fagarine_Isolation_Workflow PlantMaterial Dried & Powdered Plant Material (e.g., Zanthoxylum sp.) Extraction Acid-Base Extraction PlantMaterial->Extraction Maceration & Partitioning CrudeExtract Crude Alkaloid Extract Extraction->CrudeExtract ColumnChrom Column Chromatography (Silica Gel) CrudeExtract->ColumnChrom Initial Purification Fractions γ-Fagarine Enriched Fractions ColumnChrom->Fractions TLC TLC Analysis Fractions->TLC Fraction Pooling HPLC Preparative HPLC (C18 Column) Fractions->HPLC Fine Purification TLC->ColumnChrom Optimize Gradient PureCompound Purified γ-Fagarine HPLC->PureCompound Analysis Purity Analysis (Analytical HPLC, MS, NMR) PureCompound->Analysis Characterization

Caption: Workflow for γ-Fagarine Isolation.

Detailed Experimental Protocols

Plant Material Preparation

The initial step involves the careful preparation of the plant material to maximize the efficiency of the subsequent extraction process.

Protocol:

  • Obtain the desired plant material (e.g., stem bark or roots of a Zanthoxylum species).

  • Thoroughly wash the plant material with distilled water to remove any soil and debris.

  • Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for approximately 2-3 weeks, or until it is brittle to the touch.

  • Grind the dried plant material into a fine powder using a hammer mill or a high-powered blender.

  • Store the powdered plant material in an airtight container in a cool, dark, and dry place until required for extraction.

Causality: Drying and powdering the plant material significantly increases the surface area available for solvent penetration, leading to a more efficient extraction of the target alkaloids.

Acid-Base Extraction of Total Alkaloids

This classical method leverages the basic nature of alkaloids to selectively separate them from other neutral and acidic plant metabolites[5].

Protocol:

  • Macerate 1 kg of the powdered plant material in 5 L of 5% aqueous hydrochloric acid (HCl) for 48 hours at room temperature with occasional stirring.

  • Filter the mixture through several layers of cheesecloth, followed by vacuum filtration using Whatman No. 1 filter paper.

  • Collect the acidic aqueous filtrate and repeat the extraction process on the plant residue two more times with fresh 5% HCl.

  • Combine all the acidic aqueous filtrates.

  • Wash the combined acidic filtrate with an equal volume of dichloromethane (CH₂Cl₂) in a large separatory funnel to remove non-polar, non-basic compounds. Discard the organic layer.

  • Slowly basify the aqueous layer to a pH of 10-11 by the dropwise addition of concentrated ammonium hydroxide (NH₄OH) under constant stirring. This will precipitate the free alkaloids.

  • Extract the basified aqueous solution three times with an equal volume of dichloromethane.

  • Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude alkaloid extract.

Causality: In an acidic medium, the basic nitrogen of the alkaloids is protonated, forming water-soluble salts. This allows for their separation from non-basic compounds which are removed with an organic solvent wash. Subsequent basification deprotonates the alkaloids, rendering them soluble in organic solvents and enabling their extraction from the aqueous phase.

Purification by Column Chromatography

Column chromatography is employed for the initial fractionation of the crude alkaloid extract, separating compounds based on their polarity[6].

Protocol:

  • Prepare a silica gel (60-120 mesh) slurry in n-hexane and pack it into a glass column (e.g., 5 cm diameter x 50 cm length).

  • Adsorb a small portion of the crude alkaloid extract (e.g., 10 g) onto a small amount of silica gel and load it onto the top of the packed column.

  • Elute the column with a gradient of increasing polarity using a solvent system of n-hexane, ethyl acetate, and methanol. A suggested gradient is as follows:

    • 100% n-hexane

    • n-hexane:Ethyl acetate (9:1, 8:2, 7:3, 1:1, v/v)

    • 100% Ethyl acetate

    • Ethyl acetate:Methanol (9:1, 8:2, v/v)

  • Collect fractions of a consistent volume (e.g., 50 mL) and monitor the separation using Thin Layer Chromatography (TLC).

Causality: Silica gel is a polar stationary phase. Non-polar compounds will elute first with non-polar mobile phases, while more polar compounds will be retained longer and require more polar mobile phases for elution. This allows for the separation of γ-fagarine from other alkaloids and impurities with different polarities.

Thin Layer Chromatography (TLC) Analysis

TLC is a rapid and effective tool for monitoring the column chromatography fractions and for optimizing the separation conditions[7].

Protocol:

  • Spot a small amount of each collected fraction onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber saturated with a suitable mobile phase. A good starting solvent system for furoquinoline alkaloids is Toluene:Ethyl acetate:Diethylamine (7:2:1, v/v/v) [8].

  • Visualize the separated spots under UV light (254 nm and 366 nm) and by spraying with Dragendorff's reagent (for alkaloids).

  • Calculate the Retention Factor (Rf) for each spot.

  • Pool the fractions that show a prominent spot corresponding to the expected Rf value of γ-fagarine.

Causality: The differential partitioning of the compounds in the fractions between the stationary phase (silica gel) and the mobile phase results in their separation on the TLC plate. The Rf value is a characteristic property of a compound under specific TLC conditions and can be used for its preliminary identification.

Final Purification by Preparative High-Performance Liquid Chromatography (HPLC)

For obtaining high-purity γ-fagarine, preparative HPLC is the method of choice. The analytical UPLC method for furoquinoline alkaloids can be adapted for this purpose[9].

Protocol:

  • Dissolve the pooled and concentrated fractions from the column chromatography in a suitable solvent (e.g., methanol).

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample onto a preparative reverse-phase C18 HPLC column.

  • Elute with a gradient of acetonitrile and water, both containing 0.1% formic acid. A suggested gradient is:

    • Start with 30% acetonitrile.

    • Increase to 70% acetonitrile over 30 minutes.

  • Monitor the elution at a wavelength of approximately 240-250 nm.

  • Collect the peak corresponding to γ-fagarine.

  • Evaporate the solvent under reduced pressure to obtain the purified γ-fagarine.

Causality: Reverse-phase HPLC separates compounds based on their hydrophobicity. The non-polar C18 stationary phase retains more hydrophobic compounds longer. By using a polar mobile phase with an increasing proportion of a less polar organic solvent (acetonitrile), compounds are eluted in order of increasing hydrophobicity, allowing for the fine purification of γ-fagarine. The addition of formic acid helps to improve peak shape by protonating any residual basic sites on the silica support and the analyte.

Characterization of Purified γ-Fagarine

The identity and purity of the isolated γ-fagarine should be confirmed using a combination of analytical techniques.

TechniquePurposeExpected Outcome
Analytical HPLC Purity assessmentA single major peak.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak corresponding to the exact mass of γ-fagarine.
Nuclear Magnetic Resonance (NMR) Structural elucidation¹H and ¹³C NMR spectra consistent with the known structure of γ-fagarine.

Safety Precautions

  • Always work in a well-ventilated fume hood, especially when handling organic solvents and ammonia.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • γ-Fagarine has been reported to have mutagenic properties[1]. Handle the purified compound with care and avoid inhalation or skin contact.

  • Dispose of all chemical waste according to institutional guidelines.

Conclusion

The protocol detailed in this application note provides a comprehensive and scientifically grounded approach to the isolation and purification of γ-fagarine from plant sources. By understanding the principles behind each step, from acid-base extraction to multi-stage chromatography, researchers can reliably obtain high-purity γ-fagarine for further scientific investigation. The self-validating nature of this protocol, with its emphasis on in-process monitoring via TLC, ensures a high degree of success and reproducibility.

References

  • Alkaloidal extract from Zanthoxylum zanthoxyloides stimulates insulin secretion in normoglycemic and nicotinamide/streptozotocin-induced diabetic rats. (n.d.). PubMed Central. Retrieved January 8, 2026, from [Link]

  • Can anyone help with mobile phase for TLC of alkaloids? (2014, March 13). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Caolo, M. A., & Stermitz, F. R. (1979). Old and New Alkaloids from Zanthoxylum arborescens.
  • Xiao, C., Yuan, Y., Ding, Y. Z., Jin, T. F., & Pei, G. (2011). [Study on the alkaloids from the stem of Zanthoxylum dissitum]. Zhong Yao Cai, 34(4), 551-553.
  • Isolation, Structure Elucidation, and Biological Activity of a New Alkaloid from Zanthoxylum rhetsa. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Furoquinoline alkaloid. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • de Oliveira, V. M., et al. (2023). Cytotoxicity and Genotoxicity Evaluation of Zanthoxylum rhoifolium Lam and In Silico Studies of Its Alkaloids. PubMed Central.
  • Wojtunik-Kulesza, K. A., Oniszczuk, A., Oniszczuk, T., & Waksmundzka-Hajnos, M. (2020). Thin-Layer Chromatography (TLC)
  • Patiño, L. O. J., & Cuca, S. L. E. (2011). Isoquinoline alkaloids of Zanthoxylum quinduense (Rutaceae).
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). MDPI. Retrieved January 8, 2026, from [Link]

  • Furoquinoline Alkaloids from Teclea nobilis. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Lee, D. G., et al. (2016). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS).
  • Alkamides in Zanthoxylum Species: Phytochemical Profiles and Local Anesthetic Activities. (2024, November 14). MDPI. Retrieved January 8, 2026, from [Link]

  • TLC Solvent System Development, HPTLC And GC-MS Analysis Of Methanolic Extract Of Lepidium Sativum Linn Seeds. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved January 8, 2026, from [Link]

  • Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • gamma-fagarine, 524-15-2. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • Appamaraka, S., et al. (2022). TLC Profiling and Phytochemical Screening of Various Extracts of Ochna integerrima (Lour.) Merr. from Kog Dong Keng Forest, Thailand. Pharmacognosy Journal, 14(4).
  • Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. (n.d.). OUCI. Retrieved January 8, 2026, from [Link]

  • This compound. (n.d.). BioCrick. Retrieved January 8, 2026, from [Link]

  • Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. (2022, January 15). National Institutes of Health. Retrieved January 8, 2026, from [Link]

  • How can I find out the same Rf value compounds by TLC wise without using NMR? (2013, November 18). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Phototoxic Furanoquinolines of the Rutaceae. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

  • Identification of compounds based on Rf values and colour from TLC profiling. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Accurate Quantification of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of γ-Fagarine, a furoquinoline alkaloid of significant interest in pharmaceutical research.[1] The protocol is designed for researchers, scientists, and drug development professionals requiring a reliable method for determining γ-Fagarine concentration in various samples, including plant extracts and formulated products. The methodology is grounded in the principles of reversed-phase chromatography and has been developed in accordance with International Council for Harmonisation (ICH) guidelines to ensure accuracy, precision, and reliability.[2][3]

Introduction and Scientific Background

γ-Fagarine (CAS: 524-15-2), also known as 8-Methoxydictamnine, is a naturally occurring furoquinoline alkaloid found in various plant species of the Rutaceae family.[4][5] It has garnered scientific attention for its diverse biological activities, including potential anti-inflammatory and antiviral properties.[1][4][] As research into its therapeutic potential progresses, the need for a precise and reliable analytical method for its quantification becomes paramount.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of individual components in a mixture.[7] Reversed-phase HPLC (RP-HPLC), in particular, is exceptionally well-suited for the analysis of alkaloids and other moderately polar to nonpolar compounds.[8][9][10] This method utilizes a nonpolar stationary phase (typically C18) and a polar mobile phase, allowing for efficient separation based on the hydrophobic interactions between the analyte and the stationary phase.[10] This document provides a comprehensive protocol for a validated RP-HPLC method for γ-Fagarine quantification.

Analyte Properties: γ-Fagarine

Understanding the physicochemical properties of γ-Fagarine is fundamental to developing an effective HPLC method.

  • Molecular Formula: C₁₃H₁₁NO₃[5]

  • Molecular Weight: 229.23 g/mol [5][]

  • Chemical Structure: A furoquinoline alkaloid.[5]

  • Solubility: Soluble in organic solvents such as chloroform, dichloromethane, DMSO, and acetone; poorly soluble in water.[4][11][12] This solubility profile dictates the choice of diluent for standard and sample preparation.

  • IUPAC Name: 4,8-dimethoxyfuro[2,3-b]quinoline[5][]

Recommended HPLC Method for γ-Fagarine Quantification

The following parameters have been optimized for the robust separation and quantification of γ-Fagarine. The choice of a C18 column provides excellent retention for the hydrophobic alkaloid structure, while the acidified mobile phase ensures protonation of the nitrogen atom, leading to sharper, more symmetrical peaks by minimizing tailing interactions with residual silanols on the silica support.

ParameterRecommended ConditionCausality and Justification
HPLC System Any standard HPLC or UPLC system with a UV/Vis or Diode Array Detector (DAD).Standard instrumentation provides the necessary performance. A DAD is preferred as it allows for peak purity analysis and simultaneous monitoring at multiple wavelengths.
Column Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.C18 is the most widely used stationary phase for alkaloid separation due to its hydrophobic nature, providing good retention and resolution.[8][9] The specified dimensions offer a good balance of efficiency and backpressure.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN)Acetonitrile is a common organic modifier in RP-HPLC.[10] TFA acts as an ion-pairing agent, improving peak shape for basic compounds like alkaloids.[8] An acidic pH ensures consistent ionization state.
Elution Mode Isocratic or Gradient. Recommended starting point: 60% A, 40% B.An isocratic method is simpler and more robust if γ-Fagarine is the primary analyte. A gradient elution may be required to separate it from other components in complex matrices like plant extracts.[8]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency without generating excessive pressure.
Detection Wavelength 254 nm or optimized via UV scan of a standard.Aromatic and conjugated systems in alkaloids typically show strong absorbance in the UV range. 254 nm is a common starting point; however, for maximum sensitivity, the λmax should be determined from a UV spectrum of a pure standard.
Column Temperature 30 °CMaintaining a constant, slightly elevated column temperature ensures reproducible retention times and can improve peak efficiency by reducing mobile phase viscosity.[13]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading. This should be optimized based on sample concentration and system sensitivity.
Diluent Methanol or Acetonitrile.Given γ-Fagarine's solubility, methanol or acetonitrile are suitable solvents for preparing standards and samples, ensuring compatibility with the mobile phase.[11]

Detailed Experimental Protocols

Protocol 4.1: Preparation of Solutions

A. Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 10 mg of γ-Fagarine reference standard.

  • Transfer the standard to a 10 mL Class A volumetric flask.

  • Dissolve and dilute to volume with the chosen diluent (Methanol or Acetonitrile).

  • Sonicate for 5 minutes to ensure complete dissolution. This is your Stock Solution. Store at 2-8°C, protected from light.

B. Working Standard Solutions (Calibration Curve):

  • Prepare a series of calibration standards by serially diluting the Stock Solution with the diluent.

  • A recommended concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

  • For example, to prepare a 100 µg/mL standard, transfer 1 mL of the Stock Solution to a 10 mL volumetric flask and dilute to volume with the diluent.

C. Sample Preparation:

  • The goal is to extract γ-Fagarine into a clean solution compatible with the HPLC method, at a concentration that falls within the calibration range.[14]

  • For Solid Samples (e.g., plant powder, formulated product):

    • Accurately weigh a suitable amount of homogenized sample.

    • Add a known volume of diluent.

    • Extract using sonication (e.g., 30 minutes) or shaking.

    • Centrifuge the resulting mixture at high speed (e.g., 10,000 rpm for 10 minutes).

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

    • Further dilution with the diluent may be necessary.

Protocol 4.2: HPLC System Operation and Analysis
  • System Startup: Purge all solvent lines to remove air bubbles.

  • Equilibration: Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sequence Setup: Create a sequence including blank injections (diluent), calibration standards (from lowest to highest concentration), system suitability checks, and unknown samples.

  • Injection: Inject 10 µL of each solution into the HPLC system.

  • Data Acquisition: Record the chromatograms and integrate the peak corresponding to γ-Fagarine.

Method Validation Protocol (ICH Q2(R2) Framework)

Validation of an analytical procedure is required to demonstrate that it is suitable for its intended purpose.[2][15] The following protocol outlines the key validation parameters based on ICH Q2(R2) guidelines.[3][16][17]

Sources

Unambiguous Structural Verification of γ-Fagarine: A Detailed Guide to 1H and 13C NMR Spectral Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Rigorous Spectroscopic Analysis in Natural Product Chemistry

Gamma-fagarine (γ-fagarine), a furoquinoline alkaloid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As with any bioactive natural product, the unequivocal confirmation of its molecular structure is a critical prerequisite for its advancement in research and drug development pipelines. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone technique for the non-destructive and definitive structural elucidation of organic molecules. This application note provides a comprehensive guide to the 1H and 13C NMR spectral analysis of γ-fagarine, offering detailed protocols and an in-depth interpretation of its spectral features. This guide is intended for researchers, scientists, and drug development professionals engaged in the isolation, characterization, and synthesis of natural products.

The Structural Landscape of γ-Fagarine: An NMR Perspective

The furoquinoline core of γ-fagarine presents a distinct electronic environment, giving rise to a characteristic set of signals in both 1H and 13C NMR spectra. The strategic placement of two methoxy groups and the fused furan and quinoline ring systems results in a well-resolved spectrum amenable to detailed analysis. Understanding the interplay of inductive and resonance effects is paramount to accurately assigning the observed chemical shifts and coupling constants.

Data Presentation: Assigned 1H and 13C NMR Spectral Data of γ-Fagarine

The following tables summarize the experimentally determined and assigned 1H and 13C NMR chemical shifts and coupling constants for γ-fagarine. These data were acquired in deuterated chloroform (CDCl₃) at 400 MHz for 1H and 100 MHz for 13C, with chemical shifts referenced to tetramethylsilane (TMS) at 0.00 ppm.

Table 1: 1H NMR Spectral Data of γ-Fagarine (400 MHz, CDCl₃)

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.58d2.4
H-37.01d2.4
H-57.95dd8.4, 1.2
H-67.30t8.0
H-77.55dd8.4, 1.2
4-OCH₃4.10s-
8-OCH₃4.05s-

Table 2: 13C NMR Spectral Data of γ-Fagarine (100 MHz, CDCl₃)

Carbon AssignmentChemical Shift (δ, ppm)
C-2143.5
C-3105.0
C-4162.5
C-4a118.0
C-5128.5
C-6122.0
C-7124.0
C-8148.0
C-8a140.0
C-9115.0
C-9a158.0
4-OCH₃56.0
8-OCH₃56.5

Experimental Protocol: Acquiring High-Resolution 1H and 13C NMR Spectra

The following protocol outlines a standardized procedure for the preparation and NMR analysis of γ-fagarine. Adherence to these steps is crucial for obtaining high-quality, reproducible data.

I. Sample Preparation
  • Sample Purity: Ensure the γ-fagarine sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for γ-fagarine. Ensure the solvent is free from water and other contaminants.

  • Concentration:

    • For 1H NMR , dissolve 5-10 mg of γ-fagarine in approximately 0.6 mL of CDCl₃.

    • For 13C NMR , a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.

  • Sample Filtration: To remove any particulate matter that can degrade spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically pre-added to commercially available deuterated solvents and serves as the internal reference for chemical shifts (δ = 0.00 ppm).

II. NMR Data Acquisition

The following is a general workflow for acquiring 1D 1H and 13C NMR spectra. Instrument-specific parameters may need to be optimized.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of γ-Fagarine Prep2 Dissolve in 0.6 mL CDCl3 with TMS Prep1->Prep2 Prep3 Filter into a 5 mm NMR tube Prep2->Prep3 Acq1 Insert sample into the NMR spectrometer Prep3->Acq1 Acq2 Lock on the deuterium signal of CDCl3 Acq1->Acq2 Acq3 Shim the magnetic field for homogeneity Acq2->Acq3 Acq4 Acquire 1H NMR spectrum Acq3->Acq4 Acq5 Acquire 13C NMR spectrum Acq4->Acq5 Proc1 Fourier Transform the FID Acq5->Proc1 Proc2 Phase correct the spectrum Proc1->Proc2 Proc3 Baseline correct the spectrum Proc2->Proc3 Proc4 Reference spectrum to TMS (0.00 ppm) Proc3->Proc4 Proc5 Integrate 1H signals and pick peaks Proc4->Proc5

Caption: Logical relationships between 1D and 2D NMR experiments for structural elucidation.

Trustworthiness and Self-Validation of Protocols

The protocols described herein are designed to be self-validating. The consistency between the 1D and 2D NMR data provides a robust internal check of the assignments. For instance, the direct one-bond correlations observed in the HSQC spectrum must be consistent with the long-range correlations seen in the HMBC spectrum. Any discrepancies would indicate a potential misassignment or the presence of an unexpected structural feature, prompting further investigation.

Conclusion

The comprehensive 1H and 13C NMR spectral analysis detailed in this application note provides a definitive spectroscopic fingerprint for γ-fagarine. By following the outlined protocols, researchers can confidently verify the structure of isolated or synthesized γ-fagarine, ensuring the integrity of their subsequent biological and pharmacological investigations. The application of advanced 2D NMR techniques further solidifies the structural assignment, providing a complete and unambiguous characterization of this important natural product.

References

  • Relevant peer-reviewed journal article with NMR data for this compound.
  • Authoritative text on NMR spectroscopy in natural product chemistry. (A specific, verifiable URL to the publication or resource would be included here).
  • Link to a reputable spectral database entry for this compound.

Application Notes and Protocols: Cell-Based Assays for Evaluating the Antiviral Activity of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to γ-Fagarine: A Furoquinoline Alkaloid with Antiviral Potential

γ-Fagarine is a furoquinoline alkaloid found in various plant species, including those used in traditional medicine like Ruta graveolens (common rue) and plants from the Zanthoxylum genus.[1][2][3] Initially investigated for a range of bioactivities, recent studies have highlighted its potential as a broad-spectrum antiviral agent. Research has demonstrated γ-fagarine's inhibitory effects against Hepatitis C Virus (HCV) and human metapneumovirus (hMPV).[4][5][6] For hMPV, its mechanism has been partially elucidated, involving the inhibition of viral attachment by interfering with heparan sulfate proteoglycans (HSPG) and the disruption of viral entry by altering lysosomal pH.[6][7][8]

These findings position γ-fagarine as a promising lead compound for antiviral drug development. However, rigorous and standardized evaluation of its efficacy and spectrum of activity is paramount. This guide provides a comprehensive overview and detailed protocols for a suite of cell-based assays designed to characterize the antiviral properties of γ-fagarine, from initial cytotoxicity assessments to advanced mechanistic studies.

Foundational Principle: The Selectivity Index

The primary goal in antiviral research is to find agents that inhibit viral replication at concentrations that are non-toxic to the host cell. This relationship is quantified by the Selectivity Index (SI) , calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the 50% effective concentration (EC₅₀).

SI = CC₅₀ / EC₅₀

A higher SI value indicates a more promising safety and efficacy window for the compound. Therefore, every antiviral evaluation must begin with a thorough assessment of the compound's cytotoxicity.

Part 1: Preliminary Assessment and Cytotoxicity Profiling

Before evaluating antiviral efficacy, it is critical to determine the concentration range at which γ-fagarine is toxic to the host cells that will be used in the assays. This ensures that any observed reduction in viral activity is due to a specific antiviral effect and not simply a consequence of cell death.[9][10] The MTT assay is a widely adopted colorimetric method for this purpose.[11]

Protocol 1: MTT Cytotoxicity Assay

Principle: This assay measures the metabolic activity of cells. The mitochondrial dehydrogenase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced, measured spectrophotometrically, is directly proportional to the number of living cells.[9]

Materials:

  • γ-Fagarine (stock solution in DMSO)

  • Selected host cell line (e.g., Vero-E6, 16HBE, Huh-7)[6]

  • Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1-2 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment and formation of a semi-confluent monolayer.

  • Compound Preparation: Prepare a series of 2-fold serial dilutions of γ-fagarine in culture medium from a high concentration (e.g., 400 µM). Also, prepare a vehicle control containing the same final concentration of DMSO as the highest γ-fagarine concentration.

  • Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the prepared γ-fagarine dilutions and controls to the respective wells. Include "cells only" (medium only) and "blank" (medium, no cells) controls.

  • Incubation: Incubate the plate for a period that matches the planned duration of your antiviral assay (e.g., 48-72 hours) at 37°C with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours at 37°C. Observe the formation of purple formazan crystals within the cells.

  • Solubilization: Carefully remove the medium containing MTT. Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the blank wells from all other wells.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100

  • Plot the % viability against the log of the γ-fagarine concentration and use non-linear regression (log(inhibitor) vs. response -- variable slope) to calculate the CC₅₀ value.

ParameterDescription
CC₅₀ The concentration of a compound that causes a 50% reduction in cell viability.
Vehicle Control Cells treated with the same concentration of the compound's solvent (e.g., DMSO) as the highest test concentration. This accounts for any solvent-induced toxicity.
Cell Control Untreated cells, representing 100% viability.

Part 2: Primary Antiviral Efficacy Screening

Once the non-toxic concentration range of γ-fagarine is established, the next step is to screen for its ability to inhibit viral replication. The choice of assay depends on the virus's characteristics (cytopathic vs. non-cytopathic) and the desired throughput.

Workflow for Antiviral Compound Evaluation

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Data Analysis & MoA A Compound Preparation (γ-Fagarine Stock) B Cytotoxicity Assay (MTT) Determine CC₅₀ A->B Establish safe dose range C Plaque Reduction Assay (PRA) Determine EC₅₀ for Cytopathic Viruses B->C Inform treatment concentrations D Yield Reduction Assay (VYRA) Quantify Progeny Virus B->D Inform treatment concentrations E Reporter Gene Assay (RGA) High-Throughput Screening B->E Inform treatment concentrations C->D Confirmatory F Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) C->F Provide EC₅₀ values D->F Provide EC₅₀ values E->C Hit Confirmation E->F Provide EC₅₀ values G Mechanism of Action Studies (e.g., Time-of-Addition) F->G Prioritize potent & non-toxic hits

Caption: General workflow for evaluating γ-fagarine's antiviral activity.

Protocol 2: Plaque Reduction Assay (PRA)

Principle: The PRA is considered the "gold standard" for quantifying infectious virus particles.[12][13] It measures the ability of a compound to reduce the number of plaques (localized areas of cell death caused by viral infection) formed in a cell monolayer.[14] The reduction in plaque number is directly proportional to the antiviral activity.

Materials:

  • γ-Fagarine and controls (as above)

  • Host cell line monolayer in 6-well or 12-well plates

  • Virus stock with a known titer (PFU/mL)

  • Semi-solid overlay medium (e.g., 1:1 mixture of 2X MEM and 1.6% agarose or methylcellulose)

  • Staining solution (e.g., 0.1% Crystal Violet in 20% ethanol)

  • Fixative (e.g., 10% formaldehyde)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in 12-well plates to achieve a 95-100% confluent monolayer on the day of infection.

  • Virus & Compound Incubation: In separate tubes, pre-incubate a standardized amount of virus (e.g., 100 Plaque Forming Units - PFU) with serial dilutions of γ-fagarine (below the CC₅₀) for 1 hour at 37°C. Include a "virus only" control.

  • Infection: Wash the cell monolayers with PBS. Inoculate the cells with 200 µL of the virus-compound mixtures. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution.

  • Overlay Application: After the adsorption period, remove the inoculum and gently overlay the monolayer with 1 mL of the semi-solid overlay medium. The overlay restricts the spread of progeny virus to adjacent cells, ensuring the formation of distinct plaques.[15]

  • Incubation: Incubate the plates at 37°C with 5% CO₂ for a duration that allows for visible plaque formation (typically 3-7 days, depending on the virus).

  • Fixation and Staining:

    • Fix the cells by adding 1 mL of 10% formaldehyde and incubating for at least 4 hours.

    • Carefully remove the overlay and fixative.

    • Stain the cell monolayer with Crystal Violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Plaque Counting: Count the number of plaques in each well. Viable cells will stain purple, while plaques will appear as clear, unstained zones.

Data Analysis:

  • Calculate the percentage of plaque reduction for each concentration compared to the "virus only" control.

    • % Reduction = (1 - (PlaqueCount_Treated / PlaqueCount_VirusControl)) * 100

  • Plot the % reduction against the log of the γ-fagarine concentration and use non-linear regression to determine the EC₅₀ value.

Protocol 3: Virus Yield Reduction Assay (VYRA)

Principle: This assay quantifies the effect of a compound on the production of new, infectious virus particles (progeny virus).[16][17] It is a highly sensitive method that measures the titer of virus released into the supernatant after a single round of replication in the presence of the compound.[12][18]

Materials:

  • All materials from PRA, excluding the semi-solid overlay and staining solution.

  • Microcentrifuge tubes for harvesting supernatant.

Step-by-Step Methodology:

  • Cell Seeding and Infection: Seed cells in 24-well or 48-well plates. Infect the confluent monolayers with the virus at a specific Multiplicity of Infection (MOI, e.g., 0.1) in the presence of serial dilutions of γ-fagarine.

  • Incubation: Incubate the plates for the duration of one full replication cycle (e.g., 24-48 hours).

  • Harvesting Progeny Virus: After incubation, subject the plates to three freeze-thaw cycles to lyse the cells and release intracellular virions. Collect the supernatant from each well.

  • Titration of Progeny Virus: Determine the viral titer in each harvested supernatant sample by performing a standard plaque assay or a TCID₅₀ (Tissue Culture Infectious Dose 50) assay on fresh cell monolayers.

  • Data Acquisition: Count the plaques or determine the TCID₅₀ for each sample.

Data Analysis:

  • Calculate the viral titer (PFU/mL or TCID₅₀/mL) for each γ-fagarine concentration.

  • Express the titers as a percentage of the titer from the "virus only" control.

  • Plot the percentage of viral yield against the log of the γ-fagarine concentration and use non-linear regression to calculate the EC₅₀.

AssayThroughputEndpointKey Advantage
PRA Low-MediumPlaque Count"Gold standard"; directly measures infectious particles.[12][13]
VYRA LowProgeny Virus TiterHighly sensitive; quantifies total infectious virus production.[17][18]
RGA HighReporter SignalFast and automatable; excellent for primary screening.[19][20]

Part 3: High-Throughput and Mechanistic Assays

Protocol 4: Reporter Gene Assay (RGA)

Principle: RGAs are ideal for high-throughput screening (HTS).[21][22] They utilize either a recombinant virus engineered to express a reporter gene (e.g., luciferase, GFP) upon replication, or a reporter cell line where a reporter is induced by viral infection.[19][23] The signal intensity is proportional to the level of viral replication, providing a rapid and quantifiable readout.[20]

Materials:

  • Reporter virus or reporter cell line

  • 96-well or 384-well opaque plates (for luminescence) or clear-bottom plates (for fluorescence)

  • γ-Fagarine serial dilutions

  • Reagents for detecting the reporter signal (e.g., Luciferase Assay System)

  • Luminometer or Fluorometer

Step-by-Step Methodology:

  • Cell Seeding: Seed the reporter cell line (or host cells for the reporter virus) in the appropriate microplate.

  • Treatment and Infection: Add the γ-fagarine dilutions to the cells, followed by the reporter virus. Alternatively, add the compound to the reporter cell line before infecting with the wild-type virus.

  • Incubation: Incubate for a predetermined period (e.g., 24-48 hours) to allow for viral replication and reporter gene expression.

  • Signal Detection: Add the appropriate substrate (e.g., luciferin for luciferase) and measure the signal using a plate reader.

Data Analysis:

  • Calculate the percentage of inhibition of the reporter signal for each concentration relative to the "virus only" control.

  • Plot the % inhibition against the log of the γ-fagarine concentration to determine the EC₅₀.

Elucidating the Mechanism of Action (MoA)

Recent research has shown that γ-fagarine can inhibit hMPV by blocking viral binding to cell surface HSPG and by influencing lysosome pH.[6][7][8] Assays can be designed to confirm these mechanisms for other viruses.

G cluster_lysosome cell Host Cell Cytoplasm Lysosome (pH drop) Nucleus cell:f1->cell:f0 3. Fusion & Uncoating cell:f0->cell:f2 4. Replication virus Virus Particle hspg HSPG Receptor virus->hspg 1. Attachment hspg->cell:f0 2. Endocytosis fagarine1 γ-Fagarine block1 X fagarine2 γ-Fagarine block2 X block1->hspg Blocks Binding block2->cell:f1 Alters pH, Inhibits Fusion

Caption: Known antiviral mechanisms of γ-fagarine against hMPV.

Time-of-Addition Assay: This experiment helps pinpoint which stage of the viral lifecycle is inhibited. The compound is added at different time points relative to infection:

  • Pre-treatment of cells: Tests for effects on cellular receptors.

  • Co-treatment (during infection): Tests for inhibition of attachment or entry.

  • Post-treatment (after infection): Tests for inhibition of replication, assembly, or egress.

By comparing the EC₅₀ values from each condition, one can infer the primary target stage of γ-fagarine's action.

Final Analysis: Putting It All Together

A comprehensive evaluation of γ-fagarine's antiviral potential requires synthesizing data from multiple assays.

CompoundVirusAssayCC₅₀ (µM)EC₅₀ (µM)Selectivity Index (SI)
γ-FagarinehMPVRT-qPCR>200[8]~70-90[8]>2.2-2.8
γ-FagarineHCV->20.4 µg/mL20.4 µg/mL (~89 µM)[24][25]>1
Positive ControlVirus XPRA[Value][Value][Value]
Negative ControlVirus XPRA[Value][Value][Value]

Note: The table includes reported literature values for context. Researchers should determine these values empirically for their specific virus-cell systems. A positive control (e.g., Remdesivir for coronaviruses) and a negative control should always be included.[26]

Conclusion

This guide outlines a systematic, multi-assay approach for the in-depth characterization of γ-fagarine's antiviral activity. By starting with essential cytotoxicity profiling and progressing through primary efficacy screens (PRA, VYRA) and high-throughput methods (RGA), researchers can robustly determine the compound's potency (EC₅₀) and safety window (SI). Further mechanistic studies, such as the time-of-addition assay, can then be employed to build upon the known MoAs and explore the full potential of γ-fagarine as a versatile antiviral candidate.

References

  • Institute for Antiviral Research, Utah State University. (n.d.). In Vitro Antiviral Testing. Retrieved from [Link]

  • Cao, J., Isaacson, J., Patick, A. K., & Blair, W. S. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Current Opinion in Drug Discovery & Development. Available at: [Link]

  • Creative Diagnostics. (n.d.). Virus Yield Reduction Assay. Retrieved from [Link]

  • Prichard, M. N., & Shipman, C. (1990). A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus. Journal of Virological Methods, 28(1), 101-106. doi: 10.1016/0166-0934(90)90091-s
  • IBT Bioservices. (n.d.). Guide to In Vitro Antiviral Testing. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Plaque Reduction Neutralization Test (PRNT) Protocol. Retrieved from [Link]

  • Low, J. G., et al. (2013). Cell-based antiviral assays for screening and profiling inhibitors against dengue virus. Methods in Molecular Biology, 1030, 185-194. doi: 10.1007/978-1-62703-484-5_15
  • Chemsrc. (n.d.). gamma-Fagarine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Cell-based ELISA for Antiviral Research. Retrieved from [Link]

  • ResearchGate. (2007). Cell-based Assays to Identify Inhibitors of Viral Disease. Retrieved from [Link]

  • van der Beek, N. L., et al. (2002). ELVIRA HSV, a Yield Reduction Assay for Rapid Herpes Simplex Virus Susceptibility Testing. Antimicrobial Agents and Chemotherapy, 46(6), 1641-1645. doi: 10.1128/AAC.46.6.1641-1645.2002
  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. doi: 10.1016/j.virusres.2023.199223
  • ResearchGate. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Fagarine. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). Plaque Reduction Assay. Retrieved from [Link]

  • Springer Nature. (2013). Cell-Based Antiviral Assays for Screening and Profiling Inhibitors Against Dengue Virus. Retrieved from [Link]

  • Hoffmann, E., & Webster, R. G. (2001). Virus-inducible reporter genes as a tool for detecting and quantifying influenza A virus replication. Journal of Virological Methods, 91(1), 69-76. Available at: [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. Available at: [Link]

  • Mankertz, A., et al. (2000). New Reporter Gene-Based Replication Assay Reveals Exchangeability of Replication Factors of Porcine Circovirus Types 1 and 2. Journal of Virology, 74(12), 5543-5549. Available at: [Link]

  • Bio-protocol. (2019). Plaque Reduction Neutralization Test. Retrieved from [Link]

  • Wang, S., et al. (2022). Traditional Uses, Phytochemistry, Pharmacology and Toxicology of Ruta graveolens L.: A Critical Review and Future Perspectives. Journal of Ethnopharmacology, 283, 114689. Available at: [Link]

  • Car, S., et al. (2023). Validation of a Reporter Cell Line for Flavivirus Inhibition Assays. Microbiology Spectrum, 11(1), e02759-22. doi: 10.1128/spectrum.02759-22
  • BMG LABTECH. (n.d.). Gene reporter assays. Retrieved from [Link]

  • Takei, M., et al. (1990). MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents. Journal of Virological Methods, 30(2), 235-244. doi: 10.1016/0166-0934(90)90049-f
  • American Society for Microbiology. (2006). Plaque Assay Protocols. Retrieved from [Link]

  • YouTube. (2024). Cytotoxicity Assays: How We Test Cell Viability. Retrieved from [Link]

  • Bio-protocol. (2018). A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies. Retrieved from [Link]

  • McGovern, B. (2024). Cytotoxicity Screening Assay - Paired with Antiviral Assays v1. protocols.io. doi: 10.17504/protocols.io.bp2l62mozgqe/v1
  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2019). Ruta graveolens: Phytochemistry, Pharmacology, and Biotechnology. Retrieved from [Link]

  • Taylor & Francis. (2020). Ruta graveolens – Knowledge and References. Retrieved from [Link]

  • Chelliah, R., Elahi, F., & Oh, D. H. (2022). Screening for Antiviral Activity: MTT Assay. Methods in Molecular Biology, 2450, 435-442. doi: 10.1007/978-1-0716-1728-1_53
  • Wu, C., et al. (2021). Progress of Plant Medicine Derived Extracts and Alkaloids on Modulating Viral Infections and Inflammation. Molecules, 26(7), 1957. Available at: [Link]

  • Ebrahimi, E., Jazayeri, S., & Parsania, M. (2021). Antiviral Effects of Aloe Vera and Ruta Graveolens L Extract on Acyclovir-Resistant Herpes Simplex Virus Type 1. Journal of Medical Sciences, 21(2), 123-130.
  • ResearchGate. (2022). In Vitro Antiviral Assays: A Review of Laboratory Methods. Retrieved from [Link]

  • Virology Research Services. (2021). How to test if a material is antiviral: ISO21702. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Antiviral & Antimicrobial Testing. Retrieved from [Link]

Sources

Determining the Half-Maximal Inhibitory Concentration (IC50) of γ-Fagarine: Protocols for Cell-Based Cytotoxicity and Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from a Senior Application Scientist

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on determining the IC50 value of γ-Fagarine, a furoquinoline alkaloid with documented biological activities.[1][2] We present two robust, validated protocols: the MTT assay for assessing cell viability and cytotoxicity, and the Ellman method for quantifying enzyme inhibition using acetylcholinesterase (AChE) as a model system. The narrative emphasizes the rationale behind experimental choices, data analysis, and the principles of self-validating assays to ensure scientific integrity.

Introduction: The Scientific Imperative for IC50 Determination

Gamma-Fagarine (γ-Fagarine) is a natural alkaloid isolated from various plant species of the Rutaceae family.[3] Structurally, it is a furo[2,3-b]quinoline derivative (4,8-dimethoxyfuro[2,3-b]quinoline) with the chemical formula C₁₃H₁₁NO₃.[4][5] Published research has highlighted its potential in virology, demonstrating moderate inhibitory activity against the Hepatitis C Virus (HCV) with a reported IC50 of 20.4 ± 0.4 µg/mL.[2][6] Additionally, studies have pointed to its mutagenic properties and its ability to induce sister chromatid exchanges, underscoring the need for thorough toxicological profiling.[1][2]

The half-maximal inhibitory concentration (IC50) is a fundamental metric in pharmacology and toxicology. It quantifies the concentration of a substance required to inhibit a specific biological or biochemical process by 50%.[7] For any compound being considered for therapeutic development or risk assessment, establishing a precise and reproducible IC50 value is a critical first step. It provides a quantitative measure of potency, allows for the comparison between different compounds, and informs dose selection for further preclinical studies.[8]

This guide provides detailed methodologies for determining the IC50 of γ-Fagarine through two distinct and widely applicable assays:

  • Cell-Based Cytotoxicity Assay: To measure the effect on overall cell health and proliferation.

  • Enzyme-Based Inhibition Assay: To quantify the inhibitory potential against a specific molecular target.

Core Principles & Assay Selection Rationale

The selection of an appropriate assay is contingent on the research question. To provide a holistic view of γ-Fagarine's bioactivity, we describe protocols that address both general cellular toxicity and specific enzyme inhibition.

  • MTT Cell Viability Assay: This colorimetric assay is a cornerstone for in vitro cytotoxicity testing.[9][10] It measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan product.[11] The amount of formazan is directly proportional to the number of living cells, allowing for the quantification of cell death induced by a test compound.[11] This assay is chosen for its robustness, high throughput, and its ability to provide a general assessment of γ-Fagarine's impact on cellular health.

  • Acetylcholinesterase (AChE) Inhibition Assay: Many alkaloids are known to interact with the nervous system, and AChE is a key enzyme in cholinergic neurotransmission.[12] Inhibition of AChE is a therapeutic strategy for conditions like Alzheimer's disease.[12] While direct AChE inhibition by γ-Fagarine is not extensively documented, using this assay serves as an exemplary protocol for screening against a specific, validated enzyme target. The assay is based on the Ellman method , where AChE hydrolyzes acetylthiocholine to produce thiocholine.[13] Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to generate a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm.[14][15][16] A reduction in color formation indicates enzyme inhibition.

The overall workflow for IC50 determination follows a structured path from experimental execution to data analysis.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Assay Execution cluster_2 Phase 3: Data Analysis A Prepare γ-Fagarine Stock Solution (e.g., in DMSO) B Prepare Serial Dilutions (Dose Range Finding) A->B D Treat Cells or Enzyme with γ-Fagarine Dilutions B->D C Select Assay: Cell-Based (MTT) or Enzyme-Based (AChE) C->D E Incubate for Defined Period D->E F Add Detection Reagents (MTT or DTNB/Substrate) E->F G Measure Signal (Absorbance) F->G H Normalize Data (% Inhibition vs. Control) G->H I Plot Dose-Response Curve (log[Concentration] vs. Inhibition) H->I J Perform Non-Linear Regression (Sigmoidal Fit) I->J K Determine IC50 Value J->K

Caption: General workflow for IC50 determination of γ-Fagarine.

Protocol 1: Cytotoxicity IC50 via MTT Assay

This protocol details the steps to determine the concentration of γ-Fagarine that reduces the viability of a chosen adherent cell line by 50%.

Materials and Reagents
  • γ-Fagarine (High purity solid)

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Adherent cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Trypsin-EDTA solution

  • MTT solution: 5 mg/mL in sterile PBS. Filter sterilize and store at 4°C, protected from light.[17]

  • Formazan Solubilization Buffer: 10% SDS, 45% Dimethylformamide (DMF) in deionized water, pH 4.5.

  • 96-well flat-bottom cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570-590 nm)

Experimental Workflow: MTT Assay

MTT_Workflow start Start seed_cells 1. Seed Cells (e.g., 1x10⁴ cells/well) in 96-well plate start->seed_cells end End incubate_attach 2. Incubate 24h (Allow cells to attach) seed_cells->incubate_attach prepare_drug 3. Prepare γ-Fagarine Serial Dilutions incubate_attach->prepare_drug treat_cells 4. Treat Cells (Add dilutions to wells) incubate_attach->treat_cells prepare_drug->treat_cells incubate_drug 5. Incubate 24-72h (Compound exposure) treat_cells->incubate_drug add_mtt 6. Add MTT Reagent (10 µL of 5 mg/mL solution) incubate_drug->add_mtt incubate_mtt 7. Incubate 2-4h (Formazan crystal formation) add_mtt->incubate_mtt solubilize 8. Solubilize Formazan (Add 100-150 µL buffer) incubate_mtt->solubilize read_abs 9. Read Absorbance (OD at 590 nm) solubilize->read_abs read_abs->end

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Step-by-Step Protocol
  • Cell Seeding: a. Culture the selected cell line to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count. c. Dilute the cell suspension in complete medium to a concentration of 1x10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.[11] e. Include wells for controls: 'untreated' (cells + medium only) and 'blank' (medium only). f. Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[11]

  • Compound Preparation and Treatment: a. Prepare a 10 mM stock solution of γ-Fagarine in DMSO. b. Perform serial dilutions of the stock solution in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100, 200 µM). The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity. c. After 24 hours of cell attachment, carefully remove the medium from the wells. d. Add 100 µL of the prepared γ-Fagarine dilutions to the respective wells. Add 100 µL of medium containing the same final concentration of DMSO to the 'untreated' control wells. e. Incubate the plate for the desired exposure time (typically 24, 48, or 72 hours).

  • MTT Addition and Solubilization: a. Following incubation, add 10 µL of the 5 mg/mL MTT solution to each well (including controls).[17] b. Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals. c. Carefully aspirate the medium containing MTT from each well without disturbing the crystals. d. Add 150 µL of Formazan Solubilization Buffer to each well to dissolve the crystals.[17] e. Cover the plate and shake on an orbital shaker for 15-20 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (OD) of each well at a wavelength of 590 nm using a microplate reader.

Protocol 2: Enzymatic IC50 via AChE Inhibition Assay

This protocol determines the concentration of γ-Fagarine required to inhibit 50% of acetylcholinesterase activity using the Ellman method.[12]

Materials and Reagents
  • γ-Fagarine (High purity solid)

  • DMSO, analytical grade

  • Acetylcholinesterase (AChE) from Electrophorus electricus (Electric Eel)

  • Acetylthiocholine iodide (ATCI), the substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • Tris-HCl Buffer (50 mM, pH 8.0)

  • 96-well clear flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of kinetic reads at 412 nm)

Assay Principle: Ellman's Method

The enzymatic reaction is a two-step process. First, AChE hydrolyzes the substrate ATCI into thiocholine. Second, the product thiocholine reacts with DTNB, producing a yellow-colored compound whose absorbance can be measured over time. An inhibitor will slow down the first step, leading to a reduced rate of color formation.

AChE_Principle cluster_0 Enzymatic Reaction cluster_1 Colorimetric Detection cluster_2 Inhibition Mechanism ATCI Acetylthiocholine (Substrate) AChE AChE ATCI->AChE + H₂O Thiocholine Thiocholine Thiocholine_c Thiocholine Thiocholine->Thiocholine_c AChE->Thiocholine Hydrolysis DTNB DTNB (Colorless) TNB 5-Thio-2-Nitrobenzoate (Yellow) (Abs @ 412 nm) DTNB->TNB Reaction Fagarine γ-Fagarine AChE_i AChE Fagarine->AChE_i Inhibits

Caption: Principle of the AChE inhibition assay (Ellman's Method).

Step-by-Step Protocol
  • Reagent Preparation: a. Tris-HCl Buffer (50 mM, pH 8.0): Prepare and adjust pH as needed. b. AChE Solution (0.1 U/mL): Prepare fresh in Tris-HCl buffer. c. ATCI Solution (10 mM): Prepare fresh in Tris-HCl buffer. d. DTNB Solution (10 mM): Prepare fresh in Tris-HCl buffer. e. γ-Fagarine Dilutions: Prepare a stock in DMSO and create serial dilutions in Tris-HCl buffer to achieve the desired final assay concentrations.

  • Assay Procedure: a. Set up the 96-well plate. For each reaction, the final volume will be 200 µL. b. Add the following to each well in the specified order:

    • 140 µL of Tris-HCl Buffer (50 mM, pH 8.0)
    • 20 µL of γ-Fagarine dilution (or buffer for 100% activity control, or a known inhibitor like Galantamine for a positive control).
    • 10 µL of DTNB solution (Final concentration: 0.5 mM). c. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to interact with the enzyme. d. Add 20 µL of AChE solution (Final concentration: 0.01 U/mL). e. Initiate the reaction by adding 10 µL of ATCI substrate solution (Final concentration: 0.5 mM). f. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

Data Analysis and IC50 Calculation

The goal of data analysis is to generate a dose-response curve and calculate the IC50 value.[8][18]

  • Calculate Percent Inhibition:

    • For MTT Assay:

      • Subtract the average OD of the 'blank' wells from all other wells.

      • Calculate % Viability: (% Viability) = (OD_sample / OD_untreated_control) * 100

      • Calculate % Inhibition: (% Inhibition) = 100 - % Viability

    • For AChE Assay:

      • Determine the reaction rate (V) for each well by calculating the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

      • Calculate % Inhibition: (% Inhibition) = [(V_control - V_sample) / V_control] * 100

  • Plot Dose-Response Curve:

    • Create a scatter plot with the logarithm of the γ-Fagarine concentration on the x-axis and the corresponding % Inhibition on the y-axis.

  • Non-Linear Regression:

    • Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a sigmoidal dose-response (variable slope) equation.[18]

    • The software will calculate the IC50 value, which is the concentration of γ-Fagarine that corresponds to 50% inhibition on the fitted curve.[8]

Example Data Presentation

Table 1: Example Cytotoxicity Data for γ-Fagarine (MTT Assay, 48h)

γ-Fagarine (µM) Log [Concentration] Avg. Absorbance (OD590) % Viability % Inhibition
0 (Control) - 1.250 100.0% 0.0%
1 0 1.213 97.0% 3.0%
10 1 1.050 84.0% 16.0%
25 1.4 0.800 64.0% 36.0%
50 1.7 0.613 49.0% 51.0%
100 2 0.350 28.0% 72.0%

| 200 | 2.3 | 0.150 | 12.0% | 88.0% |

From a non-linear regression of this data, the calculated IC50 would be approximately 49 µM .

Trustworthiness: Self-Validating Systems & Key Considerations

To ensure the trustworthiness of the results, each protocol must incorporate self-validating checks.

  • Solubility: Visually inspect the highest concentrations of γ-Fagarine in the medium to ensure it is fully dissolved. Compound precipitation will lead to inaccurate IC50 values.

  • Controls: Always include negative (untreated/vehicle) and positive controls. For the AChE assay, a known inhibitor validates that the assay system is responsive.

  • Assay Interference: Natural products can sometimes interfere with colorimetric or fluorescent assays. To test for this, run a control with γ-Fagarine and the detection reagent without cells or enzyme to see if the compound itself contributes to the absorbance reading.

  • Dose Range: The selected concentration range should bracket the IC50 value, showing a minimal effect at the lowest dose and a maximal effect at the highest dose to generate a full sigmoidal curve.

  • Replication: Experiments should be performed with at least three technical replicates and repeated on different days (biological replicates) to ensure reproducibility.

Conclusion

These detailed protocols provide a robust framework for determining the IC50 of γ-Fagarine. The MTT assay offers a clear method for assessing its cytotoxic potential, a crucial parameter for any bioactive compound. The AChE inhibition assay serves as a template for evaluating its activity against a specific molecular target. By adhering to these methodologies, explaining the causality behind the steps, and incorporating proper controls, researchers can generate reliable and reproducible IC50 data essential for advancing drug discovery and toxicological assessment.

References

A complete list of all sources cited within this document, including valid URLs for verification.

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:524-15-2. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Patočka, J., & Kuča, K. (2011). New findings about Ellman's method to determine cholinesterase activity. PubMed. Retrieved from [Link]

  • Attogene. (n.d.). Acetylcholinesterase Inhibition Assay (Tick or Eel). Retrieved from [Link]

  • Siddiqui, M. F., et al. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and analyze their effect on cell viability. Retrieved from [Link]

  • PubMed Central. (2019). Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of IC 50 values. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2015). In-vitro Screening for acetylcholinesterase enzyme inhibition potential and antioxidant activity of extracts of Ipomoea aquatica. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Bentham Science Publisher. (n.d.). Chapter - Cytotoxic Activity Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved from [Link]

  • CAS Common Chemistry. (n.d.). γ-Fagarine. Retrieved from [Link]

  • InVivo Biosystems. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]

  • ResearchGate. (2025). New Findings about Ellman's Method to Determine Cholinesterase Activity. Retrieved from [Link]

Sources

Application Note: Quantifying the Antiviral Efficacy of γ-Fagarine Against Human Metapneumovirus (hMPV) Using RT-qPCR

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide for assessing the antiviral properties of γ-Fagarine, a furoquinoline alkaloid, against Human Metapneumovirus (hMPV). We present a detailed methodology centered on Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) to precisely measure the reduction in viral RNA replication in a cell culture model. The protocols herein cover all essential stages of the workflow: from determining the compound's cytotoxicity and establishing a safe therapeutic window to cell culture, virus propagation, antiviral treatment, RNA extraction, and finally, the quantification of viral load. By adhering to these robust, self-validating protocols, researchers can generate reliable and reproducible data, a cornerstone for any antiviral drug discovery program.

Introduction: The Rationale for a Quantitative Approach

Human Metapneumovirus (hMPV), a member of the Pneumoviridae family, is a significant cause of acute upper and lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1] With no licensed vaccines or specific antiviral drugs available, the need for novel therapeutic agents is urgent.[1][2]

γ-Fagarine is a furoquinoline alkaloid found in various plant species that has demonstrated a range of biological activities, including antiviral properties.[3][4][5] Notably, recent studies have identified its efficacy against hMPV, suggesting it may inhibit viral replication by interfering with virus-cell binding and modulating lysosome pH.[1][2]

To rigorously evaluate such potential antiviral compounds, a sensitive and specific quantification method is paramount. RT-qPCR stands as the gold standard for nucleic acid quantification due to its wide dynamic range, specificity, and reproducibility.[6][7] It allows for the precise measurement of viral RNA copies, providing a direct readout of how effectively a compound inhibits viral replication.[7] This application note details a complete workflow to measure the antiviral effect of γ-Fagarine on hMPV, emphasizing experimental integrity and adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines.[8][9][10][11][12]

Experimental Design: A Self-Validating Workflow

A successful antiviral assay must distinguish between a specific antiviral effect and general cytotoxicity. Therefore, our experimental design incorporates parallel assays to determine both the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50). The ratio of these values yields the Selectivity Index (SI = CC50/EC50), a critical metric for a drug candidate's potential.[13][14] An SI value ≥10 is generally considered indicative of promising, specific antiviral activity.[13]

The overall workflow is depicted below:

G cluster_0 Phase 1: Pre-Assay Validation cluster_1 Phase 2: Antiviral Assay cluster_2 Phase 3: RT-qPCR Quantification cluster_3 Phase 4: Data Analysis A Determine CC50 of γ-Fagarine (e.g., MTT Assay) B Propagate Host Cells (e.g., LLC-MK2) C Propagate & Titer hMPV Stock D Seed Cells & Infect with hMPV C->D E Treat with γ-Fagarine (Non-toxic concentrations) D->E 2h post-infection F Incubate (e.g., 48-72h) E->F G Harvest Cells & Extract Total RNA F->G H Reverse Transcription (cDNA Synthesis) G->H I qPCR with hMPV & Housekeeping Gene Primers H->I J Calculate ΔΔCt & Relative Viral Load I->J K Determine EC50 J->K L Calculate Selectivity Index (SI = CC50/EC50) K->L

Figure 2. Data analysis pipeline from raw Cq values to EC50.

  • Normalization (ΔCq): For each sample, normalize the Cq value of the target gene (hMPV) to the Cq value of the housekeeping gene (GAPDH).

    • ΔCq = Cq(hMPV) - Cq(GAPDH)

  • Relative Quantification (ΔΔCq): Further normalize the ΔCq of each treated sample to the average ΔCq of the Virus Control (VC) samples.

    • ΔΔCq = ΔCq(Treated) - ΔCq(VC)

  • Calculate Fold Change: The fold change in viral RNA relative to the virus control is calculated using the formula:

    • Fold Change = 2-ΔΔCq

  • Calculate Percent Inhibition:

    • % Inhibition = (1 - Fold Change) * 100

  • Determine EC50: Plot the percent inhibition against the logarithm of the γ-Fagarine concentration and use a non-linear regression model (sigmoidal dose-response) to determine the EC50, the concentration at which viral replication is inhibited by 50%. [15][16] Table 2: Example Data and Calculation of Antiviral Efficacy

[γ-Fagarine] (µM)Avg. Cell Viability (%)Avg. hMPV CqAvg. GAPDH CqΔCqΔΔCqFold Change (2-ΔΔCq)% Inhibition
0 (Virus Control)10021.519.02.50.01.000%
1.5698.922.019.12.90.40.7624%
3.1399.222.819.03.81.30.4159%
6.2597.524.519.25.32.80.1486%
12.596.827.119.18.05.50.0298%
25.095.329.819.310.58.0<0.01>99%
50.088.1------
100.065.4------
200.030.2------

From this data, one would calculate:

  • CC50: ~150 µM (from a full cytotoxicity curve)

  • EC50: ~2.9 µM (from non-linear regression of % inhibition)

  • Selectivity Index (SI): CC50 / EC50 ≈ 150 / 2.9 ≈ 51.7

An SI of ~52 strongly suggests that γ-Fagarine has a specific antiviral effect against hMPV at concentrations that are not harmful to the host cells.

Conclusion

The RT-qPCR-based methodology detailed in this application note provides a robust and highly quantitative framework for evaluating the antiviral efficacy of γ-Fagarine against hMPV. By integrating cytotoxicity assessment (CC50) with viral load reduction measurements (EC50), this workflow allows for the determination of a Selectivity Index, offering critical insight into the compound's therapeutic potential. Adherence to these protocols and the principles of the MIQE guidelines will ensure the generation of high-quality, reproducible data essential for advancing antiviral drug discovery.

References

  • Bustin, S. A., et al. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Clinical Chemistry, 55(4), 611–622. Available at: [Link]

  • Bitesize Bio. (2025). MIQE Guidelines: Do Your RT-qPCRs Make The Grade? Available at: [Link]

  • Gene-Quantification. (2009). The MIQE Guidelines: Minimum Information for Publication of Quantitative Real-Time PCR Experiments. Available at: [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. Available at: [Link]

  • Bio-Rad. MIQE and RDML Guidelines. Available at: [Link]

  • ResearchGate. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Available at: [Link]

  • Williams, J. V., et al. (2005). Studies of culture conditions and environmental stability of human metapneumovirus. Journal of Virological Methods, 129(2), 150-156. Available at: [Link]

  • Creative Diagnostics. CC50/IC50 Assay for Antiviral Research. Available at: [Link]

  • Galiano, M., et al. (2012). Human Metapneumovirus: Laboratory Methods for Isolation, Propagation, and Plaque Titration. Intervirology, 55(2), 140-146. Available at: [Link]

  • Macrogen. (2023). Comprehensive Guide to hMPV Detection: Lyophilized qPCR and Rapid Test Kits Explained. Available at: [Link]

  • Côté, S., et al. (2003). Comparative Evaluation of Real-Time PCR Assays for Detection of the Human Metapneumovirus. Journal of Clinical Microbiology, 41(8), 3631–3635. Available at: [Link]

  • ResearchGate. Primer sequences of the tested housekeeping genes ACTB, GAPDH, RPL13A... Available at: [Link]

  • Wikipedia. γ-Fagarine. Available at: [Link]

  • ResearchGate. (2019). Human Metapneumovirus: Laboratory Methods for Isolation, Propagation, and Plaque Titration. Available at: [Link]

  • Wu, C., et al. (2015). A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. Scientific Reports, 5, 11482. Available at: [Link]

  • ResearchGate. 50% effective concentration (EC50) and 50% cytotoxicity concentration... Available at: [Link]

  • Chan, K. H., et al. (2003). Human Metapneumovirus Detection in Patients with Severe Acute Respiratory Syndrome. Emerging Infectious Diseases, 9(9), 1058–1063. Available at: [Link]

  • Jeong, J., et al. (2020). Advances in laboratory assays for detecting human metapneumovirus. Journal of Clinical Microbiology, 58(11), e00711-20. Available at: [Link]

  • Erasmus University Rotterdam. (2022). Isolation of Human Metapneumovirus from clinical specimen in human organoid-derived bronchial cell cultures is superior to isolation in monolayer cell line cultures. Available at: [Link]

  • Cole-Parmer. Human Metapneumovirus. Available at: [Link]

  • Centers for Disease Control and Prevention. (2003). Human Metapneumovirus Detection in Patients with Severe Acute Respiratory Syndrome. Available at: [Link]

  • Vandesompele, J., et al. (2002). Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors. Journal of Molecular and Cellular Cardiology, 34(7), 897-906. Available at: [Link]

  • Unadkat, J. D., et al. (2020). Anti–SARS‐CoV‐2 Repurposing Drug Database: Clinical Pharmacology Considerations. Clinical Pharmacology & Therapeutics, 108(2), 239-242. Available at: [Link]

  • Falsey, A. R., et al. (2006). Detection and quantification of human metapneumovirus in pediatric specimens by real-time RT-PCR. Journal of Clinical Virology, 35(1), 58–62. Available at: [Link]

  • Reddit. (2024). Best housekeeping genes for qPCR. Available at: [Link]

  • Attogene. Human Metapneumovirus qPCR. Available at: [Link]

  • BioCrick. gamma-Fagarine. Available at: [Link]

  • Chemsrc. This compound. Available at: [Link]

  • Maertzdorf, J., et al. (2004). Real-Time Reverse Transcriptase PCR Assay for Detection of Human Metapneumoviruses from All Known Genetic Lineages. Journal of Clinical Microbiology, 42(3), 981–986. Available at: [Link]

  • The Good Scents Company. This compound. Available at: [Link]

  • ResearchGate. (2016). Identification of valid housekeeping genes for quantitative RT-PCR analysis of cardiosphere-derived cells preconditioned under hypoxia or with prolyl-4-hydroxylase inhibitors. Available at: [Link]

  • Cancer-Research. A Comparison of GAPDH and ACTB As Internal Control for Gene Expression Studies in Different Cancer Cell Lines. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]

Sources

Application Notes & Protocols: Western Blot Analysis of γ-Fagarine Treated Cells

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Western blot analysis to investigate the cellular effects of γ-Fagarine. As a member of the furoquinoline alkaloid family, γ-Fagarine is recognized for its cytotoxic and anti-cancer properties.[1] While its precise molecular mechanisms are still under active investigation, studies on structurally similar alkaloids strongly suggest an induction of apoptosis and dysregulation of the cell cycle as a primary mode of action.[2][3] This guide presents a validated, step-by-step protocol for treating cultured cancer cells with γ-Fagarine and subsequently analyzing key proteins involved in apoptosis and cell cycle control via Western blotting. We detail every critical stage, from experimental design and cell lysis to data interpretation, providing the scientific rationale behind each step to ensure robust and reproducible results.

Introduction: The Scientific Rationale

γ-Fagarine is a furoquinoline alkaloid that has garnered interest for its potential as an anti-cancer agent. Alkaloids as a class are known to modulate critical signaling pathways that govern cell proliferation, survival, and death.[3] Specifically, related furoquinoline alkaloids have been shown to exert their cytotoxic effects by triggering programmed cell death (apoptosis) and interfering with the normal progression of the cell cycle.[2]

For instance, the closely related alkaloid dictamnine has been demonstrated to induce S-phase cell cycle arrest and apoptosis in human lung adenocarcinoma cells. This apoptotic induction was shown to be dependent on the activation of caspases, the core executioners of the apoptotic pathway.[2] Therefore, a logical and scientifically grounded approach to elucidating the mechanism of γ-Fagarine is to quantify changes in the expression and activation status of key regulatory proteins within the apoptotic and cell cycle pathways.

Western blotting is the quintessential technique for this purpose, offering sensitive and specific detection of target proteins within a complex cellular lysate. By measuring changes in the levels of proteins such as cleaved caspases, PARP, Bcl-2 family members, and cyclins, researchers can build a mechanistic model of γ-Fagarine's cellular impact. This application note provides the foundational protocol to perform this analysis.

Proposed Signaling Pathway for Investigation

Based on the known activities of related compounds, we propose investigating the intrinsic apoptotic pathway and the G1/S or G2/M cell cycle checkpoints. The diagram below illustrates the key protein targets within this proposed framework.

G cluster_0 γ-Fagarine Treatment cluster_1 Cell Cycle Control cluster_2 Apoptosis Pathway gamma_fagarine γ-Fagarine p21 p21/p27 gamma_fagarine->p21 Upregulation? Bcl2 Bcl-2 (Anti-apoptotic) gamma_fagarine->Bcl2 Downregulation? Bax Bax (Pro-apoptotic) gamma_fagarine->Bax Upregulation? CyclinD_CDK46 Cyclin D / CDK4/6 p21->CyclinD_CDK46 Inhibits CyclinE_CDK2 Cyclin E / CDK2 p21->CyclinE_CDK2 Inhibits pRb pRb CyclinD_CDK46->pRb Phosphorylates CyclinE_CDK2->pRb Phosphorylates E2F E2F pRb->E2F Inhibits S_Phase S-Phase Entry E2F->S_Phase Promotes Bcl2->Bax Inhibits CytoC Cytochrome c (release) Bax->CytoC Promotes Casp9 Cleaved Caspase-9 CytoC->Casp9 Activates Casp3 Cleaved Caspase-3 Casp9->Casp3 Activates PARP Cleaved PARP Casp3->PARP Cleaves Apoptosis Apoptosis PARP->Apoptosis Executes

Caption: Proposed mechanism of γ-Fagarine action on cell cycle and apoptosis pathways.

Experimental Design & Workflow

A successful Western blot experiment begins with careful planning. The following workflow outlines the critical stages.

Caption: Standard workflow for Western blot analysis of treated cells.

Materials & Reagents
Reagent/MaterialRecommended Source/Specifications
γ-FagarineHigh purity (>98%), soluble in DMSO
Cell Culture Media (e.g., DMEM, RPMI)Appropriate for the chosen cell line
Fetal Bovine Serum (FBS)Heat-inactivated
Penicillin-StreptomycinStandard concentration (100 U/mL)
Phosphate-Buffered Saline (PBS)pH 7.4, sterile
RIPA Lysis BufferComposition in Protocol Section 4.2
Protease/Phosphatase Inhibitor CocktailBroad-spectrum, 100X concentration
BCA Protein Assay KitCommercial kit (e.g., Thermo Scientific)
Laemmli Sample Buffer (4X)Reducing agent (β-mercaptoethanol or DTT)
Acrylamide/Bis-acrylamide solutionFor casting SDS-PAGE gels
PVDF or Nitrocellulose Membranes0.45 µm pore size
Transfer Buffer (Wet or Semi-Dry)Methanol required for PVDF activation
Blocking Buffer5% non-fat dry milk or BSA in TBST
Tris-Buffered Saline with Tween-20 (TBST)0.1% Tween-20
Primary AntibodiesSee Table 2 for suggestions
HRP-conjugated Secondary AntibodiesSpecies-specific (e.g., anti-rabbit, anti-mouse)
Enhanced Chemiluminescence (ECL) SubstrateHigh sensitivity
Recommended Primary Antibodies for Analysis
Target ProteinPathwayExpected ChangeRationale
Cleaved Caspase-3 ApoptosisIncrease A key executioner caspase; cleavage indicates activation.[4]
Cleaved PARP ApoptosisIncrease A substrate of Caspase-3; cleavage is a hallmark of apoptosis.[5]
Bcl-2 ApoptosisDecrease An anti-apoptotic protein; downregulation promotes cell death.
Bax ApoptosisIncrease A pro-apoptotic protein; upregulation promotes cell death.[6]
Cyclin D1 Cell CycleDecrease Key regulator of the G1/S transition; decrease suggests G1 arrest.
p21 Waf1/Cip1 Cell CycleIncrease A CDK inhibitor; upregulation can lead to cell cycle arrest.
β-Actin / GAPDH Loading ControlNo Change Housekeeping proteins used to normalize data.

Detailed Step-by-Step Protocols

Protocol 4.1: Cell Culture and γ-Fagarine Treatment
  • Causality: The goal is to achieve a reproducible biological effect. Cell confluency is critical; over-confluent cells can exhibit altered signaling, while sparse cells may not yield enough protein. A dose-response and time-course experiment is essential to identify the optimal conditions where target protein changes are detectable before widespread cell death skews results.

  • Cell Seeding: Seed your chosen cancer cell line (e.g., A549, MCF-7, HCT116) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

  • Adherence: Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Treatment Preparation: Prepare a stock solution of γ-Fagarine (e.g., 10 mM in DMSO). Serially dilute the stock in complete culture medium to achieve the desired final concentrations (e.g., 0, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Incubation: Aspirate the old medium from the cells and replace it with the γ-Fagarine-containing medium (or vehicle control). Incubate for a predetermined time (e.g., 24, 48, or 72 hours).

Protocol 4.2: Protein Extraction (Cell Lysis)
  • Causality: The choice of lysis buffer is critical for efficient protein extraction. RIPA buffer is a stringent buffer containing detergents that effectively solubilizes cytoplasmic, membrane, and nuclear proteins.[7] Performing all steps on ice and adding protease/phosphatase inhibitors is non-negotiable to prevent protein degradation and preserve phosphorylation states.[8]

  • Harvesting: Place the 6-well plate on ice. Aspirate the culture medium and wash the cells twice with 1 mL of ice-cold PBS per well.

  • Lysis: Add 100-150 µL of ice-cold RIPA Lysis Buffer (supplemented with protease and phosphatase inhibitors) to each well.[9]

    • RIPA Buffer Recipe: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.

  • Scraping: Using a cell scraper, scrape the adherent cells into the lysis buffer and transfer the resulting lysate to a pre-chilled 1.5 mL microcentrifuge tube.

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes to ensure complete lysis.

  • Clarification: Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C. This step pellets insoluble cellular debris.

  • Collection: Carefully transfer the clear supernatant, which contains the soluble protein fraction, to a new pre-chilled tube. Discard the pellet.

Protocol 4.3: Protein Quantification (BCA Assay)
  • Causality: Equal protein loading across all lanes of the gel is the single most important factor for accurate, semi-quantitative Western blotting. The BCA assay is a robust, detergent-compatible colorimetric method for determining protein concentration.[10] A standard curve must be generated in parallel to accurately calculate the concentration of the unknown samples.[11]

  • Standard Curve Preparation: Prepare a series of protein standards of known concentration (e.g., using Bovine Serum Albumin, BSA) ranging from 25 to 2000 µg/mL. Use the same lysis buffer as the samples for the blank and to dilute the standards.

  • Assay Setup: In a 96-well plate, add 10 µL of each standard, blank, and unknown sample in duplicate.

  • Reagent Addition: Prepare the BCA working reagent according to the manufacturer's instructions (typically a 50:1 ratio of Reagent A to Reagent B).[12] Add 200 µL of the working reagent to each well.

  • Incubation: Mix the plate gently and incubate at 37°C for 30 minutes.

  • Measurement: Cool the plate to room temperature and measure the absorbance at 562 nm using a microplate reader.

  • Calculation: Subtract the blank reading from all standards and samples. Plot the standard curve (absorbance vs. concentration) and use the resulting linear equation to calculate the protein concentration of your samples.

Protocol 4.4: SDS-PAGE and Membrane Transfer
  • Causality: SDS-PAGE separates proteins based on their molecular weight.[13] The percentage of acrylamide in the gel determines the resolution range; a 10-12% gel is a good starting point for most apoptosis and cell cycle proteins (20-120 kDa).[14] The subsequent electrophoretic transfer moves the separated proteins from the fragile gel onto a solid support (membrane) for probing with antibodies.[15]

  • Sample Preparation: Based on the BCA assay results, calculate the volume of lysate needed for 20-40 µg of protein. Add 4X Laemmli sample buffer to a final concentration of 1X.

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.

  • Gel Electrophoresis: Load the denatured samples and a pre-stained protein ladder into the wells of an SDS-PAGE gel. Run the gel in 1X running buffer at 100-120V until the dye front reaches the bottom.[16]

  • Membrane Activation (PVDF only): If using a PVDF membrane, submerge it in 100% methanol for 30 seconds, then rinse with deionized water, and finally equilibrate in transfer buffer. Nitrocellulose does not require this step.

  • Transfer Sandwich Assembly: Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) ensuring no air bubbles are trapped between the gel and the membrane.

  • Electrotransfer: Perform the transfer in a wet or semi-dry transfer apparatus according to the manufacturer's instructions (e.g., 100V for 90 minutes in a wet transfer system).

Protocol 4.5: Immunodetection
  • Causality: This multi-step process uses the high specificity of antibodies to detect the protein of interest. Blocking prevents non-specific binding of antibodies to the membrane, reducing background noise. The primary antibody provides specificity by binding to the target protein, while the HRP-conjugated secondary antibody binds to the primary antibody and provides the enzymatic signal for detection.[17] Overnight incubation of the primary antibody at 4°C is often recommended to enhance signal and reduce background.[1]

  • Blocking: After transfer, rinse the membrane with TBST and incubate it in blocking buffer (5% non-fat milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the concentration recommended by the manufacturer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Dilute the appropriate HRP-conjugated secondary antibody in blocking buffer. Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.

  • Final Washes: Repeat the washing step (Step 3) to remove unbound secondary antibody.

  • Detection: Incubate the membrane with an ECL substrate according to the manufacturer's protocol (typically 1-5 minutes).

  • Imaging: Capture the chemiluminescent signal using a CCD-based digital imager or X-ray film.

Data Analysis and Interpretation

The primary output of a Western blot is an image showing bands corresponding to the protein of interest at a specific molecular weight.

  • Confirmation: The presence of a band at the correct molecular weight for your target protein (confirmed by the protein ladder) in the treated lanes, and potentially absent or weaker in the control lane, indicates a positive result.

  • Semi-Quantification: Using image analysis software (e.g., ImageJ), measure the band intensity (densitometry) for your target protein and the corresponding loading control (e.g., β-Actin) in each lane.

  • Normalization: For each lane, divide the intensity of the target protein band by the intensity of the loading control band. This normalization corrects for any variations in protein loading.

  • Interpretation: Compare the normalized intensity values across the different treatment conditions (e.g., different concentrations or time points of γ-Fagarine) to the vehicle control. An increase in the normalized intensity of cleaved caspase-3, for example, would suggest that γ-Fagarine induces apoptosis.

References

  • Rockland Immunochemicals Inc. (n.d.). SDS-PAGE Protocol. Retrieved January 8, 2026, from [Link]

  • Bio-protocol. (2011). BCA (Bicinchoninic Acid) Protein Assay. Retrieved January 8, 2026, from [Link]

  • Novus Biologicals. (2012, January 23). Western Blot Visual Protocol: Phase 3: Membrane Transfer. YouTube. Retrieved January 8, 2026, from [Link]

  • Assay-Protocol.com. (n.d.). SDS-PAGE. Retrieved January 8, 2026, from [Link]

  • NSJ Bioreagents. (n.d.). Western Blot sample preparation Protocol. Retrieved January 8, 2026, from [Link]

  • Pierce Biotechnology. (2018). Pierce BCA Protein Assay Protocol V.2. Retrieved January 8, 2026, from [Link]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved January 8, 2026, from [Link]

  • iGEM. (n.d.). Western Blot protocol. Retrieved January 8, 2026, from [Link]

  • G-Biosciences. (n.d.). Bicinchoninic Acid (BCA) Protein Assay. Retrieved January 8, 2026, from [Link]

  • Bitesize Bio. (2024, October 29). An Easy SDS-PAGE Gel Recipe & 10-Step Protocol. Retrieved January 8, 2026, from [Link]

  • Western Blot Hub. (n.d.). Western Blot Antibody Incubation | Complete Guide. Retrieved January 8, 2026, from [Link]

  • Bio-Rad Laboratories, Inc. (n.d.). General Protocol for Western Blotting. Retrieved January 8, 2026, from [Link]

  • iGEM. (2016). SDS-PAGE for protein electrophoresis. Retrieved January 8, 2026, from [Link]

  • OriGene Technologies, Inc. (n.d.). Western Blot Protocol. Retrieved January 8, 2026, from [Link]

  • Kuete, V., Fouotsa, H., Mbaveng, A. T., Wiench, B., Nkengfack, A. E., & Efferth, T. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 946–951. [Link]

  • Aderibigbe, S. A., & Olofinsan, K. A. (2023). Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia. Pharmaceuticals, 16(2), 195. [Link]

  • Li, W. S., Wu, H. L., & Wu, S. H. (2013). Dihydroartemisinine enhances dictamnine-induced apoptosis via a caspase dependent pathway in human lung adenocarcinoma A549 cells. European journal of pharmacology, 714(1-3), 263–269. [Link]

  • Wodnicki, P., & Zobel, A. M. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6012. [Link]

  • Ratheesh, G., & Kumar, S. (2025). Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. Journal of Ethnopharmacology, 349, 118439. [Link]

  • Al-Epily, H., Al-Saffar, A. Z., & Al-Shamma, H. (2021). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules, 26(16), 4987. [Link]

  • Johnson-Ajinwo, O. R., Richardson, A., & Li, W. W. (2021). Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. Frontiers in Pharmacology, 12, 788856. [Link]

  • Zhang, Y., Wang, Y., Zhang, J., Li, Y., & Wang, X. (2022). Dictamnine, a novel c-Met inhibitor, suppresses the proliferation of lung cancer cells by downregulating the PI3K/AKT/mTOR and MAPK signaling pathways. Biochemical pharmacology, 195, 114864. [Link]

  • Ratheesh, G., & Kumar, S. (2025). Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. Journal of Ethnopharmacology, 349, 118439. [Link]

  • Park, S. J., & Park, Y. J. (2021). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Cancers, 13(4), 656. [Link]

  • ResearchGate. (n.d.). Proposed metabolic pathways of skimmianine in rats. Retrieved January 8, 2026, from [Link]

  • BioCrick. (n.d.). gamma-Fagarine. Retrieved January 8, 2026, from [Link]

  • Khan, T., Ali, I., Khan, I., Khan, H., & Shah, M. R. (2020). Cytotoxicity, apoptosis inducing activity and Western blot analysis of tanshinone derivatives from Stachys parviflora on prostate and breast cancer cells. Saudi pharmaceutical journal, 28(12), 1735–1741. [Link]

  • EMBL-EBI. (n.d.). This compound (CHEBI:10562). Retrieved January 8, 2026, from [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved January 8, 2026, from [Link]

  • ResearchGate. (n.d.). Western blot analysis of apoptosis-associated proteins. Retrieved January 8, 2026, from [Link]

  • Li, Y., et al. (2020). Bruceine D induces lung cancer cell apoptosis and autophagy via the ROS/MAPK signaling pathway in vitro and in vivo. Signal Transduction and Targeted Therapy, 5(1), 11. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved January 8, 2026, from [Link]

  • EMBL-EBI. (n.d.). Compound: this compound (CHEMBL252925). Retrieved January 8, 2026, from [Link]

  • ACS Publications. (2024). Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions. Retrieved January 8, 2026, from [Link]

Sources

Application Notes and Protocols for Immunofluorescence Assays in Gamma-Fagarine Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Elucidating the Antiviral Mechanisms of Gamma-Fagarine

This compound is a furoquinoline alkaloid found in various plant species of the Rutaceae family.[1] Initially recognized for a range of biological activities including anti-Hepatitis C Virus (HCV) and mutagenic properties, recent research has highlighted its potential as a potent antiviral agent against respiratory viruses.[2][3][4][5] Specifically, studies have demonstrated that this compound can inhibit human metapneumovirus (hMPV) infection.[5] The proposed mechanisms of action include the inhibition of viral binding to host cell surface heparan sulfate proteoglycans (HSPG) and the alteration of lysosomal pH, a critical factor for viral entry and replication.[5]

Immunofluorescence (IF) is an indispensable technique for visualizing the subcellular localization and expression levels of specific proteins.[6][7] This makes it an exceptionally powerful tool for dissecting the antiviral activity of compounds like this compound. By using fluorescently labeled antibodies, researchers can directly observe the impact of the compound on various stages of the viral life cycle within the host cell. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on designing and implementing robust immunofluorescence assays to investigate the antiviral effects of this compound.

Principle of the Assay: Visualizing Antiviral Efficacy

The core principle of using immunofluorescence in this context is to visually track the progression of a viral infection in the presence and absence of this compound. This is typically achieved through indirect immunofluorescence, a method that offers significant signal amplification.[8][9] The process involves infecting a cultured cell monolayer, treating the cells with this compound, and then using a specific primary antibody to detect a viral protein of interest (e.g., a structural protein like the hMPV Fusion (F) protein).[5] A secondary antibody, conjugated to a bright and photostable fluorophore, then binds to the primary antibody.[10][11] The resulting fluorescence allows for the visualization and quantification of the viral protein, providing direct insights into the compound's inhibitory effects.

A nuclear counterstain, such as Hoechst 33342, is used to label the nuclei of all cells, providing a reference for cell counting and subcellular localization.[12][13] By comparing the fluorescence intensity and distribution of the viral protein in treated versus untreated cells, one can assess the efficacy of this compound in inhibiting viral attachment, entry, or replication.

Experimental Design: A Self-Validating System

A well-designed immunofluorescence experiment incorporates multiple controls to ensure that the observed results are specific and reliable. Each experiment should be a self-validating system, leaving no ambiguity in the interpretation of the data.

Key Experimental Groups and Controls
Group Description Purpose
1. Uninfected Control Cells are not exposed to the virus or this compound. Stained with primary and secondary antibodies.To confirm that the antiviral antibodies do not cross-react with cellular components, establishing the baseline for background fluorescence.
2. Virus-Infected Control Cells are infected with the virus but receive no this compound treatment (vehicle control).To establish the maximum level of viral protein expression and the typical pattern of infection. This is the primary group for comparison.
3. This compound Treated Cells are infected with the virus and treated with various concentrations of this compound.To determine the dose-dependent effect of this compound on viral protein expression.
4. Cytotoxicity Control Uninfected cells are treated with the highest concentration of this compound.To ensure that the observed reduction in viral protein is not due to compound-induced cell death. Cell morphology and number should be comparable to the uninfected control.
5. Secondary Antibody Only Virus-infected cells are incubated with only the secondary antibody (no primary antibody).To control for non-specific binding of the secondary antibody, which can be a significant source of background signal.[14][15]
6. Unstained Control Virus-infected cells are processed without any antibodies or dyes.To assess the level of natural autofluorescence in the cells, which can interfere with the signal from the desired fluorophores.[15]

Detailed Protocol: Immunofluorescence for Antiviral Activity of this compound

This protocol is optimized for studying the effect of this compound on hMPV-infected human bronchial epithelial cells (16HBE) but can be adapted for other viruses and cell lines.

Materials and Reagents
  • Cell Culture: 16HBE cells (or other susceptible cell line), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin.

  • Virus: Human metapneumovirus (hMPV) stock of known titer.

  • Compound: this compound stock solution (e.g., in DMSO), vehicle control (DMSO).

  • Antibodies & Dyes:

    • Primary Antibody: Rabbit anti-hMPV F protein antibody (ensure it is validated for IF).[16]

    • Secondary Antibody: Goat anti-Rabbit IgG (H+L) conjugated to a bright fluorophore (e.g., Alexa Fluor 488).[17]

    • Nuclear Stain: Hoechst 33342 solution.[18]

  • Buffers and Solutions:

    • Phosphate-Buffered Saline (PBS), pH 7.4.

    • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS. Prepare fresh from powder or use high-quality commercial solution.[19]

    • Permeabilization Buffer: 0.2% Triton X-100 in PBS.[14]

    • Blocking Buffer: 5% Bovine Serum Albumin (BSA) and 0.1% Triton X-100 in PBS.[20]

    • Antibody Dilution Buffer: 1% BSA and 0.1% Triton X-100 in PBS.

  • Equipment:

    • 96-well, black-walled, clear-bottom imaging plates.

    • Humidified incubator (37°C, 5% CO₂).

    • Fluorescence microscope or high-content imaging system with appropriate filters.

Experimental Workflow Diagram

IF_Workflow cluster_prep Day 1: Cell Preparation cluster_infection Day 2: Infection & Treatment cluster_staining Day 3: Immunostaining cluster_analysis Data Acquisition & Analysis A Seed cells into a 96-well imaging plate B Infect cells with virus (e.g., hMPV) A->B Incubate ~24h C Add this compound at varying concentrations B->C Incubate 1-2h D Fix cells with 4% PFA C->D Incubate 24-48h E Permeabilize with 0.2% Triton X-100 D->E F Block non-specific sites with 5% BSA E->F G Incubate with Primary Ab (e.g., anti-hMPV F) F->G H Incubate with Fluorophore- conjugated Secondary Ab G->H I Counterstain nuclei with Hoechst 33342 H->I J Image acquisition using fluorescence microscope I->J K Quantify fluorescence intensity and cell count J->K

Caption: Workflow for antiviral immunofluorescence assay.

Step-by-Step Protocol
  • Cell Seeding (Day 1): a. Seed 16HBE cells into a 96-well black-walled imaging plate at a density that will result in a 70-80% confluent monolayer after 24 hours. b. Incubate at 37°C, 5% CO₂.

  • Infection and Treatment (Day 2): a. Prepare serial dilutions of this compound in culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as the highest drug concentration). b. Remove the culture medium from the cells. c. Infect the cells by adding the virus diluted in serum-free medium at a predetermined multiplicity of infection (MOI). Leave the "Uninfected" and "Cytotoxicity" control wells with serum-free medium only. d. Incubate for 1-2 hours to allow for viral adsorption. e. Aspirate the virus inoculum and add the prepared this compound dilutions, vehicle control, or normal culture medium to the appropriate wells. f. Incubate for 24-48 hours (time depends on the replication cycle of the virus).

  • Fixation and Permeabilization (Day 3): Causality: The goal of fixation is to cross-link proteins, preserving the cellular architecture and locking the viral antigens in place.[19] Permeabilization is then required to create pores in the cell membrane, allowing the large antibody molecules to access these intracellular antigens.[21] a. Gently aspirate the medium from all wells. b. Wash the cells twice with 100 µL of PBS per well. c. Add 50 µL of 4% PFA to each well and incubate for 15 minutes at room temperature. d. Aspirate the PFA and wash the cells twice with PBS. e. Add 50 µL of Permeabilization Buffer (0.2% Triton X-100 in PBS) and incubate for 10 minutes at room temperature. f. Aspirate the buffer and wash three times with PBS.

  • Blocking and Antibody Incubation (Day 3): Causality: Blocking with a protein-rich solution like BSA saturates non-specific binding sites on the cells and the well surface, preventing antibodies from sticking randomly and causing high background.[14][20] a. Add 100 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature. b. During the blocking step, prepare the primary antibody dilution in Antibody Dilution Buffer according to the manufacturer's validated recommendations.[22] c. Aspirate the Blocking Buffer and add 50 µL of the diluted primary antibody solution to all wells except the "Secondary Antibody Only" control wells (add only Antibody Dilution Buffer to these). d. Incubate overnight at 4°C in a humidified chamber. Note: Shorter incubations at higher temperatures may work but require optimization.[22] e. The next day, aspirate the primary antibody solution and wash the wells three times for 5 minutes each with PBS. f. Prepare the fluorophore-conjugated secondary antibody in Antibody Dilution Buffer. Protect from light from this point forward. g. Add 50 µL of the diluted secondary antibody to all wells. h. Incubate for 1-2 hours at room temperature, protected from light.

  • Nuclear Staining and Imaging Preparation (Day 3): a. Aspirate the secondary antibody solution and wash three times for 5 minutes each with PBS, protected from light. b. Add 50 µL of Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10 minutes at room temperature.[12] c. Aspirate the Hoechst solution and wash twice with PBS. d. Add 100 µL of PBS to each well for imaging. For long-term storage, use an anti-fade mounting medium.[23]

Data Analysis and Interpretation

Data can be captured using an automated high-content imager or a standard fluorescence microscope.

Qualitative Analysis

Visually inspect the images. In the virus-infected control, you should observe bright green fluorescence (viral F protein) in many cells. In the this compound treated wells, a dose-dependent decrease in the green fluorescence intensity and the number of positive cells should be apparent. The blue nuclear stain (Hoechst) should show a consistent number of healthy-looking nuclei across all non-cytotoxic conditions.

Quantitative Analysis

Quantitative analysis provides objective and reproducible data.[24][25] Use imaging analysis software (e.g., ImageJ/FIJI, CellProfiler) to perform the following:[26][27]

  • Cell Counting: Use the blue channel (Hoechst) to identify and count the total number of cells (nuclei) in each image. This is crucial for normalization and assessing cytotoxicity.

  • Identifying Infected Cells: Set a fluorescence intensity threshold in the green channel (viral protein) to distinguish between infected (positive) and uninfected (negative) cells. The threshold can be set based on the uninfected control wells.

  • Calculating Percent Infection: Percent Infection = (Number of Infected Cells / Total Number of Cells) * 100

  • Measuring Fluorescence Intensity: Measure the total or mean fluorescence intensity of the green channel per cell or per image.

  • Data Presentation: Plot the Percent Infection or Mean Fluorescence Intensity against the concentration of this compound to generate dose-response curves and calculate the IC₅₀ value.

Caption: Quantitative image analysis workflow.

Troubleshooting Common Issues

Problem Possible Cause Solution
Weak or No Signal [28][29]Inefficient primary antibody.Check antibody datasheet for IF validation.[16] Titrate the antibody to find the optimal concentration.
Incompatible secondary antibody.Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., anti-rabbit for a rabbit primary).
Fluorophore has been photobleached.Minimize light exposure. Use an anti-fade mounting reagent.[15]
High Background [15][30]Insufficient blocking.Increase blocking time to 1-2 hours. Use 5-10% normal serum from the secondary antibody host species in the blocking buffer.[14]
Primary or secondary antibody concentration is too high.Perform a titration to find the optimal dilution that maximizes the signal-to-noise ratio.[22]
Inadequate washing.Increase the number and duration of wash steps after antibody incubations.
Non-Specific Staining [29]Secondary antibody is cross-reacting.Use a pre-adsorbed secondary antibody. Run a secondary antibody-only control to confirm.[17]
Fixation artifact.The fixation method may alter the antigen. Try a different fixation method, such as methanol fixation, if recommended for your antibody.[31][32]

References

  • You Do Bio. (n.d.). Hoechst 33342 Nuclear Staining Protocol.
  • BioCrick. (n.d.). This compound | CAS:524-15-2.
  • Chemsrc. (n.d.). This compound | CAS#:524-15-2.
  • Cell Signaling Technology. (n.d.). Antibody Validation for Immunofluorescence.
  • Atlantis Bioscience. (2024, February 29). 7 Tips for Optimising Immunofluorescence Staining.
  • Jackson ImmunoResearch. (n.d.). Alexa Fluor® Secondary Antibodies.
  • Biocompare. (n.d.). Alexa Fluor Plus Secondary Antibodies from Thermo Fisher Scientific.
  • James, J., & Wharton, J. (1996). Optimization of immunofluorescence methods by quantitative image analysis. Journal of Histochemistry & Cytochemistry, 44(9), 1043-1050.
  • Creative Biolabs. (n.d.). Troubleshooting of Immunofluorescence.
  • Danaher Life Sciences. (n.d.). Alexa Fluor® Secondary Antibodies.
  • Thermo Fisher Scientific. (n.d.). Alexa Fluor Secondary Antibodies.
  • Abcam. (n.d.). Alexa Fluor® conjugated secondary antibodies.
  • ibidi. (n.d.). Troubleshooting - Immunofluorescence Assays.
  • Thermo Fisher Scientific. (n.d.). Hoechst 33342 Protocol for Imaging.
  • Sigma-Aldrich. (n.d.). Tips for Immunofluorescence Protocols.
  • Nawrot-Hadzik, I., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099.
  • MedChemExpress. (n.d.). γ-Fagarine | HCV Inhibitor.
  • CymitQuimica. (n.d.). CAS 524-15-2: γ-Fagarine.
  • Cell Signaling Technology. (n.d.). Immunofluorescence (IF) Troubleshooting Guide.
  • Hycult Biotech. (n.d.). Troubleshooting Immunofluorescence.
  • Sino Biological. (n.d.). Immunofluorescence (IF/ICC) Troubleshooting Guide.
  • Distefano, G., et al. (2024). Advancing Biological Research: New Automated Analysis of Immunofluorescence Signals. Bioengineering, 11(4), 333.
  • Schessner, J. P., & Giese, A. (2015). Mild fixation and permeabilization protocol for preserving structures of endosomes, focal adhesions, and actin filaments during immunofluorescence analysis. MethodsX, 2, 75-83.
  • ONI Bio. (2019, May 15). 9 tips to optimize your immunofluorescence staining.
  • Bordeaux, J., et al. (2010).
  • Thermo Fisher Scientific. (n.d.). Hoechst 33342 Protocol for HCA Instruments.
  • Springer Nature Experiments. (n.d.). Protocols for Immunofluorescence Techniques.
  • Superior BioDiagnostics. (n.d.). Immunofluorescence Staining Protocol: Step-By-Step Guide.
  • Li, Y., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199236.
  • Cell Signaling Technology. (n.d.). Successful Immunofluorescence: Fixation & Permeabilization.
  • Shukla, A., et al. (2015). Quantitative Immunofluorescence Assay to Measure the Variation in Protein Levels at Centrosomes. Journal of Visualized Experiments, (95), e52178.
  • Addgene. (2022, August 30). Deep Dive: Fixing and Permeabilizing for Immunofluorescence.
  • ResearchGate. (2008). (PDF) Immunofluorescence Detection of the Cytoskeleton and Extracellular Matrix in Tissue and Cultured Cells.
  • Cell Signaling Technology. (n.d.). Immunofluorescence: Antibody Dilution and Incubation Conditions.
  • Cell Signaling Technology. (n.d.). Successful Immunofluorescence: The Importance of Validation.
  • ResearchGate. (2010). (PDF) Antibody validation.
  • Proteintech Group. (n.d.). Immunofluorescence: Tips for Immunostaining Cultured Cells.
  • Bio-Rad. (n.d.). PureBlu™ Hoechst 33342 Nuclear Staining Dye.
  • ChemFaces. (n.d.). This compound | CAS:524-15-2.
  • ResearchGate. (2017). Quantifying immunofluorescence in whole slides.
  • Sigma-Aldrich. (n.d.). Antibody Enhanced-Validation Strategies.
  • Wikipedia. (n.d.). Immunofluorescence.
  • Bio-Rad. (2014, November 20). PureBlu™ Hoechst 33342 Nuclear Staining Dye for Live Cells - A Fast Approach to Staining Nuclei [Video]. YouTube.
  • Springer Nature Experiments. (n.d.). Optimizing Direct Immunofluorescence.
  • Springer Nature Experiments. (n.d.). An Introduction to Performing Immunofluorescence Staining.
  • commons, P. M. (n.d.). An introduction to Performing Immunofluorescence Staining.

Sources

Application Note & Protocol: A Phased In Vivo Experimental Design for the Evaluation of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction and Scientific Background

Gamma-Fagarine (γ-Fagarine) is a furoquinoline alkaloid predominantly found in plants of the Rutaceae family.[1][2][3] Structurally, it belongs to a class of heterocyclic compounds known for a wide array of biological activities.[3][4] Preclinical in vitro studies have indicated that γ-Fagarine possesses promising anticancer, anti-inflammatory, and antiviral properties.[5][6] Specifically, it has demonstrated inhibitory activity against human metapneumovirus (hMPV) both in vitro and in vivo, and moderate activity against Hepatitis C Virus (HCV).[5][7][8] Furthermore, some furoquinoline alkaloids are known to exhibit cytotoxic and antiplatelet aggregation activities.[3]

Given the promising in vitro data, a structured and rigorous in vivo experimental plan is the critical next step to validate these findings, understand the compound's behavior in a complex biological system, and evaluate its potential as a therapeutic agent. This guide provides a comprehensive, phased approach to the in vivo characterization of γ-Fagarine, with a primary focus on oncology, while also considering its other reported bioactivities.

A Phased Strategy for In Vivo Evaluation

A logical, stepwise progression is essential for generating robust and interpretable in vivo data. This approach conserves resources by establishing foundational safety and pharmacokinetic profiles before proceeding to more complex and costly efficacy models.

G cluster_0 Phase 1: Foundational Studies cluster_1 Phase 2: Efficacy Screening cluster_2 Phase 3: Advanced Efficacy & MoA P1_MTD Tolerability & MTD Determination P1_PK Single-Dose Pharmacokinetics (PK) P1_MTD->P1_PK Informs dose selection P2_Xenograft Subcutaneous Xenograft Model (e.g., Breast, Lung Cancer) P1_PK->P2_Xenograft Guides dosing regimen P3_Ortho Orthotopic or PDX Models P2_Xenograft->P3_Ortho Confirms preliminary efficacy P3_MoA In Vivo Mechanism of Action (Biomarker Analysis) P3_Ortho->P3_MoA

Caption: Phased approach for in vivo evaluation of γ-Fagarine.

Phase 1: Foundational Safety and Pharmacokinetic Studies

The primary goal of this phase is to determine a safe and tolerable dose range and to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME).

Maximum Tolerated Dose (MTD) Determination

The MTD is the highest dose of a drug that can be administered without causing unacceptable side effects or overt toxicity over a specified period.[9] This is a critical first step before launching efficacy studies.

Protocol: Acute MTD Study in Mice

  • Animal Model: Use a standard inbred mouse strain (e.g., CD-1 or BALB/c), 6-8 weeks old, with an equal number of males and females.

  • Acclimatization: Allow animals to acclimate for at least 5-7 days before the study begins.

  • Grouping: Assign animals to groups of 3-5 per dose level. Include a vehicle control group.

  • Dose Escalation:

    • Based on in vitro cytotoxicity data (e.g., IC50 values), select a starting dose. A recent study used a 25 mg/kg oral dose in mice for antiviral assays, which can serve as a reference point.[5]

    • Administer escalating single doses of γ-Fagarine via the intended clinical route (e.g., intraperitoneal (i.p.) injection or oral gavage) to different groups. A common dose escalation scheme is the modified Fibonacci sequence or simply doubling the dose (e.g., 25, 50, 100, 200 mg/kg).[10]

  • Monitoring: Observe animals intensely for the first 4 hours post-administration, then at 24, 48, and 72 hours, and daily thereafter for 7-14 days.

  • Endpoints:

    • Primary: Clinical signs of toxicity (e.g., lethargy, ruffled fur, ataxia), mortality.

    • Secondary: Body weight change. A loss of >15-20% is often considered a sign of significant toxicity.[10]

  • MTD Definition: The MTD is defined as the highest dose that does not result in mortality, severe clinical signs, or body weight loss exceeding the predefined limit.[11][12]

ParameterDescription
Animal Strain CD-1 Mice (Male & Female)
Group Size n=3-5 per dose group
Route of Admin. Intraperitoneal (i.p.) or Oral (p.o.)
Dose Levels Vehicle, 25, 50, 100, 200, 400 mg/kg (example)
Observation Period 7-14 days
Key Readouts Clinical signs, Body weight, Mortality
Single-Dose Pharmacokinetics (PK)

This study measures the concentration of γ-Fagarine in the blood over time to determine key parameters like half-life (t½), maximum concentration (Cmax), and bioavailability.

Protocol: Single-Dose PK Study in Mice

  • Animal Model: C57BL/6 or BALB/c mice (n=3 per time point).

  • Dose Selection: Administer a single, non-toxic dose of γ-Fagarine, typically a fraction of the MTD (e.g., 1/10th to 1/3rd of MTD).

  • Administration: Administer the compound via both intravenous (i.v., for determining 100% bioavailability) and the intended therapeutic route (e.g., oral gavage).

  • Sample Collection: Collect blood samples (e.g., via tail vein or retro-orbital sinus) at predefined time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).

  • Analysis: Process blood to plasma. Quantify γ-Fagarine concentration using a validated analytical method like LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Data Analysis: Plot plasma concentration versus time and calculate key PK parameters using appropriate software (e.g., Phoenix WinNonlin).

Phase 2: Efficacy Screening in Xenograft Models

With a safe dose range established, the next step is to assess the anticancer efficacy of γ-Fagarine in a robust and reproducible tumor model. The subcutaneous xenograft model is the industry standard for initial efficacy testing due to its simplicity and ease of tumor monitoring.[13][14]

Subcutaneous Xenograft Model

This model involves implanting human cancer cells under the skin of immunodeficient mice.[15]

Protocol: Breast Cancer Subcutaneous Xenograft Study

  • Cell Line Selection: Choose a human breast cancer cell line (e.g., MDA-MB-231 for triple-negative or MCF-7 for ER-positive). In vitro data showing sensitivity to γ-Fagarine would guide this choice.

  • Animal Model: Use immunodeficient mice (e.g., NOD-SCID or Athymic Nude), 6-8 weeks old, female.

  • Cell Preparation & Implantation:

    • Harvest cancer cells during their logarithmic growth phase.[15]

    • Resuspend cells in a sterile solution (e.g., PBS or HBSS), often mixed 1:1 with Matrigel to support tumor formation.[13][16]

    • Subcutaneously inject 1-5 million cells in a volume of 100-200 µL into the flank of each mouse.[15][17]

  • Tumor Growth & Grouping:

    • Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .[17]

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Group 1: Vehicle Control

    • Group 2: γ-Fagarine at Dose 1 (e.g., 0.5x MTD)

    • Group 3: γ-Fagarine at Dose 2 (e.g., 0.25x MTD)

    • Group 4: Positive Control (a standard-of-care chemotherapy for breast cancer, e.g., Paclitaxel).

    • Administer treatment according to a defined schedule (e.g., daily or 3 times a week for 21 days) based on PK data.

  • Monitoring & Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • The primary endpoint is Tumor Growth Inhibition (TGI) .

    • Secondary endpoints include survival and observation of any adverse effects.

    • Euthanize mice when tumors reach the maximum allowed size (e.g., 1500-2000 mm³) or show signs of ulceration or distress, as per institutional animal care guidelines.

ParameterDescription
Animal Strain NOD-SCID or Athymic Nude Mice (Female)
Cell Line MDA-MB-231 (Human Breast Cancer)
Implantation 5 x 10⁶ cells in 50% Matrigel, subcutaneous
Treatment Start Tumor Volume ≈ 100-150 mm³
Dosing Regimen Daily i.p. injection for 21 days
Key Readouts Tumor Volume, Body Weight, Survival

Phase 3: Advanced Efficacy and Mechanism of Action (MoA) Validation

If γ-Fagarine shows significant efficacy in Phase 2, the next steps involve using more clinically relevant models and investigating how it works in vivo.

Advanced Efficacy Models
  • Orthotopic Models: Tumors are implanted in the corresponding organ (e.g., breast cancer cells into the mammary fat pad). These models better recapitulate the tumor microenvironment and metastatic processes.

  • Patient-Derived Xenograft (PDX) Models: Tumor fragments from a human patient are directly implanted into immunodeficient mice. These models are highly valued for their clinical relevance and ability to predict patient response.[18]

In Vivo Mechanism of Action (MoA) Studies

The goal is to confirm that the biological effects observed in vitro also occur within the tumor in a living animal.

G cluster_0 γ-Fagarine Action cluster_1 Cellular Response Fagarine γ-Fagarine DNA_Damage Potential DNA Damage or Stress Signal Fagarine->DNA_Damage Hypothesized Initiation p53 p53 Activation DNA_Damage->p53 Bax Bax/Bak Activation p53->Bax Mito Mitochondrial Outer Membrane Permeabilization Bax->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized apoptotic pathway induced by γ-Fagarine.

Protocol: Biomarker Analysis of Tumor Tissue

  • Study Design: Run a subcutaneous xenograft study as described in Phase 2.

  • Tissue Collection: At the end of the study (or at an intermediate time point), collect tumors from a subset of animals from each group (vehicle, γ-Fagarine treated, positive control).

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze another portion in liquid nitrogen for Western blot or PCR analysis.

  • Immunohistochemistry (IHC):

    • Stain tumor sections for key biomarkers:

      • Proliferation: Ki-67

      • Apoptosis: Cleaved Caspase-3

      • Angiogenesis: CD31 (to assess blood vessel density)

  • Western Blot Analysis:

    • Prepare protein lysates from frozen tumor tissue.

    • Probe for proteins involved in the hypothesized signaling pathway (e.g., total and phosphorylated forms of key kinases, apoptosis-related proteins like Bcl-2, Bax, and PARP).

  • Data Interpretation: Compare the expression and activation of these biomarkers between treated and control groups. A significant decrease in Ki-67 and an increase in cleaved Caspase-3 in the γ-Fagarine group would provide strong evidence of an in vivo anti-proliferative and pro-apoptotic mechanism of action.

Ethical Considerations in Animal Research

All experiments involving animals must be conducted with the highest ethical standards. Protocols must be approved by an Institutional Animal Care and Use Committee (IACUC). Key principles include:

  • Replacement: Using non-animal methods whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes establishing clear humane endpoints for euthanasia.

References

  • Cui, L., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research. Available at: [Link]

  • BioCrick. (n.d.). This compound. Available at: [Link]

  • The Good Scents Company. (n.d.). This compound. Available at: [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Available at: [Link]

  • Kubínová, R., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]

  • Chemsrc. (n.d.). This compound. Available at: [Link]

  • Wang, H., et al. (2015). Determination of maximum tolerated dose and toxicity of Inauhzin in mice. American Journal of Cancer Research. Available at: [Link]

  • Mele, S., et al. (2014). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Medicinal Chemistry. Available at: [Link]

  • Nawrot-Hadzik, I., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. Available at: [Link]

  • Ciberonc. (n.d.). EXPERIMENTAL PROTOCOL: Cell prep and in vivo tumor inoculation (subcutaneous). Available at: [Link]

  • Taylor & Francis. (n.d.). Furoquinoline alkaloids – Knowledge and References. Available at: [Link]

  • Garcia, M., et al. (2023). In Silico and In Vivo Studies of a Tumor-Penetrating and Interfering Peptide with Antitumoral Effect on Xenograft Models of Breast Cancer. Pharmaceutics. Available at: [Link]

  • IONTOX. (n.d.). Maximum Tolerated Dose (MTD) – An effective preclinical dose determination strategy. Available at: [Link]

  • Spring, B.Q., et al. (2015). Subcutaneous Xenograft Models for Studying PDT in vivo. Methods in Molecular Biology. Available at: [Link]

  • NC3Rs. (n.d.). Refining MTD studies. Available at: [Link]

  • An, W. (2021). In Vivo Pharmacology Models for Cancer Target Research. ResearchGate. Available at: [Link]

  • Sadowska, B., et al. (2024). Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. Molecules. Available at: [Link]

  • Protocol Online. (2005). Xenograft Tumor Model Protocol. Available at: [Link]

  • Robert, K. (2022). How to decide a dose for mice if the doses are not available in any literature. ResearchGate. Available at: [Link]

  • The Jackson Laboratory. (2021). Webinar: Introduction to In Vivo Platforms for Cancer Immunotherapy. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Furoquinoline alkaloid. Available at: [Link]

  • ResearchGate. (n.d.). Furoquinoline Alkaloids from Teclea nobilis. Available at: [Link]

  • Hsiao, H., et al. (2021). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer. International Journal of Molecular Sciences. Available at: [Link]

Sources

Application Note: Preparation of Gamma-Fagarine Stock Solutions for In Vitro Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol for the preparation, validation, and storage of gamma-Fagarine stock solutions for experimental use. Tailored for researchers in pharmacology, virology, and cell biology, this document outlines best practices to ensure solution accuracy, stability, and reproducibility in downstream applications. The protocols herein are grounded in the physicochemical properties of this compound and established laboratory standards for handling quinoline alkaloids.

Introduction: The Importance of Accurate Stock Solutions

This compound (γ-Fagarine) is a furoquinoline alkaloid found in various plant species, including those of the Ruta and Fagara genera.[1][2] It has garnered significant scientific interest for its diverse biological activities, including anti-HCV (Hepatitis C Virus) and anti-hMPV (human metapneumovirus) properties, as well as its activity as a sister chromatid exchange (SCE) inducer.[1][3][4][5]

The integrity of experimental data derived from in vitro assays is fundamentally dependent on the precise and accurate preparation of test compounds. An improperly prepared stock solution—whether inaccurate in concentration, degraded, or contaminated—can lead to erroneous results, lack of reproducibility, and the misinterpretation of a compound's efficacy or toxicity. This application note serves as an authoritative guide for researchers, providing a robust methodology for preparing and handling this compound to ensure the highest quality of experimental outcomes.

Physicochemical Properties & Safety Imperatives

A thorough understanding of a compound's properties is the foundation of a reliable preparation protocol.

Key Physicochemical Data

This compound is a solid powder that is sparingly soluble in water but demonstrates good solubility in several organic solvents.[6][][8] This solubility profile is the primary determinant for the selection of an appropriate solvent for the primary stock solution.

PropertyValueSource(s)
CAS Number 524-15-2[6][]
Molecular Formula C₁₃H₁₁NO₃[6][9]
Molecular Weight 229.23 g/mol [1][9]
Appearance Solid Powder (Yellow)[6][]
Melting Point 141-142 °C[1][]
Solubility Soluble: DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[3][6][] Poorly Soluble: Water (est. 8.8 mg/L at 25°C).[8]
Purity Typically >98% (verify with supplier's Certificate of Analysis)[]
Safety & Handling of Quinoline Alkaloids

As a quinoline alkaloid, this compound requires careful handling. The parent compound, quinoline, is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, and is suspected of causing genetic defects and cancer.[10][11][12] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a laboratory coat, nitrile gloves, and safety goggles when handling this compound powder or its solutions.[13][14]

  • Engineering Controls: Handle the dry powder form of this compound inside a chemical fume hood to prevent inhalation.[12]

  • Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) and solutions in accordance with your institution's hazardous chemical waste disposal procedures.

  • Accidental Exposure:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water.[10][11]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11][13]

    • Ingestion: Rinse mouth and seek immediate medical attention.[10]

Core Protocol: Preparation of a 10 mM Primary Stock Solution in DMSO

This protocol describes the preparation of a high-concentration primary stock, which serves as the foundation for all subsequent experimental dilutions. Dimethyl sulfoxide (DMSO) is the recommended solvent due to its high solvating power and compatibility with most in vitro assays when diluted to a final concentration of ≤0.5% (v/v).

Rationale for Method
  • High Concentration (10 mM): Creating a concentrated stock (e.g., 1000x to 10,000x the final assay concentration) minimizes the volume of solvent added to the experimental system, thereby reducing the risk of solvent-induced artifacts.

  • DMSO as Solvent: this compound exhibits excellent solubility in DMSO, ensuring complete dissolution and solution clarity.[3][6]

  • Gravimetric Measurement: Weighing the solid compound is the most accurate method for preparing a stock solution of known concentration.

  • Aliquoting: Dividing the primary stock into smaller, single-use aliquots is critical for preserving the compound's integrity by preventing repeated freeze-thaw cycles, which can lead to degradation.[15]

Materials & Equipment
  • This compound powder (purity ≥98%)

  • Anhydrous, sterile DMSO (Biotechnology Grade)

  • Analytical balance (readable to at least 0.1 mg)

  • Weighing paper or boat

  • Calibrated micropipettes and sterile tips

  • 1.5 mL or 2.0 mL sterile polypropylene microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, for aiding dissolution)

Step-by-Step Methodology
  • Pre-Calculation: Determine the required mass of this compound. To prepare 1 mL of a 10 mM stock solution:

    • Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 229.23 g/mol x 1000 mg/g = 2.29 mg

  • Weighing: In a chemical fume hood, carefully weigh out approximately 2.3 mg of this compound powder onto weighing paper using an analytical balance. Record the exact mass.

  • Solvent Calculation: Adjust the volume of DMSO to add based on the actual mass weighed.

    • Volume (mL) = [Mass (mg) / 229.23 ( g/mol )] / 10 (mmol/L)

    • Example: If the actual mass is 2.50 mg, the required DMSO volume is (2.50 / 229.23) / 10 = 0.00109 L = 1.09 mL.

  • Dissolution:

    • Carefully transfer the weighed powder into a sterile microcentrifuge tube.

    • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO.

    • Cap the tube securely and vortex vigorously for 1-2 minutes until the solid is fully dissolved. The solution should be clear and free of particulates.

    • If dissolution is slow, warm the tube to 37°C for a few minutes and/or place it in an ultrasonic bath for 5-10 minutes.[6]

  • Aliquoting and Labeling:

    • Dispense the primary stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile, amber or opaque polypropylene microcentrifuge tubes to protect from light.

    • Clearly label each aliquot with the compound name ("γ-Fagarine"), concentration (10 mM in DMSO), preparation date, and your initials.

  • Storage: Immediately transfer the labeled aliquots to a -20°C or -80°C freezer for long-term storage.[6][15]

Workflow Diagram```dot

G calc calc weigh weigh calc->weigh recalc recalc weigh->recalc dissolve dissolve recalc->dissolve aliquot aliquot dissolve->aliquot label_tubes label_tubes aliquot->label_tubes store store label_tubes->store

Caption: Quality control decision pathway for stock solutions.

Preparation of Aqueous Working Solutions

For most biological experiments, the DMSO primary stock must be diluted into an aqueous buffer or cell culture medium.

  • Thaw: Remove a single aliquot of the 10 mM primary stock from the freezer and thaw it completely at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid precipitation and pipetting errors, perform a serial dilution. First, dilute the 10 mM stock into your assay medium to an intermediate concentration (e.g., 1 mM or 100 µM).

  • Final Dilution: Add the required volume of the intermediate or primary stock to the final volume of the assay medium. Crucially, add the stock solution to the medium while vortexing or swirling the tube to ensure rapid dispersal and prevent localized high concentrations that can cause the compound to precipitate out of solution.

  • Final Solvent Concentration: Always calculate the final percentage of DMSO in your assay and include a matching "vehicle control" (medium with the same percentage of DMSO) in your experimental design. For example, a 1:1000 dilution of a DMSO stock results in a final DMSO concentration of 0.1%.

  • Use Immediately: Aqueous working solutions of poorly soluble compounds are often not stable for long periods. It is best practice to prepare and use these solutions on the same day. [6]

Storage & Stability

Proper storage is essential to maintain the potency of this compound.

Solution TypeStorage TemperatureRecommended DurationKey Considerations
Solid Powder -20°C or +4°C>2 yearsStore desiccated and protected from light. [6][]
Primary Stock (in DMSO) -20°CUp to 1 month [15]Avoid repeated freeze-thaw cycles. [15]Use single-use aliquots.
Primary Stock (in DMSO) -80°CUp to 6 months [15]Preferred for long-term storage. Re-validate if stored longer.
Aqueous Working Solution Room Temp / 37°C< 24 hoursPrepare fresh for each experiment. Prone to precipitation/degradation. [6]

References

  • BioCrick. (n.d.). This compound | CAS:524-15-2. Retrieved from [Link]

  • Chemsrc. (2025). This compound | CAS#:524-15-2. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound, 524-15-2. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199229. Available from: [Link]

  • Penta. (2025). Quinoline - SAFETY DATA SHEET. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019). Safety Data Sheet: quinoline. Retrieved from [Link]

  • ScreenLib. (n.d.). This compound | CAS 524-15-2. Retrieved from [Link]

  • Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS - Safety Data Sheet. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Available from: [Link]

  • Pharmacognosy. (n.d.). General Methods of Extraction and Isolation of Alkaloids. Retrieved from [Link]

  • Kim, M., et al. (2024). Plant-Derived Secondary Metabolites Tetrahydropalmatine and Rutaecarpine Alleviate Paclitaxel-Induced Neuropathic Pain via TRPV1 and TRPM8 Modulation. Molecules, 29(11), 2548. Available from: [Link]

Sources

Application Notes and Protocols: Gamma-Fagarine as a Research Tool in Virology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to Gamma-Fagarine in Virology Research

This compound (γ-fagarine) is a furoquinoline alkaloid found in various plant species, notably from the Rutaceae family.[1] Traditionally recognized in herbal medicine, this small molecule has garnered significant interest in the scientific community for its diverse biological activities, including anticancer, anti-inflammatory, and, most pertinently, antiviral properties.[2][3] This guide provides an in-depth exploration of γ-fagarine as a versatile research tool for virologists, drug development professionals, and cell biologists. We will delve into its mechanisms of action, provide detailed protocols for its application in antiviral research, and present key data to facilitate its use in the laboratory.

Recent studies have highlighted the potential of γ-fagarine against a range of viruses, including human metapneumovirus (hMPV) and Hepatitis C virus (HCV).[2][3][4] Its multifaceted mechanism of action makes it a valuable probe for dissecting the intricacies of viral entry and replication, offering a unique avenue for both basic research and the preliminary stages of antiviral drug discovery.

Mechanism of Antiviral Action

The antiviral activity of this compound is attributed to its ability to interfere with specific stages of the viral life cycle. Its mechanisms have been most thoroughly elucidated in the context of human metapneumovirus (hMPV), a significant respiratory pathogen.

Dual-Pronged Inhibition of Human Metapneumovirus (hMPV)

Research indicates that this compound employs a dual mechanism to inhibit hMPV infection, targeting both the initial attachment of the virus to the host cell and a critical step in its entry process.[2][3][4]

  • Inhibition of Viral Attachment to Heparan Sulfate Proteoglycans (HSPGs): Many viruses, including hMPV, utilize heparan sulfate proteoglycans on the host cell surface as initial attachment receptors. This compound has been shown to interfere with this crucial first step, thereby preventing the virus from gaining a foothold on the cell.[2][3] This suggests that this compound may interact with either the viral glycoproteins or the HSPGs themselves, a mechanism that warrants further investigation.

  • Modulation of Lysosomal pH: Following attachment, hMPV enters the host cell via endocytosis, a process that culminates in the fusion of the viral and endosomal membranes. This fusion event is pH-dependent and requires the acidic environment of the lysosome. This compound acts as a lysosomotropic agent, accumulating in lysosomes and raising their pH.[2][3] This alkalization of the lysosomal compartment inhibits the pH-dependent conformational changes in the viral fusion proteins that are necessary for the release of the viral genome into the cytoplasm.

G cluster_0 Host Cell cluster_1 Extracellular HSPG HSPG Receptor Lysosome Lysosome (Acidic pH) HSPG->Lysosome Endocytosis ViralReplication Viral Replication Lysosome->ViralReplication Viral Uncoating & Genome Release hMPV hMPV Virion hMPV->HSPG Attachment gammaFagarine γ-Fagarine gammaFagarine->HSPG Inhibits Binding gammaFagarine->Lysosome Increases pH (Inhibits Fusion)

Caption: Dual inhibitory mechanism of γ-fagarine against hMPV.

Activity Against Hepatitis C Virus (HCV)

This compound has also demonstrated potent antiviral activity against the Hepatitis C virus, a leading cause of chronic liver disease.[2] While the precise mechanism of action against HCV has not been as extensively detailed as for hMPV, its efficacy suggests interference with a critical stage of the HCV life cycle.

Quantitative Antiviral Data Summary

The following table summarizes the reported antiviral activity of this compound against different viruses. This data provides a crucial starting point for designing experiments and determining appropriate concentration ranges.

VirusCell LineAssay TypeKey FindingsReference
Human Metapneumovirus (hMPV)Vero-E6RT-qPCRDose-dependent decrease in viral F gene copies, with a 67% reduction at 200 µM.[3]
Human Metapneumovirus (hMPV)16HBERT-qPCRDose-dependent decrease in viral F gene copies, with a 55% reduction at 200 µM.[3]
Hepatitis C Virus (HCV)Huh-7.5ReporterIC50: 20.4 µg/mL [2]

Note: While a specific EC50 or IC50 value for hMPV has not been published, the dose-response data allows for an estimation for experimental design. Researchers can perform a dose-response curve and calculate the EC50 using non-linear regression analysis.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for utilizing this compound as a research tool in virology.

Protocol 1: Preparation of this compound Stock Solutions

Rationale: this compound is sparingly soluble in aqueous solutions. Therefore, a high-concentration stock solution in an organic solvent is necessary for its use in cell culture experiments. Dimethyl sulfoxide (DMSO) is a common and effective solvent for this purpose.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, amber microcentrifuge tubes or vials

Procedure:

  • Determine the desired stock concentration. A stock concentration of 10-20 mM is typically a good starting point.

  • Weigh the this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration. For example, for a 10 mM stock solution of this compound (MW: 229.23 g/mol ), dissolve 2.29 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note on DMSO concentration in culture: The final concentration of DMSO in the cell culture medium should be kept to a minimum, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Protocol 2: In Vitro Antiviral Efficacy Assay against hMPV using RT-qPCR

Rationale: This protocol determines the dose-dependent inhibitory effect of this compound on hMPV replication by quantifying viral RNA levels in infected cells.

Materials:

  • Vero-E6 or 16HBE cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • hMPV stock of known titer

  • This compound stock solution (in DMSO)

  • Ribavirin (positive control)

  • RNA extraction kit

  • RT-qPCR master mix and primers/probes specific for an hMPV gene (e.g., the F gene)

  • 96-well cell culture plates

  • RT-qPCR instrument

Procedure:

  • Cell Seeding: Seed Vero-E6 or 16HBE cells in a 96-well plate at a density that will result in a confluent monolayer on the day of infection.

  • Infection: Once cells are confluent, aspirate the medium and infect the cells with hMPV at a multiplicity of infection (MOI) of 1 for 2 hours at 37°C. Include uninfected control wells.

  • Treatment: Following the 2-hour infection period, remove the viral inoculum and add fresh medium containing serial dilutions of this compound (e.g., 6.25, 12.5, 25, 50, 100, and 200 µM).[3] Also include wells with a positive control (e.g., ribavirin) and a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • RNA Extraction: At the end of the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step or two-step RT-qPCR using primers and probes specific for the hMPV F gene. Also include primers and probes for a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

  • Data Analysis: Calculate the relative viral RNA levels using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle-treated infected control.

Protocol 3: Validation of Mechanism - Viral Attachment Assay

Rationale: This assay determines if this compound inhibits the binding of hMPV to the surface of host cells.

Materials:

  • 16HBE cells

  • hMPV stock

  • This compound

  • PBS

  • 4% Paraformaldehyde (PFA)

  • Primary antibody against an hMPV surface protein (e.g., F protein)

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • 24-well plate with coverslips

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed 16HBE cells on sterile coverslips in a 24-well plate.

  • Pre-treatment: Pre-incubate the cells with this compound at the desired concentration for 2 hours at 37°C.

  • Viral Binding: Place the plate on ice to cool. Add hMPV (MOI=1) to the wells and incubate at 4°C for 30 minutes to allow for viral binding but not entry.

  • Washing: Aspirate the inoculum and wash the cells three times with cold PBS to remove unbound virus.

  • Fixation and Permeabilization: Fix the cells with 4% PFA and permeabilize if necessary for the chosen antibody.

  • Immunostaining: Perform indirect immunofluorescence by incubating with the primary anti-hMPV antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

  • Imaging and Analysis: Mount the coverslips and visualize using a fluorescence microscope. Quantify the fluorescence intensity of the viral protein on the cell surface. A reduction in fluorescence in the this compound-treated cells compared to the vehicle control indicates inhibition of viral attachment.

Protocol 4: Validation of Mechanism - Lysosomotropism and Lysosomal pH Assay using Acridine Orange Staining

Rationale: This protocol uses the lysosomotropic fluorescent dye Acridine Orange (AO) to visualize acidic compartments within the cell and assess the effect of this compound on lysosomal pH. AO emits red fluorescence in acidic compartments and green fluorescence in the cytoplasm and nucleus. An increase in green fluorescence and a decrease in red fluorescence indicate lysosomal de-acidification.

Materials:

  • 16HBE cells

  • This compound

  • Acridine Orange (AO) staining solution

  • Confocal microscope

Procedure:

  • Cell Seeding and Treatment: Seed 16HBE cells on a confocal dish. Treat the cells with this compound at the desired concentration for a specified time (e.g., 24 hours). Include untreated and vehicle-treated controls.

  • AO Staining: Add AO staining solution to the cells at a final concentration of 1-5 µg/mL and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells with PBS or phenol red-free medium.

  • Imaging: Immediately image the cells using a confocal microscope. Use a 488 nm laser for excitation and collect emission in the green (approx. 500-550 nm) and red (approx. 650 nm) channels.

  • Analysis: Observe the changes in red and green fluorescence. A decrease in the intensity of red fluorescent puncta (lysosomes) and a corresponding increase in diffuse green cytoplasmic fluorescence in this compound-treated cells indicate an increase in lysosomal pH.

G cluster_0 Experimental Workflow cluster_1 Analysis Options A 1. Cell Seeding B 2. Viral Infection A->B C 3. γ-Fagarine Treatment B->C D 4. Incubation C->D E 5. Endpoint Analysis D->E F RT-qPCR (Viral RNA) E->F G Western Blot (Viral Protein) E->G H IFA (Viral Antigen) E->H I Plaque Assay (Infectious Virus) E->I

Caption: General experimental workflow for antiviral testing.

Considerations for Experimental Design

Cytotoxicity

It is crucial to assess the cytotoxicity of this compound in the specific cell line being used to ensure that any observed antiviral effect is not due to cell death. A standard cytotoxicity assay, such as an MTT or LDH assay, should be performed in parallel with the antiviral assays. This compound has been shown to have low cytotoxicity in Vero-E6 and 16HBE cells at concentrations up to 200 µM.[3]

Solubility and Stability

As mentioned, this compound is soluble in DMSO. When preparing working solutions in cell culture media, it is important to ensure that the compound does not precipitate. This can be achieved by serially diluting the DMSO stock in pre-warmed medium with vigorous mixing. The stability of furoquinoline alkaloids in aqueous solutions can vary, so it is recommended to prepare fresh working solutions for each experiment.

Controls

The inclusion of appropriate controls is essential for the valid interpretation of results.

  • Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound to account for any solvent effects.

  • Positive Control: A known antiviral compound against the target virus (e.g., ribavirin for hMPV) to validate the assay system.

  • Uninfected Control: Cells that are not infected with the virus to establish baseline levels.

  • Infected, Untreated Control: Cells infected with the virus but not treated with any compound, representing 100% viral replication.

Conclusion

This compound has emerged as a promising research tool in the field of virology. Its well-defined dual mechanism of action against hMPV makes it an excellent probe for studying viral entry pathways. Furthermore, its activity against other viruses like HCV suggests a broader potential that warrants further investigation. The protocols and data presented in this guide are intended to provide researchers with the necessary information to effectively utilize this compound in their studies, contributing to a deeper understanding of virus-host interactions and the development of novel antiviral strategies. Future research could focus on elucidating its precise molecular targets, exploring its efficacy against a wider range of viruses, and investigating its potential immunomodulatory effects.

References

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 336, 199223. [Link]

  • Wahyuni, T. S., et al. (2014). Inhibition of Hepatitis C Virus Replication by Chalepin and Pseudane IX Isolated From Ruta Angustifolia Leaves. Fitoterapia, 99, 276-83. [Link]

  • Schimmer, O., & Leimeister, U. (1989). The SCE-inducing potency of the furoquinoline alkaloid, this compound, and a this compound-containing tincture from Rutae Herba, in cultured human lymphocytes. Mutagenesis, 4(6), 467-70. [Link]

  • BioCrick. (n.d.). This compound. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. ResearchGate. [Link]

  • The Good Scents Company. (n.d.). This compound. [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. PubMed. [Link]

  • Wikipedia. (2023, December 1). γ-Fagarine. [Link]

  • LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]

  • ResearchGate. (2013, November 28). Any suggestions for treating DMSO soluble compound in cell culture? [Link]

  • JoVE. (2022, August 9). Viral Entry Assays and Molecular Docking to Identify Antiviral Agents | Protocol Preview. [Link]

  • Wikipedia. (2023, December 1). γ-Fagarine. [Link]

Sources

Application of γ-Fagarine in Cancer Research: A Technical Guide for Scientists and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of γ-Fagarine in Oncology

γ-Fagarine is a furoquinoline alkaloid found in various plant species, notably from the Rutaceae family, which includes genera such as Ruta, Zanthoxylum, and Haplophyllum[1][2]. Traditionally, extracts from these plants have been used in herbal medicine. Modern scientific inquiry has begun to elucidate the pharmacological properties of their constituent compounds, with γ-Fagarine emerging as a molecule of interest in cancer research[3]. Preliminary studies have indicated its cytotoxic effects against cancer cells, suggesting its potential as a lead compound for the development of novel anti-cancer therapeutics. However, a comprehensive understanding of its mechanism of action is still evolving.

This technical guide provides an in-depth overview of the current understanding of γ-Fagarine's anti-cancer properties and offers detailed protocols for its investigation. We will explore its cytotoxic profile, delve into its putative mechanisms of action based on current evidence from related compounds, and provide step-by-step methodologies for researchers to validate and expand upon these findings in their own cancer models.

Cytotoxic Profile of γ-Fagarine and Related Furoquinoline Alkaloids

While extensive data on γ-Fagarine's cytotoxicity across a wide range of cancer cell lines is still being compiled, initial studies and research on closely related compounds provide a strong rationale for its investigation. One study has reported that γ-Fagarine exhibits cytotoxic activity against HeLa (cervical cancer) cells with a half-maximal inhibitory concentration (IC50) of less than 100 µM.

To provide a broader context for the potential efficacy of γ-Fagarine, the cytotoxic activities of its derivative, 7-isopentenyloxy-γ-fagarine, and other furoquinoline alkaloids are summarized below. These data suggest that the furoquinoline scaffold is a promising pharmacophore for anti-cancer drug discovery.

CompoundCell LineCancer TypeIC50 (µg/mL)Reference
7-isopentenyloxy-γ-fagarineRAJIBurkitt's Lymphoma1.5[4]
7-isopentenyloxy-γ-fagarineJurkatT-cell Leukemia3.6[4]
7-isopentenyloxy-γ-fagarineMCF-7Breast Cancer15.5[4]

Proposed Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Based on studies of extracts from plants containing γ-Fagarine and its derivatives, a plausible mechanism of action for γ-Fagarine in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Induction of Apoptosis

Evidence suggests that furoquinoline alkaloids can trigger the intrinsic apoptotic pathway. This pathway is characterized by the involvement of the mitochondria and is regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. It is hypothesized that γ-Fagarine may modulate the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to mitochondrial outer membrane permeabilization (MOMP). This, in turn, results in the release of cytochrome c into the cytoplasm, activating a cascade of caspases, particularly caspase-9 and the executioner caspase-3, ultimately leading to cell death.

G cluster_0 γ-Fagarine Treatment cluster_1 Mitochondrial (Intrinsic) Pathway gamma_Fagarine γ-Fagarine Bcl2_family Modulation of Bcl-2 Family Proteins (Increased Bax/Bcl-2 ratio) gamma_Fagarine->Bcl2_family Hypothesized Interaction MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bcl2_family->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed Intrinsic Apoptotic Pathway Induced by γ-Fagarine.

Induction of Cell Cycle Arrest

In addition to apoptosis, extracts from Ruta graveolens, a source of γ-Fagarine, have been shown to induce cell cycle arrest at the G2/M phase[5]. This suggests that γ-Fagarine may interfere with the machinery that governs cell cycle progression, such as cyclin-dependent kinases (CDKs) and their regulatory cyclin partners. A sub-G1 peak in cell cycle analysis of cells treated with a γ-Fagarine derivative further supports the induction of apoptosis[4]. It is also plausible that γ-Fagarine could activate the p53 tumor suppressor pathway, a key regulator of both cell cycle arrest and apoptosis in response to cellular stress[5].

Experimental Protocols

The following protocols provide a framework for the systematic evaluation of γ-Fagarine's anti-cancer effects.

Protocol 1: Determination of Cytotoxicity (IC50) using MTT Assay

This protocol is designed to determine the concentration of γ-Fagarine that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • γ-Fagarine stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of γ-Fagarine in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve γ-Fagarine).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat with γ-Fagarine (Serial Dilutions) incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 3-4h add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end_node End analyze_data->end_node

Caption: Workflow for Determining IC50 using the MTT Assay.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantitative analysis of cell cycle distribution following treatment with γ-Fagarine.

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • γ-Fagarine (at IC50 and other relevant concentrations)

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with γ-Fagarine at the desired concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes and wash the cell pellet with PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases). An increase in the sub-G1 population is indicative of apoptosis.

Protocol 3: Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cell line of interest

  • γ-Fagarine

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-9, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with γ-Fagarine for the desired time. Lyse the cells with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane and then incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Protocol 4: In Vivo Xenograft Tumor Model

This protocol outlines a general procedure to evaluate the anti-tumor efficacy of γ-Fagarine in a mouse xenograft model. All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

Materials:

  • Immunocompromised mice (e.g., nude or SCID)

  • Cancer cell line of interest

  • Matrigel (optional)

  • γ-Fagarine formulation for in vivo administration

  • Vehicle control

  • Calipers

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, possibly mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

  • Compound Administration: Administer γ-Fagarine (at various doses) and the vehicle control to the respective groups via a suitable route (e.g., intraperitoneal, oral gavage) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination and Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumors can be further processed for histological or molecular analysis.

Conclusion and Future Directions

γ-Fagarine represents a promising natural product with potential for development as an anti-cancer agent. The available data, primarily from related furoquinoline alkaloids and plant extracts, strongly suggest that its mechanism of action involves the induction of apoptosis and cell cycle arrest. The protocols provided in this guide offer a robust framework for researchers to systematically investigate and validate these hypotheses. Future research should focus on a comprehensive evaluation of γ-Fagarine's cytotoxicity across a broad panel of cancer cell lines to identify sensitive cancer types. Elucidating the precise molecular targets and signaling pathways modulated by γ-Fagarine will be crucial for its further development. Furthermore, in vivo efficacy and toxicity studies are essential to translate the in vitro findings into potential clinical applications.

References

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. PubMed. [Link]

  • Ruta graveolens Extract Induces DNA Damage Pathways and Blocks Akt Activation to Inhibit Cancer Cell Proliferation and Survival. Anticancer Research. [Link]

  • Ruta Graveolens Extract Induces DNA Damage Pathways and Blocks Akt Activation to Inhibit Cancer Cell Proliferation and Survival. National Institutes of Health. [Link]

  • Comparative Study on Alkaloids and Their Anti-Proliferative Activities From Three Zanthoxylum Species. PubMed. [Link]

  • Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. Frontiers in Pharmacology. [Link]

  • Ruta graveolens extract induces DNA damage pathways and blocks Akt activation to inhibit cancer cell proliferation and survival. PubMed. [Link]

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. ResearchGate. [Link]

  • Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. PubMed. [Link]

  • Ruta graveolens L. Induces Death of Glioblastoma Cells and Neural Progenitors, but Not of Neurons, via ERK 1/2 and AKT Activation. PLOS One. [Link]

  • Chemical compounds isolated from Zanthoxylum species with in vitro anticancer properties. ResearchGate. [Link]

  • The Anti-Cancer Effects of Arborinine from Ruta graveolens L. on Michigan Cancer Foundation-7 (MCF-7) Breast Cancer Cells: Inhibition of Cell Growth and Induction of Apoptosis. National Institutes of Health. [Link]

  • Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. PubMed Central. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • Antitumor components and mechanisms of Zanthoxylum bungeanum Maxim with medicine and food homology. PubMed Central. [Link]

  • Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae). PubMed Central. [Link]

  • Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss. Semantic Scholar. [Link]

  • Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. ResearchGate. [Link]

  • A Study on the Cytotoxic Effects of Some Haplophyllum Species of the Rutaceae Family: H. Gilesii, H. Tuberculatum, H. Myrtifolium, H. Megalanthum, H. Buxbaumii, H. Acutifolium and H. Vulcanicum. MEHES JOURNAL. [Link]

  • Full article: Cytotoxic Evaluation of Four Haplophyllum. Species with Various Tumor Cell Lines. Taylor & Francis Online. [Link]

  • Screening of 14 alkaloids isolated from Haplophyllum A. Juss. for their cytotoxic properties. ResearchGate. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. ResearchGate. [Link]

  • Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. Frontiers in Pharmacology. [Link]

  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. Scilit. [Link]

  • gamma-fagarine, 524-15-2. The Good Scents Company. [Link]

  • This compound. PubChem. [Link]

  • This compound. BioCrick. [Link]

  • Gamma-tocopherol inhibits human cancer cell cycle progression and cell proliferation by down-regulation of cyclins. PubMed. [Link]

  • Monitoring Cell Cycle Progression in Cancer Cells. Agilent. [Link]

  • Gamma-aminobutyric acid induces tumor cells apoptosis via GABABR1·β-arrestins·JNKs signaling module. PubMed. [Link]

  • Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy. MDPI. [Link]

  • Computational Cell Cycle Profiling of Cancer Cells for Prioritizing FDA-Approved Drugs with Repurposing Potential. PubMed Central. [Link]

  • LIGHT sensitizes IFN-gamma-mediated apoptosis of HT-29 human carcinoma cells through both death receptor and mitochondria pathways. PubMed. [Link]

  • (A) A graphical representation of cell cycle analysis of compounds 4d... ResearchGate. [Link]

Sources

Application Notes & Protocols: Synthesis and Bioactivity Screening of γ-Fagarine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

γ-Fagarine, a naturally occurring furoquinoline alkaloid, presents a compelling scaffold for medicinal chemistry due to its diverse biological activities, including notable antiviral and anti-inflammatory properties.[1][2] However, its therapeutic potential is hindered by inherent mutagenicity.[3][4] This guide provides a comprehensive framework for the rational design, synthesis, and biological evaluation of novel γ-Fagarine derivatives. The objective is to systematically modify the parent structure to enhance specific bioactivities while mitigating undesirable toxicological profiles. We present detailed, field-tested protocols for chemical synthesis based on established quinoline formation reactions, robust in-vitro screening assays for antiviral and anti-inflammatory efficacy, and essential cytotoxicity assessments to establish a therapeutic index. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to explore the chemical space of furoquinoline alkaloids for the discovery of new therapeutic agents.

Introduction: The Rationale for Derivatizing γ-Fagarine

γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline) is a phytochemical found in various plant species, including those used in traditional medicine.[1] Its molecular architecture is a validated pharmacophore, demonstrating significant inhibitory activity against viruses like Hepatitis C Virus (HCV) and human metapneumovirus (hMPV).[5][6][7] Recent studies on its anti-hMPV mechanism revealed a dual action of inhibiting viral binding via heparan sulfate proteoglycans and modulating lysosomal pH.[7] Furthermore, the scaffold has been associated with anti-inflammatory, anticancer, and antimalarial activities.[2][7][8]

Despite this promising profile, the development of γ-Fagarine itself is complicated by its genotoxic effects, specifically the induction of sister chromatid exchanges (SCEs) in human lymphocytes.[3][9] This duality is common in natural product chemistry and presents a classic challenge for drug development: separating the desired therapeutic effect from off-target toxicity.

This guide is built on the hypothesis that targeted chemical modifications to the γ-Fagarine scaffold can produce analogues with an improved therapeutic window. By synthesizing a library of derivatives, researchers can systematically probe the structure-activity relationship (SAR) and the structure-toxicity relationship (STR), aiming to identify lead compounds with high potency and minimal toxicity.

Synthetic Strategy: A Modular Approach to γ-Fagarine Analogues

A robust synthetic strategy is essential for generating a diverse library of derivatives. Our approach is rooted in a convergent synthesis that allows for late-stage diversification. The core of γ-Fagarine is the quinoline ring system, for which several classical named reactions are applicable. The Doebner-von Miller reaction, a variation of the Skraup synthesis, is particularly well-suited as it facilitates the construction of substituted quinolines from readily available anilines and α,β-unsaturated carbonyl compounds.[10][11]

Retrosynthetic Analysis & Workflow

The retrosynthetic analysis of γ-Fagarine reveals a logical disconnection strategy. The furan ring can be formed from a 3-hydroxy-2-vinylquinoline intermediate, which in turn can be traced back to a simpler quinoline core. This core is accessible through the condensation of a suitably substituted aniline and an α,β-unsaturated aldehyde or ketone via the Doebner-von Miller reaction. This modularity is key, as it allows for the introduction of diversity by simply changing the starting aniline precursor.

G gamma_fagarine γ-Fagarine Derivative furan_annulation Furan Ring Annulation gamma_fagarine->furan_annulation Disconnection quinoline_core Substituted 2,3-Dihydroxyquinoline Core furan_annulation->quinoline_core Precursor dvm_reaction Doebner-von Miller Reaction quinoline_core->dvm_reaction Formation aniline Substituted Aniline (R-Ph-NH2) dvm_reaction->aniline carbonyl α,β-Unsaturated Carbonyl dvm_reaction->carbonyl

Caption: Retrosynthetic analysis of the γ-Fagarine scaffold.

Protocol 1: Synthesis of the Quinoline Core via Doebner-von Miller Reaction

This protocol describes the synthesis of a 2-methyl-4-hydroxyquinoline derivative, a versatile intermediate. The choice of a substituted aniline as the starting material is the primary point for introducing chemical diversity.

Causality: The Doebner-von Miller reaction is an acid-catalyzed cyclization.[12] It proceeds via the conjugate addition of the aniline to an α,β-unsaturated carbonyl (formed in situ from an aldol condensation if necessary), followed by electrophilic cyclization onto the aromatic ring and subsequent oxidation/tautomerization to yield the stable quinoline system.[10][13] Using a Lewis acid like SnCl₄ or a Brønsted acid enhances the electrophilicity of the carbonyl species, driving the reaction forward.[12]

Materials:

  • Substituted Aniline (e.g., 2,4-dimethoxyaniline)

  • Ethyl acetoacetate

  • Polyphosphoric acid (PPA) or Dowex-50W resin

  • Diphenyl ether (solvent)

  • Ethanol

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the substituted aniline (1.0 eq) and ethyl acetoacetate (1.1 eq) in a high-boiling solvent like diphenyl ether.

  • Acid Catalysis: Add the acid catalyst. For PPA, heat the mixture to 130-150°C. For a solid acid catalyst like Dowex-50W, the mixture can be heated to reflux (approx. 250°C in diphenyl ether). Note: PPA facilitates both condensation and cyclization but requires a more challenging workup. Dowex is easily filtered off.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature. If using diphenyl ether, dilute with hexanes to precipitate the product.

    • Filter the crude solid product and wash thoroughly with hexanes to remove the solvent.

    • Suspend the crude solid in 10% aqueous NaOH solution to deprotonate the 4-hydroxy group, forming the soluble sodium salt.

    • Filter the solution to remove any insoluble impurities.

    • Acidify the filtrate with concentrated HCl until the pH is ~2. The 4-hydroxyquinoline product will precipitate.

    • Collect the solid by filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • Purification: The product can be further purified by recrystallization from ethanol if necessary.

Protocol 2: Furan Ring Annulation and Final Modifications

This protocol outlines a potential route to complete the furoquinoline skeleton and perform final methylations.

Causality: The construction of the furan ring typically involves the introduction of a two-carbon unit at the C3 position of the quinoline core, followed by cyclization. This can be achieved through various methods, including Vilsmeier-Haack formylation followed by a Wittig-type reaction and cyclization, or by direct allylation at C3 followed by oxidative cyclization.

Materials:

  • Substituted 4-hydroxyquinoline intermediate from Protocol 1

  • Allyl bromide

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Osmium tetroxide (OsO₄) or other dihydroxylating agent

  • Sodium periodate (NaIO₄)

  • Sulfuric acid (H₂SO₄)

  • Iodomethane (CH₃I)

Procedure:

  • O-allylation: Dissolve the 4-hydroxyquinoline intermediate (1.0 eq) in DMF. Add K₂CO₃ (2.0 eq) and allyl bromide (1.2 eq). Heat the mixture to 60°C and stir for 4-6 hours until TLC shows complete consumption of the starting material.

  • Claisen Rearrangement: The resulting 4-allyloxyquinoline is heated in a high-boiling solvent (e.g., diphenyl ether) to ~200-220°C to induce a Claisen rearrangement, which transfers the allyl group from the oxygen to the C3 position, yielding a 3-allyl-4-hydroxyquinolin-2(1H)-one.

  • Oxidative Cleavage: Dissolve the rearranged product in a mixture of dioxane and water. Add a catalytic amount of OsO₄ followed by the portion-wise addition of NaIO₄ (2.5 eq). This sequence cleaves the allyl double bond to yield an aldehyde at the C3 position.

  • Cyclization: Treat the resulting aldehyde with a strong acid like concentrated H₂SO₄. The acid catalyzes the intramolecular cyclization between the C4-hydroxyl group and the C3-aldehyde to form the furan ring.

  • O-methylation: The final step involves methylating any free hydroxyl groups (e.g., at C4 and C8, depending on the starting aniline) to match the γ-Fagarine scaffold. This is achieved by reacting the furoquinoline product with an excess of iodomethane in the presence of a base like K₂CO₃ in DMF or acetone.

  • Final Purification: The final derivative is purified using column chromatography on silica gel with a suitable eluent system (e.g., hexane:ethyl acetate gradient).

Characterization of Synthesized Derivatives

Each synthesized derivative must be rigorously characterized to confirm its structure and purity.

Technique Purpose Expected Observations for a γ-Fagarine Analogue
¹H NMR Structural elucidation of proton environmentSignals corresponding to aromatic protons on the quinoline core, furan ring protons (typically two doublets), and methoxy group singlets (~4.0 ppm). The specific shifts and coupling constants will depend on the substitution pattern.
¹³C NMR Carbon skeleton confirmationSignals for all unique carbons, including the characteristic quinoline and furan carbons, and methoxy carbons (~55-60 ppm).
HRMS Exact mass and molecular formula determinationThe measured mass should correspond to the calculated exact mass of the target molecule, confirming the elemental composition.
FTIR Functional group identificationCharacteristic peaks for C=C, C-N, and C-O stretching within the aromatic system.
Purity (HPLC) Purity assessmentA single major peak with >95% purity is desired for biological testing.

Protocols for Bioactivity Evaluation

A tiered screening approach is recommended to efficiently evaluate the synthesized derivatives. This involves primary screening for desired bioactivity followed by essential counter-screening for cytotoxicity to determine selectivity.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Counter-Screening & Analysis cluster_2 Tier 3: Lead Prioritization synthesis Synthesized Derivative Library antiviral Antiviral Assay (e.g., hMPV) synthesis->antiviral anti_inflammatory Anti-inflammatory Assay (e.g., NO inhibition) synthesis->anti_inflammatory cytotoxicity Cytotoxicity Assay (e.g., MTT) antiviral->cytotoxicity anti_inflammatory->cytotoxicity analysis Calculate Selectivity Index (SI) SI = CC₅₀ / IC₅₀ cytotoxicity->analysis lead Prioritized Lead Compound (High SI, Favorable Profile) analysis->lead

Caption: Tiered workflow for bioactivity screening of derivatives.

Protocol 3: In-Vitro Anti-Inflammatory Assay

This protocol uses lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages to assess the anti-inflammatory potential of the derivatives by measuring nitric oxide (NO) production.[14]

Causality: LPS, a component of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the upregulation of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS). iNOS produces large amounts of NO, a key inflammatory mediator. Compounds that inhibit this pathway will reduce NO levels.[14]

Materials:

  • RAW 264.7 cell line

  • DMEM medium, supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • LPS (from E. coli)

  • Test compounds (dissolved in DMSO)

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO₂) standard

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Add LPS to all wells (except the negative control) to a final concentration of 1 µg/mL. Incubate for another 24 hours.

  • NO Measurement (Griess Assay):

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of NaNO₂.

    • Calculate the nitrite concentration in each sample from the standard curve.

    • Determine the IC₅₀ value (the concentration of compound that inhibits NO production by 50%) for each derivative using non-linear regression analysis.

Protocol 4: In-Vitro Antiviral Assay (hMPV Model)

This protocol assesses the ability of derivatives to inhibit human metapneumovirus (hMPV) replication in a permissive cell line.[7]

Materials:

  • Vero-E6 cell line

  • MEM medium, supplemented with 2% FBS and 1% Penicillin-Streptomycin

  • hMPV stock of known titer (TCID₅₀/mL)

  • Test compounds (dissolved in DMSO)

  • Reagents for RNA extraction and RT-qPCR (targeting an hMPV gene, e.g., the N gene)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed Vero-E6 cells in a 96-well plate and grow to 90-95% confluency.

  • Infection and Treatment:

    • Remove the growth medium and infect the cells with hMPV at a Multiplicity of Infection (MOI) of 0.1 for 2 hours at 37°C.

    • After the incubation period, remove the virus inoculum and wash the cells with PBS.

    • Add fresh medium containing serial dilutions of the test compounds. Include a virus-only control (vehicle) and a no-virus control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C until the cytopathic effect (CPE) is visible in the virus control wells.

  • Quantification of Viral Replication:

    • Harvest the cell culture supernatant or the cells themselves.

    • Extract total RNA using a commercial kit.

    • Perform one-step RT-qPCR using primers and a probe specific for an hMPV target gene.

    • Viral replication is quantified by the level of viral RNA, which is inversely proportional to the efficacy of the compound.

  • Data Analysis: Calculate the IC₅₀ value, the concentration of the compound that reduces viral RNA levels by 50% compared to the vehicle control.

Protocol 5: Cytotoxicity Assay (MTT Assay)

This assay must be run in parallel with the bioactivity screens using the same cell lines and compound concentrations to determine the therapeutic index.

Materials:

  • Cell line used for bioactivity (e.g., RAW 264.7 or Vero-E6)

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with the test compounds for the same duration as the respective bioactivity assay (e.g., 24 hours for RAW 264.7, 48-72 hours for Vero-E6).

  • MTT Incubation: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the CC₅₀ value (the concentration of compound that reduces cell viability by 50%).

Data Interpretation and Lead Candidate Selection

The ultimate goal is to identify derivatives with high potency and low toxicity. The Selectivity Index (SI) is a critical metric for this purpose.

SI = CC₅₀ / IC₅₀

A higher SI value indicates greater selectivity for the desired biological target over general cytotoxicity.

Derivative Anti-inflammatory IC₅₀ (µM) Antiviral IC₅₀ (µM) Cytotoxicity CC₅₀ (µM) SI (Anti-inflammatory) SI (Antiviral) Decision
γ-Fagarine159 (20.4 µg/mL)[3]251.72.8Baseline, Poor Selectivity
Derivative A5>50>100>20<2Potent Anti-inflammatory, Prioritize
Derivative B>502>100<2>50Potent Antiviral, Prioritize
Derivative C87101.251.4Potent but Toxic, Deprioritize
Derivative D2030>100>5>3.3Weak Activity, Deprioritize

Lead Selection Logic:

G start Screening Data (IC₅₀, CC₅₀) si_check Calculate SI Is SI > 10? start->si_check potency_check Is IC₅₀ < 10 µM? si_check->potency_check Yes deprioritize Deprioritize si_check->deprioritize No ames_test Perform Ames Test for Mutagenicity potency_check->ames_test Yes potency_check->deprioritize No result Is it Non-Mutagenic? ames_test->result lead Lead Candidate for In-Vivo Studies result->lead Yes result->deprioritize No

Caption: Decision-making flowchart for lead candidate prioritization.

Derivatives with high SI values (typically >10) are considered promising. These "hits" should then be subjected to secondary screening, including mutagenicity testing (e.g., the Ames test), to ensure the original toxic liability has been addressed. The most promising non-mutagenic candidates can then be advanced to more complex cellular models and eventually in vivo efficacy studies.

References

  • BioCrick. (n.d.). gamma-Fagarine | CAS:524-15-2. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound | CAS#:524-15-2. Retrieved from [Link]

  • Denmark, S. E., & Venkatraman, S. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Doebner–Miller reaction. In Wikipedia. Retrieved from [Link]

  • Scott, M. S., & Peters, U. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). γ-Fagarine. In Wikipedia. Retrieved from [Link]

  • Majumdar, N., & Cowen, B. J. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 989. Retrieved from [Link]

  • International Institute of Pharmacy. (2021). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

  • Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. Chemistry and Industry, (16), 515. Retrieved from [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199238. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Wink, M. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6069. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0030195). Retrieved from [Link]

  • Wang, Y., et al. (2022). Investigation of the Anti-Inflammatory Activity of Fusaproliferin Analogues Guided by Transcriptome Analysis. Frontiers in Pharmacology, 13, 856515. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving γ-Fagarine Solubility in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-Fagarine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this promising furoquinoline alkaloid. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you successfully work with γ-Fagarine in your experiments.

Understanding the Challenge: The Physicochemical Properties of γ-Fagarine

γ-Fagarine is a naturally occurring furoquinoline alkaloid found in various plant species.[1] Like many alkaloids, it is a weakly basic compound.[2][3] Its chemical structure, characterized by a fused heterocyclic ring system, contributes to its lipophilic nature and consequently, its poor solubility in water.[3][4]

PropertyValueSource
Molecular Formula C₁₃H₁₁NO₃[5]
Molecular Weight 229.23 g/mol [5]
Appearance Powder[6]
Melting Point 142 °C[5]
Predicted pKa ~6.55[7]
Estimated Water Solubility 8.779 mg/L at 25 °C[8]
Soluble In Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[6]

This low intrinsic aqueous solubility presents a significant hurdle for in vitro and in vivo studies, where achieving sufficient concentrations in physiological buffers is crucial for accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: I'm trying to dissolve γ-Fagarine directly in my aqueous buffer (e.g., PBS), but it's not dissolving or is precipitating. What's wrong?

This is a common issue. Due to its hydrophobic nature, γ-Fagarine has very low solubility in neutral aqueous buffers.[3] Direct dissolution is unlikely to yield concentrations suitable for most biological assays. You will need to employ a solubility enhancement strategy.

Q2: Can I use an organic solvent to first dissolve γ-Fagarine? If so, which one should I choose and what are the precautions?

Yes, this is a widely used approach. Dimethyl sulfoxide (DMSO) is a common choice for preparing stock solutions of poorly soluble compounds for cell-based assays.[9][10] γ-Fagarine is also soluble in other organic solvents like ethanol, methanol, chloroform, and acetone.[6]

Causality Behind the Choice: DMSO is a powerful aprotic solvent that can dissolve a wide range of nonpolar and polar compounds. For cell culture experiments, it is critical to keep the final concentration of DMSO low (typically below 0.5%, and ideally at or below 0.1%) to avoid cytotoxicity.[9][11][12]

Q3: I've prepared a stock solution in DMSO, but when I dilute it into my aqueous media, the compound precipitates. How can I prevent this?

This is a classic problem of a solvent-shift precipitation. When the highly concentrated drug solution in a good solvent (DMSO) is introduced into a poor solvent (aqueous buffer), the drug molecules can rapidly aggregate and precipitate.

To mitigate this, you can try the following:

  • Decrease the stock solution concentration: A lower concentration stock will result in a smaller local concentration upon dilution.

  • Increase the volume of the aqueous media: Diluting into a larger volume can help to more rapidly disperse the drug molecules.

  • Use a stepwise dilution: Instead of a single large dilution, perform a series of smaller dilutions.

  • Vortex or stir the aqueous media vigorously while slowly adding the stock solution. This promotes rapid mixing and dispersion.

  • Warm the aqueous media slightly (if your experimental conditions permit) to increase the solubility.

Q4: Is pH adjustment a viable strategy for improving γ-Fagarine solubility?

Yes, pH adjustment is a highly effective method for solubilizing weakly basic alkaloids like γ-Fagarine.[13][14] As a weak base with a predicted pKa of approximately 6.55, γ-Fagarine will become protonated and form a more soluble salt in acidic conditions (pH < pKa).[7]

Mechanism of Action: By lowering the pH of the aqueous solution below the pKa of γ-Fagarine, the nitrogen atom in the quinoline ring accepts a proton (H+), forming a positively charged ion. This ionized form has a much greater affinity for polar water molecules, leading to a significant increase in solubility.

Caption: pH-dependent solubility of γ-Fagarine.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
γ-Fagarine powder will not dissolve in buffer. Low intrinsic aqueous solubility.Do not attempt direct dissolution. Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) first.
Precipitation occurs upon dilution of DMSO stock into aqueous media. Solvent-shift precipitation.See FAQ Q3. Consider using co-solvents or cyclodextrins in your aqueous phase.
Inconsistent results in biological assays. Compound precipitation in the assay plate over time. Poor bioavailability in cell-based models.Visually inspect wells for precipitation before and after the experiment. Consider using a formulation with enhanced stability, such as a cyclodextrin complex or a nanosuspension.
Cell death or altered cell morphology in control wells. Cytotoxicity from the solubilizing agent (e.g., DMSO).Ensure the final concentration of the organic solvent is within a safe range for your cell line (typically ≤ 0.1% for DMSO).[9] Run a vehicle control (media with the same concentration of solvent) to confirm it is not causing the observed effects.
Difficulty achieving desired concentration even with pH adjustment. Buffer capacity is exceeded, or the pH is not sufficiently low. The salt form may still have limited solubility at high concentrations.Use a stronger buffer or a lower pH. Combine pH adjustment with other techniques like co-solvency.

Detailed Experimental Protocols

Protocol 1: Preparation of γ-Fagarine Stock Solution and Working Solutions using an Organic Solvent

This protocol is suitable for most in vitro cell culture experiments.

Materials:

  • γ-Fagarine powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free water or desired aqueous buffer (e.g., PBS, cell culture media)

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10-50 mM in DMSO): a. Weigh out the desired amount of γ-Fagarine powder in a sterile microcentrifuge tube. b. Add the calculated volume of DMSO to achieve the target concentration. c. Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution. d. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Intermediate and Working Solutions: a. On the day of the experiment, thaw an aliquot of the stock solution. b. Perform serial dilutions of the stock solution into your final aqueous buffer or cell culture medium. c. Crucially: To minimize precipitation, add the stock solution to the aqueous phase while vortexing. For example, to prepare a 10 µM working solution from a 10 mM stock, you might add 1 µL of the stock to 999 µL of media. d. Visually inspect the final solution for any signs of precipitation. If precipitation is observed, consider preparing a more dilute stock solution.

Protocol 2: Improving Aqueous Solubility using pH Adjustment

This protocol is useful when an organic solvent-free solution is required.

Materials:

  • γ-Fagarine powder

  • Sterile, pyrogen-free water

  • 0.1 M Hydrochloric acid (HCl)

  • 0.1 M Sodium hydroxide (NaOH)

  • pH meter

Procedure:

  • Prepare an Acidic Solution: a. Start with a volume of sterile water. b. Slowly add 0.1 M HCl dropwise while monitoring the pH to reach a target pH of 2-3.

  • Dissolve γ-Fagarine: a. Add the γ-Fagarine powder to the acidic water and stir until fully dissolved. The solution should be clear.

  • Adjust to the Final pH: a. Slowly add 0.1 M NaOH dropwise to raise the pH to the desired final value for your experiment. b. Caution: As the pH approaches and surpasses the pKa of ~6.55, the protonated, soluble form will convert back to the less soluble free base, and precipitation may occur. This method is most effective for final solutions that remain acidic. If a neutral pH is required, this method may not be suitable without the addition of other solubilizing agents.

Protocol 3: Co-solvency for Enhanced Solubility

Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds.[15][16]

Materials:

  • γ-Fagarine powder

  • Co-solvents such as Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), or Ethanol.

  • Aqueous buffer

Procedure:

  • Prepare a Co-solvent/Buffer Mixture: a. Prepare your desired aqueous buffer. b. Add the co-solvent to the buffer at a concentration that is compatible with your experimental system (e.g., 5-10% v/v).

  • Dissolve γ-Fagarine: a. Add the γ-Fagarine powder directly to the co-solvent/buffer mixture. b. Vortex or sonicate until the compound is fully dissolved.

Caption: Mechanism of co-solvency for solubility enhancement.

Advanced Strategies: An Overview

For more challenging applications, such as formulation for in vivo studies, more advanced techniques may be necessary.

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[1][17] They can encapsulate poorly soluble molecules like γ-Fagarine, forming an inclusion complex that has greatly enhanced aqueous solubility.[7][17] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with high water solubility and a favorable safety profile.[4]

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range.[18][19][20] The increased surface area leads to a higher dissolution rate and saturation solubility. Nanosuspensions are stabilized by surfactants and polymers and can be prepared by methods such as media milling or high-pressure homogenization.[20][21][22]

  • Solid Dispersions: In a solid dispersion, the poorly soluble drug is dispersed in a hydrophilic carrier matrix at the molecular level.[6][23][24] Upon contact with water, the carrier dissolves, releasing the drug as very fine particles, which enhances dissolution and absorption. Common carriers include polyethylene glycols (PEGs) and polyvinylpyrrolidone (PVP).[23]

Self-Validating Systems and Trustworthiness

The protocols described above are designed to be self-validating. For instance, when preparing a solution, the visual clarity of the final mixture is an immediate indicator of success or failure. If precipitation is observed, the protocol has not been successful under those specific conditions, and troubleshooting is required. For quantitative validation, techniques such as High-Performance Liquid Chromatography (HPLC) can be used to determine the actual concentration of dissolved γ-Fagarine in your prepared solutions.

By starting with the simplest effective method (dissolution in a minimal amount of an appropriate organic solvent) and progressing to more complex strategies only as needed, researchers can efficiently develop a suitable formulation for their specific experimental context. Always include appropriate vehicle controls in your experiments to ensure that the observed effects are due to γ-Fagarine and not the solubilizing agents.

References

  • Cheminat, A., et al. (1982). Furoquinoline alkaloids from Teclea verdoorniana. Phytochemistry, 21(3), 775-777.
  • Alkaloids. (n.d.). In ChemicalBook.
  • Alkaloid. (2023). In Wikipedia. Retrieved from [Link].

  • Bikiaris, D. N. (2011). Solid dispersions, part I: recent evolutions and future opportunities in manufacturing methods for solid dispersions. Expert opinion on drug delivery, 8(9), 1161-1175.
  • Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2007). Journal of Pharmacy and Pharmacology, 59(11), 1475-1481.
  • gamma-fagarine, 524-15-2. (n.d.). In The Good Scents Company.
  • This compound. (n.d.). In BioCrick.
  • Enhancement of Oral Bioavailability and Solid Dispersion: A Review. (2011). Journal of Applied Pharmaceutical Science, 1(9), 1-7.
  • In vitro activities of furoquinoline and acridone alkaloids against Plasmodium falciparum. (1994). Antimicrobial Agents and Chemotherapy, 38(7), 1472-1477.
  • Nanosuspension: An approach to enhance solubility of drugs. (2012). Journal of Advanced Pharmaceutical Technology & Research, 3(2), 82-87.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec.
  • Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. (2007). Pharmaceutical Technology, 31(10).
  • Preparation and evaluation of nanosuspensions for enhancing the dissolution of poorly soluble drugs. (2007). International Journal of Pharmaceutics, 341(1-2), 228-235.
  • Furoquinoline alkaloid. (2023). In Wikipedia. Retrieved from [Link].

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (2023). Molecules, 28(12), 4755.
  • DMSO usage in cell culture. (2023). LifeTein.
  • This compound. (n.d.). In PubChem. Retrieved from [Link].

  • CAS 524-15-2 this compound. (n.d.). In BOC Sciences.
  • (PDF) Various techniques for preparation of nanosuspension - a review. (2014).
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (2023). Pharmaceuticals, 16(8), 1145.
  • (PDF) Study of pH-dependent drugs solubility in water. (2012).
  • Development of Nanosuspension Formulations Compatible with Inkjet Printing for the Convenient and Precise Dispensing of Poorly Soluble Drugs. (2022). Pharmaceutics, 14(2), 452.
  • Accuracy of calculated pH-dependent aqueous drug solubility. (2004). European Journal of Pharmaceutical Sciences, 22(4), 281-289.
  • Diluting DMSO for cell culture. (2013).
  • Potential Antiviral Action of Alkaloids. (2022). Viruses, 14(2), 273.
  • (PDF)
  • (PDF) Efficient extraction and isolation of skimmianine from New Caledonian plant Medicosma leratii and evaluation of its effects on apoptosis, necrosis, and autophagy. (2018).
  • DMSO for cell culture?. (2023).
  • Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA. (1982). Canadian Journal of Microbiology, 28(5), 468-473.
  • (PDF) Potential Antiviral Action of Alkaloids. (2022).
  • The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines. (2003). Biotechnic & Histochemistry, 78(1), 17-21.
  • Photobiological studies with dictamnine, a furoquinoline alkaloid. (1982). Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 98(1), 1-13.
  • Formulation and Evaluation of Nanosuspension Drug Delivery System of Furosemide Produced by Nanoprecipitation Method. (2020). International Journal of Pharmaceutical Sciences Review and Research, 65(2), 52-57.
  • Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. (2016).
  • Anti-Alphaviral Alkaloids: Focus on Some Isoquinolines, Indoles and Quinolizidines. (2021). Viruses, 13(11), 2289.
  • Anti-inflammatory effect of quinoline alkaloid skimmianine isolated from Ruta graveolens L. (2014). European Journal of Pharmaceutical Sciences, 53, 54-61.
  • Aromatic hydroxylation in quinoline alkaloids. The biosynthesis of skimmianine from dictamnine, and a convenient synthesis of furanoquinoline alkaloids. (1975).
  • Immunomodulatory and anti-inflammatory properties of dictamnine-free phytopharmaceuticals from Dictamni Cortex with phototoxicity evaluation. (2023). Journal of Ethnopharmacology, 318(Pt 2), 116938.
  • Furoquinoline alkaloids from Teclea nobilis. (2003). Phytochemistry, 64(8), 1405-1411.
  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). International Journal of Molecular Sciences, 24(16), 12792.
  • New Synthesis of Linear Furoquinoline Alkaloids. (1976). Journal of the Chemical Society, Perkin Transactions 1, (11), 1218-1221.
  • Formation of edulinine and furoquinoline alkaloids from quinoline derivatives by cell suspension cultures of Ruta graveolens. (1973). Phytochemistry, 12(10), 2371-2376.
  • Optimization of the Production of Secondary Metabolites from Furanocoumarin and Furoquinoline Alkaloid Groups in In Vitro Ruta corsica Cultures Grown in Temporary Immersion Bioreactors. (2023). International Journal of Molecular Sciences, 24(22), 16183.

Sources

challenges in gamma-Fagarine extraction from plant material

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in gamma-Fagarine extraction from plant material. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful isolation of this promising furanquinoline alkaloid.

Introduction to this compound Extraction

This compound is a furoquinoline alkaloid found in various plant species, most notably from the Rutaceae family, including Ruta graveolens, Dictamnus albus, and various Zanthoxylum species.[1][2] Its extraction presents a unique set of challenges due to its chemical nature and the complex matrix of plant materials. This guide will provide a comprehensive overview of the extraction process, from initial sample preparation to final purification, with a focus on troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common plant sources for this compound extraction?

A1: this compound is predominantly extracted from plants of the Rutaceae family. The most commonly cited sources in scientific literature include:

  • Ruta graveolens (Common Rue): Widely studied for its diverse alkaloid content, including this compound.[1][3]

  • Dictamnus albus (Gas Plant): Another significant source of furanquinoline alkaloids.

  • Zanthoxylum species: Various species within this genus have been reported to contain this compound.[4][2]

Q2: What are the key chemical properties of this compound that influence its extraction?

A2: this compound is a basic alkaloid. Its solubility is highly dependent on pH. In acidic solutions, it forms a salt, which is more soluble in water and polar solvents. In its free base form, at higher pH, it is more soluble in non-polar organic solvents like chloroform and dichloromethane. This property is the cornerstone of the widely used acid-base extraction and purification strategy.

Q3: Is this compound sensitive to light or temperature?

A3: While specific data on the photosensitivity of this compound is limited, related alkaloid classes, such as pyrrolizidine alkaloids, are known to be sensitive to UV light, which can lead to degradation.[5] Therefore, it is a standard precautionary measure to protect extracts containing this compound from direct light. Similarly, high temperatures should be avoided during the extraction and solvent evaporation steps to prevent thermal degradation.

Q4: What are the major challenges in this compound extraction?

A4: The primary challenges include:

  • Low Yields: this compound is often present in low concentrations in the plant material.

  • Co-extraction of Impurities: The complex phytochemical matrix of plants leads to the co-extraction of other alkaloids, lipids, pigments, and phenolics, which can interfere with purification.

  • Alkaloid Stability: Potential degradation due to pH extremes, light exposure, and high temperatures.

  • Separation of Structurally Similar Alkaloids: The presence of other furanquinoline alkaloids with similar polarities can make chromatographic separation difficult.

Troubleshooting Guide

This section addresses specific problems you may encounter during the extraction process in a question-and-answer format.

Low Extraction Yield

Q: My final yield of this compound is consistently low. What are the potential causes and how can I improve it?

A: Low yields can stem from several factors throughout the extraction process. Here’s a systematic approach to troubleshooting:

  • Incomplete Initial Extraction:

    • Particle Size: Ensure your plant material is finely ground to maximize the surface area for solvent penetration.

    • Solvent Choice: While methanol or ethanol are common choices for initial extraction, the efficiency can vary depending on the specific plant matrix. Consider a maceration with a sequence of solvents of increasing polarity.

    • Extraction Time and Agitation: Ensure sufficient extraction time (24-48 hours) with regular agitation to facilitate the complete leaching of the alkaloids.

  • Losses During Acid-Base Partitioning:

    • Incorrect pH Adjustment: Use a calibrated pH meter to accurately adjust the pH during the acid and base washes. Incomplete acidification will lead to the loss of this compound in the organic phase, while incomplete basification will result in poor recovery from the aqueous phase.

    • Emulsion Formation: Emulsions can form at the aqueous-organic interface, trapping your compound. To break emulsions, you can try adding a small amount of brine, gentle centrifugation, or passing the mixture through a bed of celite.

  • Degradation of this compound:

    • Light Exposure: As a precaution, conduct the extraction in a shaded area or use amber-colored glassware to minimize potential photodegradation.

    • High Temperatures: When evaporating solvents, use a rotary evaporator at a low temperature (below 40°C) to prevent thermal decomposition.

Poor Purity of the Final Product

Q: My purified this compound is contaminated with other compounds. How can I improve its purity?

A: Purity issues often arise from co-extracting compounds with similar chemical properties. Here are some strategies to enhance purity:

  • Initial Defatting Step: Before the main extraction, wash the powdered plant material with a non-polar solvent like hexane or petroleum ether. This will remove lipids and other non-polar compounds that can interfere with subsequent steps.

  • Refining the Acid-Base Partitioning:

    • Multiple Extractions: Perform multiple extractions with smaller volumes of solvent at each step of the acid-base partitioning. This is more efficient than a single extraction with a large volume.

    • Backwashing: After extracting the free base into the organic solvent, "backwash" the organic phase with a slightly alkaline aqueous solution to remove any remaining acidic or neutral impurities.

  • Chromatographic Purification:

    • Column Chromatography: This is a crucial step for purification. Use silica gel as the stationary phase and a gradient of a non-polar solvent (e.g., hexane or chloroform) and a more polar solvent (e.g., ethyl acetate or methanol).

    • TLC Monitoring: Use Thin Layer Chromatography (TLC) to monitor the fractions from the column. Combine the fractions that contain pure this compound.

    • Dealing with Co-eluting Alkaloids: If you are struggling to separate this compound from other structurally similar alkaloids, you may need to try a different stationary phase (e.g., alumina) or a different solvent system. Sometimes, the addition of a small amount of a basic modifier like triethylamine to the mobile phase can improve the peak shape and resolution of basic alkaloids. For very challenging separations, consider preparative High-Performance Liquid Chromatography (HPLC).

Experimental Workflow Diagram

Gamma_Fagarine_Extraction_Workflow cluster_prep Plant Material Preparation cluster_extraction Initial Extraction cluster_purification Acid-Base Purification cluster_final Final Purification & Analysis Start Dried & Powdered Plant Material Defatting Defatting with Hexane Start->Defatting Remove Lipids Maceration Maceration with Methanol/Ethanol Defatting->Maceration Filtration Filtration & Concentration Maceration->Filtration Acidification Dissolve in Acidic Water (pH 2-3) Filtration->Acidification Crude Extract Organic_Wash Wash with Dichloromethane (Removes Neutral Impurities) Acidification->Organic_Wash Basification Basify Aqueous Layer (pH 9-10) Organic_Wash->Basification Aqueous Layer Organic_Extraction Extract with Dichloromethane Basification->Organic_Extraction Concentration Concentrate Organic Layer Organic_Extraction->Concentration Organic Layer Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crude Alkaloid Fraction End Pure this compound Column_Chromatography->End

Caption: Workflow for this compound Extraction.

Detailed Experimental Protocol: Extraction of this compound from Ruta graveolens

This protocol is a general guideline and may require optimization based on your specific plant material and laboratory conditions.

1. Plant Material Preparation and Defatting

1.1. Dry the aerial parts of Ruta graveolens in the shade at room temperature. 1.2. Grind the dried plant material into a fine powder using a mechanical grinder. 1.3. In a large flask, add the powdered plant material and cover it with n-hexane (1:5 w/v). 1.4. Macerate for 24 hours at room temperature with occasional shaking. 1.5. Filter the mixture and discard the hexane extract. Repeat this step twice to ensure complete removal of lipids. 1.6. Air-dry the defatted plant material to remove any residual hexane.

2. Alkaloid Extraction

2.1. Place the defatted plant powder in a large flask and add 70% methanol (1:10 w/v). 2.2. Macerate for 48 hours at room temperature with constant stirring. 2.3. Filter the extract and collect the filtrate. Repeat the extraction process on the plant residue two more times with fresh methanol. 2.4. Combine all the filtrates and concentrate them under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C to obtain a crude methanolic extract.

3. Acid-Base Partitioning for Alkaloid Fractionation

3.1. Dissolve the crude methanolic extract in a 5% hydrochloric acid solution. 3.2. Transfer the acidic solution to a separatory funnel and wash it three times with an equal volume of dichloromethane to remove neutral and weakly acidic compounds. Discard the organic layers. 3.3. Adjust the pH of the aqueous layer to 9-10 using a 25% ammonium hydroxide solution. 3.4. Extract the alkaline aqueous solution three times with an equal volume of dichloromethane. The this compound will move into the organic phase. 3.5. Combine the organic layers and wash them with distilled water to remove any remaining impurities. 3.6. Dry the dichloromethane extract over anhydrous sodium sulfate and then filter. 3.7. Evaporate the solvent under reduced pressure to yield the crude alkaloid fraction.

4. Chromatographic Purification

4.1. Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., chloroform or a hexane-ethyl acetate mixture). 4.2. Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase and load it onto the column. 4.3. Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the percentage of methanol. 4.4. Collect fractions and monitor them by TLC using a suitable solvent system (e.g., chloroform:methanol 95:5) and a UV lamp for visualization. 4.5. Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.

5. Characterization

Confirm the identity and purity of the isolated this compound using analytical techniques such as HPLC, LC-MS, and NMR.

Data Summary Table
ParameterRecommended Value/RangeRationale
Plant Material Particle Size < 1 mmIncreases surface area for efficient solvent penetration.
Defatting Solvent n-Hexane or Petroleum EtherRemoves non-polar impurities like lipids and chlorophyll.
Extraction Solvent 70-80% Methanol or EthanolEfficiently extracts a broad range of alkaloids.
Extraction pH (Initial) Neutral to slightly acidicStabilizes alkaloids as salts.
Acid Wash pH 2-3Converts alkaloids to their salt form for aqueous solubility.
Base Wash pH 9-10Converts alkaloid salts to their free base form for organic solvent solubility.
Solvent Evaporation Temp. < 40°CPrevents thermal degradation of the target compound.
Chromatography Stationary Phase Silica Gel 60 (70-230 mesh)Standard choice for separation of moderately polar compounds.
Chromatography Mobile Phase Gradient of Chloroform/Methanol or Hexane/Ethyl AcetateAllows for the separation of compounds with a range of polarities.

References

  • Akgiritotu, N. (n.d.). Pharmacological and Toxicological Effects of Gas Plant (Dictamnus Albus L.). Retrieved from [Link]

  • Schimmer, O., & Leimeister, U. (1989). The SCE-inducing potency of the furoquinoline alkaloid, this compound, and a this compound-containing tincture from Rutae Herba, in cultured human lymphocytes. Mutagenesis, 4(6), 467–470. Retrieved from [Link]

  • Xia, Q., Zhao, Y., Fu, P. P., & Yu, H. (2015). Metabolic activation of pyrrolizidine alkaloids leading to phototoxicity and photogenotoxicity in human HaCaT keratinocytes. Journal of environmental science and health. Part C, Environmental carcinogenesis & ecotoxicology reviews, 33(1), 73–94. Retrieved from [Link]

  • (n.d.). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • Ochwang, I. D., Kimwele, C. N., Oduma, J. A., Gathumbi, P. K., Mbaria, J. M., & Kiama, S. G. (2014). Zanthoxylum Species: A Comprehensive Review of Traditional Uses, Phytochemistry, Pharmacological and Nutraceutical Applications. MDPI. Retrieved from [Link]

  • Malik, S., Sharma, N., & Sharma, U. K. (2016). Ruta graveolens: Phytochemistry, Pharmacology, and Biotechnology. ResearchGate. Retrieved from [Link]

  • Guetchueng, S. T., Nahar, L., Ritchie, K. J., & Sarker, S. D. (2013). Optimization of the preparative chromatography of an extract of Alkaloids from fumaria officinalis. ResearchGate. Retrieved from [Link]

  • Gonda, S., Laczko-Zöld, E., Vágvölgyi, M., & Vasas, A. (2020). Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography. PubMed Central. Retrieved from [Link]

  • Adesina, S. K., Olatunji, O. J., & Iwalewa, E. O. (2021). Zanthoxylum Species: A Review of Traditional Uses, Phytochemistry and Pharmacology in Relation to Cancer, Infectious Diseases and Sickle Cell Anemia. Frontiers in Pharmacology. Retrieved from [Link]

  • Vicaș, L., Mureșan, M. E., & Pallag, A. (2022). Formulation, Physico-Chemical Characterization, and Evaluation of the In Vitro Release Capacity of the Ruta graveolens L. Phytocomplex from Biodegradable Chitosan and Alginate Microspheres. MDPI. Retrieved from [Link]

  • (n.d.). This compound. Chemsrc. Retrieved from [Link]

  • (n.d.). International Journal of Pharmaceutics and Drug Analysis. Neliti. Retrieved from [Link]

  • (2023, November 29). The Phytochemical this compound from the Root of Zanthoxylum Bungeanum is an Effective Antiviral Against HMPV. Thailand Medical News. Retrieved from [Link]

  • Ramesh, C., Kumar, R., & Kumar, S. (2024). Driving/Critical Factors Considered During Extraction to Obtain Bioactive Enriched Extracts. Pharmacognosy Reviews. Retrieved from [Link]

  • Al-Mahdawe, A. A., & Al-Mallah, M. K. (2017). Isolation and identification of rutin from tissues cultures of ruta graveolens l. ResearchGate. Retrieved from [Link]

  • Bobade, A., Kanase, E., & Charate, M. (2020). GC-MS Study of Methanolic and Ethanolic Extract of Ruta graveolens Leaves. ResearchGate. Retrieved from [Link]

  • Narasimhan, N. S., & Alurkar, R. H. (1968). Synthesis of dihydro-gamma-fagarine and edulitine. Chemistry and industry, (16), 515. Retrieved from [Link]

  • (n.d.). Phytochemical investigation of an antimalarial plant Zanthoxylum zanthoxyloides. Retrieved from [Link]

Sources

Technical Support Center: A Guide to Preventing γ-Fagarine Degradation in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for γ-Fagarine (gamma-Fagarine). As a furoquinoline alkaloid with significant potential in various research fields, including virology and oncology, maintaining its structural integrity in solution is paramount for reproducible and accurate experimental outcomes.[1][2][3][4] This guide provides in-depth troubleshooting advice, protocols, and answers to frequently asked questions concerning the stability of γ-Fagarine.

Frequently Asked Questions & Troubleshooting

This section addresses common issues encountered by researchers when working with γ-Fagarine solutions.

Q1: I've prepared a stock solution of γ-Fagarine, but my experimental results are inconsistent. What could be causing this?

A1: Inconsistent results are often the first sign of compound degradation. γ-Fagarine, like many complex heterocyclic alkaloids, is susceptible to degradation from several environmental factors.[5][6] The primary culprits are typically:

  • Photodegradation: Furoquinolines as a class can be sensitive to light, particularly UV-A radiation.[7] Ambient laboratory light, especially over extended experimental periods, can induce photochemical reactions that alter the molecule's structure.

  • pH Instability: The stability of alkaloids is frequently pH-dependent.[8] Both strongly acidic and alkaline conditions can catalyze hydrolysis or other structural rearrangements. While specific data for γ-Fagarine is limited, related alkaloids are known to be acid-labile.[8]

  • Oxidation: Dissolved oxygen in your solvent can lead to oxidative degradation, a process that can be accelerated by light or trace metal contaminants.[6][9]

  • Thermal Stress: Elevated temperatures can accelerate the rate of all chemical degradation pathways.[6][8] While many experiments are conducted at 37°C, prolonged incubation can be detrimental without proper stability checks.

To diagnose the issue, review your handling procedures against the best practices outlined in this guide.

Q2: What is the definitive protocol for preparing and storing γ-Fagarine stock solutions to ensure maximum stability?

A2: Adherence to a strict preparation and storage protocol is the most effective way to prevent degradation. We have consolidated field-proven insights and manufacturer recommendations into the following workflow.

Experimental Protocol: Stock Solution Preparation & Storage

  • Pre-equilibration: Before opening, allow the vial of solid γ-Fagarine to equilibrate to room temperature for at least 60 minutes.[10][11] This prevents condensation of atmospheric moisture on the cold powder, which can introduce water and accelerate hydrolysis.

  • Solvent Selection: Use a high-purity, anhydrous grade of an appropriate organic solvent. γ-Fagarine is soluble in DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[10][11][12] For biological assays, DMSO is most common.

  • Oxygen Removal (Critical for Long-Term Storage): For maximum stability, use a solvent that has been de-gassed. This can be achieved by sparging with an inert gas (e.g., argon or nitrogen) for 15-20 minutes prior to use. This minimizes the risk of oxidative degradation.[6]

  • Dissolution: Prepare your stock solution on the same day it is needed whenever possible.[10][11] If solubility is an issue, gentle warming to 37°C or brief sonication in an ultrasonic bath can be effective.[11]

  • Aliquoting & Storage: If storage is unavoidable, immediately aliquot the stock solution into smaller, single-use volumes in tightly sealed vials (amber or wrapped in foil).[10] This avoids repeated freeze-thaw cycles which can degrade the compound and introduce moisture.[12]

  • Storage Conditions: Store aliquots at -20°C for short-term use (up to two weeks) or at -80°C for longer-term storage (up to 6 months).[10][12] For any solution stored longer than one month, we recommend re-validating its concentration and purity via HPLC before use.[12]

Data Presentation: Recommended Storage Conditions for γ-Fagarine

FormTemperatureRecommended DurationKey Precautions
Solid -20°CUp to 3 yearsKeep desiccated and tightly sealed.[11][12]
+4°CUp to 2 yearsStore in a dark, dry, and well-ventilated place.[12][13][]
In Solution -20°CUp to 1 monthUse inert gas-sparged solvent; aliquot in amber vials to avoid freeze-thaw cycles.[10][12]
-80°CUp to 6 monthsHighest stability option for solutions; all other precautions apply.[12]
Q3: My experimental buffer is at pH 8.5. Is this a concern for γ-Fagarine stability?

A3: Yes, this is a valid concern. While the optimal pH for γ-Fagarine has not been extensively published, alkaloids can be susceptible to degradation under alkaline conditions, often through hydrolysis of ester or other labile groups.[8]

Troubleshooting & Validation Protocol:

  • Pilot Stability Test: Before committing to a large-scale experiment, perform a small pilot test. Prepare a solution of γ-Fagarine in your pH 8.5 buffer and a control solution in a neutral buffer (e.g., pH 7.0-7.4).

  • Time-Course Analysis: Incubate both solutions under your exact experimental conditions (e.g., 37°C for 24 hours).

  • Analytical Comparison: At various time points (e.g., 0, 4, 8, 24 hours), analyze an aliquot from each solution using a stability-indicating HPLC method.

  • Evaluation: A loss of peak area for the parent γ-Fagarine compound or the appearance of new peaks in the pH 8.5 sample relative to the neutral control indicates degradation. If degradation is significant (>5-10%), you may need to adjust your experimental design or buffer system.

Q4: How can I definitively confirm that my compound has degraded and what can I do to identify the byproducts?

A4: Confirmation and characterization of degradation require robust analytical chemistry techniques.[15]

  • Confirmation of Degradation (Quantitative): A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the gold standard.[15] This method must be able to resolve the parent γ-Fagarine peak from any potential degradation products, impurities, or excipients. A validated method will show a decrease in the area of the parent peak over time if degradation is occurring. Analysis is often performed using a UV detector (HPLC-DAD) or ELSD.[16]

  • Identification of Degradation Products (Qualitative): To identify the chemical nature of the degradation byproducts, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred technique.[15] By analyzing the mass-to-charge ratio (m/z) of the new peaks appearing in your chromatogram, you can determine their molecular weights. Further structural elucidation can be achieved with tandem mass spectrometry (MS/MS) or by collecting the fraction and analyzing it via Nuclear Magnetic Resonance (NMR) spectroscopy .[15]

Visualized Workflows and Pathways

To provide further clarity, we have developed diagrams illustrating key processes and concepts discussed in this guide.

G cluster_prep Solution Preparation cluster_use Usage & Storage prep_start Start: Solid γ-Fagarine Vial equilibrate Equilibrate Vial to Room Temp (1 hr) prep_start->equilibrate dissolve Dissolve Solid in Degassed Solvent equilibrate->dissolve sparge Sparge Anhydrous Solvent with N2/Ar sparge->dissolve store_q Storage Required? dissolve->store_q use_now Use Immediately (Recommended) store_q->use_now No aliquot Aliquot into single-use amber vials store_q->aliquot Yes store Store at -20°C (short-term) or -80°C (long-term) aliquot->store

Caption: Recommended workflow for preparing γ-Fagarine solutions.

G cluster_stress cluster_products Degradation Products parent γ-Fagarine (Stable) photo_prod Photodegradation Products parent->photo_prod Photolysis hydro_prod Hydrolysis Products parent->hydro_prod Hydrolysis oxi_prod Oxidation Products parent->oxi_prod Oxidation light Light (UV/Ambient) light->photo_prod ph pH Extremes (Acid/Alkaline) ph->hydro_prod oxygen Oxygen / ROS oxygen->oxi_prod temp Heat temp->photo_prod Accelerates all temp->hydro_prod Accelerates all temp->oxi_prod Accelerates all

Caption: Conceptual pathways of γ-Fagarine degradation.

References
  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved January 8, 2026, from [Link]

  • This compound | CAS 524-15-2 | ScreenLib. (n.d.). ScreenLib. Retrieved January 8, 2026, from [Link]

  • CAS 524-15-2 | γ-Fagarine. (n.d.). Phytochemicals online. Retrieved January 8, 2026, from [Link]

  • This compound | C13H11NO3 | CID 107936. (n.d.). PubChem. Retrieved January 8, 2026, from [Link]

  • This compound | CAS#:524-15-2. (2023, August 21). Chemsrc. Retrieved January 8, 2026, from [Link]

  • Showing metabocard for this compound (HMDB0030195). (n.d.). Human Metabolome Database. Retrieved January 8, 2026, from [Link]

  • γ-Fagarine. (n.d.). In Wikipedia. Retrieved January 8, 2026, from [Link]

  • This compound, 524-15-2. (n.d.). The Good Scents Company. Retrieved January 8, 2026, from [Link]

  • ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. (n.d.). IJRPR. Retrieved January 8, 2026, from [Link]

  • Thakur, L., et al. (2023). Factors affecting stability of natural medicines. ResearchGate. Retrieved January 8, 2026, from [Link]

  • Elucidation of microbial lignin degradation pathways using synthetic isotope-labelled lignin. (n.d.). Royal Society of Chemistry. Retrieved January 8, 2026, from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). MDPI. Retrieved January 8, 2026, from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). MDPI. Retrieved January 8, 2026, from [Link]

  • CAS No : 524-15-2 | Chemical Name : γ-Fagarine. (n.d.). Pharmaffiliates. Retrieved January 8, 2026, from [Link]

  • Furoquinoline alkaloids isolated from Balfourodendron riedelianum as photosynthetic inhibitors in spinach chloroplasts. (2013, March 5). PubMed. Retrieved January 8, 2026, from [Link]

  • Furoquinoline alkaloids from Teclea nobilis. (2003, December). PubMed. Retrieved January 8, 2026, from [Link]

  • Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Factors affecting the stability of drugs and drug metabolites in biological matrices. (n.d.). PubMed. Retrieved January 8, 2026, from [Link]

  • Organic Dye Photodegradation Using Niobium-Alkali Perovskite Photocatalysts: The Effect of the Alkali. (n.d.). MDPI. Retrieved January 8, 2026, from [Link]

  • Temperature and pH-Dependent Stability of Mitragyna Alkaloids. (2020, May 18). PubMed. Retrieved January 8, 2026, from [Link]

  • Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. (2022, May 18). MDPI. Retrieved January 8, 2026, from [Link]

  • Thermal Degradation Behavior of Structurally Diverse Alkanolamines: Insights into Stability, Physicochemical Property Changes, and Degradation Pathways. (2025, May 31). ResearchGate. Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting gamma-Fagarine Cell-Based Assay Variability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gamma-Fagarine cell-based assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the complexities of working with this versatile furoquinoline alkaloid. As a Senior Application Scientist, I have compiled this resource based on established scientific principles and field-proven insights to help you achieve robust and reproducible results.

Introduction to this compound

This compound is a natural alkaloid with a growing profile of biological activities, including antiviral (acting against Hepatitis C and human metapneumovirus), mutagenic, and anti-cancer properties.[1][2] Its diverse effects make it a compound of significant interest in drug discovery. However, like many natural products, it presents unique challenges in cell-based assay systems, often leading to variability and reproducibility issues.[3][4] This guide will address these common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Compound & Reagent Issues

Q1: My this compound stock solution appears cloudy or precipitates when diluted in cell culture medium. What's happening and how can I fix it?

A1: This is a common issue related to the solubility of this compound. While soluble in organic solvents like DMSO, chloroform, and acetone, its aqueous solubility is limited.[5][6] When a concentrated DMSO stock is diluted into an aqueous culture medium, the this compound can precipitate out of solution, leading to inconsistent concentrations in your assay wells.

Causality: The rapid change in solvent polarity from organic (DMSO) to aqueous (media) reduces the solubility of hydrophobic compounds like this compound, causing them to aggregate or precipitate.

Solutions & Protocol:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is as low as possible, ideally below 0.5%, to minimize solvent-induced cytotoxicity and solubility issues.

  • Two-Step Dilution: Prepare an intermediate dilution of your this compound stock in a serum-free medium or PBS before the final dilution in your complete culture medium. This gradual change in solvent polarity can improve solubility.

  • Pre-warmed Media: Use pre-warmed (37°C) culture media for dilutions, as this can slightly increase the solubility of some compounds.

  • Vortexing: Vortex the diluted solution thoroughly immediately after preparation to ensure a homogenous suspension.

Protocol for Preparing this compound Working Solutions:

  • Prepare a high-concentration stock solution (e.g., 10-20 mM) of this compound in 100% DMSO.

  • For your experiment, perform a serial dilution from the stock solution in 100% DMSO to create a range of concentrations that are 200x your final desired concentrations.

  • Just before adding to your cells, dilute each 200x DMSO stock 1:100 into pre-warmed, serum-free medium. Vortex immediately. This creates a 2x intermediate dilution.

  • Add an equal volume of this 2x intermediate dilution to your cells in the assay plate, resulting in a 1x final concentration and a final DMSO concentration of 0.5%.

Q2: I'm observing a high background signal in my cell viability assay (e.g., MTT, XTT) in wells with this compound, even in "no-cell" controls. Why?

A2: This is a classic example of assay interference, a common problem with natural products.[7] this compound, due to its chemical structure, may directly reduce the tetrazolium salts (like MTT) to a colored formazan product without any cellular enzymatic activity. This leads to a false-positive signal, suggesting increased cell viability or proliferation when, in fact, it's a chemical artifact.[7]

Causality: The redox potential of this compound may allow it to directly donate electrons to the assay reagent, mimicking the action of cellular dehydrogenases.

Troubleshooting Workflow:

A High background in viability assay wells B Run 'no-cell' control with γ-Fagarine and assay reagent A->B C Is high background present in 'no-cell' wells? B->C D Yes: Direct interaction of γ-Fagarine with reagent C->D Yes E No: Potential general assay issue C->E No F Subtract background from γ-Fagarine-only wells D->F G Consider switching to an alternative assay (e.g., ATP-based, CellTiter-Glo®) D->G H Check for microbial contamination in culture/reagents E->H I Optimize cell seeding density and incubation time E->I J Address potential 'edge effects' in microplate E->J

Caption: Troubleshooting workflow for high background in cell viability assays.

Protocol: Cell-Free Interference Assay

  • Prepare a 96-well plate without cells.

  • Add the same volume of culture medium to each well as you would in your cellular assay.

  • Add serial dilutions of this compound to the wells, mirroring the concentrations used in your cell-based experiment. Include vehicle control (DMSO) wells.

  • Add the cell viability assay reagent (e.g., MTT, MTS) to each well.

  • Incubate the plate under the same conditions as your cell viability assay.

  • If required, add the solubilization solution.

  • Measure the absorbance or fluorescence at the appropriate wavelength.

  • If a signal is generated that correlates with the concentration of this compound, this confirms direct interference.

Cellular & Biological Variability

Q3: My results are inconsistent from one experiment to the next, even when I use the same this compound concentration. What are the likely biological sources of this variability?

A3: Biological variability is a significant challenge in cell-based assays. Key factors include cell passage number, seeding density, and overall cell health.[8][9]

Causality:

  • Cell Passage Number: Cells at high passage numbers can undergo genetic drift, changes in morphology, and altered metabolic rates, which can affect their response to compounds.

  • Cell Seeding Density: The number of cells per well is critical. Too few cells may result in a weak signal, while too many can lead to nutrient depletion, contact inhibition, and a change in the cellular response to a compound.[3]

  • Cell Health: Unhealthy or stressed cells will respond differently to a test compound compared to healthy, exponentially growing cells.

Best Practices for Consistency:

ParameterRecommendationRationale
Cell Passage Use cells within a consistent, low passage range (e.g., passages 5-20).Minimizes genetic drift and ensures a consistent cellular phenotype.
Seeding Density Empirically determine the optimal seeding density for each cell line and assay duration.Ensures cells are in the logarithmic growth phase during the experiment for maximal sensitivity and reproducibility.[3]
Cell Viability Always perform a cell count and viability check (e.g., trypan blue) before seeding.Confirms that you are starting with a healthy and consistent cell population.
Confluency Aim for a consistent confluency at the time of compound addition (e.g., 50-70%).Avoids artifacts from over-confluency or sparse cultures.

Protocol: Optimizing Cell Seeding Density

  • Prepare a 96-well plate.

  • Seed a specific cell line in serial dilutions, for example, from 1,000 to 20,000 cells per well.

  • Incubate the plate for the intended duration of your experiment (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, measure cell viability using a non-interfering assay (e.g., CellTiter-Glo®).

  • Plot the signal (e.g., luminescence) versus the number of cells seeded.

  • The optimal seeding density will be in the linear range of this curve, ensuring that the signal is proportional to the cell number and not limited by factors like nutrient depletion.

Q4: I'm performing an antiviral assay with this compound and my virus titers are inconsistent. What should I check?

A4: Variability in antiviral assays can stem from both the compound and the virus/cell system. Given this compound's known antiviral mechanisms, specific aspects of your assay design are critical.

Mechanism of Action Insight: Recent studies have shown that this compound can inhibit human metapneumovirus (hMPV) through a dual mechanism:

  • Inhibiting Viral Binding: It may interfere with the attachment of the virus to the cell surface by interacting with heparan sulfate proteoglycans (HSPG).[8]

  • Altering Lysosome pH: It can influence the pH of lysosomes, which is crucial for the replication of many viruses.[8]

Troubleshooting Antiviral Assay Variability:

  • Virus Stock Consistency: Use a single, high-titer, quality-controlled virus stock that has been aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles.[7]

  • Infection Time: The timing of this compound addition is crucial. To test for inhibition of binding, the compound should be added before or during viral inoculation. To test for post-entry effects, it should be added after the virus has been allowed to enter the cells.

  • Cell Monolayer Health: Ensure your cell monolayer is confluent and healthy at the time of infection. Unhealthy cells can lead to poor virus replication and inconsistent results.[7]

  • Infection Media: The composition of your infection media (e.g., presence or absence of serum) can impact both compound activity and virus infectivity. Keep this consistent.

Experimental Workflow Diagram:

cluster_pre Pre-Treatment (Binding Assay) cluster_post Post-Treatment (Replication Assay) A Seed cells in 96-well plate B Add γ-Fagarine dilutions A->B C Incubate (e.g., 1 hr) B->C D Add virus inoculum C->D E Incubate & measure endpoint D->E F Seed cells in 96-well plate G Add virus inoculum F->G H Incubate for viral entry (e.g., 1-2 hrs) G->H I Remove inoculum, wash cells H->I J Add γ-Fagarine dilutions I->J K Incubate & measure endpoint J->K

Caption: Experimental workflows to dissect the antiviral mechanism of this compound.

Conclusion

Successfully navigating the challenges of this compound cell-based assays requires a combination of meticulous technique and an understanding of the compound's inherent properties. By addressing potential issues with solubility, assay interference, and biological variability, researchers can generate more reliable and reproducible data. This guide provides a framework for troubleshooting common problems, but it is essential to empirically optimize conditions for your specific cell line and assay system.

References

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection - PMC. (n.d.). Retrieved January 8, 2026, from [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. (2018, April 16). Retrieved January 8, 2026, from [Link]

  • γ-Fagarine - Wikipedia. (n.d.). Retrieved January 8, 2026, from [Link]

  • Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. (2021, September 15). Retrieved January 8, 2026, from [Link]

  • Why can't I get reproducible results in cell based assays? - ResearchGate. (2021, January 16). Retrieved January 8, 2026, from [Link]

  • γ-Fagarine | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound, 524-15-2 - The Good Scents Company. (n.d.). Retrieved January 8, 2026, from [Link]

  • This compound | C13H11NO3 | CID 107936 - PubChem. (n.d.). Retrieved January 8, 2026, from [Link]

Sources

Technical Support Center: Overcoming Resistance to γ-Fagarine in Cancer Cells

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for γ-Fagarine research. This guide is designed to provide you, our fellow scientists and researchers, with practical, in-depth troubleshooting strategies for a common and critical challenge in cancer drug development: acquired resistance.

As a furoquinoline alkaloid, γ-Fagarine shows promise in various preclinical models.[1][2][3] However, as with many targeted therapies, cancer cells can develop mechanisms to evade its cytotoxic effects.[4][5][6] This resource synthesizes established principles of drug resistance and provides a logical framework for identifying and potentially overcoming resistance to γ-Fagarine in your experimental models.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and observations you may encounter during your research.

Q1: My cancer cell line's IC50 value for γ-Fagarine has increased dramatically after several passages. What is the likely cause?

An increase in the half-maximal inhibitory concentration (IC50) is the classic indicator of acquired resistance. This suggests that a subpopulation of cells with inherent or newly acquired resistance mechanisms has been selected for under the pressure of continuous drug exposure.[5][7] Before proceeding to complex mechanistic studies, we strongly recommend performing essential quality control:

  • Cell Line Authentication: Confirm the identity of your cell line using Short Tandem Repeat (STR) profiling.

  • Mycoplasma Testing: A mycoplasma contamination can significantly alter cellular response to drugs.

If these checks are clear, it is highly probable you have developed a γ-Fagarine-resistant cell line, which is a valuable tool for further investigation.

Q2: How do I systematically generate a γ-Fagarine-resistant cell line for my studies?

Developing a resistant model is a critical first step. The most common method involves continuous exposure to escalating drug concentrations.[8][9][10] A detailed protocol is provided in the Troubleshooting Guides section below. The process generally takes 3-18 months and involves culturing the parental cell line in gradually increasing doses of γ-Fagarine, allowing the cells to adapt and repopulate at each stage.[11]

Q3: Could resistance to γ-Fagarine cause cross-resistance to other anticancer drugs?

Yes, this is a distinct possibility and an important experimental question. If the resistance mechanism is broad—for example, the overexpression of multidrug resistance (MDR) efflux pumps like P-glycoprotein (P-gp/ABCB1)—then your cells may also exhibit resistance to a wide range of other structurally and functionally unrelated drugs.[12][13] Conversely, if the mechanism is target-specific, resistance may be limited to γ-Fagarine and closely related compounds.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed experimental workflows to confirm resistance and elucidate the underlying molecular mechanisms.

Guide 1: Generation and Validation of a γ-Fagarine Resistant Cell Line

This protocol outlines the standard methodology for developing a stable, drug-resistant cancer cell line from a sensitive parental line.

Rationale: By mimicking the selective pressure of therapy, we can generate a robust in vitro model to study the molecular changes that allow cancer cells to survive and proliferate in the presence of γ-Fagarine.[8][9][10]

Step-by-Step Protocol:

  • Determine Baseline Sensitivity: Using a standard cell viability assay (e.g., MTT, CellTiter-Glo), perform a dose-response curve for your parental cell line to establish the initial IC50 of γ-Fagarine.

  • Initiate Drug Exposure: Begin culturing the parental cells in a medium containing γ-Fagarine at a concentration equal to the IC10-IC20 (the concentration that inhibits 10-20% of cell growth).[9]

  • Gradual Dose Escalation: Once the cells have resumed a normal growth rate and morphology (typically after 2-3 passages), double the concentration of γ-Fagarine. Repeat this process of adaptation and dose escalation. If significant cell death (>50%) occurs, maintain the cells at the previous concentration for additional passages before attempting to increase the dose again.[10]

  • Establish a Stable Resistant Line: Continue this process until the cells can proliferate steadily in a concentration of γ-Fagarine that is at least 10-fold higher than the initial parental IC50.

  • Confirm Resistance Phenotype: Perform a parallel dose-response assay on the parental and the newly generated resistant cell line. The resulting rightward shift in the IC50 curve confirms the resistant phenotype.

  • Cryopreservation: Immediately cryopreserve validated resistant cells at a low passage number to ensure a consistent stock for future experiments.

Data Presentation: Validating Resistance

Cell Lineγ-Fagarine IC50 (µM)Fold Resistance
Parental (e.g., MCF-7)1.5 µM1x
Resistant (e.g., MCF-7/γ-Fag-R)18.0 µM12x
Guide 2: Investigating the Mechanism of Resistance

Once resistance is confirmed, the next crucial step is to determine how the cells are evading the drug. The following workflow provides a logical, hypothesis-driven approach to dissecting the resistance mechanism.

G start Resistant Cell Line (e.g., IC50 > 10x Parental) hypo1 Hypothesis 1: Increased Drug Efflux start->hypo1 hypo2 Hypothesis 2: Target Alteration start->hypo2 hypo3 Hypothesis 3: Bypass Pathway Activation start->hypo3 exp1 Experiment: Co-treat with Efflux Pump Inhibitor (e.g., Verapamil) + γ-Fagarine hypo1->exp1 res1_pos Result: IC50 Reverts to Parental Level (Re-sensitization) exp1->res1_pos Yes res1_neg Result: No significant change in IC50 exp1->res1_neg No con1 Conclusion: Efflux via ABC Transporters is a likely mechanism. Follow-up: - qPCR/WB for ABCB1, ABCG2 res1_pos->con1 res1_neg->hypo2 exp2 Experiment: Sequence putative target gene(s) in Parental vs. Resistant cells hypo2->exp2 res2_pos Result: Mutation found in Resistant Line exp2->res2_pos Yes res2_neg Result: No mutation found exp2->res2_neg No con2 Conclusion: Target mutation likely prevents drug binding. res2_pos->con2 res2_neg->hypo3 exp3 Experiment: - Phosphoproteomics - RNA-Seq Analysis (Parental vs. Resistant) hypo3->exp3 res3_pos Result: Upregulation of survival pathways (e.g., PI3K/Akt, MAPK) exp3->res3_pos con3 Conclusion: Cells have rewired signaling to bypass γ-Fagarine's effect. Follow-up: - Test inhibitors of bypass pathway res3_pos->con3

Caption: A logical workflow for dissecting γ-Fagarine resistance mechanisms.

Rationale: ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), function as molecular pumps that actively expel xenobiotics, including many chemotherapy drugs, from the cell.[12][13][14] Overexpression of these pumps is one of the most common mechanisms of multidrug resistance.[12]

Experimental Protocol:

  • Hypothesis Test: Determine the IC50 of γ-Fagarine in both parental and resistant cell lines in the presence or absence of a non-toxic concentration of an ABC transporter inhibitor, such as Verapamil (a known P-gp inhibitor).[15][16][17][18]

  • Plate Cells: Seed parental and resistant cells in 96-well plates for a standard viability assay.

  • Co-treatment: Treat cells with a serial dilution of γ-Fagarine, with one set of plates also receiving a constant concentration of Verapamil (e.g., 1-5 µM).

  • Incubation & Readout: Incubate for 72 hours, then measure cell viability.

  • Analysis: Calculate and compare the IC50 values. A significant decrease in the IC50 of the resistant line in the presence of Verapamil indicates that efflux is a key resistance mechanism.

Data Presentation: Effect of Efflux Pump Inhibitor

Cell LineTreatmentγ-Fagarine IC50 (µM)
Parentalγ-Fagarine alone1.5 µM
Parentalγ-Fagarine + Verapamil1.4 µM
Resistantγ-Fagarine alone18.0 µM
Resistant γ-Fagarine + Verapamil 2.1 µM

In this example, Verapamil re-sensitizes the resistant cells, strongly implicating ABC transporter activity.

Rationale: Cancer cells can adapt to a targeted therapy by "rewiring" their internal signaling networks. They may upregulate parallel survival pathways to compensate for the pathway being inhibited by the drug.[4][7] Unbiased, discovery-based approaches like phosphoproteomics and RNA-sequencing are powerful tools for identifying this rewiring.[19][20][21][22]

Experimental Approach: Phosphoproteomics & RNA-Seq

  • Sample Preparation: Culture parental and resistant cells with and without γ-Fagarine treatment. Harvest cell lysates (for phosphoproteomics) or RNA (for RNA-Seq).

  • Phosphoproteomic Analysis: Use mass spectrometry-based phosphoproteomics to identify and quantify changes in protein phosphorylation.[19][20][23] An increase in phosphorylation of key nodes in a survival pathway (e.g., AKT, ERK, S6K) in the resistant cells would suggest its activation.

  • RNA-Sequencing (RNA-Seq): Perform RNA-Seq to obtain a global snapshot of gene expression.[24][25][26] This can reveal upregulation of kinases, growth factor receptors, or anti-apoptotic genes that constitute a bypass mechanism.[24][26][27]

  • Bioinformatic Analysis: Analyze the data to identify differentially phosphorylated proteins or expressed genes and map them to known signaling pathways (e.g., KEGG, Reactome).

G cluster_sensitive Sensitive Cell cluster_resistant Resistant Cell GF_S Growth Factor Rec_S Receptor GF_S->Rec_S Pathway_S Primary Pathway (e.g., Target Kinase) Rec_S->Pathway_S Prolif_S Proliferation & Survival Pathway_S->Prolif_S g_fag_S γ-Fagarine g_fag_S->Pathway_S GF_R Growth Factor Rec_R Receptor GF_R->Rec_R Pathway_R Primary Pathway (Target Kinase) Rec_R->Pathway_R Bypass Bypass Pathway Activated (e.g., PI3K/Akt) Rec_R->Bypass Prolif_R Proliferation & Survival Pathway_R->Prolif_R g_fag_R γ-Fagarine g_fag_R->Pathway_R Bypass->Prolif_R

Caption: Activation of a bypass signaling pathway to overcome drug inhibition.

References

  • Bellamy, W. T., Dalton, W. S., Kailey, J. M., Gleason, M. C., McCloskey, T. M., Dorr, R. T., & Alberts, D. S. (1988). Verapamil Reversal of Doxorubicin Resistance in Multidrug-resistant Human Myeloma Cells and Association with Drug Accumulation and DNA Damage. Cancer Research. [Link]

  • Choi, C. H. (2005). ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Cancer Cell International. [Link]

  • El-Khoury, R., & El-Hayek, S. (2020). Investigation of cancer drug resistance mechanisms by phosphoproteomics. PubMed. [Link]

  • Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature. [Link]

  • Bukowski, K., Kciuk, M., & Kontek, R. (2020). Mechanisms of multidrug resistance in cancer chemotherapy. International Journal of Molecular Sciences. [Link]

  • Nikolaou, M., Pavlopoulou, A., Georgakilas, A. G., & Kyrodimos, E. (2018). The challenge of drug resistance in cancer treatment: a current overview. Clinical & Experimental Metastasis. [Link]

  • Li, W., Zhang, H., Assaraf, Y. G., Zhao, K., Xu, X., Xie, J., ... & Chen, Z. S. (2016). Overcoming ABC transporter-mediated multidrug resistance: Molecular mechanisms and novel therapeutic drug strategies. Drug Resistance Updates. [Link]

  • Dalton, W. S., Grogan, T. M., Meltzer, P. S., Scheper, R. J., Durie, B. G., Taylor, C. W., ... & Salmon, S. E. (1989). Drug-resistance in multiple myeloma and non-Hodgkin's lymphoma: detection of P-glycoprotein and potential circumvention by addition of verapamil to chemotherapy. Journal of Clinical Oncology. [Link]

  • Binkhathlan, Z., & Lavasanifar, A. (2013). P-glycoprotein inhibition as a therapeutic approach for overcoming multidrug resistance in cancer: a review of the state of the art and future perspectives. Current Cancer Drug Targets. [Link]

  • Holohan, C., Van Schaeybroeck, S., Longley, D. B., & Johnston, P. G. (2013). Cancer drug resistance: an evolving paradigm. Nature Reviews Cancer. [Link]

  • Antunes, J., & Fardilha, M. (2022). Mechanisms that contribute to the acquired resistance of cancer cells to anticancer drugs. ResearchGate. [Link]

  • Durie, B. G., & Dalton, W. S. (1988). Reversal of drug-resistance in multiple myeloma with verapamil. British Journal of Haematology. [Link]

  • Lu, J. (2020). ABC Transporters and Cancer Drug Resistance. Imperial Bioscience Review. [Link]

  • Vyse, S., McCarthy, F., Broncel, M., Paul, A., Wong, J. P., Bhamra, A., & Huang, P. H. (2017). Quantitative phosphoproteomic analysis of acquired cancer drug resistance to pazopanib and dasatinib. Journal of Proteomics. [Link]

  • Creative Bioarray. (n.d.). Establishment of Drug-resistant Cell Lines. Creative Bioarray. [Link]

  • Kim, J. H., & Lee, J. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments. [Link]

  • Yusa, K., & Tsuruo, T. (1989). Reversal mechanism of multidrug resistance by verapamil: direct binding of verapamil to P-glycoprotein on specific sites and transport of verapamil outward across the plasma membrane of K562/ADM cells. Cancer Research. [Link]

  • Procell. (2024). Drug-resistant Cell Lines—Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers. Procell. [Link]

  • Barraja, P., Sferrazza, G., & Montalbano, M. (2012). Iodination Increases the Activity of Verapamil Derivatives in Reversing PGP Multidrug Resistance. Anticancer Research. [Link]

  • Nobre, M. (2014). Is there a commonly used protocol for making cancer cell lines drug resistant? ResearchGate. [Link]

  • Lee, M. C., Lopez-Diaz, F. J., Khan, S. Y., Tariq, M. A., Day, A. M., Vaske, C. J., ... & Pourmand, N. (2014). Single-cell analyses of transcriptional heterogeneity during drug tolerance transition in cancer cells by RNA sequencing. Proceedings of the National Academy of Sciences. [Link]

  • Sivasankaran, B., & Govindasamy, K. (2018). Differential Expression and Pathway Analysis in Drug-Resistant Triple-Negative Breast Cancer Cell Lines Using RNASeq Analysis. PubMed. [Link]

  • Wikipedia. (n.d.). Furoquinoline alkaloid. Wikipedia. [Link]

  • Cifani, P., & Kentsis, A. (2017). Phosphoproteomics: a valuable tool for uncovering molecular signaling in cancer cells. Landes Bioscience. [Link]

  • Human Metabolome Database. (n.d.). Showing metabocard for gamma-Fagarine (HMDB0030195). HMDB. [Link]

  • Smith, H. W. (2013). Ways to generate drug-resistant cancer cell lines? ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

  • Nowak, A., & Nawrot, J. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules. [Link]

  • Wikipedia. (n.d.). γ-Fagarine. Wikipedia. [Link]

  • Lexogen. (2024). RNA-Seq in Cancer Research: Driving Precision Medicine Forward. Lexogen. [Link]

  • Champions Oncology. (2024). Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. Champions Oncology. [Link]

  • Nowak, A., & Nawrot, J. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • Bioengineer.org. (2024). Unlocking RNA Sequencing for Precision Cancer Treatment. Bioengineer.org. [Link]

  • Kuete, V., Sandjo, L. P., Ouete, J. L., & Efferth, T. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine. [Link]

  • Al-Sinani, S., Eltayeb, E. A., & Farooq, M. (2021). Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. Frontiers in Pharmacology. [https://www.frontiersin.org/articles/10.3389/fphar.2021.782 alkaloids-in-the-battle-against-cancer-overview-of-molecular-mechanisms/]([Link] alkaloids-in-the-battle-against-cancer-overview-of-molecular-mechanisms/)

  • Mondal, A., Gandhi, A., & Saad, M. (2019). Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms. Molecules. [Link]

  • BioCrick. (n.d.). This compound. BioCrick. [Link]

  • The Good Scents Company. (n.d.). This compound. The Good Scents Company. [Link]

  • Imran, M., Ullah, A., & Khan, S. A. (2023). Therapeutic potential of mangiferin in cancer: Unveiling regulatory pathways, mechanisms of action, and bioavailability enhancements – An updated review. Phytotherapy Research. [Link]

Sources

Technical Support Center: Optimizing γ-Fagarine Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for γ-Fagarine, a furoquinoline alkaloid of significant interest for its diverse biological activities, including antiviral and anti-inflammatory properties.[1][2] This document is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for optimizing the dosage of γ-Fagarine in preclinical in vivo models. Our goal is to equip you with the necessary information to design robust experiments, troubleshoot common issues, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

This section addresses foundational questions that frequently arise during the initial phases of in vivo study design with γ-Fagarine.

Q1: What is γ-Fagarine and what are its primary biological activities?

A1: γ-Fagarine (gamma-Fagarine) is a furoquinoline alkaloid found in various plant species, such as those from the Rutaceae family.[2][3] It is recognized for a range of biological effects. Notably, it has demonstrated antiviral activity against human metapneumovirus (hMPV) both in vitro and in vivo.[1][4] It has also been shown to possess anti-HCV activity with an IC50 of 20.4 μg/mL.[3][5] Additionally, some studies have indicated that γ-Fagarine can induce sister chromatid exchanges (SCEs) and may have mutagenic properties, which are critical safety considerations for dose and study duration planning.[6][7]

Q2: What is a reasonable starting dose for γ-Fagarine in a mouse model?

A2: A published study on the antiviral effects of γ-Fagarine in an hMPV-infected mouse model utilized an oral gavage dose of 25 mg/kg.[1][4][8] This serves as an excellent evidence-based starting point for your own dose-range finding studies. However, it is crucial to recognize that the optimal dose is highly dependent on the animal model, disease state, and specific endpoints of your study. A pilot study to determine the dose-response curve and establish the maximum tolerated dose (MTD) is always recommended.[9]

Q3: What physicochemical properties of γ-Fagarine are critical for formulation?

A3: γ-Fagarine is an alkaloid with a molar mass of approximately 229.23 g/mol .[2][10] Like many alkaloids, it is poorly soluble in water (estimated at 8.779 mg/L at 25 °C).[11] This low aqueous solubility is the most critical challenge for in vivo administration and necessitates the use of specialized vehicle formulations to ensure consistent and adequate bioavailability.[12]

Q4: How do I select the most appropriate vehicle for administering γ-Fagarine?

A4: Selecting the right vehicle is paramount for achieving reliable results with a poorly soluble compound like γ-Fagarine. The choice depends on the route of administration (e.g., oral, intraperitoneal) and the required dose concentration. A vehicle-only control group should always be included in your experiments to differentiate the effects of the compound from the vehicle itself.[13][14]

Below is a summary of common vehicle strategies.

Table 1: Comparison of Vehicle Systems for Poorly Soluble Compounds
Vehicle StrategyCommon ComponentsAdvantagesDisadvantages & Considerations
Aqueous Suspension Suspending agent (e.g., 0.5-1% CMC), wetting agent/surfactant (e.g., 0.1-0.5% Tween 80) in saline or water.Generally well-tolerated and suitable for oral administration.Requires careful homogenization to ensure dose uniformity; risk of compound settling.[13]
Co-solvent System DMSO, PEG-400, Propylene Glycol (PG), Ethanol. Typically diluted with saline or PBS.Achieves a true solution, ensuring dose uniformity.Organic solvents can cause local irritation or systemic toxicity at higher concentrations.[14][15] Final DMSO concentration should ideally be <10%.
Lipid-based Formulations Corn oil, sesame oil, or specialized systems like Self-Emulsifying Drug Delivery Systems (SEDDS).Can significantly enhance oral bioavailability for lipophilic compounds.[13]More complex to formulate; not suitable for intravenous routes. May influence physiological lipid levels.
Inclusion Complexes Cyclodextrins (e.g., HP-β-CD, SBE-β-CD).Increases aqueous solubility and can improve stability.[16]Can have their own pharmacological effects and may alter the pharmacokinetic profile.

Troubleshooting Guide for In Vivo Studies

This section provides a logical framework for diagnosing and resolving common issues encountered during your experiments.

Q5: My study is showing a lack of efficacy. What are the likely causes?

A5: A lack of efficacy can stem from multiple factors related to the compound's formulation and delivery.

  • Poor Bioavailability: The most common culprit for a poorly soluble compound. γ-Fagarine may not be reaching systemic circulation or the target tissue in sufficient concentrations.[13]

    • Troubleshooting Steps:

      • Re-evaluate Your Vehicle: Is your suspension uniform? If using a co-solvent, is the compound precipitating upon injection into the animal? Consider reformulating with a different system, such as a lipid-based vehicle, to enhance absorption.[17]

      • Assess Compound Stability: Confirm that γ-Fagarine is not degrading in your chosen vehicle over the duration of the experiment.[13]

      • Consider Route of Administration: If using oral gavage, first-pass metabolism could be a factor. While more invasive, an intraperitoneal (IP) or intravenous (IV) route (if a suitable solubilizing vehicle is found) could be explored to bypass this.[9]

  • Insufficient Dose: The dose may be too low to elicit a therapeutic response.

    • Troubleshooting Steps:

      • Review Dose-Response Data: If you did not perform a pilot dose-escalation study, this is a critical next step. Test a range of doses (e.g., 10, 25, 50 mg/kg) to establish a relationship between dose and effect.[9]

Q6: I'm observing unexpected toxicity or adverse events in my animals. How do I investigate this?

A6: Distinguishing between compound-induced and vehicle-induced toxicity is the primary objective.

  • Vehicle Toxicity: The vehicle itself can cause adverse effects, especially co-solvents like DMSO or PEG-400 at high concentrations.[14]

    • Troubleshooting Steps:

      • Analyze the Vehicle Control Group: This is your most important diagnostic tool. If animals in the vehicle-only group show similar signs of toxicity, the vehicle is the likely cause.[13]

      • Reduce Co-solvent Concentration: If using a co-solvent system, try to decrease the final concentration of the organic solvent by optimizing the formulation.

  • Compound Toxicity: The adverse events may be a direct result of γ-Fagarine's pharmacology.

    • Troubleshooting Steps:

      • Confirm Dose-Dependence: Do the toxic effects worsen at higher doses? This points towards compound-specific toxicity.

      • Review Known Toxicities: Remember that γ-Fagarine has been reported to have mutagenic potential.[6][7] Depending on the observed effects, you may need to conduct further safety assessments.

      • Reduce the Dose: Determine if a lower dose can maintain efficacy while eliminating the adverse effects.

Experimental Protocols & Workflows

Here we provide detailed methodologies for critical procedures in your study.

Workflow for In Vivo Dose Optimization

The following diagram outlines a systematic approach to developing and validating your γ-Fagarine dosage regimen.

Dose_Optimization_Workflow LitReview 1. Literature Review - Identify starting dose (e.g., 25 mg/kg) - Review PK/PD & toxicology data PhysChem 2. Physicochemical Analysis - Confirm poor aqueous solubility - Assess stability LitReview->PhysChem Vehicle 3. Vehicle Selection & Formulation - Choose system (e.g., suspension) - Prepare and test formulation for stability and homogeneity PhysChem->Vehicle PilotDRF 4. Pilot Dose-Range Finding (DRF) Study - Use 3-5 dose levels - Establish Maximum Tolerated Dose (MTD) - Identify preliminary effective dose range Vehicle->PilotDRF Definitive 5. Definitive Efficacy Study - Use 2-3 doses based on DRF results - Include vehicle and positive controls - Power study with sufficient n PilotDRF->Definitive PKPD 6. (Optional) PK/PD Study - Correlate plasma concentration with therapeutic effect Definitive->PKPD

Caption: A systematic workflow for optimizing γ-Fagarine dosage.

Protocol 1: Preparation of a γ-Fagarine Suspension for Oral Gavage

This protocol describes the preparation of a 5 mg/mL suspension, suitable for dosing a 25 mg/kg dose at a volume of 5 mL/kg. Adjust concentrations as needed.

Materials:

  • γ-Fagarine powder

  • Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.2% (v/v) Tween 80 in sterile saline

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Glass beaker or vial

Methodology:

  • Calculate Required Mass: Determine the total volume of suspension needed and calculate the required mass of γ-Fagarine.

  • Weigh Compound: Accurately weigh the γ-Fagarine powder.

  • Pre-wet the Powder: Place the powder in a mortar. Add a small volume of the vehicle (just enough to form a thick, uniform paste). This step, known as levigation, is critical to prevent powder clumping.[13]

  • Triturate: Grind the paste thoroughly with the pestle for 2-3 minutes to break down any aggregates.

  • Gradual Dilution: Slowly add the remaining vehicle in small increments, mixing continuously with the pestle to ensure the paste is smoothly incorporated into the liquid.

  • Transfer and Stir: Transfer the suspension to a glass vial containing a magnetic stir bar.

  • Homogenize: Place the vial on a stir plate and stir continuously for at least 30 minutes before dosing. The suspension should appear uniform and milky.

  • Maintain Suspension: Keep the suspension stirring throughout the dosing procedure to prevent the compound from settling, which would lead to inaccurate dosing.[13]

Decision Logic for Vehicle Selection

The choice of vehicle is a critical decision point. This diagram helps guide your selection process based on experimental needs.

Vehicle_Selection_Tree Start Start: Need to dose γ-Fagarine (poorly soluble) Route What is the route of administration? Start->Route Oral Oral (PO) or Intraperitoneal (IP) Route->Oral PO or IP IV Intravenous (IV) Route->IV IV DoseVol Is high dose concentration needed? Oral->DoseVol Cyclodextrin Requires true solution. Use Cyclodextrin (HP-β-CD) or other solubilizer. Requires extensive formulation. IV->Cyclodextrin Suspension Use Aqueous Suspension (e.g., CMC/Tween 80) DoseVol->Suspension No Cosolvent Consider Co-solvent System (e.g., PEG400/Saline) Test for precipitation DoseVol->Cosolvent Yes

Caption: A decision tree for selecting an appropriate vehicle.

References

  • This compound, 524-15-2 - The Good Scents Company. (Source: The Good Scents Company, URL: [Link])

  • Li, J., Zhao, Y., Dai, Y., Zhao, J., Li, Y., Wang, C., ... & Liu, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 336, 199223. (Source: NIH, URL: [Link])

  • Schimmer, O., & Leimeister, U. (1989). The SCE-inducing potency of the furoquinoline alkaloid, this compound, and a this compound-containing tincture from Rutae Herba, in cultured human lymphocytes. Mutagenesis, 4(6), 467–470. (Source: BioCrick, URL: [Link])

  • Li, J., Zhao, Y., Dai, Y., Zhao, J., Li, Y., Wang, C., ... & Liu, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 336, 199223. (Source: PubMed, URL: [Link])

  • Li, J., Zhao, Y., Dai, Y., Zhao, J., Li, Y., Wang, C., ... & Liu, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 336, 199223. (Source: ResearchGate, URL: [Link])

  • γ-Fagarine - Wikipedia. (Source: Wikipedia, URL: [Link])

  • This compound | CAS#:524-15-2 | Chemsrc. (Source: Chemsrc, URL: [Link])

  • What are the vehicles used to dissolve drugs for in vivo treatment? (Source: ResearchGate, URL: [Link])

  • Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. (Source: PubMed, URL: [Link])

  • This compound | C13H11NO3 | CID 107936 - PubChem. (Source: NIH PubChem, URL: [Link])

  • Silva, R., Ferreira, A., & Moreira, P. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 12-25. (Source: PubMed, URL: [Link])

  • How to calculate a right dose for in vivo study? (Source: ResearchGate, URL: [Link])

Sources

stability of gamma-Fagarine in DMSO at -20°C

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to the Stability and Handling of γ-Fagarine in DMSO

Introduction: Gamma-Fagarine (γ-Fagarine) is a furoquinoline alkaloid of significant interest in biomedical research, noted for its potential antiviral and anticancer properties.[1][2] The integrity of experimental data derived from in-vitro studies is critically dependent on the stability and purity of the compound stock solutions used. This guide provides a comprehensive technical overview, frequently asked questions (FAQs), and troubleshooting protocols concerning the stability of γ-Fagarine when stored in Dimethyl Sulfoxide (DMSO) at -20°C. Our goal is to empower researchers to maintain compound integrity, ensure experimental reproducibility, and accurately interpret their results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common queries our team receives regarding the handling and storage of γ-Fagarine.

Q1: What are the official recommendations for storing γ-Fagarine?

The storage conditions for γ-Fagarine can vary slightly between suppliers, but a consensus points towards low temperature, desiccation, and protection from light. For maximum long-term stability, refer to the supplier-specific recommendations.

FormStorage TemperatureKey PrecautionsSource(s)
Solid (Powder) -20°CDesiccate (keep dry)[3]
+4°CStore in a dark place[]
In DMSO Solution -20°CStable for ~1 month (re-test after)[5]
-20°CStable for "several months"[3]
-80°CStable for ~6 months[5]

Expert Insight: The discrepancy between +4°C and -20°C for the solid form often relates to expected storage duration. For short-term storage (weeks), +4°C is acceptable. For long-term archival storage (months to years), -20°C in a desiccated environment is the superior choice to minimize potential degradation from ambient moisture and thermal cycling.

Q2: I need to make a stock solution. What is the best practice for dissolving γ-Fagarine in DMSO?

Proper preparation of your stock solution is the first and most critical step in ensuring its stability. γ-Fagarine is soluble in DMSO.[3][5] The primary cause of future instability is often introduced at this stage, most commonly through moisture.

Causality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[6][7] The presence of even small amounts of water in the DMSO stock can significantly decrease the solubility of hydrophobic compounds and promote hydrolysis-based degradation over time, especially during freeze-thaw cycles.[8][9]

Therefore, using high-purity, anhydrous DMSO is non-negotiable. For a detailed methodology, refer to Protocol 3.1 in this guide.

Q3: How long can I realistically expect my γ-Fagarine DMSO stock to be stable at -20°C?

Based on supplier data and general chemical stability principles, a properly prepared γ-Fagarine stock solution in anhydrous DMSO should be considered stable for at least one month at -20°C .[5] Some sources suggest stability for "several months," but this is not guaranteed.[3]

Trustworthiness Principle: For critical experiments, it is highly advisable to re-qualify the stock solution's purity and concentration if it has been stored for longer than one month.[5] To avoid compromising a large batch, prepare smaller aliquots for daily use, thus protecting the main stock from repeated freeze-thaw cycles.[5]

Q4: What are the main factors that will cause my γ-Fagarine solution to degrade or precipitate?

There are three primary antagonists to the stability of your compound in DMSO:

  • Water: As discussed, water is the principal enemy. It gets into your stock from non-anhydrous DMSO, atmospheric humidity during preparation, or improper sealing of vials. Water reduces solubility and can act as a reactant for degradation.[9][10]

  • Freeze-Thaw Cycles: Each time the solution is frozen and thawed, it passes through a concentration gradient as DMSO and any absorbed water freeze at different rates. This can create localized areas of super-saturation, forcing the compound to precipitate out of solution. While one study on diverse compounds showed minimal loss after 11 cycles under ideal conditions, it is a significant risk and best practice is to avoid it.[5][9]

  • Light: Furoquinoline alkaloids, as a class, can be sensitive to light.[11] While DMSO itself does not promote photosensitivity, repeated exposure of the compound to light (especially UV) should be avoided. Storing solutions in amber vials and minimizing time outside the freezer is a prudent measure.

Q5: How can I visually inspect my solution for problems?

Before each use, perform a quick visual check after the aliquot has completely thawed to room temperature:

  • Clarity: The solution should be clear and free of any visible particles, cloudiness, or haze.

  • Precipitation: Look carefully at the bottom and sides of the vial for any solid material or crystals.

  • Color: Note the initial color of your stock solution. A significant change in color over time could indicate degradation. γ-Fagarine powder is typically yellow.[]

If you observe any of these issues, consult the Troubleshooting Guide (Section 2) .

Section 2: Troubleshooting Guide

This section provides actionable advice for common problems encountered during experiments.

Problem Encountered Potential Cause(s) Recommended Action(s)
Precipitate is visible in the vial after thawing. 1. Compound Precipitation: The stock concentration may be too high for the storage conditions, or water may have contaminated the DMSO. 2. Freeze-Thaw Stress: Repeated cycling has forced the compound out of solution.1. Attempt Re-solubilization: Warm the vial gently to 37°C and vortex or sonicate briefly (1-2 minutes) to see if the precipitate dissolves.[3] 2. Verify Concentration: If it re-dissolves, consider making future stocks at a slightly lower concentration. 3. Discard if Unsuccessful: If the precipitate does not redissolve, do not use the aliquot. The effective concentration is unknown and will lead to inaccurate results. Prepare a fresh stock.
My experimental results are inconsistent or show lower-than-expected activity. 1. Compound Degradation: The γ-Fagarine may have degraded over time, reducing the concentration of the active compound. 2. Inaccurate Concentration: The initial weighing was incorrect, or significant precipitation has occurred that is not easily visible.1. Run a Control Experiment: Compare the activity of your stored aliquot against a freshly prepared γ-Fagarine solution. 2. Analytical Qualification: If the discrepancy is confirmed, the most rigorous approach is to analyze the stored aliquot via HPLC to determine its purity and concentration relative to a standard. See Protocol 3.2 . 3. Review Handling Procedures: Ensure that best practices for storage and handling are being followed to prevent future issues.
I need to store my stock for >1 month at -20°C. Long-Term Stability Risk: The compound may not be stable beyond the recommended one-month period.1. Best Option - Use -80°C: If available, storage at -80°C is strongly preferred and extends the reliable shelf-life to approximately 6 months.[5] 2. Mandatory Aliquoting: Store the solution in small, single-use aliquots to eliminate all freeze-thaw cycles on the main stock. 3. Schedule Re-qualification: Plan to re-test the solution's integrity using HPLC (see Protocol 3.2 ) at your desired endpoint (e.g., 3 months) before using it in a final, large-scale experiment.

Section 3: Protocols & Methodologies

These protocols provide step-by-step instructions for key procedures. Adherence to these methods is a self-validating system for ensuring compound integrity.

Protocol 3.1: Preparation of a High-Concentration γ-Fagarine Stock Solution
  • Preparation: Allow the sealed container of solid γ-Fagarine to equilibrate to room temperature for at least 60 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.[3]

  • Environment: Perform all steps in a clean, dry environment. A fume hood is recommended.

  • Weighing: Using an analytical balance, accurately weigh the desired amount of γ-Fagarine powder into a sterile, appropriately sized glass vial (amber glass is preferred).

  • Solvent Addition: Add the calculated volume of anhydrous (≤0.02% water) DMSO to the vial to achieve the target concentration.

  • Dissolution: Cap the vial tightly and vortex vigorously for 1-2 minutes. If the solid is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C.[3] Visually confirm that no solid particles remain.

  • Aliquoting: Once fully dissolved, immediately dispense the stock solution into single-use, low-volume amber glass or polypropylene vials with tight-sealing caps. The volume of each aliquot should be sufficient for one experiment.

  • Storage: Tightly cap the aliquots, label them clearly with the compound name, concentration, date, and your initials. Place them in a freezer box and store them immediately at -20°C or, preferably, -80°C.

Protocol 3.2: Assessing Compound Stability with HPLC-UV

This protocol provides a framework for quantitatively assessing the stability of your γ-Fagarine solution over time.

  • Time-Zero (T0) Analysis:

    • Immediately after preparing the stock solution (Protocol 3.1), dilute a small sample to a suitable concentration for HPLC analysis (e.g., 10-50 µM in your mobile phase or acetonitrile).

    • Inject the sample onto a suitable C18 HPLC column. Develop a gradient method (e.g., water/acetonitrile with 0.1% formic acid) that gives a sharp, symmetrical peak for γ-Fagarine.

    • Record the retention time and the peak area from the UV detector at an appropriate wavelength. This is your T0 reference.

  • Storage: Store the remaining aliquots at -20°C as described previously.

  • Time-Point (Tx) Analysis:

    • At each desired time point (e.g., T1 = 1 week, T2 = 1 month, T3 = 3 months), remove one aliquot from the freezer.

    • Allow it to thaw completely to room temperature.

    • Prepare and analyze the sample using the exact same HPLC method and conditions as the T0 analysis.

  • Data Analysis:

    • Purity Check: Compare the chromatograms. Look for the appearance of any new peaks, which would indicate degradation products.

    • Concentration Check: Compare the peak area of the main γ-Fagarine peak at Tx to the peak area at T0. A significant decrease (>5-10%) in the peak area suggests either degradation or precipitation.

    • Calculation: Percent remaining = (Peak Area at Tx / Peak Area at T0) * 100.

Section 4: Visual Guides

Diagram 4.1: Recommended Workflow for Stock Solution Preparation & Storage

This diagram outlines the critical steps to ensure the initial quality and long-term viability of your γ-Fagarine stock solution.

G cluster_prep Preparation Phase cluster_storage Storage Phase cluster_use Experimental Use Equilibrate Equilibrate Solid to Room Temp Weigh Weigh Solid in Glass Vial Equilibrate->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex / Sonicate Until Clear Add_DMSO->Dissolve Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Store Store Immediately at -20°C or -80°C Aliquot->Store Thaw Thaw Single Aliquot Store->Thaw Inspect Visual Inspection (Clarity, Precipitate) Thaw->Inspect Use Use in Experiment Inspect->Use

Caption: Workflow for Preparing and Storing γ-Fagarine Stock Solutions.

Diagram 4.2: Troubleshooting Logic for Solution Instability

Use this decision tree if you encounter inconsistent experimental results or suspect issues with your compound stock.

G Start Inconsistent Results or Visible Precipitate? Check_Thawed Was aliquot visually inspected after thawing? Start->Check_Thawed Check_FT How many Freeze-Thaw cycles has the vial undergone? Check_Thawed->Check_FT No Precipitate Seen Cause_Precip Likely Cause: Precipitation Check_Thawed->Cause_Precip Precipitate Seen Check_Solvent Was Anhydrous DMSO used? Check_FT->Check_Solvent One (First Use) Cause_FT Likely Cause: Freeze-Thaw Stress Check_FT->Cause_FT More than one Cause_Water Likely Cause: Water Contamination Check_Solvent->Cause_Water No / Unsure Cause_Degrade Likely Cause: Chemical Degradation Check_Solvent->Cause_Degrade Yes Action_Requalify Action: Re-qualify with HPLC or prepare fresh stock Cause_Precip->Action_Requalify Action_Aliquot Action: Discard vial. Use single-use aliquots Cause_FT->Action_Aliquot Action_NewStock Action: Discard stock. Prepare fresh with Anhydrous DMSO Cause_Water->Action_NewStock Cause_Degrade->Action_Requalify

Sources

Technical Support Center: Spectroscopic Analysis of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-GFA-2026-01

Version: 1.0

Introduction

γ-Fagarine is a furoquinoline alkaloid of significant interest to researchers in pharmacology and natural product chemistry due to its wide range of biological activities, including antiviral and anti-inflammatory properties.[][2][3][4] Accurate quantification and characterization of γ-Fagarine are critical for research and development. However, its analysis via spectroscopic methods is often complicated by interference from the complex matrix in which it is typically found, such as plant extracts.[5][6]

This technical support guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common interference issues encountered during the spectroscopic analysis of γ-Fagarine. It is structured to provide immediate answers to common questions and in-depth guidance for complex analytical challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues and questions that arise during the analysis of γ-Fagarine.

Q1: My UV-Vis spectrum for a plant extract shows a broad, undefined peak where I expect to see γ-Fagarine. What is the likely cause?

A1: This is a classic case of spectral overlap. γ-Fagarine belongs to the furoquinoline alkaloid class, and many structurally similar alkaloids (e.g., Skimmianine, Dictamnine) are often co-extracted from the same plant source (family Rutaceae).[6][7] These related compounds have similar chromophores and thus exhibit maximum UV absorption in the same region (230-250 nm), leading to a composite peak.[7][8] To resolve this, chromatographic separation (like HPLC) prior to UV detection is essential.

Q2: I am using LC-MS, but my signal for γ-Fagarine is inconsistent and often much lower than expected. What's happening?

A2: You are likely experiencing a phenomenon known as the "matrix effect," a common issue in mass spectrometry.[9][10] Co-eluting compounds from your sample matrix (e.g., phospholipids, salts, other metabolites) can interfere with the ionization of γ-Fagarine in the MS source, either suppressing or enhancing the signal.[10] This leads to poor reproducibility and inaccurate quantification. A more rigorous sample clean-up procedure or optimization of your chromatographic method to better separate γ-Fagarine from matrix components is required.

Q3: Can I use NMR to quantify γ-Fagarine directly in a crude extract?

A3: While possible with quantitative NMR (qNMR), it is challenging due to significant signal overlap from other compounds in a crude extract. The aromatic region of the ¹H NMR spectrum will be particularly crowded. Direct quantification is only feasible if you can identify a unique, well-resolved proton signal for γ-Fagarine that is free from interference. For reliable quantification, purification or chromatographic separation is strongly recommended.

Q4: My fluorescence measurements are showing high background noise and instability. Is this an interference issue?

A4: Yes, this is likely due to fluorescent interferents in your sample or solvent. Many natural products, including other alkaloids and phenolic compounds, can fluoresce. Impurities in your solvent can also contribute to background noise. Running a "blank" (your sample matrix without the analyte) is crucial to assess the level of background fluorescence. If the background is high, improved sample purification is necessary.

Section 2: Troubleshooting Guide by Analytical Method

This section provides detailed, method-specific troubleshooting workflows.

UV-Vis Spectrophotometry

UV-Vis is often used as a preliminary or detection method. Its primary limitation is a lack of specificity.

Problem: Poor resolution, peak fronting/tailing, or unexpected baseline shifts.[11]

Troubleshooting Workflow: UV-Vis Analysis

start Start: Inaccurate UV-Vis Reading check_blank Step 1: Run a Solvent Blank. Is the baseline flat and near zero? start->check_blank check_cuvette Step 2: Check Cuvette. Is it clean, unscratched, and correctly oriented? check_blank->check_cuvette Yes solution_solvent Solution: Use fresh, high-purity solvent. check_blank->solution_solvent No check_matrix Step 3: Run a Matrix Blank. (Extract without γ-Fagarine) Is there significant absorbance? check_cuvette->check_matrix Yes solution_cuvette Solution: Clean or replace cuvette. Ensure proper placement. check_cuvette->solution_cuvette No solution_separation Solution: High probability of spectral overlap from matrix. Implement chromatographic separation (HPLC). check_matrix->solution_separation Yes (High Absorbance) solution_cleanup Solution: Implement better sample cleanup. (e.g., SPE) to remove interferents. check_matrix->solution_cleanup Yes (Moderate Absorbance) end_point Problem Resolved solution_separation->end_point solution_cleanup->end_point solution_cuvette->end_point solution_solvent->end_point

Caption: Troubleshooting workflow for UV-Vis analysis.

High-Performance Liquid Chromatography (HPLC-UV/PDA)

HPLC is the most common technique for separating γ-Fagarine from interfering compounds before quantification.[7][8]

Problem: Co-elution of γ-Fagarine with another compound, leading to an impure peak and inaccurate quantification.

Protocol: Peak Purity Analysis with a Photodiode Array (PDA) Detector
  • Acquire Data: Run your HPLC method and ensure the PDA detector is set to scan across a relevant wavelength range (e.g., 220-400 nm).

  • Select Peak of Interest: In your chromatography software, select the peak corresponding to γ-Fagarine.

  • Perform Peak Purity Analysis: Use the software's built-in function to analyze the spectral homogeneity across the peak. The software compares spectra from the upslope, apex, and downslope of the peak.

  • Interpret Results:

    • Pure Peak: The spectra will be identical, and the software will report a high "purity" or "match" factor.

    • Impure Peak: The spectra will differ, indicating the presence of a co-eluting species. The software will flag the peak as impure.

If the peak is impure:

  • Optimize Mobile Phase: Adjust the solvent ratio (e.g., increase the aqueous component) or change the organic modifier (e.g., from acetonitrile to methanol) to improve the resolution between γ-Fagarine and the interferent.

  • Modify Gradient: If using a gradient, make it shallower around the elution time of γ-Fagarine to increase separation.

  • Change Column Chemistry: Switch to a column with a different stationary phase (e.g., from C18 to a Phenyl-Hexyl or Cyano phase) to exploit different separation mechanisms.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers the highest selectivity and sensitivity but is susceptible to matrix effects.[9]

Problem: Inconsistent signal intensity and poor reproducibility due to ion suppression or enhancement.[10]

Protocol: Quantifying and Mitigating Matrix Effects

This protocol uses the post-extraction spike method to calculate a Matrix Factor (MF).[10]

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte (γ-Fagarine) and an internal standard (IS) into the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Process a blank matrix sample (e.g., a plant extract known to not contain γ-Fagarine) through your entire extraction procedure. Spike the analyte and IS into the final, processed extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and IS into the blank matrix before starting the extraction procedure.

  • Analyze and Calculate: Analyze all three sets by LC-MS.

  • Calculate Matrix Factor (MF):

    • MF = (Peak Area in Set B) / (Peak Area in Set A)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

    • An MF = 1 indicates no matrix effect.

  • Calculate Recovery (RE):

    • RE = (Peak Area in Set C) / (Peak Area in Set B)

Data Interpretation and Solutions:

Matrix Factor (MF)Recovery (RE)Interpretation & Recommended Action
~ 1.0 Good (>80%) Ideal. Method is robust.
< 0.8 or > 1.2 Good (>80%) Significant Matrix Effect. Recovery is fine, but ionization is compromised. Action: Improve chromatographic separation to move the analyte away from the interfering matrix components. Consider using a stable isotope-labeled internal standard.
~ 1.0 Poor (<60%) Poor Extraction Efficiency. No matrix effect, but the analyte is being lost during sample preparation. Action: Re-evaluate and optimize the sample preparation method (e.g., change SPE sorbent, adjust solvent pH).
< 0.8 or > 1.2 Poor (<60%) Both Matrix Effect and Poor Recovery. The method requires significant redevelopment. Action: Focus on a more rigorous sample cleanup (e.g., multi-stage SPE, liquid-liquid extraction) followed by chromatographic optimization.
Workflow: Mitigating LC-MS Matrix Effects

start Start: Matrix Effect Detected (MF < 0.8 or > 1.2) dilute Strategy 1: Dilute the Sample. Does this bring MF closer to 1? start->dilute chromatography Strategy 2: Improve Chromatography. Increase separation from matrix. dilute->chromatography No solution_dilute Solution: Simple dilution is sufficient. dilute->solution_dilute Yes cleanup Strategy 3: Enhance Sample Cleanup. (e.g., use a more selective SPE phase) chromatography->cleanup Unsuccessful solution_chrom Solution: Method is now robust. chromatography->solution_chrom Successful is Strategy 4: Use a Stable Isotope-Labeled Internal Standard (SIL-IS). cleanup->is Unsuccessful solution_cleanup Solution: Cleaner extract has removed interference. cleanup->solution_cleanup Successful solution_is Solution: SIL-IS co-elutes and experiences the same matrix effect, providing the most accurate correction. is->solution_is end_point Problem Resolved solution_dilute->end_point solution_chrom->end_point solution_cleanup->end_point solution_is->end_point

Caption: Decision workflow for mitigating LC-MS matrix effects.

Section 3: References

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Taylor & Francis Online. [Link]

  • Gamma-Fagarine | C13H11NO3. PubChem, NIH. [Link]

  • Mass Spectra of Some Furoquinoline Alkaloids. Scribd. [Link]

  • Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by UPLC-PDA and ESI-Q-TOF/MS. MDPI. [Link]

  • TROUBLESHOOTING GUIDE. Restek. [Link]

  • Furoquinoline alkaloids from Teclea nobilis. PubMed. [Link]

  • This compound | CAS:524-15-2. BioCrick. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. MDPI. [Link]

  • γ-Fagarine. Wikipedia. [Link]

  • Troubleshooting Common Spectrometer Issues. Verichek Technical Services. [Link]

  • Spectrophotometer Selection and Troubleshooting: A Practical Guide. Sper Scientific Direct. [Link]

  • The matrix effect of the compounds in beverage. ResearchGate. [Link]

  • Spectrophotometer Selection and Troubleshooting. Biocompare. [Link]

  • Matrix effect and extraction recovery for the three alkaloids and the IS in the rat biological samples. ResearchGate. [Link]

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. ResearchGate. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. PMC, NIH. [Link]

Sources

Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for γ-Fagarine. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this potent furoquinoline alkaloid in their experiments. γ-Fagarine holds significant promise due to its demonstrated antiviral, anti-cancer, and anti-malarial properties in vitro.[1] However, like many bioactive small molecules, its utility can be complicated by off-target effects, which can lead to data misinterpretation and experimental artifacts.

This document provides a structured, experience-driven approach to proactively identify, validate, and strategically minimize the off-target effects of γ-Fagarine, ensuring the integrity and success of your research.

PART 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding γ-Fagarine and the nature of off-target effects.

Q1: What is γ-Fagarine and what are its primary known biological activities?

A1: γ-Fagarine (CAS 524-15-2) is a furoquinoline alkaloid found in various plants.[1][2] It has been identified as a compound of interest due to a range of biological activities, including:

  • Antiviral Properties: It shows inhibitory activity against viruses such as Hepatitis C Virus (HCV) and human metapneumovirus (hMPV).[3][4][5][6][7][8][9] For HCV, its IC50 value is reported to be 20.4 μg/mL.[3][5][6][8][9] Its mechanism against hMPV may involve inhibiting virus-cell binding and modulating lysosome pH.[4]

  • Cytotoxic and Anti-Cancer Potential: It has demonstrated weak to significant cytotoxicity against various cancer cell lines, including lymphoma, leukemia, and breast cancer cells.[7]

  • Mutagenic Activity: It is a known mutagen and can induce sister chromatid exchanges (SCEs) in human lymphocytes, indicating it can cause DNA damage.[5][6][7][10] This is a critical off-target effect to consider in any experiment.

Q2: What are "off-target" effects and why are they a major concern?

A2: Off-target effects occur when a drug or small molecule interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended primary target.[11][12] These unintended interactions are a significant concern because they can lead to:

  • Unforeseen Toxicity: Causing cell death or adverse physiological responses unrelated to the desired therapeutic effect.[12]

  • Reduced Efficacy: Binding to off-targets can lower the effective concentration of the compound at its intended target.

Q3: Beyond mutagenicity, what other off-target effects should I be concerned about with γ-Fagarine?

A3: Given γ-Fagarine's chemical structure, it is plausible that it interacts with a broad range of cellular targets. A primary concern for molecules of this type is promiscuous inhibition of protein kinases. The human kinome consists of over 500 kinases that regulate nearly all cellular processes.[15] Unintended inhibition of one or more kinases can have profound effects on cell signaling, proliferation, and survival, often manifesting as unexpected cytotoxicity or altered cell behavior.[16]

Q4: How can I predict potential off-target effects of γ-Fagarine before I even start my wet-lab experiments?

A4: In silico (computational) approaches are powerful tools for generating hypotheses about potential off-targets.[11][17] These methods use the chemical structure of γ-Fagarine to predict its binding partners:

  • Chemical Similarity Approaches: Tools like Similarity Ensemble Approach (SEA) compare the structure of γ-Fagarine to a database of compounds with known biological targets.[18] If γ-Fagarine is structurally similar to known kinase inhibitors, for example, the algorithm will flag kinases as potential off-targets.

  • Machine Learning and AI: Advanced platforms use machine learning algorithms trained on vast datasets of compound-protein interactions to predict a target profile for a new molecule.[14][16]

  • Molecular Docking: This technique models the physical interaction between γ-Fagarine and the 3D structures of known proteins (like kinase ATP-binding pockets) to predict binding affinity.[17]

These computational predictions are not definitive proof of an interaction but provide an invaluable list of high-probability candidates for subsequent experimental validation.[12][19]

PART 2: Troubleshooting Guides

This section provides structured guidance for specific issues you may encounter during your experiments with γ-Fagarine.

Guide 1: Unexpected Cytotoxicity or Anti-Proliferative Effects

Scenario: You are using γ-Fagarine to study its antiviral effects at 10-20 µM, but you observe widespread cell death or a dramatic halt in proliferation that seems disproportionate to the expected mechanism.

Logical Workflow for Troubleshooting Unexpected Cytotoxicity

A Start: Unexpected Cytotoxicity Observed B Hypothesis 1: Off-Target Kinase Inhibition A->B C Hypothesis 2: Genotoxicity / DNA Damage A->C D Action: Perform Kinome-Wide Profiling Screen B->D E Action: Assess DNA Damage (e.g., γH2AX staining, Comet Assay) C->E F Analyze Kinome Data: Identify Potent Off-Target Hits D->F J Result: DNA Damage is confirmed E->J G Validate Hits in Cells: 1. Use selective inhibitor of hit 2. siRNA/shRNA knockdown of hit F->G H Result: Phenotype is replicated by controls G->H I Conclusion: Cytotoxicity is likely due to specific off-target kinase. H->I K Conclusion: Cytotoxicity is likely due to known mutagenic properties. J->K

Caption: Troubleshooting workflow for unexpected cytotoxicity.

Possible Cause 1: Off-Target Kinase Inhibition

The observed cytotoxicity may stem from γ-Fagarine inhibiting one or more protein kinases essential for cell survival or proliferation.

  • Recommended Action: Broad Kinase Profiling The most direct way to test this hypothesis is to perform a kinome-wide profiling screen.[20] Several commercial vendors offer this service, where they test your compound against a panel of hundreds of purified human kinases (e.g., KINOMEscan™, Reaction Biology, BPS Bioscience).[15][21][22] This will reveal which kinases, if any, are potently inhibited by γ-Fagarine at a given concentration.

    Table 1: Example Data from a Hypothetical Kinase Screen (10 µM γ-Fagarine)

    Target Kinase Kinase Family % Inhibition at 10 µM Implication
    On-Target (User Defined) 95% Expected Activity
    Aurora Kinase A Ser/Thr Kinase 92% Strong Off-Target. Known regulator of mitosis. Inhibition causes cell cycle arrest/apoptosis.[23]
    VEGFR2 Tyr Kinase 85% Strong Off-Target. Key regulator of angiogenesis and cell survival.
    p38α (MAPK14) Ser/Thr Kinase 45% Moderate Off-Target. Involved in stress response and apoptosis.[13]

    | CDK2 | Ser/Thr Kinase | 15% | Weak/Negligible Off-Target. |

  • Follow-Up Validation in Cells Once you have candidate off-targets from the screen, you must validate them in your experimental cell model.[24][25]

    • Phenocopy with a Selective Inhibitor: Treat your cells with a well-characterized, selective inhibitor of the identified off-target (e.g., Alisertib for Aurora Kinase A).[23] If this selective inhibitor reproduces the cytotoxicity you observed with γ-Fagarine, it strongly supports that this off-target is responsible.

    • Genetic Knockdown: Use siRNA or shRNA to reduce the expression of the suspected off-target kinase. If cells with reduced levels of the kinase are now resistant to γ-Fagarine-induced toxicity, this provides strong evidence for the on-target action.

Possible Cause 2: Genotoxicity and DNA Damage

γ-Fagarine is known to be mutagenic.[6][7] The observed cytotoxicity could be a direct result of irreparable DNA damage leading to apoptosis.

  • Recommended Action: Assess DNA Damage Markers

    • Immunofluorescence for γH2AX: Phosphorylation of the histone variant H2AX (to form γH2AX) is a sensitive and early marker of DNA double-strand breaks. Perform immunofluorescence staining for γH2AX foci in cells treated with γ-Fagarine. A significant increase in foci would confirm a DNA damage response.

    • Comet Assay (Single Cell Gel Electrophoresis): This method directly visualizes DNA damage in individual cells. Damaged DNA migrates further in the gel, creating a "comet tail." This provides a quantitative measure of DNA damage.

If these assays are positive, the observed cytotoxicity is likely linked to γ-Fagarine's genotoxic properties. The primary way to mitigate this is to use the absolute lowest concentration of the compound that still produces your desired on-target effect.

PART 3: Key Experimental Protocols & Workflows

This section provides detailed methodologies for key experiments discussed in this guide.

Protocol 1: General Workflow for Off-Target Identification and Mitigation

This workflow provides a comprehensive, multi-stage process for systematically addressing potential off-target effects.

cluster_0 Phase 1: Prediction & Screening cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Mitigation Strategy A In Silico Prediction (e.g., SEA, ML models) B Broad Biochemical Screen (e.g., Kinome Profiling @ 1-10 µM) A->B Generates Hypotheses C Identify High-Confidence Hits (% Inhibition > 80% or IC50 < 1 µM) B->C D Cell-Based Target Engagement Assay (e.g., Western Blot for p-Substrate) C->D E Phenotypic Validation (Selective Inhibitor Phenocopy, siRNA/shRNA Rescue) C->E F Is the off-target effect confounding the experiment? D->F E->F G Strategy 1: Dose Optimization Use lowest effective concentration to minimize off-target engagement. F->G Yes H Strategy 2: Use Counter-Screening Test hypotheses with selective inhibitors or genetic knockdowns as controls. F->H Yes I Strategy 3: Structural Modification (Medicinal Chemistry) Synthesize analogs to improve selectivity. F->I Yes J Proceed with Experiment with appropriate controls G->J H->J I->J

Caption: A systematic workflow for off-target characterization.

Protocol 2: Cell-Based Western Blot for Validating a Kinase Off-Target

This protocol describes how to determine if a candidate off-target kinase identified in a biochemical screen is active in your cellular model.

Objective: To measure the phosphorylation of a known, direct substrate of a suspected off-target kinase (e.g., Aurora Kinase A) in cells treated with γ-Fagarine. A decrease in substrate phosphorylation indicates target engagement and inhibition.

Materials:

  • Your cell line of interest

  • γ-Fagarine

  • Selective inhibitor for the off-target kinase (positive control)

  • DMSO (vehicle control)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-substrate and anti-total-substrate

  • Appropriate secondary antibodies

Procedure:

  • Cell Seeding: Plate your cells at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • Treatment: Treat cells with the following conditions for the desired time (e.g., 1-24 hours):

    • Vehicle (DMSO)

    • γ-Fagarine (at 1x, 5x, and 10x your experimental concentration)

    • Selective inhibitor (positive control, at a concentration known to be effective)

  • Cell Lysis:

    • Wash cells once with ice-cold PBS.

    • Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes.

    • Centrifuge at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil samples at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate with the anti-phospho-substrate primary antibody overnight at 4°C.

    • Wash the membrane, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and image the signal.

  • Stripping and Re-probing: Strip the membrane and re-probe with the anti-total-substrate antibody to confirm equal protein loading.

Interpreting the Results: A dose-dependent decrease in the phospho-substrate signal in the γ-Fagarine-treated samples, similar to the effect of the positive control inhibitor, confirms that γ-Fagarine is engaging and inhibiting the suspected off-target kinase in your cells.

References

  • Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). National Institutes of Health (NIH). [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

  • KINASE PROFILING & SCREENING. (n.d.). Reaction Biology. [Link]

  • Kinase Screening and Profiling Services. (n.d.). BPS Bioscience. [Link]

  • Cell-based Assays: A Crucial Component of the Drug Discovery Process. (2018). BioIVT. [Link]

  • The role of cell-based assays for drug discovery. (2024). News-Medical.Net. [Link]

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. (2023). National Institutes of Health (NIH). [Link]

  • How can off-target effects of drugs be minimised? (2025). Patsnap Synapse. [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • Off-target testing assays. (2018). Scientist Live. [Link]

  • Target prediction of small molecules with information of key molecular interactions. (2012). PubMed. [Link]

  • Are there experimental tests for off target effects in CRISPR? (2015). ResearchGate. [Link]

  • Novel Computational Approach to Predict Off-Target. (n.d.). Amanote Research. [Link]

  • KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. (n.d.). MDPI. [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Big Data. [Link]

  • γ-Fagarine. (n.d.). Wikipedia. [Link]

  • gamma-Fagarine | CAS:524-15-2 | Alkaloids. (n.d.). BioCrick. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Strategies to Increase On-Target and Reduce Off-Target Effects of the CRISPR/Cas9 System in Plants. (n.d.). MDPI. [Link]

  • This compound, 524-15-2. (n.d.). The Good Scents Company. [Link]

  • This compound | CAS#:524-15-2. (2025). Chemsrc. [Link]

  • Reducing the Off-target Effect of CRISPR-Cas9 Genome Editing. (2024). Dove Medical Press. [Link]

  • How to reduce off-target effects and increase CRISPR editing efficiency? (2020). MolecularCloud. [Link]

  • This compound | C13H11NO3. (n.d.). PubChem, National Institutes of Health (NIH). [Link]

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges. (n.d.). National Institutes of Health (NIH). [Link]

  • Discovery of Potent Antimalarial Type II Kinase Inhibitors with Selectivity over Human Kinases. (n.d.). National Institutes of Health (NIH). [Link]

  • Many experimental drugs veer off course when targeting cancer. (2019). The Hospitalist, MDedge. [Link]

  • Identification and Validation of CRISPR/Cas9 Off-target Activity in Hematopoietic Stem and Progenitor Cells. (n.d.). National Institutes of Health (NIH). [Link]

  • Enhanced delivery of aurora kinase A inhibitor via tumor-targeting immunoliposome nanocomplex for treatment of atypical teratoid/rhabdoid tumors. (2026). International Journal of Nanomedicine. [Link]

Sources

Technical Support Center: Optimizing γ-Fagarine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of γ-Fagarine (4,8-dimethoxyfuro[2,3-b]quinoline). This resource is designed for researchers, medicinal chemists, and process development scientists engaged in the synthesis of this and related furoquinoline alkaloids. Here, we provide in-depth troubleshooting guides and frequently asked questions to help you navigate the common challenges and improve the yield and purity of your synthesis.

Introduction to γ-Fagarine Synthesis

γ-Fagarine is a furoquinoline alkaloid found in various plant species of the Rutaceae family.[1] It has garnered significant interest due to its diverse biological activities, including potential antiviral and anti-inflammatory properties.[2] The synthesis of γ-Fagarine, while achievable through several routes, often presents challenges that can lead to diminished yields and purification difficulties. This guide will focus on a well-established synthetic approach and provide practical solutions to common experimental hurdles.

One of the classical and instructive routes to the furoquinoline core is the Grundon and McCorkindale synthesis, which involves the construction of the quinoline system followed by the annulation of the furan ring.[3] This pathway, while robust, requires careful control of reaction conditions to maximize yield and minimize side-product formation.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of γ-Fagarine. The solutions provided are based on established principles of organic chemistry and practical laboratory experience.

Low Yield in the Conrad-Limpach-Knorr Quinoline Synthesis

Question: I am seeing a very low yield for the initial cyclization of the aniline precursor with the β-ketoester to form the 4-hydroxyquinolin-2-one intermediate. What are the likely causes and how can I improve this step?

Answer: The Conrad-Limpach-Knorr reaction is a thermal cyclization that is highly sensitive to temperature and reaction time. The primary challenges in this step are incomplete reaction and the formation of the undesired regioisomer.

  • Potential Cause 1: Suboptimal Cyclization Temperature. The cyclization requires a high temperature to overcome the activation energy for the intramolecular condensation. Too low a temperature will result in a sluggish reaction and a significant amount of unreacted starting material. Conversely, excessively high temperatures can lead to decomposition of the starting materials and product.

    • Solution: The optimal temperature for this cyclization is typically in the range of 250-260 °C. It is crucial to use a high-boiling, inert solvent such as diphenyl ether or Dowtherm A to ensure even heat distribution. A sand bath or a high-temperature heating mantle with a temperature controller is recommended for precise temperature management.

  • Potential Cause 2: Formation of the Knorr Isomer. Depending on the reaction conditions, the competing Knorr synthesis can occur, leading to the formation of a 2-hydroxyquinolin-4-one isomer. This is particularly prevalent at lower temperatures.

    • Solution: Maintaining the reaction temperature above 250 °C generally favors the formation of the desired 4-hydroxyquinolin-2-one. Rapid heating to the target temperature can also help to minimize the formation of the kinetic Knorr product.

  • Potential Cause 3: Inefficient Removal of Volatile Byproducts. The cyclization reaction eliminates water and ethanol. If these byproducts are not efficiently removed from the reaction mixture, the equilibrium can be shifted back towards the starting materials, reducing the overall yield.

    • Solution: Ensure that your reaction setup includes a short-path distillation head or is performed under a gentle stream of an inert gas (e.g., nitrogen or argon) to facilitate the removal of volatile byproducts.

Incomplete O-methylation of the 4-Hydroxyquinolin-2-one

Question: My O-methylation of the 4-hydroxyquinolin-2-one intermediate to the 2,4-dimethoxyquinoline is incomplete, and I am having trouble separating the product from the starting material. What can I do?

Answer: The O-methylation of the 4-hydroxyquinolin-2-one is a critical step. Incomplete methylation can be due to several factors, including the choice of methylating agent, base, and solvent.

  • Potential Cause 1: Insufficiently Strong Methylating Agent or Base. While dimethyl sulfate is a common and effective methylating agent, the choice of base is equally important for ensuring complete deprotonation of the hydroxyl groups.

    • Solution: Use a strong base such as sodium hydride (NaH) in an anhydrous aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The use of a slight excess of both the methylating agent (e.g., dimethyl sulfate or methyl iodide) and the base can drive the reaction to completion.

  • Potential Cause 2: Presence of Water. The presence of even trace amounts of water can quench the base and react with the methylating agent, leading to incomplete methylation.

    • Solution: Ensure that your solvent is anhydrous and that the reaction is carried out under an inert atmosphere. Dry all glassware thoroughly before use.

  • Potential Cause 3: Poor Solubility of the Starting Material. The 4-hydroxyquinolin-2-one may have limited solubility in some organic solvents, which can hinder the reaction.

    • Solution: DMF is often a good solvent choice due to its high polarity and ability to dissolve a wide range of organic molecules. Gentle heating (e.g., to 50-60 °C) can also improve solubility and reaction kinetics.

Low Yield in the Furan Ring Formation

Question: I am struggling with the final furan ring formation step. The yield is consistently low, and I observe a complex mixture of byproducts. How can I optimize this cyclization?

Answer: The formation of the furan ring often involves a Claisen-type rearrangement followed by cyclization and elimination. This sequence can be sensitive to reaction conditions. A common modern approach involves the ozonolysis of a 3-prenylated quinoline derivative followed by cyclization.[4]

  • Potential Cause 1: Incomplete Ozonolysis. If the ozonolysis of the prenyl group is not complete, the subsequent cyclization will be inefficient.

    • Solution: Monitor the reaction closely by thin-layer chromatography (TLC). The disappearance of the starting material will indicate the completion of the ozonolysis. Ensure a consistent and sufficient flow of ozone through the solution at a low temperature (typically -78 °C).

  • Potential Cause 2: Over-oxidation during Ozonolysis. Over-oxidation can lead to the formation of unwanted carboxylic acids or other byproducts.

    • Solution: Use a reductive workup after ozonolysis. Common reagents for this include dimethyl sulfide (DMS) or triphenylphosphine (TPP). This will selectively reduce the ozonide to the desired aldehyde without over-oxidizing it.

  • Potential Cause 3: Inefficient Cyclization of the Aldehyde Intermediate. The cyclization of the aldehyde intermediate to form the furan ring is typically acid-catalyzed. The choice of acid and reaction conditions is crucial.

    • Solution: Polyphosphoric acid (PPA) is an effective reagent for this cyclization.[4] The reaction often requires heating to promote the dehydration and ring closure. The optimal temperature and reaction time should be determined empirically.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when choosing a synthetic route for γ-Fagarine?

A1: The choice of a synthetic route depends on several factors, including the availability and cost of starting materials, the desired scale of the synthesis, and the technical capabilities of the laboratory. The Grundon and McCorkindale route is a classic approach that is well-documented.[3] More modern routes may offer higher yields or milder reaction conditions but may require more specialized reagents or catalysts.[5]

Q2: How can I effectively monitor the progress of the reactions in the γ-Fagarine synthesis?

A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of each reaction. Choose a solvent system that provides good separation between the starting material, product, and any major byproducts. Staining with a UV lamp is often sufficient for visualizing the quinoline-containing compounds. For non-UV active intermediates, staining with potassium permanganate or iodine can be effective. For more detailed analysis, high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) can be used.

Q3: What are the best practices for purifying the intermediates and the final product?

A3: Purification of the intermediates and the final product is critical for obtaining high-purity γ-Fagarine.

  • Crystallization: Many of the intermediates in this synthesis are crystalline solids. Recrystallization from an appropriate solvent system is an effective method for purification.

  • Column Chromatography: For non-crystalline intermediates or for the removal of closely related impurities, silica gel column chromatography is the method of choice. A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is typically effective.

Q4: Are there any safety precautions I should be aware of during the synthesis?

A4: Yes, several reagents used in this synthesis are hazardous and should be handled with appropriate safety precautions.

  • Dimethyl Sulfate: This is a potent methylating agent and is highly toxic and carcinogenic. It should be handled only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium Hydride: This is a flammable solid and reacts violently with water. It should be handled under an inert atmosphere and away from any sources of moisture.

  • Ozone: Ozone is a toxic gas. Ozonolysis should be performed in a fume hood, and any excess ozone should be quenched before being vented.

Data Presentation

Table 1: Optimization of the Furan Ring Cyclization
EntryAcid CatalystTemperature (°C)Reaction Time (h)Yield (%)
1Polyphosphoric Acid (PPA)100265
2Polyphosphoric Acid (PPA)120178
3Polyphosphoric Acid (PPA)140172 (some decomposition observed)
4Eaton's Reagent80375
5Sulfuric Acid (conc.)100245 (significant charring)

This table presents hypothetical data to illustrate the optimization process.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-8-methoxy-2-quinolone
  • In a round-bottom flask equipped with a mechanical stirrer and a short-path distillation head, combine 2-methoxy-6-aminophenol (1 equivalent) and diethyl malonate (1.1 equivalents).

  • Heat the mixture to 140-150 °C for 2 hours, during which ethanol will distill off.

  • Slowly add the resulting crude product to preheated diphenyl ether at 250 °C.

  • Maintain the temperature at 250-255 °C for 30 minutes.

  • Allow the reaction mixture to cool to room temperature, and then add hexanes to precipitate the product.

  • Collect the solid by filtration, wash with hexanes, and dry under vacuum to afford the 4-hydroxy-8-methoxy-2-quinolone.

Protocol 2: Synthesis of γ-Fagarine via Ozonolysis-Cyclization
  • Dissolve 2,4-dimethoxy-3-(3-methylbut-2-enyl)-8-methoxyquinoline (1 equivalent) in a mixture of dichloromethane and methanol at -78 °C.

  • Bubble ozone gas through the solution until a persistent blue color is observed.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (2 equivalents) and allow the mixture to warm to room temperature overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • To the crude aldehyde, add polyphosphoric acid and heat to 120 °C for 1 hour.

  • Cool the reaction mixture and carefully pour it onto ice.

  • Neutralize with a saturated solution of sodium bicarbonate and extract with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford γ-Fagarine.

Visualizations

Synthetic Pathway of γ-Fagarine

G A 2-Methoxy-6-aminophenol C 4-Hydroxy-8-methoxy-2-quinolone A->C Conrad-Limpach B Diethyl Malonate B->C D 2,4-Dimethoxy-8-methoxyquinoline C->D O-Methylation E 3-Prenyl-2,4,8-trimethoxyquinoline D->E Prenylation F Aldehyde Intermediate E->F Ozonolysis G γ-Fagarine F->G Cyclization (PPA)

Caption: Synthetic scheme for γ-Fagarine.

Troubleshooting Workflow for Low Yield

G start Low Yield Observed step_check Which Step? start->step_check cyclization Cyclization step_check->cyclization methylation Methylation step_check->methylation furan Furan Formation step_check->furan temp_check Check Temperature Control cyclization->temp_check isomer_check Check for Isomer Formation cyclization->isomer_check byproduct_check Check Byproduct Removal cyclization->byproduct_check reagent_check Check Base/Methylating Agent methylation->reagent_check water_check Check for Water Contamination methylation->water_check ozonolysis_check Verify Ozonolysis Completion furan->ozonolysis_check cyclization_cond Optimize Cyclization Conditions furan->cyclization_cond solution1 Optimize Temperature (250-260°C) temp_check->solution1 solution2 Ensure Rapid Heating isomer_check->solution2 solution3 Use Inert Gas Stream byproduct_check->solution3 solution4 Use Stronger Base (NaH) reagent_check->solution4 solution5 Use Anhydrous Solvents water_check->solution5 solution6 Monitor by TLC ozonolysis_check->solution6 solution7 Screen Acid Catalysts cyclization_cond->solution7

Caption: Troubleshooting decision tree for low yield.

References

  • Narasimhan, N. S., & Mali, R. S. (1974). New synthesis of linear furoquinoline alkaloids. Tetrahedron, 30(23-24), 4153-4157.
  • Sathiyamoorthy, S., et al. (2018). Strategic Synthesis of Furoquinoline Alkaloids through Vilsmeier Haack and Oxidative Cyclization Reactions. Research & Reviews: Journal of Chemistry, 7(3).
  • Ramsden, C. A., et al. (1976). Quinoline alkaloids. Part XIII. A convenient synthesis of furoquinoline alkaloids of the dictamnine type. Journal of the Chemical Society, Perkin Transactions 1, (13), 1365-1369.
  • Grundon, M. F., & McCorkindale, N. J. (1957). The synthesis of dictamnine and γ-fagarine. Journal of the Chemical Society (Resumed), 2177-2184.
  • Grundon, M. F., & McCorkindale, N. J. (1957). 417. The synthesis of dictamnine and γ-fagarine. Journal of the Chemical Society (Resumed), 2177-2184. [Link]

  • Furoquinoline alkaloid. In Wikipedia. [Link]

  • Larock, R. C., & Yum, E. K. (1996). Synthesis of Substituted Quinolines by the Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 61(10), 3249-3255.
  • γ-Fagarine. In PubChem. National Center for Biotechnology Information. [Link]

  • Spyropoulos, C. G., et al. (1975). Biosynthesis of the furoquinoline alkaloids, skimmianine, evoxine, and choisyine: mechanism of formation of the furan ring. The timing of aromatic hydroxylation and of methylation. Journal of the Chemical Society, Perkin Transactions 1, (1), 93-97.
  • Kubinova, R., et al. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6099. [Link]

Sources

Technical Support Center: Gamma-Fagarine Assay Solubility Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gamma-Fagarine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this compound in experimental assays. Here, we provide in-depth, field-proven insights and practical, step-by-step protocols to help you achieve consistent and reliable results.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a furoquinoline alkaloid, a class of organic compounds known for their diverse biological activities[1][2]. However, its utility in aqueous-based biological assays is often hampered by its low water solubility.

PropertyValueSource
Molecular Weight 229.23 g/mol [3]
Water Solubility Estimated at 8.779 mg/L (~38 µM) at 25°C[4]
Organic Solvent Solubility Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[4][5][6]
Predicted pKa 6.55 ± 0.40[4]

The low water solubility (~38 µM) is a critical bottleneck, as effective concentrations in many assays, such as its anti-HCV activity (IC50 of 20.4 µg/mL or ~89 µM), exceed this limit[5][6][7]. Its basic nature, indicated by the predicted pKa of 6.55, suggests that its solubility is pH-dependent; it will be more soluble in acidic conditions where the quinoline nitrogen can be protonated[8][9].

This guide provides a systematic approach to overcoming these solubility issues, starting with the most common method (using an organic co-solvent) and progressing to more advanced techniques.

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't dissolve in my aqueous assay buffer. What am I doing wrong?

A: This is the most common issue and is expected due to this compound's hydrophobic nature[4]. Direct dissolution in aqueous buffers is not a viable method. The standard procedure is to first prepare a concentrated stock solution in a suitable organic solvent, like dimethyl sulfoxide (DMSO), and then dilute this stock into your final assay medium[10].

Q2: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture media. Why?

A: This phenomenon, often called "crashing out," occurs when the highly concentrated DMSO stock is rapidly diluted into the aqueous medium. The this compound molecules, suddenly finding themselves in an unfavorable aqueous environment as the DMSO disperses, aggregate and precipitate[10]. This can be mitigated by optimizing the dilution process and ensuring the final DMSO concentration remains low.

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The final concentration of DMSO should be kept as low as possible to avoid solvent-induced artifacts or cytotoxicity. A widely accepted industry standard is a final DMSO concentration of ≤ 0.5% . While some robust cell lines may tolerate up to 1%, many, especially primary cells, are sensitive to concentrations above 0.1%[1][11][12]. It is crucial to include a vehicle control (media with the same final DMSO concentration but without this compound) in all experiments.

Q4: Can I heat the solution to get my this compound to dissolve?

A: Gentle warming (e.g., to 37°C) can aid in the initial dissolution of this compound in an organic solvent like DMSO. However, relying on heat to force it into an aqueous solution is not recommended. The compound will likely precipitate out as the solution cools to the assay temperature, leading to inconsistent and non-reproducible results.

Troubleshooting Guides & Protocols

Here we present three validated methods to improve the solubility of this compound in your assays, ordered from simplest to most advanced.

Method 1: The Co-Solvent Approach (DMSO)

This is the most straightforward and common method. The key is to prepare a high-concentration stock and then perform a careful serial dilution.

  • Calculate the required mass: Based on your desired stock concentration (e.g., 10 mM), calculate the mass of this compound needed. For a 10 mM stock, you would need 2.29 mg per 1 mL of DMSO.

  • Dissolution: Add the calculated mass of this compound powder to a sterile microcentrifuge tube or glass vial. Add the appropriate volume of high-purity, anhydrous DMSO[5].

  • Ensure Complete Dissolution: Vortex the solution vigorously. If needed, gently warm the tube to 37°C in a water bath and sonicate for 5-10 minutes until the solution is clear and all particulate matter is dissolved[12].

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, where it can be stable for several months[6].

The goal is to minimize the shock of dilution.

  • Pre-warm Media: Always use assay buffer or cell culture medium that has been pre-warmed to the experimental temperature (typically 37°C).

  • Intermediate Dilution (Recommended): Instead of adding the highly concentrated stock directly to your final assay volume, perform an intermediate dilution. For example, dilute your 10 mM stock 1:10 in pre-warmed media to create a 1 mM intermediate solution (now in 10% DMSO).

  • Final Dilution: Add the required volume of the intermediate solution to your final assay wells. For instance, adding 10 µL of a 1 mM intermediate solution to a final volume of 200 µL results in a 50 µM final concentration of this compound with a final DMSO concentration of 0.5%.

  • Mixing: When adding the compound (either stock or intermediate) to the media, add it dropwise while gently swirling or vortexing the media to facilitate rapid dispersal[10].


}

Caption: Workflow for preparing this compound solutions using DMSO.


Method 2: The pH Adjustment Approach

This method leverages the basicity of the quinoline nitrogen in this compound. By preparing the initial stock in a slightly acidic solution, you can significantly increase its aqueous solubility before diluting it into a final buffer that will likely have a physiological pH (~7.4).

  • Prepare Acidic Saline: Prepare a sterile solution of 0.9% NaCl and adjust the pH to ~3-4 with 1N HCl.

  • Initial Dissolution: Weigh the desired amount of this compound and add it to the acidic saline. Aim for a concentration that is 10-20x your final desired concentration.

  • Solubilize: Vortex and sonicate the solution until the this compound is fully dissolved. The protonation of the alkaloid should render it soluble[8][13].

  • Dilution into Final Buffer: Add the acidified stock solution to your final assay buffer (e.g., PBS or cell culture medium, pH 7.4). The buffering capacity of the final medium should bring the pH back to physiological levels. As the pH rises, the compound becomes less soluble, so it is critical that the final concentration is below its solubility limit at the final pH. This method is best for achieving low-micromolar final concentrations.

  • Verification: Always measure the final pH of your working solution to ensure it is within the acceptable range for your assay and cells.


}

Caption: Decision process for using the pH adjustment method.


Method 3: The Solubility Enhancer Approach (Cyclodextrins)

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules like this compound, forming an "inclusion complex" that is water-soluble[14][15]. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with excellent water solubility and low toxicity.

This protocol uses the co-evaporation or freeze-drying method, which is highly effective for creating a stable, solid complex that can be easily redissolved in water[16][17][18].

  • Molar Ratio Calculation: Determine the molar ratio of this compound to HP-β-CD. A 1:1 molar ratio is a good starting point. The molecular weight of HP-β-CD is approximately 1400 g/mol .

  • Dissolve Components:

    • Dissolve the calculated amount of this compound in a suitable organic solvent (e.g., ethanol or acetone) in a round-bottom flask.

    • In a separate container, dissolve the HP-β-CD in water.

  • Mix Solutions: Slowly add the aqueous HP-β-CD solution to the this compound solution while stirring.

  • Solvent Removal:

    • Co-evaporation: Remove the solvent using a rotary evaporator to obtain a thin film. Further dry the solid complex under vacuum.

    • Freeze-Drying (Lyophilization): Freeze the mixed solution and then lyophilize it to remove the solvent, resulting in a fine, amorphous powder[16].

  • Reconstitution: The resulting solid powder is the inclusion complex. It can now be weighed and dissolved directly in your aqueous assay buffer to the desired final concentration.

  • Solubility Test: Before use in an assay, test the solubility of the complex at your highest desired concentration to ensure no precipitation occurs.

MethodProsConsBest For
DMSO Co-Solvent Simple, fast, widely used.Potential for solvent toxicity/artifacts; risk of precipitation upon dilution.Most standard in vitro assays where DMSO tolerance is established.
pH Adjustment Avoids organic solvents.Only effective for low concentrations; requires careful pH control.DMSO-sensitive assays; achieving final concentrations near the aqueous solubility limit.
Cyclodextrin Complex Significantly increases aqueous solubility; avoids free organic solvents in final solution.Requires upfront preparation of the complex; may alter compound bioavailability.High-concentration studies; in vivo formulations; when DMSO must be completely avoided.

Final Recommendations

For any method chosen, it is imperative to perform preliminary checks. Always visually inspect your final working solutions for any signs of precipitation (cloudiness, particulates) before adding them to your assay. If you observe precipitation, you must lower the final concentration of this compound. By systematically applying the protocols in this guide, you can overcome the solubility challenges of this compound and generate high-quality, reproducible data.

References

  • Bocanegra, M., Seijas, A., & Yibirín, M. G. (2008). Efficacy and tolerability of conventional nimesulide versus Beta-cyclodextrin nimesulide in patients with pain after surgical dental extraction: A multicenter, prospective, randomized, double-blind, double-dummy study. AAPS PharmSciTech, 9(2), 544–550.
  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Water-Soluble EDTA-Crosslinked Poly-β-Cyclodextrins Serving as Ion-Complexing Drug Carriers. Molecules, 27(19), 6524.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 107936, this compound. Retrieved from [Link]

  • ResearchGate. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines? Retrieved from [Link]

  • Li, X., et al. (2005). Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. Drug Development and Industrial Pharmacy, 31(10), 967-974.
  • U.S. National Library of Medicine. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments, (127), 56121.
  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345.
  • ALZET Osmotic Pumps. (n.d.). Cyclodextrins: Improving Delivery of Hydrophobic Compounds. Retrieved from [Link]

  • Google Patents. (1995). Process for the extraction and purification of alkaloids.
  • ResearchGate. (2018). Formulation & evaluation of cyclodextrin complexed tablets by enhancing the dissolution rate. Retrieved from [Link]

  • Reddit. (2021). Maximum DMSO concentration in media for cell culture? Retrieved from [Link]

  • A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units. (n.d.). Retrieved from [Link]

  • ResearchGate. (2014). What is the highest acceptable limit of DMSO concentration for use in an MIC assay? Retrieved from [Link]

  • Global Pharmaceutical Sciences Review. (2019). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... Retrieved from [Link]

  • ResearchGate. (2005). Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. Retrieved from [Link]

  • ResearchGate. (2013). How to dissolve hydrophobic drug....... Retrieved from [Link]

  • ResearchGate. (2006). New extraction technique for alkaloids. Retrieved from [Link]

  • CABI Digital Library. (2019). Comparison of three different protocols of alkaloid extraction from Glaucium corniculatum plant. Retrieved from [Link]

  • Eman Research Publishing. (2022). Cyclodextrin Complexation Using Sbe-Β-Cd Induces the Solubility and Bioavailability of Diclofenac Sodium for Drug Delivery. Retrieved from [Link]

  • National Institutes of Health. (2022). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Lifeasible. (n.d.). Alkaloid Extraction Methods. Retrieved from [Link]

  • MDPI. (2017). Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. Molecules, 22(11), 1957.
  • ResearchGate. (2013). Effect of Buffer Species, pH and Buffer Strength on Drug Dissolution Rate and Solubility of Poorly-soluble Acidic Drugs: Experimental and Theoretical Analysis. Retrieved from [Link]

Sources

Technical Support Center: Method Validation for γ-Fagarine Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analytical method validation of γ-fagarine. This guide is designed for researchers, scientists, and drug development professionals who are tasked with developing and validating robust, reliable, and accurate quantitative methods for this furoquinoline alkaloid. Here, we move beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and ensure the integrity of your data.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the analysis of γ-fagarine.

Q1: What is γ-fagarine and why is its accurate quantification critical?

A: Gamma-fagarine (γ-fagarine), also known as 8-methoxydictamnine, is a furoquinoline alkaloid found in various plant species of the Rutaceae family.[1][2] It has been investigated for several biological activities, including anti-HCV (Hepatitis C Virus) properties and mutagenic effects.[1][3] Given its potential pharmacological and toxicological profiles, precise and accurate quantification is essential for:

  • Pharmacokinetic studies: To understand its absorption, distribution, metabolism, and excretion (ADME).

  • Quality control of herbal medicines: To standardize extracts and ensure consistent dosage and safety.[4]

  • Toxicology assessments: To determine safe exposure limits.[3]

  • Drug discovery and development: To evaluate its efficacy and mechanism of action.

Q2: Which analytical technique is best suited for γ-fagarine quantification?

A: The choice of technique depends on the sample matrix, required sensitivity, and available instrumentation. The most common methods are:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for routine quality control. It offers good selectivity and sensitivity for γ-fagarine, which possesses a UV-active chromophore.[5] Reversed-phase HPLC is typically employed.[6]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of γ-fagarine in complex biological matrices like plasma or serum.[7][8] Its superior sensitivity and specificity minimize interference from matrix components.[8][9]

  • High-Performance Thin-Layer Chromatography (HPTLC): HPTLC is a powerful tool for fingerprinting and quantifying compounds in complex herbal extracts.[4][10][11] It allows for high sample throughput and is cost-effective for screening multiple samples simultaneously.[12]

Q3: What are the essential validation parameters for a quantitative method according to ICH guidelines?

A: According to the International Council for Harmonisation (ICH) Q2(R2) guideline, a quantitative method for an active pharmaceutical ingredient (API) like γ-fagarine must be validated for the following parameters to ensure it is fit for its intended purpose.[13][14][15]

Validation ParameterObjective
Specificity / Selectivity To demonstrate that the analytical signal is unequivocally from the analyte (γ-fagarine) and not from interferences like impurities, degradation products, or matrix components.[14]
Linearity To establish a linear relationship between the concentration of γ-fagarine and the analytical response over a defined range.[14] A minimum of 5 concentration levels is recommended.[16]
Range The interval between the upper and lower concentrations of γ-fagarine for which the method has been demonstrated to have suitable precision, accuracy, and linearity.[16]
Accuracy To determine the closeness of the measured value to the true value. It is typically assessed by analyzing samples with known concentrations of γ-fagarine (e.g., spiked matrix) and calculating the percent recovery.
Precision (Repeatability & Intermediate Precision)To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day, inter-analyst).
Limit of Detection (LOD) The lowest concentration of γ-fagarine in a sample that can be detected but not necessarily quantitated with acceptable accuracy and precision.
Limit of Quantitation (LOQ) The lowest concentration of γ-fagarine that can be determined with acceptable precision and accuracy.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.
Q4: What are forced degradation studies and why are they necessary?

A: Forced degradation, or stress testing, involves subjecting the drug substance to more severe conditions than those used for accelerated stability testing (e.g., high heat, humidity, acid/base hydrolysis, oxidation, and photolysis).[17][18] The primary purpose is to identify the likely degradation products and establish the degradation pathways of γ-fagarine.[17] This is crucial for developing a stability-indicating method—a method that can separate and quantify γ-fagarine in the presence of its degradation products, thus ensuring the specificity of the assay.[18][19]

Troubleshooting Guide: Common Issues in γ-Fagarine Quantification

This guide provides a systematic approach to diagnosing and resolving common problems encountered during method development and validation.

Workflow: General Method Validation Process

The following diagram illustrates the logical flow of a typical analytical method validation process.

G cluster_dev Phase 1: Method Development cluster_val Phase 2: Core Validation cluster_final Phase 3: Finalization Dev Method Development & Optimization Prep Prepare Validation Protocol (ICH Q2) Dev->Prep Spec Specificity & Forced Degradation Prep->Spec Lin Linearity, Range, LOQ/LOD Spec->Lin Acc Accuracy (Recovery) Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec Rob Robustness Prec->Rob Rep Write Validation Report Rob->Rep End Method Validated Rep->End Method Ready for Routine Use G Start High Backpressure Observed Q1 Disconnect Column. Is pressure still high? Start->Q1 Sys_Issue Problem is in the System (pre-column) Q1->Sys_Issue Yes Col_Issue Problem is in the Column or Guard Column Q1->Col_Issue No Q2 Check for blockages: - Tubing kinks - Clogged injector/frit - Faulty pump check valves Sys_Issue->Q2 Q3 Remove Guard Column. Is pressure normal? Col_Issue->Q3 Guard_Issue Guard Column is Blocked. Replace it. Q3->Guard_Issue Yes Col_Blocked Column is Blocked. Q3->Col_Blocked No Q4 Actions: 1. Back-flush the column. 2. Use strong solvent wash. 3. Check sample prep for particulates. 4. Replace column inlet frit. Col_Blocked->Q4

Caption: A decision tree for troubleshooting high backpressure.

Detailed Explanation:

  • Isolate the Column: The first step is to determine if the blockage is in the HPLC system or the column. [20]Disconnect the column from the injector and run the pump. If the pressure remains high, the issue lies within the system (e.g., blocked tubing, faulty pump seals, or clogged injector).

  • Check the Guard Column: If the system pressure is normal without the analytical column, the blockage is in the column or guard column. Remove the guard column and re-test. If pressure returns to normal, simply replace the guard column.

  • Column Contamination: If the analytical column is the source, it's likely blocked by particulates from the sample or mobile phase precipitation. [20] * Solution: Try back-flushing the column (reversing the flow direction) to dislodge particulates from the inlet frit. If that fails, a series of strong solvent washes may be required. Always ensure your samples are filtered through a 0.22 or 0.45 µm filter before injection.

Q6: My γ-fagarine peak is tailing or fronting. How can I improve the peak shape?

A: Poor peak shape compromises integration accuracy and can hide small impurities.

IssueCommon CausesRecommended Solutions
Peak Tailing 1. Secondary Silanol Interactions: Basic amine groups in γ-fagarine can interact with acidic silanol groups on the silica packing, causing tailing. 2. Column Overload: Injecting too much sample mass. 3. Column Contamination/Age: Active sites develop as the column degrades.1. Modify Mobile Phase: Add a competitor base like triethylamine (0.1%) or use a buffered mobile phase at a lower pH (e.g., pH 3-4 with formic acid) to protonate the analyte and silanols. 2. Reduce Sample Concentration: Dilute the sample and re-inject. [21] 3. Use an End-Capped Column: Select a column with high-purity silica and aggressive end-capping to minimize available silanol groups.
Peak Fronting 1. Sample Solvent Effects: Dissolving the sample in a solvent much stronger than the mobile phase. 2. Column Overload: Injecting too high a sample volume.1. Match Sample Solvent: Dissolve γ-fagarine standards and samples in the initial mobile phase whenever possible. [21][22] 2. Reduce Injection Volume: Decrease the volume injected onto the column.
Q7: I am experiencing inconsistent retention times for γ-fagarine. What should I investigate?

A: Retention time stability is critical for peak identification. Drifting retention times often point to issues with the mobile phase or hardware. [23]

Symptom Potential Cause Troubleshooting Steps
Gradual Drift (usually to shorter times) Poor Column Equilibration: Insufficient time for the column to stabilize with the mobile phase, especially after a gradient run. Increase the equilibration time between runs. A good rule of thumb is to allow 10-20 column volumes of the initial mobile phase to pass through. [23]
Random Fluctuation Pump/Flow Rate Issues: Leaks in the system or faulty check valves in the pump can cause inconsistent flow rates. Inconsistent Mobile Phase Composition: Poor mixing of gradient solvents or evaporation of volatile components. Check for leaks at all fittings. [22]Purge the pump to remove air bubbles. [23]If using an online mixer, prepare the mobile phase manually (pre-mix) to see if the problem resolves. [21]Ensure mobile phase reservoirs are covered.

| Sudden Shift | Change in Mobile Phase: A new batch of mobile phase was prepared incorrectly. Column Temperature Fluctuation: The column oven is not maintaining a stable temperature. | Prepare a fresh batch of mobile phase, carefully checking all calculations and measurements. Ensure the column oven is on and set to the correct temperature. |

Experimental Protocols

Protocol 1: System Suitability Testing (SST) for γ-Fagarine Analysis by HPLC

Purpose: To verify that the chromatographic system is adequate for the intended analysis on a given day. [24][25]This test is performed before analyzing any experimental samples.

Procedure:

  • Prepare SST Solution: Prepare a standard solution of γ-fagarine at a concentration representative of the midpoint of your calibration curve (e.g., 10 µg/mL).

  • Equilibrate the System: Pump the mobile phase through the HPLC system until a stable baseline is achieved (typically 30-60 minutes).

  • Perform Replicate Injections: Make five or six consecutive injections of the SST solution. [24]4. Evaluate Parameters: The data system software will calculate the key SST parameters. Compare them against the pre-defined acceptance criteria established during method validation.

Typical SST Acceptance Criteria:

ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry for accurate integration. [25]
Relative Standard Deviation (%RSD) of Peak Area %RSD ≤ 2.0%Demonstrates the precision and repeatability of the injector and pump. [26]
Relative Standard Deviation (%RSD) of Retention Time %RSD ≤ 1.0%Confirms the stability of the pump flow rate and mobile phase composition.
Theoretical Plates (N) N > 2000Measures column efficiency and separation power. [25]
Resolution (Rs) (If other compounds are present)Rs > 2.0Ensures baseline separation from the closest eluting peak. [24]

Action: If all SST parameters pass, proceed with sample analysis. If any parameter fails, halt the analysis and troubleshoot the system using the guide above before re-running the SST. [24]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • Paul, A., Chetia, D., & Mandal, M. (2024). HPTLC quantification of garcinol in three endemic Garcinia species of Assam, estimation of secondary metabolites and evaluation of in vitro antioxidant activity. ResearchGate. Retrieved from [Link]

  • STERIS. (n.d.). Gamma Sterilization Validation - Key Steps to Dose Auditing. Retrieved from [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

  • Singh, R., & Rehman, Z. U. (2013). Development of forced degradation and stability indicating studies of drugs—A review. National Center for Biotechnology Information. Retrieved from [Link]

  • Cuyamendous, C., et al. (2013). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the preparative chromatography of an extract of Alkaloids from fumaria officinalis. Retrieved from [Link]

  • Di Iorio, M., et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method. National Center for Biotechnology Information. Retrieved from [Link]

  • Bily, A. C., et al. (2004). Analysis of Fusarium graminearum mycotoxins in different biological matrices by LC/MS. PubMed. Retrieved from [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Ağuş, Y. (2018). Gamma Spectrometric Method Validation for the Measurements of 40K and 137Cs in the Milk Powder. DergiPark. Retrieved from [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]

  • Klick, S., et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC Europe. Retrieved from [Link]

  • Sreedhar, V., & Hebsur, N. (2014). TLC and HPTLC Fingerprints of Various Secondary Metabolites in the Stem of the Traditional Medicinal Climber, Solena amplexicaulis. National Center for Biotechnology Information. Retrieved from [Link]

  • BioCrick. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Analysis of Fusarium Graminearum Mycotoxins in Different Biological Matrices by LC/MS. Retrieved from [Link]

  • Human Metabolome Database. (2012). Showing metabocard for this compound (HMDB0030195). Retrieved from [Link]

  • ResearchGate. (n.d.). Forced Degradation Studies. Retrieved from [Link]

  • GMP SOP. (n.d.). Guidance 003 Analytical Test Method Validation - System Suitability. Retrieved from [Link]

  • CAMAG. (2021). Comprehensive HPTLC Fingerprinting for Quality Control of Herbal Drugs. YouTube. Retrieved from [Link]

  • Płotka-Wasylka, J., et al. (2022). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. Retrieved from [Link]

  • Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Lab Manager. (2024). System Suitability Testing: Ensuring Reliable Results. Retrieved from [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • Integrated Liner Technologies. (n.d.). A Guide to GC Sample Preparation. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • ResearchGate. (2019). Method validation and simultaneous quantification of eight organochlorines/organophosphates in apple by gas chromatography. Retrieved from [Link]

  • Chemsrc. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (2018). Gamma Spectrometric Method Validation for the Measurements of 40K and 137Cs in the Milk Powder. Retrieved from [Link]

  • Sasikumar, K., & Vadivel, V. (2019). Phytochemical screening and HPTLC method for phytochemical compounds present extracts of leaf and stem Litsea laevigata Gamble. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]

  • Mullard, G., et al. (2018). Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies. National Center for Biotechnology Information. Retrieved from [Link]

  • Journal of Drug Delivery and Therapeutics. (n.d.). Quantitative analysis of Cephardine using the modern HPLC method. Retrieved from [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubMed. (2024). LC-MS/MS based analytical strategies for the detection of lipid peroxidation products in biological matrices. Retrieved from [Link]

  • MDPI. (2020). Green Approaches to Sample Preparation Based on Extraction Techniques. Retrieved from [Link]

  • STERIS. (n.d.). Overview of a Gamma Irradiation Validation. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2023). Resource management in HPLC: Unveiling a green face of pharmaceutical analysis. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (n.d.). HPTLC screening for Flavonoids content in leaf extracts of Syzygium cumini (Linn.) and its Antimicrobial activity. Retrieved from [Link]

  • Yazdi, D. (2023). Top 10 Most Common HPLC Issues and How to Fix Them (2023). YouTube. Retrieved from [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Retrieved from [Link]

  • International Labmate. (2016). Application of LC-MS/MS for the Analysis of Biomolecular Drugs and Biomarkers in Pharmaceutical Development. Retrieved from [Link]

Sources

Technical Support Center: Mitigating Background Noise in Gamma-Fagarine Fluorescence Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for gamma-Fagarine fluorescence assays. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot the common challenge of high background noise in their experiments. As a Senior Application Scientist, I will provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions and achieve robust, high-quality data.

Introduction: The Challenge of this compound Autofluorescence

This compound, a furoquinoline alkaloid, possesses intrinsic fluorescence that is instrumental in many assay formats. However, like many quinoline-based compounds, it is prone to autofluorescence, which can be a significant source of background noise.[1] This inherent fluorescence, coupled with other sources of background, can mask the specific signal of interest, leading to a poor signal-to-noise ratio and compromising data integrity. Understanding and systematically addressing these sources of background is paramount for the success of your this compound fluorescence assays.

This guide is structured in a question-and-answer format to directly address the specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental cause of high background noise in my this compound assay?

High background fluorescence in your assay can stem from multiple sources, broadly categorized as:

  • Intrinsic Compound Fluorescence: this compound itself is a fluorophore. At high concentrations or under suboptimal reading conditions, its own fluorescence can contribute significantly to the background.

  • Autofluorescence from Biological Samples: Cellular components such as NADH, riboflavins, and collagen naturally fluoresce, particularly in the blue-green region of the spectrum.[2] Dead cells are also a major contributor to autofluorescence.

  • Media and Buffer Components: Common media components like phenol red and fetal bovine serum (FBS) are known to be highly fluorescent.[3]

  • Assay Plates and Reagents: The microplate material itself can autofluoresce. Additionally, impurities in your reagents can also contribute to background noise.[2]

  • Non-Specific Binding: If your assay involves fluorescently labeled antibodies or probes, their non-specific binding to the plate or other cellular components can elevate the background.[4]

Q2: I don't have the exact excitation and emission spectra for this compound. How can I optimize my instrument settings?

Recommendation:

Start by performing a spectral scan of this compound on your specific instrument.

Protocol: Determining Optimal Excitation and Emission Wavelengths

  • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution in your assay buffer to a concentration that gives a moderate fluorescence signal.

  • Perform an excitation scan: Set your instrument to scan a range of excitation wavelengths (e.g., 250-400 nm) while keeping the emission wavelength fixed at an estimated value (e.g., 450 nm). The peak of this scan will be your optimal excitation wavelength.

  • Perform an emission scan: Using the optimal excitation wavelength determined in the previous step, scan a range of emission wavelengths (e.g., 350-600 nm). The peak of this scan will be your optimal emission wavelength.

This empirical approach will provide you with the most accurate settings for your specific experimental conditions.

Troubleshooting Guide: A Causal Approach

Issue 1: High Background Signal in Blank Wells (No Cells/Target)

Causality: This points to a problem with your assay components, not the biological sample. The likely culprits are the assay buffer, media, this compound itself, or the microplate.

Troubleshooting Workflow:

A High Background in Blanks B Test Individual Components A->B C Buffer/Media Autofluorescence? B->C D Compound Autofluorescence? B->D E Plate Autofluorescence? B->E C->D No F Use Phenol Red-Free Media Reduce FBS Concentration C->F Yes D->E No G Optimize Compound Concentration Perform Background Subtraction D->G Yes H Use Black, Opaque Microplates E->H Yes I Problem Resolved F->I G->I H->I

Caption: Troubleshooting high background in blank wells.

Detailed Protocols:

  • Protocol: Media and Buffer Optimization

    • If using cell culture media, switch to a phenol red-free formulation.[3]

    • Reduce the concentration of Fetal Bovine Serum (FBS) to the lowest acceptable level for your cells, or consider using a serum-free medium for the final assay step.[3]

    • If possible, perform the final fluorescence reading in a simple, low-autofluorescence buffer like Phosphate-Buffered Saline (PBS).

  • Protocol: Quantifying and Correcting for Compound Autofluorescence

    • Prepare a serial dilution of this compound in your assay buffer in a microplate.

    • Include wells with buffer only as your blank.

    • Read the fluorescence at your optimized excitation and emission wavelengths.

    • A concentration-dependent increase in fluorescence confirms the contribution of this compound to the background.[1]

    • For each experimental plate, include control wells with this compound at the corresponding concentrations but without the biological target. Subtract the average fluorescence of these control wells from your experimental wells.

  • Selecting the Right Microplate:

    • Always use black, opaque microplates for fluorescence assays to minimize well-to-well crosstalk and reduce background from the plate itself.[2]

Issue 2: High Background Signal in Wells with Cells (but without this compound)

Causality: This indicates that the primary source of background is autofluorescence from your biological sample.

Troubleshooting Workflow:

A High Background in Cell-Only Wells B Identify Source of Autofluorescence A->B C Fixation-Induced? B->C D Endogenous Pigments? B->D E Dead Cells? B->E C->D No F Minimize Fixation Time Use Methanol/Ethanol Fixation Treat with Sodium Borohydride C->F Yes D->E No G Perfuse to Remove RBCs Use Quenching Agents (e.g., Sudan Black B) D->G Yes H Optimize Cell Seeding Density Use Viability Dyes to Exclude Dead Cells E->H Yes I Problem Resolved F->I G->I H->I

Caption: Troubleshooting high background from cellular autofluorescence.

Detailed Protocols:

  • Protocol: Optimizing Fixation to Reduce Autofluorescence

    • Minimize Fixation Time: Use the shortest fixation time that maintains cell morphology. Prolonged fixation, especially with aldehydes like formaldehyde, can increase autofluorescence.[2]

    • Consider Alternative Fixatives: If your protocol allows, try fixing with ice-cold methanol or ethanol instead of aldehyde-based fixatives.[3]

    • Quenching Aldehyde-Induced Autofluorescence: If aldehyde fixation is necessary, consider a post-fixation quenching step with 0.1% sodium borohydride in PBS for 20-30 minutes at room temperature.[2]

  • Protocol: Managing Endogenous Pigments

    • For Tissue Samples: If working with tissue, perfuse with PBS prior to fixation to remove red blood cells, which are a source of autofluorescence.[2]

    • Use of Quenching Agents: For tissues with high levels of lipofuscin, treatment with Sudan Black B can be effective.[2]

  • Protocol: Minimizing the Impact of Dead Cells

    • Optimize Cell Culture Conditions: Ensure optimal cell health and minimize cell death by using appropriate seeding densities and maintaining a healthy culture environment.

    • Incorporate a Viability Dye: For assays with cell suspensions (e.g., flow cytometry), include a viability dye to gate out and exclude dead cells from the analysis.[3]

Issue 3: Poor Signal-to-Noise Ratio

Causality: Even with moderate background, a weak specific signal will result in a poor signal-to-noise ratio. This can be due to suboptimal instrument settings, insufficient concentration of the target, or photobleaching.

Troubleshooting Summary Table:

Potential Cause Recommended Action Rationale
Suboptimal Instrument Gain Adjust the gain setting on your plate reader. Use a positive control well to set the gain to a level that maximizes the signal without saturating the detector.Incorrect gain can either lead to a weak signal being lost in the noise or a strong signal being clipped, both of which reduce the dynamic range of the assay.
Low Target Concentration If possible, increase the concentration of the biological target or the fluorescent probe.A stronger specific signal will inherently improve the signal-to-noise ratio.
Photobleaching Minimize the exposure of your samples to the excitation light. Reduce the number of flashes per well or use a lower intensity excitation source if your instrument allows.Photobleaching is the irreversible photodegradation of a fluorophore, leading to signal loss over time.
Inner Filter Effect If working with high concentrations of this compound, be aware of the inner filter effect, where the compound absorbs its own emitted fluorescence. Diluting the sample may be necessary.This effect can lead to a non-linear relationship between concentration and fluorescence, and can artificially lower the measured signal.

Concluding Remarks

Reducing background noise in this compound fluorescence assays is a multi-faceted challenge that requires a systematic and informed approach. By understanding the potential sources of noise and implementing the targeted troubleshooting strategies outlined in this guide, you can significantly improve the quality and reliability of your data. Always remember to include the appropriate controls in your experiments to help diagnose the source of any issues.

References

  • BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]

  • SouthernBiotech. (n.d.). How to Reduce Autofluorescence. Retrieved from [Link]

  • FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Troubleshooting in Fluorescent Staining. Retrieved from [Link]

  • Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]

  • Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. [Link]

  • Boster Bio. (n.d.). 5 Effective Tips to Reduce Autofluorescence in Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. Retrieved from [Link]

  • PCR Biosystems. (n.d.). What troubleshooting is recommended if the background signal is very high?. Retrieved from [Link]

  • MdPI. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6079. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ChemSrc. (n.d.). This compound | CAS#:524-15-2. Retrieved from [Link]

  • Wikipedia. (n.d.). γ-Fagarine. Retrieved from [Link]

  • BioCrick. (n.d.). This compound | CAS:524-15-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C13H11NO3). Retrieved from [Link]

  • ResearchGate. (2018). New fluorescence spectroscopic method for the simultaneous determination of alkaloids in aqueous extract of green coffee beans. [Link]

  • Journal of Photochemistry and Photobiology B: Biology. (2013). Furoquinoline alkaloids isolated from Balfourodendron riedelianum as photosynthetic inhibitors in spinach chloroplasts. 121, 23-30. [Link]

  • Wikipedia. (n.d.). Skimmianine. Retrieved from [Link]

  • PubChem. (n.d.). Skimmianine. Retrieved from [Link]

  • ResearchGate. (2022). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. [Link]

  • Molecules. (2023). Neuroprotection by Skimmianine in Lipopolysaccharide-Activated BV-2 Microglia. 28(3), 1234. [Link]

  • Mutation Research/Genetic Toxicology. (1982). Photobiological studies with dictamnine, a furoquinoline alkaloid. 102(4), 401-412. [Link]

  • ResearchGate. (n.d.). Furoquinoline Alkaloids from Teclea nobilis. Retrieved from [Link]

  • ResearchGate. (2020). Absorption and corrected fluorescence (λexc ) 525 nm) spectra of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Dataset of the absorption, emission and excitation spectra and fluorescence intensity graphs of fluorescent cyanine dyes for the quantification of low amounts of dsDNA. Retrieved from [Link]

  • Eurofins Genomics. (n.d.). Spectra of available Fluorescent Dyes. Retrieved from [Link]

  • ResearchGate. (2021). Fluorescence spectra of compounds 10, 12–13, 15–20, 21–27, 29–30 and 37 excited [λEx] at 275–322 nm. Retrieved from [Link]

  • ResearchGate. (2019). Absorption and fluorescence emission spectra of selected quinolines.... Retrieved from [Link]

  • Journal of Photochemistry and Photobiology A: Chemistry. (2006). Photophysical properties of 2,6-dicyano-N,N,N ′,N ′-tetramethyl-p-phenylenediamine. 182(3), 236-244. [Link]

  • ResearchGate. (2018). UV-vis absorption spectra (a) and fluorescence emission spectra (b) of 1g in different solvents.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Photophysical characterization and fluorescence cell imaging applications of 4-N-substituted benzothiadiazoles. Retrieved from [Link]

  • ResearchGate. (2019). Emission spectra obtained by analytical fluorescence spectroscopy of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Identification of Tunable, Environmentally Responsive Fluorogenic Dyes by High Throughput Screening. Retrieved from [Link]

  • Wiley Online Library. (2024). Towards structurally new cyanine dyes—investigating the photophysical and potential antifungal properties of linear substitute. [Link]

  • ResearchGate. (2021). Green Synthesis, Characterization and Photophysical Properties of Rhodamine Derivatives. Retrieved from [Link]

  • MdPI. (2019). Fluorescence Excitation-Emission Spectroscopy: An Analytical Technique to Monitor Drugs of Addiction in Wastewater. Retrieved from [Link]

  • Journal of Chromatography B. (2017). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). 1060, 44-52. [Link]

  • ResearchGate. (2017). Rapid Determination of Furoquinoline Alkaloids in Rutaceae Species by Ultra-Performance Liquid Chromatography (UPLC) with Photodiode Array (PDA) and Electrospray Ionization–Quadrupole Time-of-Flight Mass Spectrometry (ESI-Q-TOF/MS). Retrieved from [Link]

  • PubMed. (n.d.). Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA. Retrieved from [Link]

  • PubMed. (n.d.). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. Retrieved from [Link]

  • National Center for Biotechnology Information. (2017). Intramolecular Charge Transfer and Ultrafast Nonradiative Decay in DNA-Tethered Asymmetric Nitro- and Dimethylamino-Substituted Squaraines. Retrieved from [Link]

Sources

Technical Support Center: Ensuring Reproducibility in γ-Fagarine Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for γ-Fagarine (gamma-Fagarine). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this potent furoquinoline alkaloid and to ensure the highest level of reproducibility in your experiments. Inconsistent results are a significant challenge in natural product research, and this guide provides a framework for identifying and mitigating common sources of variability.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and use of γ-Fagarine.

Q1: What is γ-Fagarine and what are its primary biological activities?

A1: γ-Fagarine (CAS 484-09-3) is a furoquinoline alkaloid found in various plant species, including those from the Rutaceae family.[1][2] It is a solid powder at room temperature.[3][][5] In vitro studies have demonstrated several biological activities, including antiviral properties against Hepatitis C Virus (HCV) and human metapneumovirus (hMPV).[3][6][7][8][9][10] It has also been shown to induce sister chromatid exchanges and exhibit mutagenic effects in certain assays.[3][8]

Q2: How should I properly store γ-Fagarine to ensure its stability?

A2: Proper storage is critical for maintaining the integrity of γ-Fagarine. It should be stored desiccated at -20°C for long-term stability.[3] For short-term storage (days to weeks), 2-8°C may be acceptable, but is not generally recommended for organic compounds.[11] It is also advisable to protect the compound from light.[11]

Q3: What is the best solvent for preparing a stock solution of γ-Fagarine?

A3: γ-Fagarine is soluble in several organic solvents, including Dimethyl Sulfoxide (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[3][][8] DMSO is a common choice for in vitro biological assays due to its high dissolving power and miscibility with aqueous media.[11] However, the final concentration of DMSO in your assay should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Always verify the compatibility of your chosen solvent with your specific experimental system.

Q4: I'm observing variability in my results between different batches of γ-Fagarine. What could be the cause?

A4: Batch-to-batch variability is a common issue in natural product research.[12] The primary causes include:

  • Purity: Ensure the purity of your γ-Fagarine is greater than 98%, as confirmed by the supplier's Certificate of Analysis (CoA) which should include methods like HPLC, Mass Spectrometry (MS), and NMR.[3]

  • Source: If isolating from a natural source, the geographical origin and extraction process can significantly impact the purity and impurity profile of the compound.[13]

  • Handling and Storage: Improper handling or storage can lead to degradation of the compound.

For commercially sourced compounds, always obtain the CoA for each new batch. For in-house extractions, rigorous chemical characterization is essential.[13]

Troubleshooting Guides

This section provides a systematic approach to resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent or No Biological Activity

Q: I'm not observing the expected biological effect of γ-Fagarine in my assay, or the results are highly variable.

A: This is a multifaceted problem that requires a systematic approach to diagnose. The following decision tree can guide your troubleshooting process.

G start Inconsistent/No Activity Observed compound_integrity Step 1: Verify Compound Integrity start->compound_integrity stock_solution Step 2: Check Stock Solution compound_integrity->stock_solution Purity & Storage OK? compound_integrity_q Is purity >98%? Was it stored at -20°C, desiccated? compound_integrity->compound_integrity_q assay_conditions Step 3: Evaluate Assay Conditions stock_solution->assay_conditions Concentration & Stability OK? stock_solution_q Was stock solution recently prepared? Is the final solvent concentration appropriate? stock_solution->stock_solution_q cell_system Step 4: Assess Biological System assay_conditions->cell_system Parameters Optimized? assay_conditions_q Is the pH and temperature optimal? Is the incubation time correct? assay_conditions->assay_conditions_q positive_control Step 5: Validate with Positive Control cell_system->positive_control Health & Passage OK? cell_system_q Are cells healthy and within optimal passage number? Any signs of contamination? cell_system->cell_system_q conclusion Identify and Resolve Issue positive_control->conclusion Control Behaves as Expected? positive_control_q Does a known active compound give the expected result? positive_control->positive_control_q

Caption: Troubleshooting workflow for inconsistent biological activity.

Causality Behind the Steps:

  • Compound Integrity: The identity and purity of your starting material are the foundation of reproducible research.[13] Impurities can have their own biological effects or interfere with the activity of γ-Fagarine. Degradation due to improper storage will naturally lead to a loss of activity.

  • Stock Solution: γ-Fagarine in solution may degrade over time, especially with repeated freeze-thaw cycles.[11] Errors in calculating dilutions are also a common source of inconsistent dosing.

  • Assay Conditions: Biological activity can be highly sensitive to factors like pH and temperature. Ensure these are optimized and consistent across experiments.

  • Biological System: For cell-based assays, cell health is paramount. Stressed or high-passage number cells can respond differently to stimuli.

  • Positive Control: Including a positive control is essential to confirm that the assay itself is performing as expected.[13] If the positive control fails, the issue lies with the assay system, not γ-Fagarine.

Issue 2: Solubility Problems and Precipitation

Q: My γ-Fagarine stock solution is cloudy, or I see precipitation in my culture media after adding the compound.

A: Solubility issues can lead to inaccurate dosing and inconsistent results. γ-Fagarine has low aqueous solubility.[14]

Troubleshooting Steps:

  • Re-dissolving the Stock: Gently warm the stock solution to 37°C and use a vortex or ultrasonic bath to aid dissolution.[3]

  • Solvent Choice: While DMSO is a powerful solvent, consider if another compatible solvent like ethanol might be more suitable for your specific application.

  • Final Concentration: The most common cause of precipitation in aqueous media is exceeding the solubility limit. When diluting your stock solution into your final assay medium, ensure the final concentration of γ-Fagarine is below its solubility limit in that specific medium.

  • pH of the Medium: The pH of your final solution can affect the solubility of alkaloids.[15] Ensure the pH of your culture medium is stable after the addition of your compound.

Experimental Protocols for Reproducibility

Adhering to standardized protocols is key to ensuring your results are reproducible.

Protocol 1: Preparation of a 10 mM γ-Fagarine Stock Solution in DMSO

This protocol provides a self-validating method for preparing a standard stock solution.

Materials:

  • γ-Fagarine (M.Wt: 229.23 g/mol )[3]

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Calibrated pipettes

Procedure:

  • Calculation:

    • To prepare a 10 mM (0.01 mol/L) solution, you need 0.01 moles per liter.

    • Mass (mg) = 10 mmol/L * 1 L * 229.23 g/mol = 2292.3 mg for 1 L.

    • For a smaller volume, e.g., 1 mL (0.001 L): Mass (mg) = 10 mmol/L * 0.001 L * 229.23 g/mol = 2.29 mg.

  • Weighing:

    • Tare a clean, sterile microcentrifuge tube on an analytical balance.

    • Carefully weigh approximately 2.29 mg of γ-Fagarine directly into the tube. Record the exact weight.

  • Dissolution:

    • Based on the exact weight, calculate the precise volume of DMSO to add.

    • Volume (µL) = (Mass (mg) / 229.23 g/mol ) * (1 / 10 mmol/L) * 1,000,000 µL/L

    • Add the calculated volume of anhydrous DMSO to the tube.

    • Vortex thoroughly until the solid is completely dissolved. Gentle warming to 37°C can assist if needed.[3]

  • Aliquoting and Storage:

    • Dispense the stock solution into single-use aliquots in sterile, amber vials to avoid repeated freeze-thaw cycles and protect from light.[11]

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store at -20°C.[3]

Data Summary Table
PropertyValueSource(s)
CAS Number 524-15-2[3],[1]
Molecular Formula C13H11NO3[3],[5]
Molecular Weight 229.23 g/mol [3],[2]
Appearance Solid powder[3],[]
Melting Point ~142 °C[5]
Solubility DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone[3],[8],[]
Storage Desiccate at -20°C[3]

Visualizing Experimental Logic

Understanding the workflow for ensuring compound quality is crucial.

G cluster_0 Compound Sourcing & Initial QC cluster_1 Solution Preparation & Storage cluster_2 Experimental Use sourcing Source γ-Fagarine (Commercial or Extracted) coa Obtain/Generate Certificate of Analysis (CoA) sourcing->coa purity_check Verify Purity (>98%) (HPLC, NMR, MS) coa->purity_check protocol Prepare Stock Solution (Standardized Protocol) purity_check->protocol aliquot Aliquot into Single-Use Vials protocol->aliquot storage Store at -20°C, Desiccated, Light-Protected aliquot->storage thaw Thaw Single Aliquot storage->thaw dilution Prepare Working Dilutions thaw->dilution experiment Perform Experiment dilution->experiment

Caption: Workflow for ensuring γ-Fagarine quality from source to experiment.

By implementing these guidelines, researchers can significantly enhance the reliability and reproducibility of their experiments with γ-Fagarine, leading to more robust and trustworthy scientific outcomes.

References

  • Izzo, A. A., Teixeira, M., Alexander, S. P. H., Cirino, G., Docherty, J. R., George, C. H., Insel, P. A., Ji, Y., Kendall, D. A., Panattieri, R. A., Sobey, C. G., Stanford, S. C., Stefanska, B., Stephens, G., & Ahluwalia, A. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British Journal of Pharmacology, 177(10), 2169–2178. [Link]

  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick . BioCrick. Retrieved from [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 335, 199196. [Link]

  • Izzo, A. A., Teixeira, M., Alexander, S. P., Cirino, G., Docherty, J. R., George, C. H., Insel, P. A., Ji, Y., Kendall, D. A., Panattieri, R. A., Jr, Sobey, C. G., Stanford, S. C., Stefanska, B., Stephens, G., & Ahluwalia, A. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British journal of pharmacology, 177(10), 2169–2178. [Link]

  • Preparing Stock Solutions - PhytoTech Labs . PhytoTech Labs. Retrieved from [Link]

  • From Natural Compounds to Health Innovation: Phytochemical Profiles, Biological Mechanisms, and Functional Potential of Plant-Derived Molecules in Food and Herbal Applications . MDPI. Retrieved from [Link]

  • This compound Safety Data Sheets(SDS) lookchem . lookchem. Retrieved from [Link]

  • This compound, 524-15-2 - The Good Scents Company . The Good Scents Company. Retrieved from [Link]

  • This compound | C13H11NO3 | CID 107936 - PubChem . National Center for Biotechnology Information. Retrieved from [Link]

  • γ-Fagarine - Wikipedia . Wikipedia. Retrieved from [Link]

  • This compound | CAS#:524-15-2 | Chemsrc . Chemsrc. Retrieved from [Link]

  • What is the procedure to create stock solutions? - Chemistry Stack Exchange . Chemistry Stack Exchange. Retrieved from [Link]

  • Reproducibility - Wikipedia . Wikipedia. Retrieved from [Link]

  • ALKALOID IDENTIFICATION REACTIONS 1-2 . Ankara University. Retrieved from [Link]

  • Ji, Y., et al. (2014). The extraction, separation and purification of alkaloids in the natural medicine. Journal of Chemical and Pharmaceutical Research, 6(1), 338-345. Retrieved from [Link]

  • Adams, D. J., & DeJesus, O. T. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. Molecules, 28(16), 6095. [Link]

Sources

Validation & Comparative

A Comparative Analysis of the Antiviral Activities of Gamma-Fagarine and Ribavirin

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiviral drug discovery, the exploration of novel compounds with broad-spectrum activity and favorable safety profiles is a paramount objective. This guide provides a detailed, objective comparison between gamma-fagarine, a naturally occurring furoquinoline alkaloid, and ribavirin, a synthetic guanosine analog that is a staple in antiviral therapy. This analysis is based on available experimental data, offering insights into their respective antiviral spectra, mechanisms of action, cytotoxicity, and in vivo efficacy to inform future research and development efforts.

Introduction to the Antiviral Agents

This compound: A furoquinoline alkaloid isolated from plants of the Rutaceae family, such as those from the genus Zanthoxylum and Ruta.[1][2] Traditionally, plants containing this compound have been used in folk medicine. Recent scientific investigations have begun to unveil its pharmacological properties, including anti-inflammatory, anti-cancer, and, notably, antiviral activities.[1][3] Its potential as an antiviral agent is an emerging area of research.

Comparative Antiviral Spectrum and Potency

A direct comparison of the antiviral potency of this compound and ribavirin is challenging due to the limited number of studies that have evaluated both compounds against the same viral strains under identical experimental conditions. However, by collating data from various sources, we can construct a comparative overview of their activities.

CompoundVirusCell LineEC50/IC50Reference
This compound Human Metapneumovirus (hMPV)Vero-E6 & 16HBENot explicitly stated, but viral titers were reduced to 33% and 45% of the control.[1][3][1][3]
Hepatitis C Virus (HCV)Not specifiedIC50: 20.4 µg/mL[2][7]
Ribavirin Hepatitis C Virus (HCV)Not specifiedIC50: 2.8 µg/mL[7]
Influenza A & B virusesMDCKEC50: 0.6 - 5.5 µg/mL[8]
SARS-CoVCaco2EC50: 7.3 ± 3.5 µg/mL[9]
Punta Toro virus (Phlebovirus)LLC-MK2EC50: 4 - 10 µg/mL[10]
Respiratory Syncytial Virus (RSV)HeLaEC50: 3.74 ± 0.87 µg/mL[11]

Analysis of Antiviral Potency:

From the available data, ribavirin generally demonstrates potent antiviral activity against a wider range of viruses with lower EC50/IC50 values compared to what has been reported for this compound. For instance, against HCV, ribavirin (IC50: 2.8 µg/mL) is significantly more potent than this compound (IC50: 20.4 µg/mL).[7] It is important to note that the antiviral activity of this compound against hMPV, while demonstrated, has not been quantified with a specific EC50 value in the cited studies, making a direct potency comparison for this virus difficult.

Mechanism of Antiviral Action

The two compounds exhibit distinct mechanisms by which they inhibit viral replication.

This compound:

The antiviral mechanism of this compound has been elucidated against hMPV. It employs a dual mechanism of action that targets the early stages of viral entry:[1][3][12]

  • Inhibition of Viral Attachment: this compound directly restrains the binding of the virus to heparan sulfate proteoglycans (HSPG) on the host cell surface. HSPGs are often used by viruses as initial attachment receptors.[1][3][12]

  • Modulation of Lysosomal pH: The compound influences the pH of lysosomes. Many enveloped viruses, after endocytosis, require a low pH environment within the endosome/lysosome to trigger conformational changes in their fusion proteins, allowing the viral and host membranes to fuse and release the viral genome into the cytoplasm. By altering this pH, this compound can inhibit this crucial step.[1][3][12]

G cluster_virus_entry Viral Entry Pathway cluster_gamma_fagarine This compound Intervention Virus hMPV Virus HSPG Host Cell HSPG Receptor Virus->HSPG Attachment Binding Binding HSPG->Binding Endocytosis Endocytosis Binding->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Fusion Viral-Host Membrane Fusion Lysosome->Fusion Low pH Trigger Replication Viral Replication Fusion->Replication gamma_Fagarine This compound Inhibit_Binding Inhibits Binding gamma_Fagarine->Inhibit_Binding Alter_pH Alters Lysosomal pH gamma_Fagarine->Alter_pH Inhibit_Binding->Binding Alter_pH->Lysosome

Sources

A Comparative Efficacy Analysis of γ-Fagarine and Other Furoquinoline Alkalolids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of natural product research, furoquinoline alkaloids, a class of heterocyclic compounds primarily found in the Rutaceae family, have garnered significant attention for their diverse pharmacological activities.[1][2][3][4] Among these, γ-fagarine stands out as a compound of interest. This guide provides a comparative analysis of the efficacy of γ-fagarine against other prominent furoquinoline alkaloids such as skimmianine, dictamnine, and kokusaginine, supported by experimental data from various studies. Our objective is to offer a clear, data-driven perspective for researchers and professionals in drug development.

Introduction to Furoquinoline Alkaloids

Furoquinoline alkaloids are characterized by a fused furan and quinoline ring system.[3][4] Their biosynthesis originates from anthranilic acid.[3] The structural diversity within this class contributes to their wide range of biological effects, including cytotoxic, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] This guide will delve into a comparative analysis of γ-fagarine, skimmianine, dictamnine, and kokusaginine, focusing on their performance in key biological assays.

Comparative Efficacy: A Multi-Faceted View

A direct comparison of the efficacy of these alkaloids is complex, as experimental data often originates from different studies employing varied cell lines and methodologies. However, by collating the available data, we can discern patterns in their biological activities.

Cytotoxic and Anticancer Activity

Furoquinoline alkaloids have demonstrated significant cytotoxic effects against various cancer cell lines.[1]

Table 1: Comparative Cytotoxicity (IC50 values) of Furoquinoline Alkaloids against Various Cancer Cell Lines.

AlkaloidCell LineIC50 ValueReference
γ-Fagarine HeLa (Cervical Cancer)<50.0 μM[1]
MCF-7 (Breast Cancer)Weakly active[1]
Raji (Lymphoma)1.5 µg/mL[1]
Jurkat (Leukemia)3.6 µg/mL[1]
Skimmianine HeLa (Cervical Cancer)12.8 µg/mL[1]
HT-29 (Colon Cancer)1.5 µM[1]
Dictamnine HeLa (Cervical Cancer)12.6 μM[1]
KB (Oral Cancer)103 μM[1]
Kokusaginine Anti-HCV activityIC50 of 6.4 μg/mL[1]

Analysis:

γ-Fagarine exhibits potent cytotoxicity against lymphoma and leukemia cell lines.[1] While also active against HeLa cells, its efficacy against MCF-7 breast cancer cells appears to be limited.[1] Skimmianine and dictamnine also show notable cytotoxicity against HeLa cells.[1] However, dictamnine's potency varies significantly between different cell lines, indicating a degree of selectivity.[1] It is important to note that some furoquinoline alkaloids, like dictamnine, have been associated with mutagenic properties, which is a critical consideration for therapeutic development.[1][2][5]

Anti-inflammatory Activity

The anti-inflammatory potential of furoquinoline alkaloids is a promising area of investigation.

Table 2: Anti-inflammatory Activity of Furoquinoline Alkaloids.

AlkaloidAssayEffectReference
Skimmianine Inhibition of NO production in LPS-stimulated BV-2 microglial cellsPotent inhibition[6][7]
Inhibition of pro-inflammatory cytokines (TNF-α, IL-6)Suppression[6][7]
Dictamnine Inhibition of NO production in LPS-stimulated BV-2 microglial cellsModerate inhibition[7]
Preskimmianine Inhibition of NO production in LPS-stimulated BV-2 microglial cellsStrong inhibition (IC50 < 5.0 μM)[6][7]

Analysis:

Skimmianine and its precursor, preskimmianine, have demonstrated strong anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines in microglial cells.[6][7] This suggests their potential as therapeutic agents for neuroinflammatory conditions. Skimmianine is believed to exert some of its anti-inflammatory effects through the activation of the PI3K/AKT pathway and by targeting the NF-κB activation pathway.[1][8]

Antimicrobial and Antiviral Efficacy

Furoquinoline alkaloids have also been evaluated for their ability to combat various pathogens.

Table 3: Antimicrobial and Antiviral Activity of Furoquinoline Alkaloids.

AlkaloidActivityOrganism/VirusMIC/IC50 ValueReference
γ-Fagarine AntibacterialBacillus subtilis, Pseudomonas aeruginosa32–64 μg/mL[1]
AntibacterialBacillus cereus6.2-12.5 µg/mL[1]
AntiviralHepatitis C Virus (HCV)IC50: 20.4 μg/mL[1][9][10][11]
AntiviralHIV-1EC50 < 5.85 μM[1]
AntiviralHuman Metapneumovirus (hMPV)Inhibitory activity[12]
Skimmianine AntibacterialGram-positive and Gram-negative bacteriaActive[3]
Dictamnine AntibacterialBacillus subtilis, Pseudomonas aeruginosa32–64 μg/mL[1]
AntifungalSaccharomyces cerevisiaeMIC: 64 µg/mL[13]
Kokusaginine AntiviralHepatitis C Virus (HCV)IC50: 6.4 μg/mL[1][10]
AntibacterialGram-positive and Gram-negative bacteria, Mycobacterium smegmatisActive[14]

Analysis:

γ-Fagarine displays a broad spectrum of antimicrobial and antiviral activities.[1] Its efficacy against both Gram-positive and Gram-negative bacteria is noteworthy, as is its potent anti-HCV and anti-HIV-1 activity.[1] Recent studies have also highlighted its potential against respiratory viruses like hMPV, where it appears to inhibit viral binding and replication by interacting with heparan sulfate proteoglycans and affecting lysosome pH.[12] Kokusaginine also shows strong anti-HCV activity, seemingly more potent than γ-fagarine in this specific assay.[1][10]

Mechanistic Insights and Signaling Pathways

The therapeutic effects of these alkaloids are underpinned by their interactions with various cellular signaling pathways.

Skimmianine's Anti-inflammatory Pathway

Skimmianine has been shown to exert its anti-inflammatory effects by modulating the PI3K/Akt and NF-κB signaling pathways.[1][8]

Skimmianine_Pathway cluster_NFkB Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation transcription Skimmianine Skimmianine Skimmianine->IKK PI3K PI3K Skimmianine->PI3K Akt Akt PI3K->Akt Akt->IKK

Caption: Skimmianine's anti-inflammatory mechanism.

γ-Fagarine's Antiviral Mechanism (hMPV)

γ-Fagarine has been proposed to inhibit hMPV infection through a dual mechanism involving the cell surface and lysosomes.

gFagarine_Antiviral cluster_virus cluster_cell Host Cell hMPV hMPV HSPG Heparan Sulfate Proteoglycans (HSPG) hMPV->HSPG binds Endocytosis Endocytosis HSPG->Endocytosis Lysosome Lysosome (Acidic pH) Endocytosis->Lysosome Replication Viral Replication Lysosome->Replication uncoating gFagarine γ-Fagarine gFagarine->HSPG blocks binding gFagarine->Lysosome increases pH

Caption: γ-Fagarine's dual antiviral mechanism against hMPV.

Experimental Methodologies: A Guide for Replication

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of the furoquinoline alkaloids (e.g., γ-fagarine, skimmianine, dictamnine) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

MTT_Assay_Workflow A Seed cells in 96-well plate B Treat with alkaloids A->B C Add MTT reagent B->C D Solubilize formazan C->D E Measure absorbance D->E F Calculate IC50 E->F

Caption: Workflow for the MTT cytotoxicity assay.

Anti-inflammatory Screening: Nitric Oxide (NO) Assay

The Griess assay is commonly used to quantify nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

Protocol:

  • Cell Culture and Stimulation: Culture murine macrophage cells (e.g., RAW 264.7) or microglial cells (e.g., BV-2) in a 96-well plate. Pre-treat cells with different concentrations of the test alkaloids for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Absorbance Reading: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • NO Concentration Determination: Calculate the nitrite concentration by comparing the absorbance to a sodium nitrite standard curve.

Conclusion and Future Directions

The comparative analysis of γ-fagarine with other furoquinoline alkaloids reveals a class of compounds with diverse and potent biological activities. γ-Fagarine demonstrates particularly strong antiviral and broad-spectrum antibacterial properties, alongside notable cytotoxicity against specific cancer cell lines. Skimmianine emerges as a potent anti-inflammatory agent.

While the collated data provides valuable insights, it is crucial to acknowledge that the lack of head-to-head comparative studies under identical experimental conditions is a significant limitation. Future research should focus on systematic, parallel screening of these alkaloids against a wide range of cancer cell lines, microbial strains, and viral targets to establish a more definitive efficacy hierarchy. Furthermore, elucidating the detailed structure-activity relationships within the furoquinoline class will be instrumental in guiding the synthesis of novel derivatives with enhanced potency and reduced toxicity, paving the way for their potential clinical translation.

References

  • MedchemExpress. Skimmianine | Furoquinoline Alkaloid.
  • CymitQuimica. CAS 484-29-7: Dictamnine.
  • Szewczyk, A., & Pęcek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12811.
  • Selleck Chemicals. Skimmianine.
  • ResearchGate. Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics.
  • Ashwood-Smith, M. J., et al. (1982). Photobiological studies with dictamnine, a furoquinoline alkaloid.
  • BioCrick. Dictamnine | CAS:484-29-7.
  • Bentham Science Publishers. (2023). Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics.
  • Wikipedia. Furoquinoline alkaloid.
  • Kuete, V., et al. (2015). Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. Phytomedicine, 22(10), 945-951.
  • Szewczyk, A., & Pęcek, F. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12811.
  • ResearchGate. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • MedChemExpress. γ-Fagarine | HCV Inhibitor.
  • BioCrick. gamma-Fagarine | CAS:524-15-2.
  • Chemsrc. This compound | CAS#:524-15-2.
  • ResearchGate. Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines.
  • Sci-Hub. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.
  • ResearchGate.
  • CymitQuimica. CAS 524-15-2: γ-Fagarine.
  • Li, Y., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Frontiers in Pharmacology, 14, 1245869.
  • PubMed. Anti-inflammatory quinoline alkaloids from the root bark of Dictamnus dasycarpus.
  • MDPI. Biological Activities of Alkaloids.
  • MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties.
  • The Good Scents Company. This compound, 524-15-2.
  • PubMed Central. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms.
  • ResearchGate.
  • PubMed Central.
  • PubChem. This compound | C13H11NO3 | CID 107936.
  • Preprints.org.
  • MDPI. Structures and Biological Activities of Alkaloids Produced by Mushrooms, a Fungal Subgroup.

Sources

A Comparative In Vivo Evaluation of Gamma-Fagarine for the Treatment of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Preclinical Validation

Introduction

The relentless pursuit of novel, effective, and safer anticancer therapeutics has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are furoquinoline alkaloids, a class of compounds found in various plant species.[1][2][3] Gamma-Fagarine (γ-Fagarine), a furoquinoline alkaloid extracted from plants of the Fagara genus, has demonstrated cytotoxic effects against various cancer cell lines in vitro.[4][5] This guide provides a comprehensive framework for the in vivo validation of γ-Fagarine's anticancer effects, specifically in the context of non-small cell lung cancer (NSCLC). We will present a head-to-head comparison with a standard-of-care chemotherapeutic agent, cisplatin, and provide detailed experimental protocols to ensure scientific rigor and reproducibility.

This document is intended for researchers, scientists, and drug development professionals actively engaged in preclinical cancer research. The experimental designs and protocols outlined herein are based on established methodologies and best practices in the field.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the precise anticancer mechanism of γ-Fagarine is yet to be fully elucidated, preliminary studies on related alkaloids suggest a potential mode of action involving the induction of apoptosis through the generation of reactive oxygen species (ROS). This guide will proceed with the working hypothesis that γ-Fagarine exerts its anticancer effects by increasing intracellular ROS levels in cancer cells, leading to oxidative stress, DNA damage, and ultimately, programmed cell death.

Below is a diagram illustrating the proposed signaling pathway:

G gamma_Fagarine γ-Fagarine Cancer_Cell Cancer Cell Membrane gamma_Fagarine->Cancer_Cell Enters Cell ROS Increased Intracellular ROS Cancer_Cell->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Apoptosis_Pathway Activation of Apoptosis Pathway (e.g., Caspase-3) DNA_Damage->Apoptosis_Pathway Cell_Death Apoptotic Cell Death Apoptosis_Pathway->Cell_Death

Caption: Proposed mechanism of action for γ-Fagarine in cancer cells.

Comparative Efficacy Study: this compound vs. Cisplatin in an NSCLC Xenograft Model

This section outlines a head-to-head comparison of γ-Fagarine and cisplatin in a widely used and well-characterized non-small cell lung cancer (NSCLC) xenograft model.

Experimental Design and Rationale

The primary objective of this study is to assess the in vivo antitumor efficacy of γ-Fagarine compared to the standard chemotherapeutic agent, cisplatin.[6][7][8][9] A human NSCLC cell line, A549, will be used to establish subcutaneous xenografts in immunocompromised mice.[6][9] The rationale for this model is its robust and reproducible tumor growth characteristics, allowing for a clear assessment of therapeutic intervention.

The experimental workflow is depicted in the following diagram:

G cluster_setup Phase 1: Model Establishment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Data Analysis A549_Culture A549 Cell Culture Harvest Cell Harvest & Counting A549_Culture->Harvest Implantation Subcutaneous Implantation in Nude Mice Harvest->Implantation Tumor_Growth Tumor Growth Monitoring (to ~100-150 mm³) Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment_Vehicle Vehicle Control Randomization->Treatment_Vehicle Treatment_gammaF γ-Fagarine Randomization->Treatment_gammaF Treatment_Cisplatin Cisplatin Randomization->Treatment_Cisplatin Dosing Drug Administration (e.g., i.p. injection) Treatment_Vehicle->Dosing Treatment_gammaF->Dosing Treatment_Cisplatin->Dosing Tumor_Measurement Tumor Volume Measurement (bi-weekly) Dosing->Tumor_Measurement Body_Weight Body Weight Monitoring (bi-weekly) Dosing->Body_Weight Endpoint Study Endpoint (e.g., Tumor Volume >1500 mm³) Tumor_Measurement->Endpoint Body_Weight->Endpoint TGI_Calc Tumor Growth Inhibition (TGI) Calculation Endpoint->TGI_Calc Toxicity_Eval Toxicity Evaluation Endpoint->Toxicity_Eval

Caption: Experimental workflow for the comparative efficacy study.

Data Presentation: A Comparative Overview

The following table summarizes the anticipated quantitative data from the comparative efficacy study.

Treatment GroupDose and ScheduleMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (TGI) (%)Mean Body Weight Change (%)
Vehicle Control 10% DMSO in Saline, i.p., daily1250 ± 150-+2.5 ± 1.0
γ-Fagarine 50 mg/kg, i.p., daily625 ± 10050-1.5 ± 2.0
Cisplatin 5 mg/kg, i.p., every 3 days450 ± 8064-8.0 ± 3.5

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Protocol 1: A549 Xenograft Model Establishment
  • Cell Culture: Culture A549 human non-small cell lung cancer cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Preparation: When cells reach 80-90% confluency, harvest them using trypsin-EDTA. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Animal Model: Use 6-8 week old female athymic nude mice (e.g., BALB/c nude).

  • Tumor Implantation: Anesthetize the mice and subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with a digital caliper every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.[10]

  • Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

Protocol 2: Drug Formulation and Administration
  • This compound Formulation: Based on its solubility profile, dissolve γ-Fagarine in a vehicle of 10% Dimethyl Sulfoxide (DMSO) in sterile saline.[11][] Prepare fresh on each day of dosing.

  • Cisplatin Formulation: Dilute commercially available cisplatin solution in sterile 0.9% saline to the desired concentration.

  • Administration: Administer the drugs and vehicle control via intraperitoneal (i.p.) injection according to the specified dosing schedule.

Protocol 3: Tumor Growth Inhibition and Toxicity Assessment
  • Tumor Measurement: Continue to measure tumor volumes and mouse body weights bi-weekly throughout the study.

  • Toxicity Monitoring: Observe the mice daily for any signs of toxicity, such as weight loss, lethargy, ruffled fur, or changes in behavior.

  • Study Endpoint: The study will be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500 mm³) or if mice exhibit signs of excessive toxicity (e.g., >20% body weight loss).

  • TGI Calculation: Calculate the Tumor Growth Inhibition (TGI) using the following formula: TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.[8][13]

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies

A preliminary pharmacokinetic study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) profile of γ-Fagarine.

Pharmacokinetic (PK) Study Design
  • Animal Model: Use healthy, non-tumor-bearing mice for this initial PK study.

  • Dosing: Administer a single dose of γ-Fagarine intravenously (i.v.) and orally (p.o.) to separate groups of mice.

  • Sample Collection: Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[14][15][16]

  • Analysis: Analyze the plasma concentrations of γ-Fagarine using a validated LC-MS/MS method.

  • Parameter Calculation: Determine key pharmacokinetic parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).

The workflow for the pharmacokinetic study is as follows:

G Dosing_IV Intravenous (i.v.) Dosing Blood_Collection Serial Blood Sampling Dosing_IV->Blood_Collection Dosing_PO Oral (p.o.) Dosing Dosing_PO->Blood_Collection Plasma_Separation Plasma Separation Blood_Collection->Plasma_Separation LC_MS_MS LC-MS/MS Analysis Plasma_Separation->LC_MS_MS PK_Analysis Pharmacokinetic Parameter Calculation (t1/2, Cmax, AUC) LC_MS_MS->PK_Analysis

Caption: Pharmacokinetic study workflow.

Conclusion and Future Directions

This guide provides a robust and comprehensive framework for the in vivo validation of the anticancer effects of γ-Fagarine. The head-to-head comparison with cisplatin will provide critical data on its relative efficacy and tolerability. The proposed mechanism of action, while requiring further investigation, provides a solid foundation for future pharmacodynamic studies.

Successful completion of these studies will be a significant step in determining the therapeutic potential of γ-Fagarine. Positive results would warrant further investigation into its detailed molecular mechanisms, exploration of its efficacy in other cancer models, and formulation optimization to enhance its bioavailability and therapeutic index.

References

  • How can one calculate tumor growth inhibition? - ResearchGate. (2014, October 16). Retrieved from [Link]

  • In vivo Tumor Growth and Spontaneous Metastasis Assays Using A549 Lung Cancer Cells. (n.d.). Retrieved from [Link]

  • Cisplatin Mouse Models: Treatment, Toxicity and Translatability - PMC. (n.d.). Retrieved from [Link]

  • LLC cells tumor xenograft model. (n.d.). Protocols.io. Retrieved from [Link]

  • Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - NIH. (n.d.). Retrieved from [Link]

  • The A549 Xenograft Model for Lung Cancer. (n.d.). Melior Discovery. Retrieved from [Link]

  • Sustained, low-dose intraperitoneal cisplatin improves treatment outcome in ovarian cancer mouse models. (n.d.). Retrieved from [Link]

  • Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. (n.d.). Retrieved from [Link]

  • In vivo xenograft tumor study. (n.d.). Bio-protocol. Retrieved from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 15). MDPI. Retrieved from [Link]

  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054. (n.d.). Retrieved from [Link]

  • Low-dose cisplatin administration to septic mice improves bacterial clearance and programs peritoneal macrophage polarization to M1 phenotype. (n.d.). Oxford Academic. Retrieved from [Link]

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells. (2015, September 15). PubMed. Retrieved from [Link]

  • STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO - PMC. (n.d.). Retrieved from [Link]

  • Experimental design considerations and statistical analyses in preclinical tumor growth inhibition studies. (2025, January 3). Retrieved from [Link]

  • Scheduling of gemcitabine and cisplatin in Lewis lung tumour bearing mice. (n.d.). PubMed. Retrieved from [Link]

  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). Retrieved from [Link]

  • Targeted delivery of a cisplatin prodrug for safer and more effective prostate cancer therapy in vivo. (2011, February 1). PNAS. Retrieved from [Link]

  • Pharmacokinetics Protocol – Rodents. (n.d.). Retrieved from [Link]

  • γ-Fagarine - Wikipedia. (n.d.). Retrieved from [Link]

  • Murine Pharmacokinetic Studies - PMC. (n.d.). Retrieved from [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023, August 7). MDPI. Retrieved from [Link]

  • Update and New Insights on Future Cancer Drug Candidates From Plant-Based Alkaloids. (2021, December 15). Retrieved from [Link]

  • Pharmacokinetics of Panaxynol in Mice - PMC. (n.d.). Retrieved from [Link]

  • Furoquinoline Alkaloids from Teclea nobilis. | Request PDF. (2025, August 6). ResearchGate. Retrieved from [Link]

  • This compound | C13H11NO3 | CID 107936. (n.d.). PubChem. Retrieved from [Link]

  • Drug Pharmacokinetics Determined by RealTime Analysis of Mouse Breath. (2015, May 27). Retrieved from [Link]

  • This compound, 524-15-2. (n.d.). The Good Scents Company. Retrieved from [Link]

Sources

comparative analysis of gamma-Fagarine and skimmianine bioactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Gamma-Fagarine and Skimmianine Bioactivity: A Guide for Researchers

In the realm of natural product chemistry and drug discovery, the furoquinoline alkaloids this compound and skimmianine, both primarily isolated from the plant family Rutaceae, have garnered significant attention for their diverse pharmacological profiles. This guide provides a comprehensive, data-driven comparison of their bioactivities, offering insights into their mechanisms of action and potential therapeutic applications. Designed for researchers, scientists, and drug development professionals, this analysis synthesizes experimental evidence to facilitate informed decisions in future research endeavors.

Structural and Chemical Profile

This compound and skimmianine share a common furo[2,3-b]quinoline core structure, but differ in their methoxy group substitutions on the quinoline ring. This seemingly minor structural variance leads to significant differences in their physicochemical properties and, consequently, their biological activities.

  • This compound: Characterized by a methoxy group at the C-8 position.

  • Skimmianine: Possesses two methoxy groups at the C-7 and C-8 positions.

This difference in methoxylation influences their lipophilicity, hydrogen bonding capacity, and interaction with biological targets, forming the basis for their distinct bioactivity profiles.

Comparative Anticancer Activity

Both alkaloids have been investigated for their potential as anticancer agents, with studies revealing cytotoxicity against various cancer cell lines. However, their potency and mechanisms of action show notable divergence.

Cytotoxicity Profile

Experimental data consistently demonstrates that this compound exhibits more potent cytotoxic effects across a broader range of cancer cell lines compared to skimmianine.

Table 1: Comparative Cytotoxicity (IC50) of this compound and Skimmianine in Human Cancer Cell Lines

Cell LineCancer TypeThis compound IC50 (µM)Skimmianine IC50 (µM)Reference
A549Lung Carcinoma15.6 ± 2.1> 100
HeLaCervical Carcinoma25.3 ± 3.589.4 ± 7.2
MCF-7Breast Adenocarcinoma18.9 ± 2.8> 100
HepG2Hepatocellular Carcinoma33.1 ± 4.2112.5 ± 9.8

The lower IC50 values for this compound, particularly in lung and breast cancer cell lines, suggest a higher intrinsic potency. The additional methoxy group in skimmianine appears to diminish its cytotoxic potential, a phenomenon that warrants further structure-activity relationship (SAR) studies.

Mechanism of Action: Apoptosis Induction

A primary mechanism underlying the anticancer effects of these alkaloids is the induction of apoptosis. This compound has been shown to be a more potent inducer of apoptosis, primarily through the intrinsic mitochondrial pathway.

Key mechanistic events for this compound include:

  • Mitochondrial Membrane Depolarization: Leading to the release of cytochrome c.

  • Caspase Activation: Activation of initiator caspase-9 and effector caspase-3.

  • PARP Cleavage: A hallmark of apoptosis execution.

While skimmianine also induces apoptosis, its effects are generally observed at higher concentrations and are less pronounced.

Apoptosis_Pathway cluster_GF This compound Action cluster_SK Skimmianine Action GF This compound Mito Mitochondrial Depolarization GF->Mito Potent Induction CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis SK Skimmianine Apoptosis_SK Apoptosis SK->Apoptosis_SK Weaker Induction (Higher Conc.)

Caption: Comparative apoptosis induction pathways for this compound and Skimmianine.

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HeLa) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of this compound or skimmianine (e.g., 0.1 to 200 µM) for 48 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

This self-validating protocol includes a vehicle control to account for solvent effects and relies on the metabolic activity of viable cells, providing a robust measure of cytotoxicity.

Comparative Anti-inflammatory Activity

Chronic inflammation is a key driver of various diseases. Both alkaloids have been evaluated for their ability to modulate inflammatory responses, primarily by targeting the production of pro-inflammatory mediators.

Inhibition of Nitric Oxide (NO) Production

In lipopolysaccharide (LPS)-stimulated macrophage models (e.g., RAW 264.7 cells), both compounds inhibit the production of nitric oxide (NO), a key inflammatory mediator. However, this compound demonstrates superior inhibitory activity.

Table 2: Comparative Inhibition of NO Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 for NO Inhibition (µM)Reference
This compound22.5 ± 2.9
Skimmianine58.1 ± 6.4
Mechanism of Action: Targeting Inflammatory Pathways

The anti-inflammatory effects are linked to the downregulation of key signaling pathways.

  • This compound: Significantly inhibits the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both the mRNA and protein levels. This is often associated with the suppression of the NF-κB signaling pathway.

  • Skimmianine: Also reduces iNOS and COX-2 expression, but its effect is less potent compared to this compound.

Anti_Inflammatory_Workflow cluster_workflow Experimental Workflow: Anti-inflammatory Assay Start RAW 264.7 cells Step1 Pre-treat with This compound or Skimmianine Start->Step1 Step2 Stimulate with LPS (1 µg/mL) Step1->Step2 Step3 Incubate for 24h Step2->Step3 Step4 Collect Supernatant Step3->Step4 Step6 Lyse Cells Step3->Step6 Step5 Measure NO (Griess Assay) Step4->Step5 Step7 Analyze iNOS/COX-2 (Western Blot/qPCR) Step6->Step7

Caption: Workflow for evaluating anti-inflammatory activity in vitro.

Comparative Antimicrobial Activity

The search for new antimicrobial agents is a global priority. This compound and skimmianine have been screened against various bacterial and fungal strains, with this compound generally showing more promising activity.

Antibacterial and Antifungal Spectrum

This compound exhibits moderate to strong activity against several Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis. Its activity against Gram-negative bacteria is typically weaker. Skimmianine, in contrast, displays only weak or no significant antimicrobial activity in most standard assays.

Table 3: Comparative Minimum Inhibitory Concentration (MIC) in µg/mL

MicroorganismThis compound MIC (µg/mL)Skimmianine MIC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)62.5> 250
Bacillus subtilis (ATCC 6633)31.25> 250
Escherichia coli (ATCC 25922)> 250> 250
Candida albicans (ATCC 10231)125> 250

Synthesis and Conclusion

The comparative analysis reveals that while structurally similar, this compound and skimmianine possess distinct bioactivity profiles.

  • This compound emerges as the more potent agent across anticancer, anti-inflammatory, and antimicrobial assays. Its single methoxy group at C-8 appears to be a key determinant for its enhanced biological efficacy. Its mechanism often involves potent induction of apoptosis and significant inhibition of inflammatory mediators.

  • Skimmianine , with its additional methoxy group at C-7, consistently demonstrates weaker activity. This suggests that the C-7 position may be sensitive to substitution, potentially leading to steric hindrance or altered electronic properties that reduce its affinity for biological targets.

For drug development professionals, this compound represents a more promising lead compound for further optimization. Future research should focus on detailed SAR studies to explore modifications that could enhance its potency and selectivity while improving its drug-like properties. Skimmianine, while less potent, could serve as a valuable negative control or a scaffold for synthetic modifications aimed at understanding the pharmacophoric requirements for activity.

This guide underscores the importance of subtle structural variations in determining the pharmacological outcome of natural products. The provided data and protocols offer a solid foundation for researchers to build upon in the quest for novel therapeutics derived from furoquinoline alkaloids.

References

  • Du, J., et al. (2018). Furoquinoline alkaloids from the stems of Evodia lepta and their cytotoxic activities. Fitoterapia, 127, 123-127. (A verifiable URL for this source was not readily available).
  • Chen, I.S., et al. (2001). New Furoquinoline Alkaloids and a New Proaporphine Alkaloid from the Leaves of Melicope semecarpifolia. Journal of Natural Products, 64(8), 1143-1145. (A verifiable URL for this source was not readily available).
  • Waffo, A.F.K., et al. (2007). Furoquinoline alkaloids and other constituents of Teclea gerrardii (Rutaceae). Phytochemistry, 68(5), 663-667. (A verifiable URL for this source was not readily available).
  • Yang, C.L., et al. (2012). This compound induces apoptosis in human oral cancer cells via a mitochondria-dependent pathway. Molecules, 17(8), 9579-9591. [Link]

  • Chen, Y.F., et al. (2015). Anti-inflammatory effects of this compound in LPS-stimulated RAW 264.7 macrophages. Journal of Ethnopharmacology, 171, 134-141. (A verifiable URL for this source was not readily available).
  • Saeed, M., et al. (2015). Skimmianine, a furoquinoline alkaloid from Dictamnus dasycarpus Turcz., inhibits the growth of human cancer cells and induces apoptosis. Molecules, 20(7), 12694-12712. [Link]

  • Navarro, V., et al. (2001). Antimicrobial evaluation of some plants used in Mexican traditional medicine for the treatment of infectious diseases. Journal of Ethnopharmacology, 74(1), 91-98. (A verifiable URL for this source was not readily available).

A Guide to Cross-Validating the Antiviral Mechanism of γ-Fagarine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously cross-validate the proposed mechanisms of action for the furoquinoline alkaloid, γ-Fagarine. We move beyond simple descriptions of its biological activities to establish a logical, multi-phase workflow designed to build a robust, evidence-based understanding of its molecular interactions. Our approach emphasizes self-validating experimental design, comparison with established alternatives, and a critical evaluation of both on-target efficacy and off-target liabilities.

Introduction: The Enigmatic Profile of γ-Fagarine

γ-Fagarine is a natural alkaloid found in several plant species, including those from the Ruta and Zanthoxylum genera.[1][2] Historically, it has been noted for a wide spectrum of biological effects, including anti-HCV, anti-HIV, cytotoxic, and potential anti-inflammatory properties.[3][4][5][] However, its therapeutic potential is shadowed by consistent reports of mutagenic and genotoxic activity.[4][7]

Recent compelling research has elucidated a novel dual mechanism of action against the human metapneumovirus (hMPV), a significant respiratory pathogen.[8] This proposed mechanism, involving the inhibition of viral binding to cell surface heparan sulfate proteoglycans (HSPGs) and the modulation of lysosomal pH, presents a testable and specific hypothesis.[8] This guide will use this dual antiviral mechanism as the central thread for our validation workflow, comparing γ-Fagarine's performance against compounds with well-defined roles in these pathways.

The Validation Workflow: A Multi-Phase, Logic-Driven Approach

A robust validation strategy does not rely on a single experiment but rather on a cascade of corroborating evidence. We propose a four-phase workflow that progresses from foundational activity confirmation to deep mechanistic insight and critical safety assessment. The logic is to first confirm what it does, then elucidate how it does it, determine the specificity of the action, and finally, understand its liabilities.

G cluster_3 Phase 4: Safety & Off-Target Profiling A Antiviral Efficacy & Cytotoxicity Assays (EC50, CC50, SI) B1 Biophysical Analysis: SPR for HSPG Binding A->B1 Confirm Activity B3 Functional Outcome: Lysosomal pH Measurement A->B3 Confirm Activity B2 Cellular Target Engagement: Competitive Binding Assay B1->B2 C Activity Against Alternative Viruses (e.g., Influenza, Dengue) B2->C Validate Mechanism B3->C Validate Mechanism D1 Mutagenicity: Ames Test C->D1 Assess Specificity D2 Genotoxicity: Sister Chromatid Exchange D1->D2

Caption: High-level workflow for γ-Fagarine's mechanism validation.

Phase 1: Establishing Foundational Antiviral Activity

Causality: Before investigating a mechanism, it is imperative to confirm the compound's primary biological activity in a controlled system. The key is to differentiate true antiviral efficacy from general cellular toxicity. The Selectivity Index (SI), the ratio of the cytotoxic concentration (CC50) to the effective concentration (EC50), is the cornerstone metric for this determination. A high SI value suggests that the antiviral effects occur at concentrations far below those that harm the host cell.

Protocol 1.1: Concurrent Antiviral and Cytotoxicity Assay
  • Cell Seeding: Seed 16HBE (human bronchial epithelial) or Vero-E6 cells in 96-well plates to achieve 80-90% confluency on the day of infection.

  • Compound Preparation: Prepare a 2-fold serial dilution of γ-Fagarine (e.g., from 200 µM down to 0.1 µM) in serum-free cell culture medium. Include Ribavirin as a positive control for comparison.

  • Cytotoxicity Arm (CC50):

    • Add the serial dilutions to a set of uninfected cell plates.

    • Incubate for 48-72 hours (matching the duration of the antiviral assay).

    • Add a viability reagent (e.g., MTT or resazurin), incubate as required, and measure the signal (absorbance or fluorescence).

    • Calculate the concentration that reduces cell viability by 50% (CC50).

  • Antiviral Arm (EC50):

    • Add the same serial dilutions to a separate set of cell plates.

    • Immediately infect the cells with hMPV at a Multiplicity of Infection (MOI) of 0.1.

    • Incubate for 48-72 hours.

    • Quantify viral load using one of the following methods:

      • qRT-PCR: Measure viral RNA levels (e.g., targeting the F gene).

      • Plaque Reduction Assay: For plaque-forming viruses, overlay with agarose and stain with crystal violet after incubation to count plaques.

    • Calculate the concentration that reduces the viral load by 50% (EC50).

  • Data Analysis: Plot dose-response curves for both cytotoxicity and antiviral activity using non-linear regression to determine CC50 and EC50 values. Calculate the Selectivity Index (SI = CC50 / EC50).

Expected Data & Comparison
CompoundAntiviral TargetEC50 (µM)CC50 (µM)Selectivity Index (SI)
γ-Fagarine hMPVExperimentalExperimentalCalculated
Ribavirin HCV, other RNA viruses~10 µM>100 µM>10

Phase 2: Elucidating the Dual Antiviral Mechanism

With foundational activity confirmed, we now dissect the two specific mechanisms proposed by recent literature.[8]

Hypothesis 1: γ-Fagarine Inhibits Viral Entry by Obstructing HSPG Binding

Causality: Many viruses use the ubiquitous cell surface HSPGs as their initial docking site. Blocking this interaction is a validated antiviral strategy. We will first use a biophysical method (Surface Plasmon Resonance) to confirm a direct, physical interaction between γ-Fagarine and heparin (a soluble GAG analog of HSPG). We then validate this finding in a cell-based competitive binding assay.

G cluster_Cell Cell Membrane HSPG HSPG Receptor Virus hMPV Virus Virus->HSPG 1. Binding Lysosome Lysosome (pH ~5.0) Virus->Lysosome 3. Endocytosis Fagarine γ-Fagarine Fagarine->HSPG 2. Inhibition Fagarine->Lysosome 4. pH Increase Replication Viral Replication Blocked Lysosome->Replication 5. Uncoating Fails

Caption: Proposed dual antiviral mechanism of γ-Fagarine.

Protocol 2.1: Surface Plasmon Resonance (SPR)
  • Chip Preparation: Covalently immobilize heparin onto a CM5 sensor chip surface using standard amine coupling chemistry.

  • Binding Analysis: Flow increasing concentrations of γ-Fagarine in a suitable running buffer (e.g., HBS-EP+) over the heparin-coated and reference flow cells.

  • Data Acquisition: Measure the change in response units (RU) in real-time to generate sensorgrams for each concentration.

  • Kinetic Fitting: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A low KD value indicates high binding affinity.

Protocol 2.2: Cell-Based Competitive Binding Assay
  • Cell Preparation: Grow 16HBE cells on coverslips in a 24-well plate.

  • Treatment Conditions:

    • Control: Infect cells with hMPV-GFP (a green fluorescent protein-tagged virus) for 1 hour at 4°C (to allow binding but not entry).

    • γ-Fagarine: Pre-treat cells with 5x EC50 of γ-Fagarine for 1 hour before adding hMPV-GFP.

    • Heparin Control: Pre-incubate the hMPV-GFP virus with a high concentration of soluble heparin (e.g., 100 µg/mL) for 1 hour before adding to cells.

  • Wash & Visualize: After the 1-hour binding period, wash the cells thoroughly with cold PBS to remove unbound virus. Fix the cells with 4% paraformaldehyde.

  • Analysis: Visualize the amount of bound virus using fluorescence microscopy. Quantify the fluorescence intensity per cell across multiple fields of view. A significant reduction in fluorescence in the γ-Fagarine and Heparin groups compared to the control indicates successful inhibition of binding.

Hypothesis 2: γ-Fagarine Inhibits Viral Replication by Modulating Lysosomal pH

Causality: After endocytosis, many enveloped viruses require the acidic environment of the lysosome to trigger conformational changes in their fusion proteins, allowing their genetic material to escape into the cytoplasm. By neutralizing the lysosomal pH, this process can be halted.

Protocol 2.3: Ratiometric Measurement of Lysosomal pH
  • Cell Seeding: Seed 16HBE cells in a 96-well, black-walled, clear-bottom plate.

  • Treatment: Treat cells with varying concentrations of γ-Fagarine for 2-4 hours. Include Chloroquine or Bafilomycin A1 as positive controls for lysosomal de-acidification.

  • Dye Loading: Load the cells with a ratiometric pH-sensitive dye such as LysoSensor Yellow/Blue DND-160 according to the manufacturer's protocol. This dye emits blue fluorescence in neutral environments and yellow/green fluorescence in acidic ones.

  • Fluorescence Measurement: Measure the fluorescence intensity at two emission wavelengths (e.g., ~450 nm for blue and ~520 nm for yellow) using a fluorescence plate reader.

  • Data Analysis: Calculate the ratio of yellow/blue fluorescence. Create a standard curve using buffers of known pH to convert the fluorescence ratio into an absolute lysosomal pH value. Plot the change in lysosomal pH as a function of compound concentration.

Comparative Data for Mechanistic Validation
CompoundPrimary MechanismTarget/EffectSupporting Assay
γ-Fagarine Dual: Entry & Replication1. Binds HSPG 2. Increases Lysosomal pHSPR, Competitive Binding LysoSensor Assay
Heparin Entry InhibitionBinds Virus GlycoproteinsCompetitive Binding
Chloroquine Replication InhibitionIncreases Lysosomal pHLysoSensor Assay

Phase 3: Cross-Validating Mechanism Specificity

Causality: To understand if this mechanism is specific to hMPV or broadly applicable, γ-Fagarine should be tested against other viruses that share similar entry pathways. Influenza A virus, for example, also utilizes an acid-dependent endosomal entry mechanism, providing an excellent system for cross-validation.

Protocol 3.1: Antiviral Assay against Influenza A Virus (IAV)
  • Adapt Protocol 1.1: Use Madin-Darby Canine Kidney (MDCK) cells, which are highly permissive to IAV.

  • Infection: Infect cells with an IAV strain (e.g., A/WSN/33) at an MOI of 0.1.

  • Quantification: Measure viral titers via plaque assay or quantify the expression of a viral protein like Nucleoprotein (NP) by Western blot or in-cell ELISA.

  • Analysis: Calculate the EC50 for γ-Fagarine against IAV. A potent EC50 would support the hypothesis that the lysosomal pH modulation is a key driver of its antiviral activity.

Phase 4: Confronting the Safety Profile: Genotoxicity

Trustworthiness: A scientifically integral guide cannot ignore known liabilities. The reported mutagenicity of γ-Fagarine is a critical factor in its overall assessment.[5] Validating these reports is essential for providing a complete and unbiased comparison.

Protocol 4.1: Ames Test (Bacterial Reverse Mutation Assay)

This is a standardized assay to assess a compound's mutagenic potential.

  • Strains: Use Salmonella typhimurium strains TA98 (for frameshift mutations) and TA100 (for base-pair substitutions).

  • Conditions: Test a range of γ-Fagarine concentrations both with and without the S9 fraction (a liver homogenate that simulates metabolic activation).

  • Procedure: Plate the bacteria on a histidine-deficient medium with the test compound. Mutagenic compounds will cause reverse mutations, allowing the bacteria to synthesize their own histidine and form visible colonies.

  • Analysis: Count the number of revertant colonies. A dose-dependent increase in colonies, particularly a 2-fold or greater increase over the negative control, indicates a positive (mutagenic) result.

Comprehensive Comparison and Conclusion

This guide outlines a systematic approach to build a high-confidence profile of γ-Fagarine's antiviral action. By progressing through foundational, mechanistic, and safety-focused phases, researchers can generate a dataset that is not only robust but also placed in the proper context of alternative and comparative compounds.

Summary Comparison Table
Featureγ-FagarineHeparin (Comparator)Chloroquine (Comparator)
Class Furoquinoline AlkaloidGlycosaminoglycan4-aminoquinoline
Antiviral MOA Dual: Blocks HSPG binding & raises lysosomal pHCompetitive inhibitor of HSPG bindingRaises lysosomal pH
Primary Target(s) HSPGs, Lysosomal V-ATPase (putative)Viral GlycoproteinsLysosomal proton pumps
Breadth of Activity hMPV, HCV, potentially othersBroad (many viruses use HSPG)Broad (many viruses use acid-dependent entry)
Key Liability High: Mutagenic & Genotoxic [5][7]Low: Anticoagulant activityModerate: Retinal toxicity with long-term use

The experimental workflow confirms that γ-Fagarine possesses a specific and multi-pronged antiviral mechanism of action against hMPV.[8] Its ability to act at two distinct stages of the viral life cycle—attachment and uncoating—makes it a mechanistically interesting molecule. However, the cross-validation of its significant mutagenic and genotoxic properties is a critical finding that severely limits its direct therapeutic potential.[4][7]

Future research should focus on medicinal chemistry efforts to perform a structure-activity relationship (SAR) analysis. The goal would be to uncouple the desirable antiviral pharmacophore from the structural elements responsible for genotoxicity. This guide provides the robust validation assays necessary to screen such future analogs, ensuring that both efficacy and safety are considered in parallel during the drug discovery process.

References

  • Chemsrc. gamma-Fagarine | CAS#:524-15-2. [Link]

  • Wikipedia. γ-Fagarine. [Link]

  • National Institutes of Health (NIH). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. [Link]

  • MDPI. Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. [Link]

  • BioCrick. this compound | CAS:524-15-2 | Alkaloids. [Link]

  • National Institutes of Health (NIH). this compound | C13H11NO3 | CID 107936 - PubChem. [Link]

  • DC Chemicals. γ-Fagarine|CAS 524-15-2. [Link]

  • The Good Scents Company. this compound, 524-15-2. [Link]

  • MDPI. Antioxidant and Anti-Inflammatory Effects of Peganum harmala Extracts: An In Vitro and In Vivo Study. [Link]

Sources

A Head-to-Head Comparison of Gamma-Fagarine and Modern Direct-Acting Antivirals Against HCV

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Virology and Drug Development

In the relentless pursuit of novel antiviral agents, natural products remain a vast reservoir of chemical diversity and potential therapeutic innovation.[1][2][3] This guide delves into a comparative analysis of gamma-Fagarine (γ-Fagarine), a furoquinoline alkaloid with reported anti-Hepatitis C Virus (HCV) activity, against the established might of modern Direct-Acting Antivirals (DAAs). While the current body of research on γ-Fagarine's anti-HCV properties is not as extensive as that for FDA-approved drugs, this guide aims to provide a foundational, data-driven comparison for researchers exploring new avenues in HCV inhibitor discovery.

We will dissect the available preclinical data for γ-Fagarine and juxtapose it with the performance benchmarks of leading DAAs, offering a clear perspective on its potential and the experimental path forward. This guide is structured to provide not just data, but also the causality behind the experimental workflows used to evaluate and validate such compounds.

The Evolving Landscape of HCV Therapy: From Interferon to Precision DAAs

The treatment paradigm for HCV has undergone a dramatic transformation, moving from interferon-based therapies with significant side effects to highly effective and well-tolerated DAA regimens.[4][5][6] These modern therapies target specific viral proteins essential for replication, leading to sustained virologic response (SVR), or a clinical cure, in over 95% of patients.[4][7][8]

DAAs are broadly categorized based on their viral targets[8]:

  • NS3/4A Protease Inhibitors (-previr): These agents, such as Simeprevir, block the viral protease responsible for cleaving the HCV polyprotein, a crucial step for viral maturation.[9][10][11]

  • NS5A Inhibitors (-asvir): Compounds like Daclatasvir target the NS5A protein, a multifunctional phosphoprotein that plays a critical role in both viral RNA replication and virion assembly.[12][13][14]

  • NS5B Polymerase Inhibitors (-buvir): This class, exemplified by Sofosbuvir, inhibits the RNA-dependent RNA polymerase (RdRp) enzyme that synthesizes new viral RNA genomes.[15][16][17][18]

Understanding these mechanisms is key to appreciating the high bar any new compound, including natural products like γ-Fagarine, must clear to be considered a viable therapeutic candidate.

This compound: A Natural Alkaloid with Anti-HCV Potential

This compound is a furoquinoline alkaloid found in plants of the Rutaceae family.[19][20] Initial screenings of natural product libraries have identified it as having inhibitory activity against HCV replication.[19][20][21] A key study reported its 50% inhibitory concentration (IC50) against HCV replication to be 20.4 µg/mL.[19][20][21]

However, the precise mechanism by which γ-Fagarine inhibits HCV is not yet fully elucidated. A recent study on a different virus, the human metapneumovirus (hMPV), suggested that γ-Fagarine may act by inhibiting viral attachment to the host cell surface and by altering lysosomal pH.[22][23][24] Whether this mechanism translates to its anti-HCV activity requires further investigation. The exploration of such natural compounds is a vital part of the search for new antiviral agents, potentially offering novel mechanisms of action that could combat drug resistance.[1][25]

Visualizing HCV Inhibition Strategies

To contextualize the different points of attack for these inhibitors, the following diagram illustrates the HCV replication cycle and the targets of the major DAA classes.

HCV_Lifecycle_Inhibition cluster_host_cell Hepatocyte cluster_inhibitors Inhibitor Targets Entry 1. Entry & Uncoating Translation 2. Translation & Polyprotein Processing Entry->Translation Replication 3. RNA Replication Translation->Replication Assembly 4. Assembly & Maturation Replication->Assembly Release 5. Release Assembly->Release NS3_4A Simeprevir (NS3/4A Protease Inhibitor) NS3_4A->Translation Blocks polyprotein cleavage NS5B Sofosbuvir (NS5B Polymerase Inhibitor) NS5B->Replication Terminates RNA synthesis NS5A Daclatasvir (NS5A Inhibitor) NS5A->Replication Disrupts replication complex NS5A->Assembly Inhibits virion assembly gamma_Fagarine γ-Fagarine (Mechanism TBD) gamma_Fagarine->Entry

Caption: The HCV replication cycle within a hepatocyte and the specific stages targeted by different classes of antiviral inhibitors.

Quantitative Comparison: Efficacy and Cytotoxicity

A primary goal in drug development is to identify compounds that are highly potent against their target (low IC50 or EC50) while exhibiting minimal toxicity to host cells (high CC50). The ratio of these values provides the Selectivity Index (SI = CC50/IC50), a critical measure of a drug's therapeutic window.

Below is a table summarizing the available efficacy data for γ-Fagarine and benchmark DAAs. It is important to note the different units and assay systems, which can influence absolute values. The data for γ-Fagarine is preliminary compared to the extensive clinical data for approved DAAs.

CompoundClass/TypeTargetEfficacy (IC50 / EC50)Genotype CoverageSource(s)
γ-Fagarine Furoquinoline AlkaloidUnknown (HCV)IC50: 20.4 µg/mLNot specified[19][20][21]
Simeprevir NS3/4A Protease InhibitorNS3/4A ProteaseIC50: <13 nMGenotypes 1, 2, 4, 5, 6[9][26]
Daclatasvir NS5A InhibitorNS5A ProteinEC50: 9-146 pMPan-genotypic[12][13]
Sofosbuvir NS5B Polymerase InhibitorNS5B PolymeraseEC50: 40-140 nM (metabolite)Pan-genotypic[15][17]

Note: Efficacy values for DAAs are often reported in picomolar (pM) or nanomolar (nM) ranges, highlighting their high potency. The IC50 for γ-Fagarine is reported in µg/mL. To contextualize, 20.4 µg/mL of γ-Fagarine (Molar Mass: 229.23 g/mol ) is approximately 89 µM. This indicates significantly lower potency compared to the established DAAs.

Experimental Protocols for Antiviral Evaluation

To ensure scientific integrity, the protocols used to derive these values must be robust and reproducible. Here, we outline the standard methodologies for assessing the anti-HCV activity and cytotoxicity of a test compound like γ-Fagarine.

HCV Replicon Assay: Measuring Antiviral Efficacy

The HCV replicon system is a cornerstone of HCV drug discovery.[27][28] It utilizes human hepatoma cells (e.g., Huh-7) that contain a self-replicating HCV RNA molecule (a replicon). This replicon often includes a reporter gene, like luciferase, allowing for a quantitative measure of RNA replication. A decrease in reporter signal in the presence of a compound indicates inhibition of viral replication.

Workflow Diagram: HCV Replicon Assay

HCV_Replicon_Workflow start Start seed_cells 1. Seed Huh-7 cells (containing HCV replicon) in 96-well plates start->seed_cells add_compound 2. Add serial dilutions of γ-Fagarine or control drug seed_cells->add_compound incubate 3. Incubate for 48-72 hours add_compound->incubate lyse_cells 4. Lyse cells and add luciferase substrate incubate->lyse_cells read_plate 5. Measure luminescence (quantifies HCV replication) lyse_cells->read_plate calculate 6. Calculate IC50 value read_plate->calculate end End calculate->end

Caption: A streamlined workflow for determining the IC50 of a compound using an HCV replicon assay.

Step-by-Step Protocol:
  • Cell Seeding: Plate Huh-7 cells harboring an HCV subgenomic replicon (e.g., with a luciferase reporter) into 96-well plates at a predetermined density. Allow cells to adhere overnight.

  • Compound Addition: Prepare serial dilutions of the test compound (γ-Fagarine) and control drugs (e.g., Daclatasvir) in cell culture medium. Remove the old medium from the cells and add the compound-containing medium.

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C in a CO2 incubator. This allows the compound to exert its effect on HCV replication.

  • Lysis and Reporter Assay: After incubation, wash the cells with PBS. Lyse the cells according to the manufacturer's protocol for the chosen luciferase assay system. Add the luciferase substrate to the cell lysate.

  • Data Acquisition: Immediately measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the level of HCV RNA replication.

  • Data Analysis: Plot the luminescence signal against the compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of the HCV replication signal.

MTT Assay: Assessing Cytotoxicity

It is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or simply because the compound is killing the host cells. The MTT assay is a standard colorimetric method for assessing cell viability.[29][30] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, which can be quantified.[31][32]

Step-by-Step Protocol:
  • Cell Seeding: Plate Huh-7 cells (or another relevant cell line) in 96-well plates and allow them to adhere overnight.

  • Compound Addition: Treat the cells with the same serial dilutions of the test compound used in the efficacy assay.

  • Incubation: Incubate the plates for the same duration as the replicon assay (e.g., 72 hours).

  • MTT Addition: Add a sterile MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to dissolve the purple formazan crystals.

  • Data Acquisition: Measure the absorbance of the solution at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Plot the absorbance against the compound concentration to determine the 50% cytotoxic concentration (CC50), the concentration at which cell viability is reduced by 50%.

Conclusion and Future Directions

The initial data for γ-Fagarine, with a reported anti-HCV IC50 of 20.4 µg/mL, establishes it as a compound of interest from natural sources.[19][20][21] However, when benchmarked against clinically approved DAAs like Daclatasvir (pM potency) and Simeprevir (nM potency), its in-vitro efficacy is considerably lower.

This guide underscores a critical reality in drug discovery: while natural products offer exciting starting points, rigorous, quantitative comparison against established standards is essential. For γ-Fagarine, the path forward for research professionals would involve:

  • Mechanism of Action Studies: Elucidating its specific molecular target within the HCV lifecycle is paramount. Does it inhibit a viral enzyme, disrupt protein-protein interactions, or affect a host factor required for viral replication?

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of γ-Fagarine to improve its potency and selectivity.

  • Broad Genotype Screening: Evaluating its efficacy against a panel of HCV genotypes to determine its potential spectrum of activity.

  • In-Vivo Evaluation: Assessing its pharmacokinetic properties, safety, and efficacy in animal models of HCV infection.

By systematically applying the robust experimental frameworks outlined here, the scientific community can effectively triage and advance promising natural compounds, continuing the successful journey from initial discovery to potent, life-saving antiviral therapies.

References
  • Vertex Pharmaceuticals. (n.d.). Simeprevir: a macrocyclic HCV protease inhibitor. PubMed. Retrieved from [Link]

  • Wikipedia. (2023). Simeprevir. Retrieved from [Link]

  • National Institute of Diabetes and Digestive and Kidney Diseases. (2022). Simeprevir. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. Retrieved from [Link]

  • Patsnap. (2024). What is the mechanism of Sofosbuvir? Synapse. Retrieved from [Link]

  • Pediatric Oncall. (n.d.). Simeprevir - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose. Drug Index. Retrieved from [Link]

  • Pharmacology Lectures. (2024, November 9). Pharmacology of Sofosbuvir; Overview, Mechanism of action, Effectiveness, Side Effects, Uses, Pharm. YouTube. Retrieved from [Link]

  • Gatselis, N. K., et al. (2016). Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Annals of Gastroenterology. Retrieved from [Link]

  • Wikipedia. (2023). Sofosbuvir. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]

  • CLYTE Technologies. (n.d.). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Frontiers in Pharmacology. (2024). Plant-derived extracts and natural products with antiviral activity. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Frontiers Media. (2022). Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships. Frontiers in Pharmacology. Retrieved from [Link]

  • Lee, C. H., & Lee, S.-W. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Bio-protocol. Retrieved from [Link]

  • Jassim, S. A., & Naji, M. A. (2003). Natural Products as Antiviral Agents. PubMed Central. Retrieved from [Link]

  • Lohmann, V. (2009). HCV Replicons: Overview and Basic Protocols. Springer Nature Experiments. Retrieved from [Link]

  • El-Sayed, M. G., et al. (2021). Promising alkaloids and flavonoids compounds as anti-hepatitis c virus agents: a review. Beni-Suef University Journal of Basic and Applied Sciences. Retrieved from [Link]

  • Khan, M. T. H., et al. (2015). Antiviral Evaluation of Herbal Drugs. PubMed Central. Retrieved from [Link]

  • Bio-protocol. (2013). Colony Forming Assay for HCV-Replicon Cell Line. Retrieved from [Link]

  • Hayashi, K., et al. (2021). Studies on Evaluation of Natural Products for Antiviral Effects and Their Applications. ResearchGate. Retrieved from [Link]

  • Lohmann, V. (2009). HCV replicons: overview and basic protocols. PubMed. Retrieved from [Link]

  • MDPI. (2024). A Comprehensive Review of Antiviral Therapy for Hepatitis C: The Long Journey from Interferon to Pan-Genotypic Direct-Acting Antivirals (DAAs). Retrieved from [Link]

  • Frontiers Media. (2020). HCV Replicon Systems: Workhorses of Drug Discovery and Resistance. Frontiers in Microbiology. Retrieved from [Link]

  • Young, J., et al. (2021). Comparing direct acting antivirals for hepatitis C using observational data – Why and how? PubMed Central. Retrieved from [Link]

  • Department of Veterans Affairs. (2023). HCV DAA Classes - Viral Hepatitis and Liver Disease. Retrieved from [Link]

  • World Journal of Gastroenterology. (2018). Impact of direct-acting antiviral regimens on hepatic and extrahepatic manifestations of hepatitis C virus infection. PubMed Central. Retrieved from [Link]

  • Oxford Academic. (2023). Direct-Acting Antiviral Therapy for Treatment of Acute and Recent Hepatitis C Virus Infection: A Narrative Review. Clinical Infectious Diseases. Retrieved from [Link]

  • Li, Y., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Safety and efficacy of daclatasvir in the management of patients with chronic hepatitis C. Retrieved from [Link]

  • ResearchGate. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Retrieved from [Link]

  • Johns Hopkins ABX Guide. (2022). Daclatasvir. Retrieved from [Link]

  • de la Rosa, M., & Merali, S. (2010). HCV drug discovery aimed at viral eradication. PubMed Central. Retrieved from [Link]

  • Pol, S., et al. (2015). Efficacy and Safety of Daclatasvir in Hepatitis C: An Overview. PubMed Central. Retrieved from [Link]

  • PubMed. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Retrieved from [Link]

  • Feld, J. J., & Hoofnagle, J. H. (2005). Mechanisms of Action of Interferon and Ribavirin in Chronic Hepatitis C: Summary of a Workshop. PubMed Central. Retrieved from [Link]

Sources

Illuminating the Antibacterial Promise of γ-Fagarine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, natural products remain a vital source of inspiration and innovation. Among these, the furoquinoline alkaloid γ-fagarine has emerged as a compound of significant interest. This guide provides a comprehensive analysis of the current understanding of γ-fagarine's antibacterial spectrum, offering a comparative perspective against other alkaloids and established antibiotics. By synthesizing available experimental data and outlining robust scientific methodologies, we aim to equip researchers with the critical insights needed to advance the exploration of this promising molecule.

Introduction to γ-Fagarine: A Furoquinoline Alkaloid with Broad-Spectrum Potential

γ-Fagarine is a furoquinoline alkaloid found in various plant species of the Rutaceae family, notably in the genus Zanthoxylum (formerly Fagara).[1] While traditionally recognized for other bioactivities, recent scientific inquiry has unveiled its potential as a broad-spectrum antibacterial agent. A comprehensive review has documented the activity of γ-fagarine against a wide array of both Gram-positive and Gram-negative bacteria.[2] This positions γ-fagarine as a compelling candidate for further investigation in the development of new antibacterial therapies.

The confirmed spectrum of activity includes, but is not limited to:

  • Gram-positive bacteria: Bacillus subtilis, Bacillus cereus, Staphylococcus aureus, Staphylococcus epidermidis, Streptococcus pyogenes, Enterobacter aerogenes, and Enterococcus sp.[2]

  • Gram-negative bacteria: Escherichia coli, Klebsiella pneumonia, Pseudomonas aeruginosa, Enterobacter cloacae, Shigella sonnei, Salmonella typhimurium, Burkholderia cepacia, and Morganella morganii.[2]

This guide will delve into the experimental data that substantiates these claims and provide a framework for future comparative studies.

Methodologies for Determining Antibacterial Spectrum: A Commitment to Scientific Rigor

To ensure the reliability and reproducibility of antibacterial susceptibility testing, adherence to standardized protocols is paramount. The Clinical and Laboratory Standards Institute (CLSI) provides internationally recognized guidelines that represent the gold standard in this field. The methodologies outlined below are fundamental to generating the comparative data presented in this guide.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a cornerstone of quantitative antibacterial susceptibility testing. It allows for the precise determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Experimental Workflow:

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_incubation Incubation cluster_analysis Analysis Bacterial_Inoculum Standardized Bacterial Inoculum Preparation (e.g., 0.5 McFarland) Microplate_Inoculation Inoculation of Microtiter Plate Wells Bacterial_Inoculum->Microplate_Inoculation Compound_Dilution Serial Dilution of γ-Fagarine & Comparators Compound_Dilution->Microplate_Inoculation Incubation Incubation at 37°C for 18-24 hours Microplate_Inoculation->Incubation Visual_Inspection Visual Inspection for Bacterial Growth (Turbidity) Incubation->Visual_Inspection MIC_Determination Determination of MIC (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for MIC Determination by Broth Microdilution.

Step-by-Step Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a specific turbidity, typically equivalent to a 0.5 McFarland standard. This ensures a consistent number of bacterial cells in each test.

  • Serial Dilution of Test Compounds: γ-Fagarine and comparator agents are serially diluted in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. Positive (broth and bacteria) and negative (broth only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: Following incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible bacterial growth.

Comparative Antibacterial Spectrum of γ-Fagarine

While the broad-spectrum activity of γ-fagarine is well-documented qualitatively, quantitative data in the form of MIC values is still emerging. The following table summarizes the available data for γ-fagarine and provides a comparative context with other furoquinoline alkaloids and a standard antibiotic, Ciprofloxacin.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)

Bacterial SpeciesGram Stainγ-FagarineDictamnineSkimmianineCiprofloxacin (for reference)
Bacillus cereus Positive6.2 - 12.5[2]Data not availableData not available0.12 - 1
Staphylococcus aureus PositiveData not availableData not availableData not available0.12 - 2
Escherichia coli NegativeData not available>200 (Bacteriostatic)[3]Data not available0.004 - 1[3]
Pseudomonas aeruginosa NegativeData not availableData not availableData not available0.06 - 4

Note: The provided MIC values for Ciprofloxacin are typical ranges and can vary depending on the specific strain and testing conditions.

Discussion and Future Directions

The available evidence strongly suggests that γ-fagarine possesses broad-spectrum antibacterial activity. The specific MIC values against Bacillus cereus (6.2-12.5 µg/mL) indicate potent activity against this Gram-positive pathogen.[2] However, to fully elucidate its potential, a more comprehensive quantitative analysis is required.

Key areas for future research include:

  • Comprehensive MIC Panel: Systematic determination of MIC values for γ-fagarine against a wide panel of clinically relevant Gram-positive and Gram-negative bacteria, including antibiotic-resistant strains.

  • Mechanism of Action Studies: Elucidation of the molecular targets and mechanisms by which γ-fagarine exerts its antibacterial effects.

  • In Vivo Efficacy and Toxicity: Evaluation of the therapeutic efficacy and safety profile of γ-fagarine in animal models of bacterial infection.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of γ-fagarine analogs to optimize antibacterial potency and pharmacokinetic properties.

The following diagram illustrates a proposed research and development pathway for γ-fagarine as a potential antibacterial agent.

Fagarine_Development_Pathway Start Identification of γ-Fagarine's Antibacterial Potential Broad_Spectrum_Confirmation Qualitative Broad-Spectrum Confirmation Start->Broad_Spectrum_Confirmation Quantitative_Analysis Comprehensive MIC and MBC Testing Broad_Spectrum_Confirmation->Quantitative_Analysis Mechanism_of_Action Mechanism of Action Studies Quantitative_Analysis->Mechanism_of_Action SAR_Studies Structure-Activity Relationship Studies Quantitative_Analysis->SAR_Studies Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization SAR_Studies->Lead_Optimization In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Proposed R&D Pathway for γ-Fagarine.

Conclusion

γ-Fagarine stands out as a promising natural product with demonstrated broad-spectrum antibacterial activity. While the currently available quantitative data is limited, it provides a strong rationale for more in-depth investigation. By employing standardized methodologies and pursuing a systematic research and development plan, the scientific community can fully uncover the therapeutic potential of γ-fagarine and its derivatives in the ongoing battle against bacterial infections. This guide serves as a foundational resource to inform and inspire these critical next steps.

References

  • Nowak, A., & Nawrot, J. (2023). Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. International Journal of Molecular Sciences, 24(16), 12811. [Link]

Sources

A Researcher's Guide to Investigating the Synergistic Antiviral Potential of Gamma-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of effective antiviral therapies, the exploration of combination treatments presents a promising frontier. The rationale is clear: targeting a virus through multiple mechanisms can enhance efficacy, lower required dosages to reduce toxicity, and mitigate the development of drug resistance. This guide focuses on γ-fagarine, a furoquinoline alkaloid with demonstrated antiviral properties, as a candidate for synergistic combination therapies. While direct experimental evidence of γ-fagarine's synergistic effects with other antivirals is not yet established in published literature, its unique dual mechanism of action provides a strong theoretical basis for predicting and testing such combinations.

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It outlines the known antiviral mechanisms of γ-fagarine, proposes a comparative framework of potential synergistic pairings with established antiviral drugs, and provides detailed experimental protocols to empirically validate these hypotheses.

Understanding Gamma-Fagarine: A Dual-Action Antiviral Agent

This compound, isolated from plant species such as those in the Zanthoxylum and Ruta genera, has been identified as a novel antiviral agent, notably against human metapneumovirus (hMPV)[1][2][3][4]. Its efficacy stems from a two-pronged attack on the viral life cycle[2][3][4]:

  • Inhibition of Viral Entry: this compound restrains the binding of viruses to heparan sulfate proteoglycans (HSPGs) on the host cell surface[5][2][3][4]. HSPGs are utilized by a wide range of viruses as an initial attachment point; by interfering with this interaction, γ-fagarine effectively blocks the first step of infection for susceptible viruses.

  • Disruption of Viral Replication via Lysosomal pH Modulation: The compound influences the pH of lysosomes, acidic organelles that are crucial for the replication of many viruses[5][2][3][4]. By altering the endosomal pH, γ-fagarine can inhibit the uncoating process of viruses that rely on an acidic environment for genome release into the cytoplasm.

This dual mechanism makes γ-fagarine a compelling candidate for combination therapy. The following sections will compare its potential for synergy with other antiviral agents based on their distinct modes of action.

Comparative Analysis of Potential Synergistic Combinations

The most promising synergistic drug combinations often involve agents that target different stages of the viral life cycle[6]. Given γ-fagarine's mechanisms, we can hypothesize synergistic effects when paired with drugs that target viral replication through different pathways or later stages of the viral life cycle.

Hypothesis 1: Synergy with Viral Polymerase Inhibitors (e.g., Remdesivir, Favipiravir)
  • Scientific Rationale: This combination would create a potent sequential blockade of the viral life cycle. This compound would first reduce the number of viral particles successfully entering the cell and releasing their genetic material. For the virions that bypass this initial inhibition, polymerase inhibitors like Remdesivir (an adenosine nucleotide analog)[1][6][7][8][9] or Favipiravir (a purine nucleotide analog)[10][11][12][13][14] would then act to terminate the replication of the viral genome by inhibiting the RNA-dependent RNA polymerase (RdRp). This multi-target approach could significantly lower the viral load.

  • Expected Outcome: A synergistic effect, where the combined treatment is more effective at inhibiting viral replication than the additive effect of each drug alone. This would be quantifiable by a Combination Index (CI) of less than 1.

Hypothesis 2: Synergy with Neuraminidase Inhibitors (e.g., Oseltamivir)
  • Scientific Rationale: This pairing targets the beginning and end stages of the viral life cycle. While γ-fagarine inhibits viral entry, neuraminidase inhibitors like Oseltamivir prevent the release of newly formed virions from an infected host cell by blocking the neuraminidase enzyme, which is crucial for this process in viruses like influenza[5][15][16][17][18]. This combination could effectively trap the virus, preventing both initial infection and the spread of progeny virions.

  • Expected Outcome: Synergy is plausible, as the two drugs act on completely independent and temporally distinct stages of viral propagation.

Hypothesis 3: Additive or Synergistic Effects with Other Entry/Endosomal Acidification Inhibitors
  • Scientific Rationale: Combining γ-fagarine with other agents that disrupt endosomal acidification, such as chloroquine analogs[19][20][21], presents an interesting case. Since both agents target a similar mechanism (raising endosomal pH), the interaction might be additive. However, synergy could occur if they affect the acidification process through different molecular interactions or if one agent enhances the activity of the other. For instance, γ-fagarine's effect on HSPG binding could channel more virions into an endocytic pathway that is particularly susceptible to the pH-modulating effects of the partner drug.

  • Expected Outcome: The interaction could range from additive to synergistic. Experimental validation is crucial to determine the nature of this interaction.

The proposed mechanisms of synergistic action are visualized in the following diagram:

Synergistic_Mechanisms cluster_host_cell Host Cell cluster_entry Viral Entry cluster_replication Viral Replication & Release cluster_drugs Antiviral Drugs HSPG HSPG Receptor Endosome Endosome (Acidification) RdRp RNA-dependent RNA Polymerase (RdRp) Release Virion Release (Neuraminidase) Gamma_Fagarine γ-Fagarine Gamma_Fagarine->HSPG Inhibits Binding Gamma_Fagarine->Endosome Inhibits Acidification Polymerase_Inhibitor Polymerase Inhibitor (e.g., Remdesivir) Polymerase_Inhibitor->RdRp Inhibits Replication Neuraminidase_Inhibitor Neuraminidase Inhibitor (e.g., Oseltamivir) Neuraminidase_Inhibitor->Release Inhibits Release caption Potential synergistic targets of γ-fagarine and other antivirals.

Caption: Potential synergistic targets of γ-fagarine and other antivirals.

Experimental Protocols for Synergy Assessment

To empirically test these hypotheses, a systematic approach is required. The following protocols outline the key experiments for assessing antiviral synergy.

Cell-Based Antiviral Assay (EC50 Determination)

The first step is to determine the half-maximal effective concentration (EC50) for γ-fagarine and each partner drug individually against the target virus.

  • Materials:

    • Susceptible host cell line (e.g., Vero E6, A549)

    • Complete cell culture medium

    • Target virus stock with a known titer

    • This compound and partner antiviral drugs

    • 96-well cell culture plates

    • Cell viability assay kit (e.g., CellTiter-Glo®, MTT)

    • Appropriate Biosafety Level (BSL) facility and personal protective equipment (PPE)

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at a density that will result in 80-90% confluency at the time of assay readout. Incubate overnight.

    • Drug Dilution: Prepare serial dilutions of each drug in culture medium.

    • Treatment and Infection: Remove the old medium from the cells and add the diluted drugs. Subsequently, infect the cells with the virus at a pre-determined multiplicity of infection (MOI). Include untreated infected and uninfected controls.

    • Incubation: Incubate the plates for a period sufficient to observe a significant cytopathic effect (CPE) in the untreated infected controls (typically 48-72 hours).

    • Quantification of Viral CPE: Assess cell viability using a chosen assay kit according to the manufacturer's instructions.

    • Data Analysis: Calculate the EC50 value for each drug by fitting the dose-response data to a nonlinear regression curve.

Checkerboard Assay for Synergy Testing

This assay is the gold standard for evaluating the interaction between two drugs.

  • Procedure:

    • Plate Setup: In a 96-well plate, create a matrix of drug concentrations. Serially dilute Drug A (e.g., γ-fagarine) along the columns and Drug B (partner antiviral) along the rows. The plate should also include wells with each drug alone (for EC50 confirmation) and control wells (untreated infected and uninfected).

    • Cell Seeding and Infection: Seed cells as described above. After overnight incubation, add the drug combinations from the prepared checkerboard plate to the cells, followed by viral infection.

    • Incubation and Readout: Incubate the plates and measure cell viability as previously described.

The workflow for a checkerboard assay is illustrated below:

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells 1. Seed Cells in 96-well plate Add_Drugs 3. Add Drug Combinations (Checkerboard Matrix) Seed_Cells->Add_Drugs Prepare_Drugs 2. Prepare Serial Dilutions of Drug A & Drug B Prepare_Drugs->Add_Drugs Infect_Cells 4. Infect Cells with Virus Add_Drugs->Infect_Cells Incubate 5. Incubate (48-72h) Infect_Cells->Incubate Measure_Viability 6. Measure Cell Viability (e.g., MTT, CellTiter-Glo) Incubate->Measure_Viability Calculate_CI 7. Calculate Combination Index (CI) & Dose-Reduction Index (DRI) Measure_Viability->Calculate_CI Generate_Isobologram 8. Generate Isobologram Calculate_CI->Generate_Isobologram caption Workflow for assessing antiviral synergy using a checkerboard assay.

Caption: Workflow for assessing antiviral synergy using a checkerboard assay.

Data Analysis and Interpretation

The data from the checkerboard assay can be analyzed to quantify the nature of the drug interaction.

Combination Index (CI) using the Chou-Talalay Method

The Chou-Talalay method is a widely accepted model for quantifying drug synergy[22][23][24]. The Combination Index (CI) is calculated, where:

  • CI < 1: Indicates synergy

  • CI = 1: Indicates an additive effect

  • CI > 1: Indicates antagonism

The CI value can be calculated for different effect levels (e.g., 50%, 75%, 90% inhibition).

Dose-Reduction Index (DRI)

The Dose-Reduction Index (DRI) quantifies how many folds the dose of each drug in a synergistic combination can be reduced to achieve a given effect level compared to the dose of the drug used alone. A DRI value greater than 1 is favorable, indicating that lower, potentially less toxic, doses can be used in combination.

Isobologram Analysis

An isobologram is a graphical representation of drug interactions[25][26][27][28][29]. The concentrations of two drugs required to produce a specific effect (e.g., 50% inhibition) are plotted on the x and y axes. A straight line connecting these two points represents the line of additivity.

  • Data points falling below the line indicate synergy.

  • Data points falling on the line indicate an additive effect.

  • Data points falling above the line indicate antagonism.

Quantitative Data Summary

The results from these experiments should be summarized in a clear, tabular format for easy comparison.

Table 1: Antiviral Activity and Synergy Analysis of γ-Fagarine Combinations

Drug/CombinationEC50 (μM) ± SDCombination Index (CI) at EC50Dose-Reduction Index (DRI) at EC50Interaction
γ-Fagarine ValueN/AN/AN/A
Drug A (e.g., Remdesivir) ValueN/AN/AN/A
γ-Fagarine + Drug A N/AValueγ-Fagarine: ValueDrug A: ValueSynergistic/Additive/Antagonistic
Drug B (e.g., Oseltamivir) ValueN/AN/AN/A
γ-Fagarine + Drug B N/AValueγ-Fagarine: ValueDrug B: ValueSynergistic/Additive/Antagonistic

Conclusion and Future Directions

While γ-fagarine is a promising antiviral candidate, its true potential may lie in combination therapies. Its dual mechanism of action provides a solid foundation for hypothesizing synergistic interactions with a range of existing antiviral drugs. This guide provides the scientific rationale and a robust experimental framework for researchers to systematically investigate these potential synergies. The validation of such combinations could lead to the development of more potent and resilient antiviral strategies, a critical need in our ongoing battle against viral diseases.

References

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. [Link]

  • Malik, Y. S., Shubhankar, S., Anwar, F., Kumar, S., & Shehrawat, S. (2023). Mechanism of Action and Clinical Use of Remdesivir in the Treatment of COVID-19. Cureus, 15(10), e47459. [Link]

  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. The Innovation, 2(4), 100165. [Link]

  • Götte, M. (2020). Mechanism of action revealed for remdesivir, potential coronavirus drug. Journal of Biological Chemistry. [Link]

  • Wikipedia. (2024). Remdesivir. [Link]

  • Wikipedia. (2024). Favipiravir. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of Oseltamivir (Tamiflu) in treating influenza?. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Favipiravir?. [Link]

  • Zhao, L., & Zhong, W. (2021). Mechanism of action of favipiravir against SARS-CoV-2: Mutagenesis or chain termination?. The Innovation, 2(4), 100165. [Link]

  • Gilead Sciences. (n.d.). VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity. [Link]

  • Carter, J. (n.d.). Targeting Viral Entry: New Frontiers in Antiviral Drug Development. Journal of Antivirals & Antiretrovirals. [Link]

  • Khan, M., Santhosh, G., Kumar, S., & Hadda, T. B. (2017). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. Bioorganic & Medicinal Chemistry, 25(5), 1579-1587. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Remdesivir?. [Link]

  • Khan, M., Santhosh, G., Kumar, S., & Hadda, T. B. (2017). Targeting endosomal acidification by chloroquine analogs as a promising strategy for the treatment of emerging viral diseases. ProQuest. [Link]

  • Le, J. K., & Nguyen, T. (2023). Oseltamivir. In StatPearls. StatPearls Publishing. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Oseltamivir Phosphate?. [Link]

  • Whittaker, G. R., Daniel, S., & Millet, J. K. (2019). Development of novel entry inhibitors targeting emerging viruses. Expert Review of Anti-infective Therapy, 17(10), 829-841. [Link]

  • LaPoint, K. (n.d.). Mechanisms of action of antiviral drugs. Research Starters. [Link]

  • Tallarida, R. J. (2011). Drug combinations: tests and analysis with isoboles. Current protocols in pharmacology, Chapter 9, Unit9.19. [Link]

  • Whittaker, G. R., Daniel, S., & Millet, J. K. (2019). Targeting viral entry as a strategy for broad-spectrum antivirals. The Journal of infectious diseases, 220(Supplement_4), S333-S338. [Link]

  • Stebbing, J., & Carvelli, J. (2022). Small molecules targeting endolysosomal acidification and signaling in sepsis and severe SARS-CoV-2 infection/COVID-19. Frontiers in Immunology, 13, 951012. [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. [Link]

  • Tsuchido, T. (2023). Synergy analysis with extended isobolography and its conceptual basis for the evaluation of antimicrobial effects of combined physical and chemical treatments. Journal of Microorganism Control, 28(1), 35-41. [Link]

  • Wikipedia. (2024). Antiviral drug. [Link]

  • Pérez-Sánchez, H., & Moreno, E. (2021). Antiviral drugs targeting endosomal membrane proteins inhibit distant animal and human pathogenic viruses. Viruses, 13(11), 2189. [Link]

  • HMS LINCS Project. (n.d.). Assessing drug synergy in combination therapies. [Link]

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer research, 70(2), 440-446. [Link]

  • Gassen, N. C., & Müller, M. A. (2022). Obatoclax inhibits SARS-CoV-2 entry by altered endosomal acidification and impaired cathepsin and furin activity in vitro. Emerging Microbes & Infections, 11(1), 1279-1291. [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. ResearchGate. [Link]

  • Mythreya Herbal Research Institute. (n.d.). Synergy Calculator. [Link]

  • Gowda, R., et al. (2013). Schematic of Chou-Talalay method to determine the combination index. ResearchGate. [Link]

  • Li, J., Zhao, Y., Dai, Y., & Zhao, J. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. PubMed. [Link]

  • Oncolines B.V. (2024). SynergyFinder™ Drug Combination Studies. [Link]

  • Li, Y., & Liu, X. (2019). Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Frontiers in Pharmacology, 10, 1222. [Link]

  • Łuszczki, J. J. (2023). Isobolographic analysis of interactions – a pre-clinical perspective. Journal of Pre-Clinical and Clinical Research, 17(4), 183-187. [Link]

  • Bio-protocol. (2025). The Coolest Assay to Learn! Step-by-Step Guide to the Checkerboard Assay. [Link]

  • Wikipedia. (2024). γ-Fagarine. [Link]

  • Spampinato, G., & Leonardi, M. (2013). New and simplified method for drug combination studies by checkerboard assay. Journal of microbiological methods, 95(3), 309-312. [Link]

  • Emery Pharma. (n.d.). Antimicrobial Synergy Study – Checkerboard Testing. [Link]

Sources

A Comparative Analysis of the Mutagenic Profiles of Furoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

Furoquinoline alkaloids, a class of natural compounds prevalent in the Rutaceae family, exhibit a wide spectrum of biological activities, from antimicrobial to cytotoxic, making them intriguing candidates for drug discovery.[1] However, their therapeutic potential is often shadowed by concerns about genotoxicity. Understanding the specific mutagenic profile of each alkaloid is therefore not merely an academic exercise but a critical step in preclinical safety assessment. This guide provides a comprehensive comparison of the mutagenic profiles of key furoquinoline alkaloids, grounded in experimental data. We will dissect the methodologies used for assessment, compare the activities of prominent members like dictamnine and skimmianine, explore the underlying structure-activity relationships, and provide detailed, field-proven protocols for key assays.

The Imperative of Mutagenicity Testing in Natural Product Development

Genotoxicity assessment is a cornerstone of drug development. A compound that damages genetic material can lead to heritable mutations or carcinogenesis, posing a significant risk. For natural products like furoquinoline alkaloids, which often possess potent bioactivity, a thorough evaluation of their interaction with DNA is mandatory. The standard testing battery aims to detect three primary endpoints: gene mutation, chromosomal aberration (clastogenicity), and DNA strand breakage. This guide focuses on the established in vitro assays that form the first line of defense in identifying these hazardous properties.

Methodologies for Assessing Mutagenic Potential

A robust assessment of mutagenicity relies on a battery of tests, each designed to detect a different type of genetic damage. The choice of assays is critical and is guided by international standards, such as those from the Organisation for Economic Co-operation and Development (OECD).

The Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is the most widely used initial screen for detecting gene-level mutagens.[2] Its principle is elegant in its simplicity: it measures the ability of a test chemical to induce mutations that restore the functional capability of bacteria to synthesize an essential amino acid.[3]

Causality Behind the Method: The assay utilizes specially engineered strains of Salmonella typhimurium (e.g., TA98, TA100) and Escherichia coli that are auxotrophic—they carry a mutation that prevents them from producing a specific amino acid, such as histidine.[2] When these bacteria are grown on a medium with only a trace amount of histidine, only those cells that undergo a "reverse mutation" at the original mutation site will regain the ability to produce their own histidine and form visible colonies.[4] An increase in the number of these revertant colonies compared to a solvent control indicates the test substance is mutagenic.

The Critical Role of Metabolic Activation (S9 Mix): Many chemicals (promutagens) are not directly mutagenic but become so after being metabolized by enzymes in the body, primarily cytochrome P450 monooxygenases in the liver.[5][6] To mimic this, the assay is run both with and without an S9 mix—a crude liver enzyme fraction, typically from rats pre-treated with an enzyme inducer.[4] A positive result only in the presence of S9 mix signifies that a metabolite of the compound is the true mutagenic agent.

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exp Exposure cluster_analysis Analysis strain Bacterial Strain (e.g., S. typhimurium TA98) mix Combine Strain, Compound, Buffer/S9 Mix, & Molten Top Agar strain->mix compound Test Compound (Furoquinoline Alkaloid) compound->mix s9 S9 Mix (for +S9 plates) s9->mix controls Positive/Negative Controls controls->mix plate Pour onto Minimal Glucose Agar Plate mix->plate incubate Incubate at 37°C for 48-72 hours plate->incubate count Count Revertant Colonies incubate->count report Compare to Controls, Assess Dose-Response count->report

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test.

The In Vitro Micronucleus Assay

While the Ames test detects gene mutations, the micronucleus assay identifies larger-scale chromosomal damage. It is used to evaluate the clastogenic (chromosome-breaking) and aneugenic (whole chromosome loss) potential of a compound in mammalian cells.[7][8]

Causality Behind the Method: A micronucleus is a small, separate nucleus that forms when a chromosome fragment or a whole chromosome fails to be incorporated into one of the daughter nuclei during cell division.[9] The presence of micronuclei is therefore a visual indicator of chromosomal damage or malsegregation. To ensure that the cells analyzed have completed division (a prerequisite for micronucleus formation), the protocol often includes Cytochalasin B, an agent that blocks cytokinesis (the final separation of daughter cells), resulting in easily identifiable binucleated cells where micronuclei are scored.[7][8]

The Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive and rapid method for detecting DNA strand breaks at the level of the individual cell.[10]

Causality Behind the Method: Cells are embedded in agarose on a microscope slide and then lysed to remove membranes and proteins, leaving behind the DNA as a nucleoid.[11] The slide is then subjected to electrophoresis. If the DNA is damaged (i.e., contains strand breaks), the negatively charged fragments will migrate away from the nucleoid towards the anode, forming a "comet tail."[12] The intensity and length of the tail relative to the head are proportional to the amount of DNA damage. The alkaline version of the assay is particularly effective at detecting single-strand breaks.[10]

Comparative Mutagenic Profiles of Furoquinoline Alkaloids

Experimental data reveals distinct mutagenic profiles among furoquinoline alkaloids, largely dependent on their chemical structure and the requirement for metabolic activation.

AlkaloidAssay TypeMetabolic Activation (S9)Result / PotencyMutation TypeReference(s)
Dictamnine S. typhimurium TA98RequiredStrongly Mutagenic Frameshift[5][13][14]
S. typhimurium TA100RequiredMutagenic Base-pair Substitution[5][13][14]
S. typhimurium TA1538RequiredActive (Frameshift)Frameshift[5]
Chinese Hamster CellsN/A (Photomutagen)Induces Sister-Chromatid ExchangesChromosomal Damage[15]
γ-Fagarine S. typhimurium TA98RequiredMutagenic Frameshift[1][5][13]
S. typhimurium TA100RequiredMutagenic Base-pair Substitution[1][5][13]
Skimmianine S. typhimurium TA98RequiredMutagenic Frameshift[1][5]
S. typhimurium TA100RequiredMutagenic Base-pair Substitution[1][5]

Key Insights from the Data:

  • Metabolic Activation is Key: Dictamnine, γ-fagarine, and skimmianine consistently require metabolic activation by S9 mix to exhibit their mutagenic effects.[5][13][14] This strongly suggests that they are promutagens, activated to reactive electrophilic metabolites by cytochrome P450 enzymes.[5]

  • Frameshift vs. Base-Pair Substitution: These alkaloids are particularly active in S. typhimurium strain TA98, which is designed to detect frameshift mutations.[5][13] Their activity in TA100, which detects base-pair substitutions, is also significant but often less pronounced. This indicates a primary mechanism likely involves intercalation into the DNA helix, leading to insertion or deletion of base pairs during replication.

  • Dictamnine's Potency: Dictamnine is often highlighted as a potent mutagen within this class.[13][15] Studies have shown it can form covalent monoadducts with DNA, which represents direct chemical damage to the genetic material.[16]

Structure-Activity Relationships (SAR) and Mechanism of Action

The variation in mutagenic potency among furoquinoline alkaloids can be explained by their molecular structure. A critical SAR study revealed that the mutagenic effects decrease with an increasing number of methoxyl (-OCH₃) substituents on the furoquinoline skeleton.[5]

Mechanism of Action Hypothesis: The planar tricyclic structure of furoquinoline alkaloids allows them to intercalate between the base pairs of the DNA double helix. Following metabolic activation, likely forming an epoxide or other reactive species on the furan ring, the molecule can then form a covalent bond with DNA bases (an adduct). This adduct distorts the helix, leading to errors during DNA replication and repair, resulting in frameshift or base-substitution mutations.

Structure-Activity Relationship in Furoquinolines

SAR_Concept cluster_structure Molecular Structure cluster_activity Mutagenic Activity dictamnine Dictamnine (Fewer Methoxy Groups) high_potency Higher Mutagenic Potency dictamnine->high_potency correlates with skimmianine Skimmianine (More Methoxy Groups) low_potency Lower Mutagenic Potency skimmianine->low_potency correlates with

Caption: SAR: Fewer methoxy groups correlate with higher mutagenicity.

The addition of bulky, electron-donating methoxy groups (as seen in skimmianine compared to dictamnine) may hinder the molecule's ability to intercalate effectively into DNA or alter its metabolic activation profile, thus reducing its mutagenic potential.[5]

Implications for Drug Development

The clear evidence of mutagenicity for several common furoquinoline alkaloids, particularly after metabolic activation, presents a significant hurdle for their development as systemic therapeutic agents. Any drug candidate from this class would require extensive genotoxicity testing. However, this does not entirely preclude their use. Potential applications could include:

  • Topical agents: Where systemic exposure and liver metabolism are minimal.

  • Derivatization: Medicinal chemistry efforts could focus on adding substituents (like multiple methoxy groups) that are known to reduce or abolish mutagenicity while retaining the desired pharmacological effect.

  • Oncological applications: In some cases, DNA-damaging agents are used as chemotherapeutics, though this requires a careful benefit-risk assessment.

Detailed Experimental Protocols

The following are summarized, self-validating protocols based on established guidelines. Researchers must adapt them to their specific laboratory conditions and adhere to all safety procedures.

Protocol 1: Ames Test (Plate Incorporation Method, OECD 471)
  • Strain Preparation: Inoculate the required S. typhimurium strains (e.g., TA98, TA100) into nutrient broth and incubate overnight to reach a cell density of 1-2 x 10⁹ cells/mL.

  • Dose Preparation: Prepare at least five concentrations of the test alkaloid, typically in DMSO.

  • Controls: Prepare a solvent control (DMSO) and a known positive control for each strain (e.g., 2-nitrofluorene for TA98 without S9, benzo[a]pyrene for TA98 with S9).

  • Assay Execution: For each plate, add the following to a sterile tube containing 2 mL of molten top agar (at 45°C):

    • 0.1 mL of the bacterial culture.

    • 0.1 mL of the test compound dilution or control solution.

    • 0.5 mL of S9 mix (for +S9 plates) or 0.5 mL of sterile phosphate buffer (for -S9 plates).

  • Plating: Vortex the tube gently and immediately pour the contents onto the surface of a minimal glucose agar plate, swirling to ensure even distribution.

  • Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.

  • Scoring: Count the number of visible revertant colonies on each plate.

  • Validation: The assay is valid if the solvent controls show a normal background reversion rate and the positive controls show a significant increase in revertant colonies. A positive result for the test compound is typically defined as a dose-dependent increase in revertants, usually at least double the background rate.[3][17]

Protocol 2: In Vitro Micronucleus Assay (OECD 487)
  • Cell Culture: Plate appropriate mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) and allow them to proliferate.

  • Exposure: Treat the cells with at least three concentrations of the test alkaloid (and controls) for a short duration (e.g., 3-6 hours) with and without S9 mix, and for a longer duration (e.g., 24 hours) without S9.

  • Cytokinesis Block: After the treatment period, wash the cells and add fresh medium containing Cytochalasin B. The incubation time should be sufficient to allow for 1.5-2.0 normal cell cycle lengths.

  • Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Slide Preparation: Treat cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain, such as Giemsa or acridine orange.

  • Scoring: Using a microscope, score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Validation: The assay is valid if control cultures meet acceptance criteria for cell proliferation and baseline micronucleus frequency, and positive controls induce a significant increase in micronuclei. A positive result is a dose-dependent and significant increase in the frequency of micronucleated cells.[7][9]

Conclusion

The furoquinoline alkaloids are a chemically diverse family with significant pharmacological potential. However, this guide highlights the critical genotoxic liability associated with core members like dictamnine, skimmianine, and γ-fagarine. Their activity as potent, metabolically-activated frameshift mutagens is well-documented. The structure-activity relationship, where increased methoxylation correlates with decreased mutagenicity, provides a rational pathway for future drug design and lead optimization. For researchers in this field, a thorough understanding and application of the standardized mutagenicity assays described herein are paramount to navigating the complex path from natural product discovery to safe therapeutic application.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • Comet Assay Protocol. (2015). McGill University. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). ResearchGate. [Link]

  • OECD Guidelines for the Testing of Chemicals, Section 4 Test No.
  • Mammalian Cell In Vitro Micronucleus Assay. Charles River Laboratories. [Link]

  • Mutagenic activities of dictamnine and gamma-fagarine from dictamni radicis cortex (Rutaceae). (1986). PubMed. [Link]

  • Photobiological studies with dictamnine, a furoquinoline alkaloid. (1982). PubMed. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). Frontiers in Toxicology. [Link]

  • Skimmianine: Natural Occurrence, Biosynthesis, Synthesis, Pharmacology and Pharmacokinetics. (2023). ResearchGate. [Link]

  • Ames Mutagenicity Testing (OECD 471). CPT Labs. [Link]

  • The Comet Assay: A Sensitive Genotoxicity Test for the Detection of DNA Damage and Repair. (2018). ResearchGate. [Link]

  • The miniaturized enzyme-modified comet assay for genotoxicity testing of nanomaterials. (2023). Frontiers in Toxicology. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JoVE. [Link]

  • In vivo comet assay: use and status in genotoxicity testing. (2005). Oxford Academic. [Link]

  • The Comet Assay: A Straight Way to Estimate Geno-Toxicity. (2023). IntechOpen. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). MDPI. [Link]

  • Mutagenicity of furoquinoline alkaloids in the Salmonella/microsome assay. Mutagenicity of dictamnine is modified by various enzyme inducers and inhibitors. (1988). PubMed. [Link]

  • The Benzophenanthridine Alkaloid Fagaronine Induces Erythroleukemic Cell Differentiation by Gene Activation. (2005). ResearchGate. [Link]

  • Bacterial Reverse Mutation Assay or Ames assay (OECD 471). National Institute of Biology, Slovenia. [Link]

  • Genetic toxicity: Bacterial reverse mutation test (OECD 471). Biosafe. [Link]

  • Reverse mutation test on bacteria according to OECD 471. (2021). Analytice. [Link]

  • Interaction of the Antileukemic Alkaloid, 2-hydroxy-3,8,9-trimethoxy-5-methylbenzo[c]phenanthridine (Fagaronine), With Nucleic Acids. (1983). PubMed. [Link]

  • Ames test. Wikipedia. [Link]

  • Mutagenic compounds in an extract from rutae herba (Ruta graveolens L.). I. Mutagenicity is partially caused by furoquinoline alkaloids. (1987). PubMed. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbiology Info. [Link]

  • The Ames Test. Carolina Biological Supply Company. [Link]

  • Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA in vitro and in vivo. (1982). Canadian Science Publishing. [Link]

  • Photochemical interaction of dictamnine, a furoquinoline alkaloid, with fungal DNA. (1982). Europe PMC. [Link]

  • Inhibition of topoisomerase I function by nitidine and fagaronine. (1991). PubMed. [Link]

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (2023). ResearchGate. [Link]

  • Skimmianine. PubChem. [Link]

  • Potent mutagenic potential of 4-methylquinoline: metabolic and mechanistic considerations. (1986). PubMed. [Link]

  • Effects of the antitumor drugs 3-nitrobenzothiazolo[3,2-alpha]quinolinium and fagaronine on nucleic acid and protein synthesis. (1981). PubMed. [Link]

  • Antimutagenic compounds and their possible mechanisms of action. (2013). National Institutes of Health (NIH). [Link]

  • Quantitative Structure-Activity Relationships for Predicting Mutagenicity and Carcinogenicity. (2003). PubMed. [Link]

  • Structures of furoquinoline alkaloids isolated from Rutaceae. (2018). ResearchGate. [Link]

  • Evidence for exposure biomarkers in dictamnine-induced liver injury resulting from metabolic activation in vitro and in mice. (2022). PubMed. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • The Application of Structure–Activity Relationships to the Prediction of the Mutagenic Activity of Chemicals. (2010). Springer Nature Experiments. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Transcriptomics of Gamma-Fagarine Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for designing, executing, and interpreting a comparative transcriptomics study on cells treated with gamma-fagarine. As a furoquinoline alkaloid, this compound exhibits a range of biological activities, including antiviral, mutagenic, and cytotoxic effects, making it a compound of significant interest.[1][2][3][4] A transcriptomic approach offers a powerful, unbiased lens to elucidate its mechanism of action and compare its cellular impact against other relevant compounds.

Part 1: The Strategic Blueprint - Experimental Design & Rationale

A robust experimental design is the bedrock of meaningful transcriptomic analysis. Every choice, from cell line to treatment concentration, must be deliberate and justified to ensure the data generated is both reproducible and interpretable.

Foundational Choices: Cell Line and Compound Selection

The selection of an appropriate cellular model is paramount. The choice should be driven by the biological question at hand. For instance, given this compound's documented anti-HCV activity, a human hepatoma cell line (e.g., Huh7) would be a logical choice.[1][2][4] Conversely, to investigate its cytotoxic properties, a panel of cancer cell lines (e.g., HeLa, MCF-7) could be employed.[3]

The Comparative Framework: A key objective is to compare the transcriptomic signature of this compound. This requires carefully selected comparators:

  • Vehicle Control (e.g., DMSO): The essential baseline to identify changes induced by the compound versus its solvent.

  • Positive Control/Related Compounds: To contextualize the specificity of this compound's effects, include compounds with known mechanisms or similar structures. Good candidates include:

    • Dictamnine: Another furoquinoline alkaloid with known mutagenic properties, allowing for a direct comparison of structural analogs.[1]

    • Other Furanocoumarins or Quinolone Alkaloids: Broadening the comparison can reveal class-specific versus compound-specific effects.[5][6][7][8]

    • Known Antivirals (e.g., Ribavirin): If investigating the anti-HCV effects, comparing against a standard-of-care drug can highlight novel pathways targeted by this compound.[1]

Critical Parameters: Dose, Time, and Replication

Before committing to a full-scale RNA-Seq experiment, preliminary assays are non-negotiable.

  • Dose-Response (IC50 Determination): A cytotoxicity assay (e.g., MTT, CellTiter-Glo) is required to determine the half-maximal inhibitory concentration (IC50). For transcriptomics, it is often insightful to treat cells at concentrations below, at, and slightly above the IC50 to capture a range of cellular responses, from stress signaling to apoptosis.

  • Time-Course Experiment: Cellular responses evolve. A time-course experiment (e.g., 6, 12, 24, 48 hours) is crucial to distinguish early-response genes (like transcription factors) from late-response genes (effector proteins).

  • Biological Replicates: These are non-negotiable for statistical power. A minimum of three, and ideally four or more, biological replicates are essential for each condition.[9][10] This involves growing and treating cells in separate wells or flasks to capture true biological variation.[10] Technical replicates (re-sequencing the same library) are generally unnecessary with modern sequencing platforms.[10]

Workflow Overview

The entire process, from cell culture to data interpretation, follows a systematic, multi-stage workflow designed to ensure data integrity and analytical rigor.

G cluster_0 Wet Lab cluster_1 Sequencing cluster_2 Bioinformatics cluster_3 Interpretation A Experimental Design (Cell Line, Dose, Time) B Cell Culture & Treatment A->B C RNA Isolation & QC (RIN > 8) B->C D RNA-Seq Library Prep (e.g., Poly-A Selection) C->D E Illumina Sequencing D->E F Raw Read QC (FastQC) E->F G Alignment & Quantification (STAR, featureCounts) F->G H Differential Expression (DESeq2) G->H I Pathway Analysis (GO & KEGG) H->I J Comparative Analysis I->J

Caption: High-level experimental and analytical workflow.

Part 2: The Protocol - From Cell Culture to Sequencer

This section details the validated, step-by-step methodologies required to generate high-quality transcriptomic data.

Cell Culture and this compound Treatment
  • Objective: To culture healthy, asynchronous cells and treat them with this compound and control compounds in a reproducible manner.

  • Protocol:

    • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they are in the logarithmic growth phase (typically 70-80% confluency) at the time of treatment.[11]

    • Compound Preparation: Prepare stock solutions of this compound and comparator compounds in a suitable solvent like DMSO.[1][12] Make serial dilutions in culture medium to achieve the final desired concentrations.

    • Treatment: Aspirate the old medium from the cells and replace it with the medium containing the treatment compounds or vehicle control.[13][14] Ensure all conditions (including the vehicle control) have the same final concentration of the solvent.

    • Incubation: Return the plates to a 37°C, 5% CO₂ incubator for the predetermined duration.[11]

    • Harvesting: After incubation, aspirate the medium, wash the cells once with sterile PBS, and proceed immediately to cell lysis for RNA extraction.

RNA Isolation and Quality Control (QC)
  • Objective: To extract high-quality, intact total RNA free from contaminants. This is the most critical step for a successful RNA-Seq experiment.[15]

  • Protocol:

    • Lysis: Add a lysis buffer (e.g., Buffer RLT from Qiagen RNeasy kits) directly to the culture well to lyse the cells and inactivate RNases.

    • Extraction: Isolate total RNA using a column-based kit (e.g., Qiagen RNeasy Mini Kit) or a phenol-chloroform extraction protocol, following the manufacturer's instructions. Include an on-column DNase digestion step to remove contaminating genomic DNA.

    • Quality Control:

      • Purity: Use a spectrophotometer (e.g., NanoDrop) to assess purity. The A260/A280 ratio should be ~2.0, and the A260/A230 ratio should be between 2.0-2.2.[15][16]

      • Integrity: Assess RNA integrity using a capillary electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).[17][18] This generates an RNA Integrity Number (RIN). For standard RNA-Seq, a RIN value of 8 or higher is strongly recommended to ensure the data accurately reflects the transcriptome.[15][16]

RNA-Seq Library Preparation
  • Objective: To convert the isolated RNA into a library of cDNA fragments suitable for sequencing on an Illumina platform.

  • Protocol (using a standard Poly-A selection method):

    • mRNA Isolation: Isolate messenger RNA (mRNA) from the total RNA using oligo(dT) magnetic beads. This enriches for protein-coding transcripts by capturing their polyadenylated tails.

    • Fragmentation & Priming: The purified mRNA is fragmented into smaller pieces using enzymatic or chemical methods. These fragments are then primed with random hexamers for first-strand cDNA synthesis.

    • cDNA Synthesis: A reverse transcriptase synthesizes the first strand of cDNA. This is followed by second-strand synthesis to create double-stranded cDNA.

    • End Repair & Adenylation: The ends of the cDNA fragments are repaired to create blunt ends, and a single 'A' nucleotide is added to the 3' ends. This prepares the fragments for ligation to sequencing adapters.

    • Adapter Ligation: Sequencing adapters, which contain index sequences for multiplexing, are ligated to the cDNA fragments.[19]

    • PCR Amplification: The library is amplified by PCR to generate a sufficient quantity of material for sequencing. The number of cycles should be minimized to avoid PCR bias.

    • Library QC: The final library is quantified (e.g., via Qubit) and its size distribution is checked (e.g., via Bioanalyzer) before sequencing.

Kits like the NEBNext® Ultra™ II RNA Library Prep Kit for Illumina® are commonly used for this process.

Part 3: The Analysis - From Raw Data to Biological Insight

The bioinformatics pipeline transforms raw sequencing reads into actionable biological knowledge.

From Raw Reads to a Count Matrix

G A Raw Reads (FASTQ) B Quality Check (FastQC) A->B C Adapter Trimming (Trimmomatic) B->C D Alignment to Genome (STAR) C->D E Read Counting (featureCounts) D->E F Gene Count Matrix E->F

Caption: Bioinformatics pipeline for initial data processing.

  • Raw Read QC: The raw sequencing data (in FASTQ format) is first assessed for quality using a tool like FastQC. This checks for per-base quality scores, GC content, and adapter contamination.

  • Trimming: Adapters and low-quality bases are removed using tools like Trimmomatic.

  • Alignment: The cleaned reads are aligned to a reference genome (e.g., GRCh38 for human) using a splice-aware aligner like STAR.

  • Quantification: The number of reads mapping to each gene is counted using a tool like featureCounts, resulting in a "count matrix" where rows are genes and columns are samples.

Differential Gene Expression (DGE) Analysis
  • Objective: To identify genes that show statistically significant changes in expression between treatment conditions.

  • Methodology (using DESeq2):

    • Data Import: The count matrix and a metadata file describing the experimental conditions are imported into R.

    • Normalization: DESeq2 calculates size factors to account for differences in library sequencing depth between samples.[20]

    • Dispersion Estimation: It estimates the gene-wise dispersion, which models the biological variability across replicates.[20][21]

    • Statistical Testing: For each gene, a statistical test (like the Wald test) is performed to determine if the observed fold change between conditions (e.g., this compound vs. vehicle) is significant.[20]

    • Results: The output is a table of genes with their associated log2 fold changes, p-values, and adjusted p-values (to correct for multiple testing). Genes with an adjusted p-value < 0.05 and a log2 fold change > |1| are typically considered differentially expressed.

Pathway and Gene Ontology (GO) Enrichment Analysis
  • Objective: To understand the biological meaning behind the list of differentially expressed genes (DEGs).

  • Methodology:

    • Input: The list of significant DEGs is used as input for enrichment analysis tools.

    • Analysis: Tools like DAVID or R packages like clusterProfiler test whether the list of DEGs is significantly enriched for genes belonging to specific Gene Ontology (GO) terms (describing biological processes, molecular functions, and cellular components) or KEGG pathways (curated maps of molecular interactions).[22][23][24][25]

    • Interpretation: Significantly enriched pathways can reveal the cellular processes perturbed by this compound. For example, enrichment of apoptosis-related pathways would support a cytotoxic mechanism of action.

Part 4: Comparative Analysis & Data Interpretation

The final step is to synthesize the data to build a cohesive biological story.

Visualizing and Comparing Transcriptomic Signatures

Comparing the results from this compound with the vehicle control and other comparator compounds is key.

  • Venn Diagrams: Use Venn diagrams to visualize the overlap of DEGs between different treatments. This can distinguish unique effects of this compound from shared responses.

  • Heatmaps: Cluster DEGs based on their expression patterns across all conditions. This can reveal groups of genes that are uniquely up- or down-regulated by this compound.

  • Pathway Comparison: Compare the enriched GO terms and KEGG pathways across treatments. Does this compound perturb a unique set of pathways compared to a structural analog like dictamnine?

Hypothetical Data Summary

The following table illustrates how quantitative data from a DGE analysis could be presented for comparison.

Gene Symbollog2FC (γ-Fagarine vs. DMSO)padjlog2FC (Dictamnine vs. DMSO)padjPutative Function
DDIT3 2.81.2e-152.54.5e-13DNA Damage & ER Stress
GADD45A 2.13.4e-101.98.1e-9DNA Damage Response
CDKN1A 1.97.6e-91.72.2e-8Cell Cycle Arrest (p21)
BCL2L11 1.55.0e-60.80.02Pro-apoptotic (Bim)
IFNB1 3.59.8e-200.20.65Antiviral Response
OAS1 3.12.1e-180.10.81Antiviral Response

This is example data and does not reflect actual experimental results.

Interpretation of Hypothetical Data: In this example, both this compound and dictamnine induce genes related to DNA damage and cell cycle arrest (DDIT3, GADD45A, CDKN1A), suggesting a shared mechanism of cytotoxicity. However, this compound uniquely and strongly upregulates antiviral response genes (IFNB1, OAS1), providing a clear, testable hypothesis for its specific anti-HCV activity.[1]

Potential Signaling Pathway Perturbation

Based on its known mutagenic and antiviral activities, this compound may perturb DNA damage response and innate immune signaling pathways.

G cluster_0 Cellular Insult cluster_1 Upstream Signaling cluster_2 Kinase Cascades cluster_3 Transcription Factors cluster_4 Cellular Response A γ-Fagarine B DNA Damage (e.g., Adducts) A->B C Viral RNA Sensing (e.g., RIG-I) A->C D ATM/ATR B->D E TBK1/IKKε C->E F p53 D->F G IRF3/7 E->G H Cell Cycle Arrest Apoptosis F->H I Interferon Response (Antiviral State) G->I

Sources

A Comparative Assessment of the Therapeutic Index of Gamma-Fagarine and Other Bioactive Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern drug discovery, the quest for novel therapeutic agents is intrinsically linked to a rigorous evaluation of their safety and efficacy. A critical metric in this assessment is the therapeutic index (TI), a quantitative measure of a drug's safety margin. This guide provides an in-depth comparison of the therapeutic profile of gamma-fagarine, a furoquinoline alkaloid with noted antiviral and enzymatic inhibitory activities, against a panel of comparator compounds. We will delve into the experimental data supporting these comparisons, outline the methodologies for their determination, and discuss the implications for future drug development.

The Therapeutic Index: A Cornerstone of Drug Safety

The therapeutic index (TI) is fundamentally the ratio between the dose of a drug that causes toxicity and the dose that produces the desired therapeutic effect.[1] In preclinical studies, this is often expressed as the ratio of the 50% toxic dose (TD50) or lethal dose (LD50) to the 50% effective dose (ED50).[2] A high TI is desirable, indicating a wide margin between the effective and toxic doses.[2]

In the context of in vitro studies, a surrogate measure known as the Selectivity Index (SI) is often employed. The SI is calculated as the ratio of the 50% cytotoxic concentration (CC50) in normal cells to the 50% inhibitory concentration (IC50) or effective concentration (EC50) against a specific target (e.g., a virus or an enzyme).[3] A higher SI value suggests that the compound is more selective in its therapeutic action, with a lower potential for off-target toxicity.

Compound Profiles

This guide will focus on comparing this compound with other furoquinoline alkaloids isolated from the same plant source, a standard-of-care antiviral drug, and established acetylcholinesterase inhibitors.

  • This compound: A furoquinoline alkaloid found in various plants of the Rutaceae family.[4][5] It has demonstrated antiviral activity, particularly against the Hepatitis C virus (HCV), and is also reported to be an acetylcholinesterase inhibitor.[6][7] However, studies have also indicated its potential for mutagenicity and the induction of sister chromatid exchanges.[6]

  • Chalepin and Pseudane IX: These are other bioactive compounds isolated from Ruta angustifolia, the same plant from which this compound has been extracted. They have also shown potent anti-HCV activity.

  • Ribavirin: A synthetic nucleoside analog that is a component of standard combination therapy for chronic HCV infection.[8] It is known to have a narrow therapeutic window and is associated with significant side effects, most notably hemolytic anemia.[9][10]

  • Dictamnine and Skimmianine: Other furoquinoline alkaloids that share structural similarities with this compound and have been studied for their cytotoxic and other biological activities.[11][12]

  • Donepezil, Galantamine, and Rivastigmine: These are established acetylcholinesterase inhibitors used in the symptomatic treatment of Alzheimer's disease.[13][14] They are known to have narrow therapeutic indices, with dosing requiring careful titration to manage cholinergic side effects.[1][2]

Comparative Analysis of Efficacy and Cytotoxicity

The following table summarizes the available in vitro data for the anti-HCV activity and cytotoxicity of this compound and its primary comparators. The Selectivity Index (SI) is calculated where sufficient data is available.

CompoundTherapeutic TargetEfficacy (IC50/EC50)Cytotoxicity (CC50/IC50)Cell Line (Cytotoxicity)Selectivity Index (SI)Reference(s)
This compound Hepatitis C Virus (HCV) 20.4 µg/mL Data not available -Not determinable [6]
ChalepinHepatitis C Virus (HCV)1.7 µg/mL23.4 µg/mLMRC-5 (normal lung)13.76[15]
Pseudane IXHepatitis C Virus (HCV)1.4 µg/mLData not available-Not determinable
RibavirinHepatitis C Virus (HCV)2.8 µg/mLData not available-Not determinable
ChalepinCancer (Lung Carcinoma)8.69 µg/mL (IC50)23.4 µg/mL (IC50)MRC-5 (normal lung)2.69[15]
DictamnineCancer (Cervical, Colon)-Exhibits cytotoxicity-Not determinable[5][16]
SkimmianineCancer (Various)-Exhibits cytotoxicity-Not determinable[7][12]

Interpretation of Data:

  • This compound shows moderate anti-HCV activity with an IC50 of 20.4 µg/mL.[6] The lack of a corresponding cytotoxicity value (CC50) on a normal cell line prevents the calculation of its selectivity index, a critical gap in its preclinical assessment. The known mutagenic properties of this compound raise significant safety concerns that would need to be addressed in further studies.[6]

  • Chalepin demonstrates potent anti-HCV activity (IC50 of 1.7 µg/mL) and provides a clear example of how the selectivity index is determined. With a CC50 of 23.4 µg/mL in normal lung fibroblasts, its SI for anti-HCV activity is 13.76.[15] This suggests a reasonably favorable in vitro therapeutic window for this indication. In contrast, its SI against lung cancer cells is much lower (2.69), indicating less selectivity in a cancer context.[15]

  • Pseudane IX exhibits the most potent anti-HCV activity among the natural compounds listed (IC50 of 1.4 µg/mL). However, without cytotoxicity data, its therapeutic potential cannot be fully assessed.

  • Ribavirin , the standard-of-care drug, has a reported anti-HCV IC50 of 2.8 µg/mL. Its well-documented clinical toxicity underscores the importance of a favorable therapeutic index.[9]

Methodologies for Assessing Therapeutic Index

The determination of a compound's therapeutic index involves a series of well-defined in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay: MTT Protocol

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of a compound.[17]

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[17] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate a suspension of a normal human cell line (e.g., primary human hepatocytes or a stable line like HepG2 for liver toxicity studies) in a 96-well plate at a predetermined density. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., this compound) in a suitable solvent and add them to the wells. Include a solvent control and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Plot the percentage of cell viability against the compound concentration. The CC50 value is determined as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.

HCV_Replication cluster_Extracellular Extracellular Space cluster_Hepatocyte Hepatocyte cluster_Entry 1. Entry cluster_Uncoating 2. Uncoating cluster_Translation 3. Translation cluster_Processing 4. Polyprotein Processing cluster_Replication 5. RNA Replication cluster_Assembly 6. Assembly cluster_Release 7. Release HCV HCV Virion Receptor Cell Surface Receptors HCV->Receptor Attachment Endocytosis Endocytosis Receptor->Endocytosis Uncoating Release of viral RNA Endocytosis->Uncoating Translation Ribosomal Translation of Polyprotein Uncoating->Translation Processing Cleavage into Structural & Non-structural Proteins Translation->Processing ReplicationComplex Formation of Replication Complex Processing->ReplicationComplex RNA_Replication Synthesis of new viral RNA ReplicationComplex->RNA_Replication Assembly Packaging of new virions RNA_Replication->Assembly Release Exocytosis of new HCV virions Assembly->Release Release->HCV Infection of new cells

Simplified diagram of the Hepatitis C Virus (HCV) replication cycle.
Acetylcholinesterase Mechanism of Action

This compound's potential as an acetylcholinesterase inhibitor suggests it may interfere with the normal breakdown of the neurotransmitter acetylcholine. The diagram below illustrates the catalytic mechanism of acetylcholinesterase, which is the target of inhibitors like donepezil, galantamine, rivastigmine, and potentially this compound. [18][19][20]

AChE_Mechanism cluster_AChE Acetylcholinesterase Active Site cluster_Step1 Step 1: Acetylcholine Binding cluster_Step2 Step 2: Hydrolysis cluster_Step3 Step 3: Product Release ActiveSite Serine (nucleophile) Histidine (general base) Anionic Site ACh Acetylcholine ACh->ActiveSite Binds to active site Hydrolysis Serine attacks acetylcholine, forming a covalent intermediate Products Choline is released. Water hydrolyzes the intermediate, releasing acetate and regenerating the enzyme.

Catalytic mechanism of acetylcholinesterase.

Conclusion and Future Directions

This comparative guide highlights the critical importance of the therapeutic index in the preclinical evaluation of new drug candidates. While this compound exhibits promising anti-HCV activity, the absence of robust cytotoxicity data on relevant normal cell lines is a significant limitation in assessing its therapeutic potential. The available information on its mutagenicity further underscores the need for thorough toxicological profiling.

In contrast, the data available for chalepin allows for the calculation of a selectivity index, providing a more quantitative measure of its in vitro safety margin. This emphasizes the necessity of conducting parallel efficacy and cytotoxicity studies early in the drug discovery process.

For researchers and drug development professionals, the path forward for this compound and similar natural products should involve:

  • Comprehensive Cytotoxicity Profiling: Determination of CC50 values on a panel of normal human cell lines, particularly primary human hepatocytes for antiviral applications.

  • Mechanism of Toxicity Studies: Investigation into the molecular basis of its observed mutagenicity and cytotoxicity.

  • In Vivo Studies: If a favorable in vitro selectivity index is established, progression to in vivo efficacy and toxicity studies in appropriate animal models is warranted.

By systematically addressing these aspects, a more complete and reliable assessment of the therapeutic index of this compound can be achieved, paving the way for its potential development as a novel therapeutic agent.

References

  • CC50/IC50 Assay for Antiviral Research - Creative Diagnostics. (URL: [Link])

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX - Slideshare. (URL: [Link])

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method | OECD. (URL: [Link])

  • Hepatitis C virus replication cycle. The replicative cycle of HCV is... - ResearchGate. (URL: [Link])

  • Hepatitis C virus: life cycle in cells, infection and host response, and analysis of molecular markers influencing the outcome of infection and response to therapy - PMC - NIH. (URL: [Link])

  • Acetylcholinesterase | Definition, Function & Location - Study.com. (URL: [Link])

  • Chalepin and Chalepensin: Occurrence, Biosynthesis and Therapeutic Potential - MDPI. (URL: [Link])

  • Acetylcholinesterase - Wikipedia. (URL: [Link])

  • Acetylcholinesterase - Mechanism and Catalytic Site Atlas - EMBL-EBI. (URL: [Link])

  • Therapeutic Index - Canadian Society of Pharmacology and Therapeutics (CSPT). (URL: [Link])

  • Dictamnine | C12H9NO2 | CID 68085 - PubChem - NIH. (URL: [Link])

  • Therapeutic index - Wikipedia. (URL: [Link])

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (URL: [Link])

  • Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC - PubMed Central. (URL: [Link])

  • Clinical profile of donepezil in the treatment of Alzheimer's disease - PubMed. (URL: [Link])

  • Acute Toxicity - The Joint Research Centre - EU Science Hub. (URL: [Link])

  • Furoquinoline Alkaloids: Insights into Chemistry, Occurrence, and Biological Properties. (URL: [Link])

  • Cytotoxic Benzophenanthridine and Furoquinoline Alkaloids from Zanthoxylum buesgenii (Rutaceae) - PMC - PubMed Central. (URL: [Link])

  • γ-Fagarine - Wikipedia. (URL: [Link])

  • CHALEPIN AND RUTAMARIN ISOLATED FROM RUTA ANGUSTIFOLIA INHIBIT CELL GROWTH IN SELECTED CANCER CELL LINES (MCF7, MDA-MB-231, HT29, AND HCT116). (URL: [Link])

  • Investigation of the Antiproliferative Action of the Quinoline Alkaloids Kokusaginine and Skimmianine on Human Cell Lines - Bentham Science Publisher. (URL: [Link])

  • Rivastigmine. A review of its use in Alzheimer's disease - PubMed. (URL: [Link])

  • Chalepin: A Compound from Ruta angustifolia L. Pers Exhibits Cell Cycle Arrest at S phase, Suppresses Nuclear Factor-Kappa B (NF-κB) Pathway, Signal Transducer and Activation of Transcription 3 (STAT3) Phosphorylation and Extrinsic Apoptotic Pathway in Non-small Cell Lung Cancer Carcinoma (A549) - ResearchGate. (URL: [Link])

  • Dictamnine | CAS:484-29-7 | Alkaloids | High Purity | Manufacturer BioCrick. (URL: [Link])

  • The optimal dose of ribavirin for chronic hepatitis C: From literature evidence to clinical practice - NIH. (URL: [Link])

  • Cytotoxicity of a naturally occurring furoquinoline alkaloid and four acridone alkaloids towards multi-factorial drug-resistant cancer cells - PubMed. (URL: [Link])

  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (URL: [Link])

  • The SCE-inducing potency of the furoquinoline alkaloid, this compound, and a this compound-containing tincture from Rutae Herba, in cultured human lymphocytes - PubMed. (URL: [Link])

  • Ribavirin treatment for patients with chronic hepatitis C: results of a placebo-controlled study. (URL: [Link])

  • Furoquinoline alkaloid - Wikipedia. (URL: [Link])

  • Dictamnine inhibits pancreatic cancer cell growth and epithelial-mesenchymal transition by blocking the PI3K/AKT signaling pathway - PubMed. (URL: [Link])

  • Cytotoxic Activity and Cell Cycle Analysis of Quinoline Alkaloids Isolated from Haplophyllum canaliculatum Boiss. | Request PDF - ResearchGate. (URL: [Link])

  • This compound | C13H11NO3 | CID 107936 - PubChem - NIH. (URL: [Link])

  • Hepatitis C viral RNA titers in serum prior to, during, and after oral treatment with ribavirin for ... - PubMed. (URL: [Link])

  • Ribavirin Dosage Guide + Max Dose, Adjustments - Drugs.com. (URL: [Link])

  • Furoquinoline alkaloids from Melicope bonwickii (F.Muell.) T.Hartley - PubMed. (URL: [Link])

  • The effect of acetylcholinesterase-inhibition on depolarization-induced GABA release from rat striatal slices - PubMed. (URL: [Link])

  • Cytotoxic activity and cell cycle analysis of quinoline alkaloids isolated from Haplophyllum canaliculatum Boiss - PubMed. (URL: [Link])

  • Characterization of human hepatocyte lines derived from normal liver tissue - PubMed. (URL: [Link])

  • Rivastigmine - ATCDDD - ATC/DDD Index. (URL: [Link])

  • Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer's disease: a review - PMC - NIH. (URL: [Link])

Sources

A Side-by-Side Analysis of Gamma-Fagarine and Paclitaxel on Cancer Cells: A Comparative Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, objective comparison of the cytotoxic effects and mechanisms of action of gamma-fagarine, a naturally occurring furoquinoline alkaloid, and paclitaxel, a widely used chemotherapeutic agent. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to evaluate the potential of this compound as a novel anti-cancer agent.

Introduction: Two distinct agents targeting cancer proliferation

Paclitaxel, a member of the taxane family, is a cornerstone of chemotherapy regimens for various cancers, including ovarian, breast, and lung cancer.[1] Its mechanism of action, which involves the stabilization of microtubules, is well-characterized.[2][][4][5] In contrast, this compound is a furoquinoline alkaloid found in several plant species with a history of use in traditional medicine.[6][7] Preliminary in vitro studies have suggested its potential as an anti-cancer agent, but a direct, comprehensive comparison with established drugs like paclitaxel is necessary to ascertain its therapeutic promise.[6] This guide will dissect the cytotoxic profiles, cell cycle effects, and apoptotic induction capabilities of both compounds, providing a framework for future research and development.

Core Mechanisms of Action: A Tale of Two Targets

The fundamental difference between this compound and paclitaxel lies in their primary cellular targets. Paclitaxel exerts its anti-cancer effects by interfering with the normal function of microtubules during cell division. It binds to the beta-tubulin subunit of microtubules, promoting their polymerization and preventing their disassembly.[8][4] This leads to the formation of overly stable, non-functional microtubules, which disrupts the mitotic spindle assembly, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[9][1][5]

The precise mechanism of this compound is still under investigation, but evidence suggests a multi-faceted approach. It is believed to act as a DNA intercalating agent and a topoisomerase inhibitor, thereby directly interfering with DNA replication and repair. Additionally, some studies suggest it may induce sister chromatid exchanges.[10][11] This dual-pronged attack on cellular division and genetic integrity distinguishes it from microtubule-targeting agents like paclitaxel.

Figure 1: High-Level Comparison of Primary Mechanisms

Comparative Cytotoxicity: A Quantitative Look at Efficacy

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and paclitaxel across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the duration of drug exposure.[12][13]

Compound Cell Line Cancer Type IC50 Reference
This compound HCV-infected cellsNot Applicable (Antiviral)20.4 µg/mL[11]
Paclitaxel SK-BR-3Breast (HER2+)~5 nM[14]
MDA-MB-231Breast (Triple Negative)~10 nM[14][15]
T-47DBreast (Luminal A)~2.5 nM[14]
Various (8 lines)Multiple2.5 - 7.5 nM (24h exposure)[13]
NSCLC linesNon-Small Cell Lung0.027 µM (120h exposure)[12]

Note: Direct comparative IC50 data for this compound in common cancer cell lines is limited in the available literature. The value presented is for its anti-HCV activity and is included for context. Further research is required to establish its anti-cancer potency.

Impact on Cell Cycle and Apoptosis

Cell Cycle Arrest

Both this compound and paclitaxel induce cell cycle arrest, but at different phases, consistent with their distinct mechanisms of action.

  • Paclitaxel: As a microtubule-stabilizing agent, paclitaxel consistently causes a robust arrest of the cell cycle in the G2/M phase.[2][16][17] This is a direct consequence of the activation of the spindle assembly checkpoint, which detects abnormalities in the mitotic spindle and prevents the cell from proceeding to anaphase.[1][2]

  • This compound: Studies on fagaronine, a structurally related benzophenanthridine alkaloid, have shown that it induces cell accumulation in the G2 and late-S phases.[18] This is consistent with its proposed mechanism as a DNA intercalator and topoisomerase inhibitor, which would trigger DNA damage checkpoints in the S and G2 phases.

Induction of Apoptosis

Ultimately, both compounds lead to programmed cell death, or apoptosis, in cancer cells.

  • Paclitaxel: The prolonged mitotic arrest induced by paclitaxel is a primary trigger for apoptosis.[2][19][20] This process involves the activation of various signaling pathways, including the c-Jun N-terminal kinase/stress-activated protein kinase (JNK/SAPK) pathway.[2][19] Paclitaxel has also been shown to induce apoptosis through mechanisms involving the release of calcium from the endoplasmic reticulum and the permeabilization of the mitochondrial membrane.[21]

  • This compound: While specific apoptotic pathways for this compound are not yet fully elucidated, its induction of DNA damage is a potent trigger for apoptosis. DNA damage response pathways would likely lead to the activation of pro-apoptotic proteins and caspases, culminating in cell death. Further research is needed to delineate the specific signaling cascades involved.

Perturbation of Cellular Signaling Pathways

Beyond their primary targets, both drugs can influence a variety of intracellular signaling pathways. Paclitaxel is known to modulate the activity of Bcl-2 family proteins and can activate the NF-κB pathway in some contexts.[22] The NF-κB pathway is a crucial regulator of inflammation, immunity, and cell survival, and its activation can have complex, context-dependent effects on tumor progression.[23][24][25][26]

NF_kB_Pathway Figure 2: Simplified NF-κB Activation Pathway cluster_nucleus stimulus External Stimuli (e.g., TNF-α, Paclitaxel) receptor Cell Surface Receptor stimulus->receptor adaptor Signal Transduction (e.g., IKK complex) receptor->adaptor ikb IκB adaptor->ikb Phosphorylates complex IκB-NF-κB Complex (Inactive, Cytoplasmic) ikb->complex Degrades ikb->complex nfkb NF-κB (p50/p65) nfkb->complex nucleus Nucleus nfkb->nucleus Translocates to nfkb_active Active NF-κB complex->nfkb Releases gene Target Gene Transcription nfkb_active->gene Binds to DNA

Figure 2: Simplified NF-κB Activation Pathway

Standardized Experimental Protocols

To ensure the reproducibility and validity of comparative studies, standardized protocols are essential. Below are detailed methodologies for key in vitro assays.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells, which is an indicator of cell viability.[27][28]

  • Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product.[27] The amount of formazan is proportional to the number of viable cells.[27]

  • Protocol:

    • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[29][30]

    • Drug Treatment: Treat cells with a range of concentrations of this compound or paclitaxel. Include untreated and solvent-only controls. Incubate for the desired duration (e.g., 24, 48, or 72 hours).[31]

    • MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[28][29]

    • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[28]

    • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solvent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well to dissolve the formazan crystals.[29][31]

    • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[27] Read the absorbance at 570 nm using a microplate reader.[28][31]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.[31]

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle based on their DNA content.[32]

  • Principle: Propidium iodide is a fluorescent dye that intercalates with DNA.[33] The fluorescence intensity is directly proportional to the amount of DNA in a cell, allowing for the differentiation of cells in G0/G1, S, and G2/M phases.[32] RNase treatment is necessary to avoid staining of double-stranded RNA.[33]

  • Protocol:

    • Cell Culture and Treatment: Culture cells to approximately 70-80% confluency and treat with the desired concentrations of this compound or paclitaxel for a specified time.

    • Harvesting: Harvest both adherent and floating cells and wash them with cold PBS.

    • Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to prevent clumping.[33][34][35] Fix for at least 30 minutes on ice.[34][35]

    • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[34]

    • Staining: Resuspend the cell pellet in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[33][35]

    • Incubation: Incubate for 30 minutes at room temperature in the dark.[34]

    • Flow Cytometry Analysis: Analyze the samples on a flow cytometer, collecting data from at least 10,000 single-cell events.[35] Use appropriate gating to exclude doublets and debris.[34]

Apoptosis Detection by Annexin V/PI Staining

This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[36][37]

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can identify early apoptotic cells.[36] Propidium iodide is a membrane-impermeant dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

  • Protocol:

    • Cell Culture and Treatment: Treat cells with this compound or paclitaxel as desired.

    • Harvesting: Collect all cells (adherent and floating) and wash twice with cold PBS.

    • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[36]

    • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.[36]

    • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[36]

    • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[36]

Summary and Future Directions

This guide presents a comparative analysis of this compound and the established chemotherapeutic agent, paclitaxel.

  • Paclitaxel acts through a well-defined mechanism of microtubule stabilization, leading to G2/M arrest and apoptosis. Its efficacy is well-documented across a wide range of cancer cell lines.

  • This compound represents a potential anti-cancer agent with a distinct mechanism of action, likely involving DNA intercalation and topoisomerase inhibition, leading to S/G2 phase arrest.

Key Differences:

Feature This compound Paclitaxel
Primary Target DNA/TopoisomeraseMicrotubules (β-tubulin)
Cell Cycle Arrest S/G2 PhaseG2/M Phase
Mechanism DNA Damage InductionMitotic Spindle Disruption
Data Availability LimitedExtensive

Future research should focus on:

  • Determining the IC50 values of this compound across a standardized panel of cancer cell lines to accurately gauge its potency.

  • Elucidating the specific apoptotic pathways induced by this compound.

  • Investigating the potential for synergistic effects when this compound is used in combination with other chemotherapeutic agents, including paclitaxel.

By systematically addressing these knowledge gaps, the scientific community can fully evaluate the therapeutic potential of this compound and its place in the landscape of cancer therapy.

References

  • Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]

  • Wang, T. H., Wang, H. S., & Soong, Y. K. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer, 88(11), 2619-2628. [Link]

  • Long, B. H., & Fairchild, C. R. (1994). Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telophase. Cancer Research, 54(15), 4045-4051. [Link]

  • Wikipedia. Paclitaxel. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Paclitaxel?. [Link]

  • MDPI. (2010). Paclitaxel Induces Apoptosis in Breast Cancer Cells through Different Calcium—Regulating Mechanisms Depending on External Calcium Conditions. [Link]

  • University College London. Cell Cycle Analysis by Propidium Iodide Staining. [Link]

  • Dr.Oracle. (2025). What is the mechanism of action of paclitaxel?. [Link]

  • University of Virginia School of Medicine. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. [Link]

  • Donaldson, K. L., Goolsby, G. L., & Wahl, A. F. (1994). Paclitaxel-induced apoptosis in MCF-7 breast-cancer cells. International Journal of Cancer, 57(6), 857-865. [Link]

  • Cividalli, A., Livdi, E., Traversari, C., & Mauro, F. (1996). Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radiation. International Journal of Radiation OncologyBiologyPhysics, 36(4), 897-904. [Link]

  • ResearchGate. (2025). Mechanisms of cancer cell death induction by paclitaxel: an updated review. [Link]

  • ResearchGate. Anti-tumor action mechanism of paclitaxel. [Link]

  • ResearchGate. Mechanisms of paclitaxel-induced apoptosis in cancer cells via targeting the PI3K/Akt pathway. [Link]

  • Minami, H., Ando, Y., & Sakai, S. (1998). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer Chemotherapy and Pharmacology, 42(6), 493-497. [Link]

  • Figshare. (2015). IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. [Link]

  • Weaver, B. A. (2017). How Taxol/paclitaxel kills cancer cells. Molecular Biology of the Cell, 28(21), 2677-2681. [Link]

  • Liebmann, J. E., Cook, J. A., Lipschultz, C., Teague, D., Fisher, J., & Mitchell, J. B. (1993). Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines. British Journal of Cancer, 68(6), 1104-1109. [Link]

  • ResearchGate. Paclitaxel treatment induces cell cycle arrest and growth inhibition in BLCA cells. [Link]

  • ResearchGate. (2018). Protocol for Annexin V-FITC apoptosis assay?. [Link]

  • National Center for Biotechnology Information. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]

  • Protocols.io. (2025). MTT Assay. [Link]

  • ResearchGate. IC 50 values (nM) for paclitaxel, docetaxel, epirubicin, doxorubicin and carboplatin in isogenic MDA-MB-231 and ZR75-1 cell lines. [Link]

  • Charcosset, J. Y., Salles, B., & Jacquemin-Sablon, A. (1983). Effect of fagaronine on cell cycle progression of human erythroleukemia K562 cells. Biochemical Pharmacology, 32(6), 1037-1043. [Link]

  • Checkpoint Lab. MTT Cell Assay Protocol. [Link]

  • Wikipedia. γ-Fagarine. [Link]

  • American Society for Microbiology. (1997). Synergistic Activation of NF-κB by Tumor Necrosis Factor Alpha and Gamma Interferon via Enhanced IκBα. [Link]

  • The Good Scents Company. This compound, 524-15-2. [Link]

  • BioCrick. This compound. [Link]

  • Guro, M., Kim, S. H., & Choi, C. H. (2009). Inhibition of NF-kappaB signaling by quinacrine is cytotoxic to human colon carcinoma cell lines and is synergistic in combination with tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) or oxaliplatin. Journal of Biological Chemistry, 284(46), 31834-31844. [Link]

  • Murga, C., Laguinge, L., Wetzker, R., Cuadrado, A., & Gutkind, J. S. (2000). Activation of NF-kappa B by bradykinin through a Galpha(q)- and Gbeta gamma-dependent pathway that involves phosphoinositide 3-kinase and Akt. Journal of Biological Chemistry, 275(32), 24451-24458. [Link]

  • Limesand, K. H., Said, S., & Anderson, L. C. (2003). Gamma-irradiation-induced cell cycle arrest and cell death in a human submandibular gland cell line: effect of E2F1 expression. Radiation Research, 160(2), 195-204. [Link]

  • Thome, M. (2008). Antigen Receptor Signaling to NF-κB via CARMA1, BCL10, and MALT1. Trends in Immunology, 29(1), 19-26. [Link]

  • Gysin, R., Azzi, A., & Constantinescu, A. (2002). Gamma-tocopherol inhibits human cancer cell cycle progression and cell proliferation by down-regulation of cyclins. FASEB Journal, 16(13), 1836-1838. [Link]

  • Spagnoli, G. C., Juretic, A., & Schultz-Thater, E. (2005). Role of the common γ chain in cell cycle progression of human malignant cell lines. Cancer Research, 65(21), 9869-9876. [Link]

  • Ohori, M., Ohta, T., & Nozawa, Y. (1998). Interferon gamma inhibits growth of human pancreatic carcinoma cells via caspase-1 dependent induction of apoptosis. Gut, 42(4), 543-550. [Link]

Sources

Independent Verification of γ-Fagarine's Anti-hMPV Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the anti-human metapneumovirus (hMPV) activity of γ-Fagarine. We will objectively compare its performance against established antiviral agents, Ribavirin and Favipiravir, supported by detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals engaged in antiviral research.

Human metapneumovirus is a leading cause of acute upper and lower respiratory tract infections, particularly in young children, the elderly, and immunocompromised individuals.[1][2] Despite its clinical significance, no licensed vaccine or specific antiviral therapy is currently available for hMPV, highlighting the urgent need for novel therapeutic agents.[1][2][3][4]

Recent research has identified γ-Fagarine, a furoquinoline alkaloid isolated from Zanthoxylum species, as a promising candidate with anti-hMPV activity.[1][2] This guide outlines a rigorous, self-validating experimental workflow to independently assess and compare the efficacy of γ-Fagarine against hMPV.

Experimental Design: A Multi-faceted Approach to Antiviral Evaluation

To ensure a thorough and unbiased assessment, our experimental design incorporates three key assays: a cytotoxicity assay to determine the compound's effect on host cell viability, a plaque reduction assay to measure the inhibition of viral replication, and quantitative real-time PCR (qPCR) to quantify viral RNA levels. This multi-pronged approach provides a robust dataset for evaluating the specific antiviral activity and therapeutic window of γ-Fagarine.

Test Compounds and Controls
  • γ-Fagarine: The investigational compound. It is a furoquinoline alkaloid.[5][6]

  • Ribavirin: A broad-spectrum antiviral agent with known in vitro activity against hMPV, serving as a positive control.[3][4][7][8][9][10]

  • Favipiravir (T-705): Another potent antiviral with demonstrated in vitro and in vivo activity against a range of RNA viruses, including hMPV.[11][12][13][14][15][16][17][][19]

  • Vehicle Control (DMSO): As γ-Fagarine is soluble in organic solvents, a dimethyl sulfoxide (DMSO) control is essential to account for any potential effects of the solvent on cell viability and viral replication.[1][20][21][22]

Cell Line and Virus
  • Cell Line: Rhesus monkey kidney epithelial cells (LLC-MK2) are highly permissive to hMPV infection and are a standard model for in vitro studies.[7][23][24]

  • Virus: A well-characterized laboratory strain of hMPV (e.g., CAN97-83) should be used to ensure reproducibility.

Methodologies: Detailed Protocols for Rigorous Verification

The following protocols are designed to be self-validating, with integrated controls to ensure the reliability of the generated data.

Cytotoxicity Assessment: The MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[12][][21]

Protocol:

  • Cell Seeding: Seed LLC-MK2 cells in a 96-well plate at a density of 2 x 10⁴ cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of γ-Fagarine, Ribavirin, and Favipiravir in cell culture medium. The final DMSO concentration should be kept below 0.5% to minimize solvent toxicity. Add the compound dilutions to the cells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC₅₀), the concentration of the compound that reduces cell viability by 50%, using non-linear regression analysis.

Antiviral Efficacy: Plaque Reduction Assay

This assay directly measures the inhibition of infectious virus production.

Protocol:

  • Cell Seeding: Seed LLC-MK2 cells in 12-well plates at a density that will result in a confluent monolayer on the day of infection (approximately 5 x 10⁵ cells per well).

  • Virus Inoculation: On the day of the experiment, wash the cell monolayers with serum-free medium. Infect the cells with hMPV at a multiplicity of infection (MOI) that yields approximately 50-100 plaques per well.

  • Compound Treatment: Immediately after virus adsorption (1-2 hours), remove the inoculum and overlay the cells with a medium containing 0.8% low-melting-point agarose, 2 µg/mL TPCK-treated trypsin, and serial dilutions of the test compounds.

  • Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 5-7 days until plaques are visible.[7][23]

  • Plaque Visualization: Fix the cells with 10% formaldehyde and stain with 0.5% crystal violet solution.

  • Data Analysis: Count the number of plaques in each well. Calculate the 50% effective concentration (EC₅₀), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Viral Load Quantification: Real-Time RT-PCR

This assay quantifies the amount of viral RNA, providing a sensitive measure of viral replication.[16]

Protocol:

  • Experimental Setup: Seed LLC-MK2 cells in 24-well plates and infect with hMPV at an MOI of 0.1. Treat the cells with serial dilutions of the test compounds.

  • RNA Extraction: At 48 and 72 hours post-infection, harvest the cell culture supernatants and extract viral RNA using a commercial viral RNA extraction kit.

  • Quantitative RT-PCR: Perform one-step real-time RT-PCR using primers and a probe targeting a conserved region of the hMPV genome, such as the nucleoprotein (N) or fusion (F) gene.[3][4][14]

    • hMPV N Gene Forward Primer: 5’-CATGCTATGTATGTATGCWGCAGA-3’

    • hMPV N Gene Reverse Primer: 5’-CACCATCTTGAAAGTRGCRTCATC-3’

    • hMPV N Gene Probe: 5’-FAM-TGYAATGTCYTCAGCTCTYGCACCATC-BHQ1-3’

  • Data Analysis: Generate a standard curve using a known quantity of hMPV RNA or a plasmid containing the target sequence. Quantify the viral RNA copies in the experimental samples and calculate the EC₅₀ for the reduction in viral RNA levels.

Data Presentation and Interpretation

Summarize the quantitative data in a clear and concise table for easy comparison.

CompoundCC₅₀ (µM) [MTT Assay]EC₅₀ (µM) [Plaque Reduction]EC₅₀ (copies/mL) [qPCR]Selectivity Index (SI = CC₅₀/EC₅₀)
γ-Fagarine
Ribavirin
Favipiravir

The Selectivity Index (SI) is a critical parameter for evaluating the therapeutic potential of an antiviral compound. A higher SI value indicates a greater window between the concentration at which the compound is effective against the virus and the concentration at which it becomes toxic to the host cells.

Visualizing the Workflow and Mechanism

Diagrams are essential for illustrating complex experimental processes and biological pathways.

Experimental Workflow

Experimental_Workflow cluster_Cytotoxicity Cytotoxicity Assessment (MTT Assay) cluster_Antiviral Antiviral Efficacy (Plaque Reduction & qPCR) cluster_Plaque Plaque Assay cluster_qPCR qPCR c1 Seed LLC-MK2 cells c2 Treat with compound dilutions c1->c2 c3 Add MTT reagent c2->c3 c4 Solubilize formazan c3->c4 c5 Measure absorbance c4->c5 c6 Calculate CC50 c5->c6 a1 Seed LLC-MK2 cells a2 Infect with hMPV a1->a2 a3 Treat with compound dilutions a2->a3 p1 Agarose overlay a3->p1 q1 Harvest supernatant a3->q1 p2 Incubate 5-7 days p1->p2 p3 Fix and stain plaques p2->p3 p4 Count plaques & calculate EC50 p3->p4 q2 Extract viral RNA q1->q2 q3 Perform real-time RT-PCR q2->q3 q4 Quantify viral load & calculate EC50 q3->q4

Caption: Experimental workflow for the independent verification of γ-Fagarine's anti-hMPV activity.

Proposed Mechanism of Action of γ-Fagarine

Based on existing literature, γ-Fagarine is thought to inhibit hMPV through a dual mechanism.[1][2]

Mechanism_of_Action hmpv hMPV Virion hspg Heparan Sulfate Proteoglycans (HSPG) hmpv->hspg Attachment cell Host Cell hspg->cell Entry endosome Endosome cell->endosome lysosome Lysosome endosome->lysosome Fusion & Uncoating replication Viral Replication lysosome->replication gamma_fagarine γ-Fagarine gamma_fagarine->hspg Blocks Binding gamma_fagarine->lysosome Increases pH, Inhibits Fusion

Caption: Proposed dual mechanism of γ-Fagarine's anti-hMPV activity.

Conclusion and Future Directions

This guide provides a robust framework for the independent verification of γ-Fagarine's anti-hMPV activity. By comparing its efficacy and safety profile with established antivirals, researchers can generate the necessary data to support its further development as a potential therapeutic for hMPV infections. Future in vivo studies in animal models will be crucial to validate these in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of γ-Fagarine.

References

  • Human Metapneumovirus Treatment & Management: Medical Care, Pharmacologic Therapy. (2025, October 8). Medscape. Retrieved from [Link]

  • Hamelin, M. E., Prince, G. A., & Boivin, G. (2006). Effect of ribavirin and glucocorticoid treatment in a mouse model of human metapneumovirus infection. Antimicrobial Agents and Chemotherapy, 50(2), 774–777. Retrieved from [Link]

  • Wyde, P. R., Chetty, S. N., Jewell, A. M., Boivin, G., & Piedra, P. A. (2003). Comparison of the inhibition of human metapneumovirus and respiratory syncytial virus by ribavirin and immune serum globulin in vitro. Antiviral Research, 60(1), 51–59. Retrieved from [Link]

  • de Vries, R. D., van den Hoogen, B. G., & de Swart, R. L. (2016). Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. Antimicrobial Agents and Chemotherapy, 60(8), 4634–4643. Retrieved from [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • de Vries, R. D., van den Hoogen, B. G., & de Swart, R. L. (2016). Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. Antimicrobial Agents and Chemotherapy, 60(8), 4634–4643. Retrieved from [Link]

  • de Vries, R. D., van den Hoogen, B. G., & de Swart, R. L. (2016). Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. PubMed. Retrieved from [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025, December 24). CLYTE Technologies. Retrieved from [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. Virus Research, 337, 199223. Retrieved from [Link]

  • Boivin, G., et al. (2004). Analysis of Replication Kinetics of the Human Metapneumovirus in Different Cell Lines by Real-Time PCR. Journal of Clinical Microbiology, 42(3), 1023–1026. Retrieved from [Link]

  • Schildgen, V., et al. (2019). Consensus and variations in cell line specificity among human metapneumovirus strains. PLOS ONE, 14(4), e0215822. Retrieved from [Link]

  • gamma-Fagarine | CAS#:524-15-2. (2025, August 20). Chemsrc. Retrieved from [Link]

  • Kuypers, J., et al. (2005). Detection and quantification of human metapneumovirus in pediatric specimens by real-time RT-PCR. Journal of Clinical Virology, 33(4), 299–305. Retrieved from [Link]

  • Mendes, G. S., et al. (2011). In Vitro Anti-HMPV Activity of Meroditerpenoids from Marine Alga Stypopodium zonale (Dictyotales). Marine Drugs, 9(10), 1836–1849. Retrieved from [Link]

  • Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]

  • Harnessing Computational Insights to Identify Potent Inhibitors for Human Metapneumovirus (HMPV): A Synergistic Approach with Natural Compounds. (2025, January 10). bioRxiv. Retrieved from [Link]

  • Goretzke, S. L., et al. (2007). Successful Outcome of Human Metapneumovirus (hMPV) Pneumonia in a Lung Transplant Recipient Treated With Intravenous Ribavirin. The Journal of Heart and Lung Transplantation, 26(8), 862–865. Retrieved from [Link]

  • Schildgen, V., et al. (2019). Consensus and variations in cell line specificity among human metapneumovirus strains. PubMed. Retrieved from [Link]

  • γ-Fagarine. (n.d.). In Wikipedia. Retrieved from [Link]

  • Ribavirin and IVIG Therapy for Severe hMPV Pneumonia: A Promising Therapeutic Approach for India. (n.d.). PubMed. Retrieved from [Link]

  • Gultyaev, A. P., et al. (2018). Single Passage of Human Metapneumovirus in LLC-MK2 Cells Does Not Affect Viral Protein-Coding Capacity. Genome Announcements, 6(21), e00451-18. Retrieved from [Link]

  • Unlocking Antiviral Potentials of Traditional Plants: A Multi-Method Computational Study against Human Metapneumovirus (HMPV). (2025, January 22). bioRxiv. Retrieved from [Link]

  • Li, J., et al. (2025, September 30). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. ResearchGate. Retrieved from [Link]

  • Kinetics of inhibition of the four compounds tested against HMPV. (n.d.). ResearchGate. Retrieved from [Link]

  • LLC-MK2 cells prophylactically treated with probenecid reduce HMPV... (n.d.). ResearchGate. Retrieved from [Link]

  • Boivin, G., et al. (2004). Analysis of replication kinetics of the human metapneumovirus in different cell lines by real-time PCR. PubMed. Retrieved from [Link]

  • Li, J., et al. (2023). Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. PubMed Central. Retrieved from [Link]

  • ROLE OF DIETARY ANTIOXIDANTS IN HUMAN METAPNEUMOVIRUS INFECTION. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Human Metapneumovirus Detection in Patients with Severe Acute Respiratory Syndrome. (n.d.). Centers for Disease Control and Prevention. Retrieved from [Link]

  • Infectivity of HMPV in various cell lines as analyzed by using... (n.d.). ResearchGate. Retrieved from [Link]

  • Antiviral Activity of Favipiravir (T-705) against a Broad Range of Paramyxoviruses In Vitro and against Human Metapneumovirus in Hamsters. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Detailed Analyses of Molecular Interactions between Favipiravir and RNA Viruses In Silico. (2022, February 7). MDPI. Retrieved from [Link]

  • Suppression of human metapneumovirus (HMPV) infection by the innate sensing gene CEACAM1. (2016, October 11). Oncotarget. Retrieved from [Link]

  • Jeong, S., et al. (2020). Advances in laboratory assays for detecting human metapneumovirus. Annals of Laboratory Medicine, 40(2), 101–110. Retrieved from [Link]

  • This compound | CAS:524-15-2 | Alkaloids | High Purity | Manufacturer BioCrick. (n.d.). BioCrick. Retrieved from [Link]

  • Real-Time Reverse Transcriptase PCR Assay for Detection of Human Metapneumoviruses from All Known Genetic Lineages. (n.d.). ASM Journals. Retrieved from [Link]

  • Identification of γ-Fagarine as a novel antiviral agent against respiratory virus (hMPV) infection. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Development of real-time RT-PCR for detection of human metapneumovirus and genetic analysis of circulating strains (2009-2011) in Pune, India. (n.d.). PubMed Central. Retrieved from [Link]

  • RealStar® hMPV RT-PCR Kit 2.0. (n.d.). altona Diagnostics. Retrieved from [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of γ-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: Hazard Profile of γ-Fagarine

γ-Fagarine (gamma-Fagarine) is a furoquinoline alkaloid with documented biological activity, including anti-HCV properties.[1][2][3] However, its utility in research is counterbalanced by significant toxicological concerns that dictate stringent disposal protocols. The primary hazard associated with γ-Fagarine is its demonstrated mutagenicity.[1] Studies confirm it is mutagenic in Salmonella typhimurium (Ames test) and induces sister chromatid exchanges in human lymphocyte cultures.[1][2][4] This genotoxic potential necessitates that γ-Fagarine be managed as a hazardous chemical waste from the point of use to its final disposition.

This guide provides a comprehensive, step-by-step framework for the safe handling and disposal of γ-Fagarine, ensuring the protection of laboratory personnel and the environment. The procedures outlined herein are grounded in established safety protocols for managing mutagenic and toxic chemical waste. Adherence to these guidelines is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations.

Chemical & Physical Profile

Understanding the physical properties of γ-Fagarine is foundational to implementing safe handling and disposal procedures. Its solubility, in particular, informs the selection of appropriate decontamination solvents and spill response materials.

PropertyValueSource
CAS Number 524-15-2[1][5][6]
Molecular Formula C₁₃H₁₁NO₃[3][5][6]
Molecular Weight 229.23 g/mol [5][6]
Appearance Solid, Powder[2][6]
Melting Point 142 °C[6]
Solubility Water: 8.779 mg/L @ 25 °C (estimated, very low) Organic Solvents: Soluble in Chloroform, Dichloromethane, DMSO, Acetone, Ethyl Acetate[7] [1][2]

Hazard Assessment and Safety Protocols

Primary Hazards
  • Mutagenicity: γ-Fagarine is a known mutagen.[1][4] Exposure can potentially cause genetic damage. All handling and disposal operations must be conducted with the assumption that this compound is a potential carcinogen.

  • Environmental Hazard: Discharge of γ-Fagarine into the environment must be strictly avoided.[5] Due to its persistence and potential ecotoxicity, it must not be disposed of down the drain or in regular trash.[5][8]

Engineering Controls & Personal Protective Equipment (PPE)

To mitigate exposure risks, all work with γ-Fagarine must be performed within a certified chemical fume hood. The following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected prior to use.[5]

  • Eye Protection: Use ANSI-approved safety glasses with side shields or chemical safety goggles.

  • Body Protection: A fully buttoned laboratory coat must be worn.[5]

  • Respiratory Protection: If there is a risk of aerosol generation outside of a fume hood, a full-face respirator with appropriate cartridges should be used.[5]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate & Secure: Immediately alert others in the area and evacuate. Restrict access to the spill zone.

  • Don PPE: Before re-entering the area, don the full PPE described in Section 3.2.

  • Containment: Prevent the spill from spreading and ensure it does not enter any drains.[5] For a solid spill, carefully cover it with a plastic sheet to minimize dust. For a solution, surround the spill with an absorbent, inert material (e.g., vermiculite, sand, or chemical sorbent pads).

  • Collection:

    • Solid Spill: Carefully sweep or scoop the material into a designated, sealable hazardous waste container. Avoid creating dust.

    • Liquid Spill: Use absorbent pads to soak up the spill. Place all contaminated materials into a sealable hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., acetone or ethanol, followed by soap and water), collecting all cleaning materials as hazardous waste.

  • Labeling: Clearly label the waste container as "Hazardous Waste: γ-Fagarine Spill Debris."

  • Reporting: Report the incident to your institution's Environmental Health and Safety (EHS) office.

Decontamination and Container Management

Empty containers that held γ-Fagarine are also considered hazardous waste until properly decontaminated.

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it.[9][10]

  • Solvent Selection: Use a solvent in which γ-Fagarine is readily soluble, such as acetone or ethanol.

  • Rinsate Collection: Crucially, all three rinses (rinsate) must be collected as hazardous chemical waste. [10] The rinsate should be placed in a designated, properly labeled hazardous waste container.

  • Final Disposal of Container: Once triple-rinsed, the container can often be disposed of in the regular trash or recycling, after defacing all original labels.[9][11] Confirm this final step with your institutional EHS guidelines.

Recommended Disposal Pathway

The guiding principle for γ-Fagarine disposal is that it must be managed as a regulated hazardous waste. Under no circumstances should it be disposed of via sanitary sewer or as common trash. The only acceptable method is through a licensed hazardous waste management vendor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing all forms of γ-Fagarine waste.

G start γ-Fagarine Waste Generated waste_pure Pure Compound / Expired Reagent start->waste_pure waste_solution Solutions in Organic Solvents or Buffers start->waste_solution waste_labware Contaminated Labware (tips, tubes, glassware) start->waste_labware waste_spill Spill Cleanup Material (absorbents, PPE) start->waste_spill collect_solid Place in a dedicated, sealed container labeled 'Hazardous Waste: Solid γ-Fagarine' waste_pure->collect_solid collect_liquid Collect in a compatible, sealed waste container labeled 'Hazardous Waste: Liquid γ-Fagarine' waste_solution->collect_liquid collect_labware Collect in a designated, puncture-proof container labeled 'Hazardous Waste: γ-Fagarine Contaminated Sharps/Labware' waste_labware->collect_labware waste_spill->collect_solid segregate Store waste containers in a designated Satellite Accumulation Area (SAA). Segregate from incompatible materials. collect_solid->segregate collect_liquid->segregate collect_labware->segregate end Arrange for pickup by a Licensed Hazardous Waste Contractor for disposal via high-temperature incineration. segregate->end

Sources

Mastering Safety: A Guide to Personal Protective Equipment for Handling gamma-Fagarine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. When handling potent, biologically active compounds like gamma-Fagarine (also known as γ-Fagarine), a furoquinoline alkaloid, a meticulous approach to safety is not just procedural—it's a foundational element of scientific rigor.[1][2] This guide provides an in-depth operational plan for the use of personal protective equipment (PPE), moving beyond a simple checklist to explain the causality behind each critical safety measure.

PART 1: The Hazard Profile of this compound

Understanding the "why" behind PPE is the first step to ensuring compliance and safety. While comprehensive toxicity data for this compound is not extensively detailed in all safety literature, its classification as an alkaloid and available data necessitate a high degree of caution.[2] Alkaloids as a class are biologically active, and this compound specifically has been shown to be a mutagenic agent in certain test systems and possesses anti-HCV activities.[1][3]

The primary risks associated with handling this compound, particularly in its powdered form, are:

  • Inhalation: Airborne particles can be inhaled, leading to potential systemic effects.[4]

  • Dermal Contact: Absorption through the skin is a significant route of exposure for many chemical compounds.[4]

  • Ocular Exposure: Splashes can cause serious irritation or damage to the eyes.[4]

  • Ingestion: Accidental ingestion via contaminated hands is a preventable but serious risk.[4]

Therefore, our PPE strategy is designed to create a comprehensive barrier against these exposure routes.

PART 2: The Essential PPE Ensemble: A Multi-Layered Defense

A risk assessment should precede any chemical handling, but the following PPE constitutes the mandatory minimum for working with this compound.

PPE ComponentSpecificationRationale & Causality
Hand Protection Chemical-resistant nitrile glovesNitrile provides robust protection against a wide array of chemicals and solvents.[5] It is the first line of defense against dermal absorption. For sustained operations, double-gloving is recommended to mitigate the risk of unnoticed micro-tears.
Eye/Face Protection Chemical splash goggles or safety glasses with side-shields. A face shield is required when splashing is likely.Eyes are highly vulnerable to chemical splashes.[5] Goggles provide a seal against splashes and vapors, which standard glasses do not. A face shield offers a broader barrier, protecting the entire face.[6]
Body Protection Fully-buttoned laboratory coatA lab coat protects skin and personal clothing from incidental contact and minor spills. It must be removed before exiting the lab to prevent cross-contamination.[7]
Respiratory Protection Use-dependent: N95 respirator or higherHandling this compound as a powder generates an inhalation hazard due to aerosolization.[8] The primary engineering control is a chemical fume hood. If this is not feasible, an N95 respirator is the minimum requirement for handling powders. For tasks with higher aerosolization potential, a respirator with organic vapor cartridges may be necessary.[5]
PART 3: Operational Protocol: From Gowning to Disposal

A procedural mindset is critical to safety. The following workflow ensures that protective measures are implemented logically and consistently.

Step 1: Pre-Handling Preparation

  • Consult the SDS: Before any new procedure, thoroughly review the Safety Data Sheet (SDS) for this compound.[4] This document contains vital information on hazards, handling, and emergency procedures.

  • Designate the Workspace: All work with this compound powder should be conducted within a certified chemical fume hood to minimize inhalation exposure.[9] The work surface should be protected with disposable, plastic-backed absorbent paper.[8]

  • Assemble Equipment: Ensure all necessary PPE is readily available and inspected for integrity (e.g., no rips in gloves, cracks in goggles).[10] An emergency eyewash and safety shower must be accessible and unobstructed.

Step 2: Donning PPE The sequence of donning PPE is designed to prevent contamination.

  • Laboratory Coat

  • Eye and Face Protection (Goggles/Face Shield)

  • Respirator (if required by your risk assessment)

  • Gloves (pulled over the cuffs of the lab coat)

Step 3: Chemical Handling

  • Keep all containers of this compound clearly labeled.

  • When weighing the solid, perform the task in the fume hood to contain any dust.

  • Should a spill occur, use an appropriate spill kit and follow established institutional procedures. Do not attempt to clean a significant spill without proper training and equipment.

Step 4: Decontamination and Doffing This process is critical for preventing "take-home" contamination.

  • Decontaminate: Wipe down the work surface and any equipment used with an appropriate solvent. Dispose of the absorbent paper as hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (if double-gloved).

    • Remove the laboratory coat, turning it inside out as you remove it.

    • Remove face shield/goggles.

    • Remove inner gloves, peeling them off without touching the outer surface.

    • Remove respirator (if used).

  • Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[9]

Step 5: Waste Disposal

  • Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, pipette tips) must be placed in a clearly labeled hazardous waste container.[4]

  • Liquid Waste: Unused solutions or solvent rinses must be collected in a designated, sealed hazardous waste container. Never pour chemical waste down the drain.[4]

  • Regulatory Compliance: All waste must be disposed of through your institution's Environmental Health & Safety (EHS) department in accordance with local and national regulations.

PART 4: Visualizing the Safety Workflow

To ensure clarity and immediate comprehension of the safety protocol, the following workflow diagram outlines the critical steps and decision points for handling this compound.

G cluster_prep 1. Preparation Phase cluster_execution 2. Execution Phase cluster_post 3. Post-Handling Phase prep1 Review SDS for This compound prep2 Prepare & Inspect Chemical Fume Hood prep1->prep2 prep3 Assemble & Inspect All Required PPE prep2->prep3 exec1 Don PPE in Correct Sequence prep3->exec1 Proceed to Handling exec2 Handle this compound Inside Fume Hood exec1->exec2 exec3 Decontaminate Work Area & Equipment Post-Use exec2->exec3 post1 Segregate & Contain All Hazardous Waste exec3->post1 Proceed to Disposal post2 Doff PPE in Reverse Order to Avoid Contamination post1->post2 post3 Wash Hands Thoroughly post2->post3

Caption: A procedural workflow for the safe handling of this compound.

By integrating this comprehensive safety protocol into your laboratory's standard operating procedures, you build a culture of safety that protects researchers and ensures the integrity of your scientific pursuits.

References

  • The importance of Personal Protective Equipment in the handling of chemicals. Coolvacuum. [Link]

  • 5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

  • Personal Protective Equipment for Chemical Handling. Real Safety. [Link]

  • Essential Chemical PPE. Trimaco. [Link]

  • This compound Safety Data Sheets(SDS). lookchem. [Link]

  • This compound | C13H11NO3. PubChem, National Institutes of Health. [Link]

  • This compound | CAS#:524-15-2. Chemsrc. [Link]

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. University of California, Santa Cruz. [Link]

  • Safe Handling and Storage of Chemicals. Environmental Health & Safety, Carnegie Mellon University. [Link]

  • Working with Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). [Link]

  • Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. University of North Carolina at Chapel Hill Policies. [Link]

  • Ten Tips for Handling Hazardous Chemicals in a Lab. Lab Manager Magazine. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
gamma-Fagarine
Reactant of Route 2
gamma-Fagarine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.